molecular formula C30H55NO16 B575342 m-PEG12-NHS ester CAS No. 174569-25-6

m-PEG12-NHS ester

Numéro de catalogue: B575342
Numéro CAS: 174569-25-6
Poids moléculaire: 685.8 g/mol
Clé InChI: ZMXRHHJWXLKMTL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

M-PEG12-NHS ester is a useful research compound. Its molecular formula is C30H55NO16 and its molecular weight is 685.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H55NO16/c1-35-6-7-37-10-11-39-14-15-41-18-19-43-22-23-45-26-27-46-25-24-44-21-20-42-17-16-40-13-12-38-9-8-36-5-4-30(34)47-31-28(32)2-3-29(31)33/h2-27H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXRHHJWXLKMTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H55NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

685.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to m-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of methoxy-polyethylene glycol-N-hydroxysuccinimidyl ester with 12 ethylene (B1197577) glycol units (m-PEG12-NHS ester). It covers its chemical properties, mechanism of action, core applications, and detailed experimental protocols to serve as a valuable resource for professionals utilizing PEGylation technologies.

Core Concepts: Structure and Functionality

This compound is a monofunctional, amine-reactive PEGylation reagent used to covalently attach a discrete-length polyethylene (B3416737) glycol (PEG) spacer to biomolecules.[1] This process, known as PEGylation, is a cornerstone strategy in drug development and biotechnology to enhance the therapeutic and diagnostic properties of molecules.[1][2]

The molecule consists of three critical components:

  • A methoxy-terminated polyethylene glycol (m-PEG) chain : A hydrophilic polymer chain with 12 repeating ethylene glycol units imparts increased water solubility and biocompatibility.[3] The methoxy (B1213986) cap ensures the reagent is monofunctional, preventing unintended crosslinking.[1][3]

  • An N-hydroxysuccinimidyl (NHS) ester : This functional group provides high selectivity and reactivity towards primary amines (–NH₂), which are commonly found at the N-terminus of proteins and on the side chains of lysine (B10760008) residues.[3][4]

  • A stable amide bond : The reaction between the NHS ester and a primary amine forms a highly stable amide linkage, ensuring a permanent modification under physiological conditions.[2][3]

The primary function of this compound is to improve the pharmacokinetic and pharmacodynamic profiles of biomolecules by:

  • Increasing Solubility and Stability : The hydrophilic PEG chain enhances the solubility of hydrophobic molecules and can protect them from enzymatic degradation.[3][5]

  • Reducing Immunogenicity : The PEG chain can act as a shield for antigenic sites on a protein's surface, thereby reducing its recognition by the immune system.[3]

  • Improving Pharmacokinetics : The increased hydrodynamic size of the PEGylated molecule can lead to a longer circulatory half-life.[2][6]

Physicochemical Properties

Quantitative data for this compound is summarized below. Note that slight variations in molecular weight may occur between batches due to hydration.[7]

PropertyValueSource(s)
Chemical Formula C₃₀H₅₅NO₁₆[7]
Molecular Weight 685.75 g/mol
CAS Number 2207596-93-6[7]
Appearance Colorless to off-white solid
Purity >98%[8]
Solubility Soluble in DMSO (≥ 100 mg/mL), DMF, Methylene Chloride, Acetonitrile[8][9]
Spacer Arm Length 44.7 Å (38 atoms)[8]

Mechanism of Action: Amine-Reactive PEGylation

The utility of this compound is centered on the specific and efficient reaction of the NHS ester with primary amines. This reaction is a nucleophilic acyl substitution.[1][2]

Key Reaction Parameters:

  • pH Dependency : The reaction is most efficient at a pH range of 7.2 to 8.5.[3] Below this range, amines are protonated and less nucleophilic. Above this range, the rate of hydrolysis of the NHS ester itself increases significantly, rendering it inactive.[3][8]

  • Leaving Group : The N-hydroxysuccinimide (NHS) moiety is an excellent leaving group, which facilitates the reaction.[2]

  • Competing Hydrolysis : In aqueous solutions, the NHS ester is susceptible to hydrolysis. Therefore, solutions of the reagent should be prepared immediately before use and reactions should be performed promptly.[10][11]

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products mPEG This compound Attack Nucleophilic Attack (pH 7.2 - 8.5) mPEG->Attack Amine Biomolecule-NH₂ (Primary Amine) Amine->Attack Conjugate m-PEG12-NH-Biomolecule (Stable Amide Bond) Attack->Conjugate NHS N-hydroxysuccinimide (Byproduct) Attack->NHS +

Core Applications in Research and Drug Development

The balanced properties of the 12-unit PEG chain make this compound a versatile tool for numerous applications.[1]

  • Bioconjugation of Proteins and Peptides : It is widely used for the PEGylation of therapeutic proteins, antibodies, and peptides to enhance their solubility, stability, and in-vivo circulation time while often preserving biological activity.[1][6]

  • Drug Delivery and Nanomedicine : The reagent is used to functionalize the surface of nanoparticles, liposomes, and other drug carriers.[5][8] This surface modification can reduce non-specific uptake and prolong circulation, a key strategy in targeted drug delivery.[5]

  • PROTAC Linkers : this compound serves as a flexible, hydrophilic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins within cells.[12]

  • Surface Modification : It is used to modify surfaces for diagnostic assays and medical devices to create non-fouling, biocompatible coatings.[1]

Experimental Protocols

Successful PEGylation requires careful control over reaction conditions to maximize conjugation efficiency while preserving the function of the biomolecule.

General Considerations and Reagent Handling
  • Buffer Selection : Always use amine-free buffers such as Phosphate Buffered Saline (PBS) at a pH between 7.2 and 8.0.[2][11] Buffers containing primary amines like Tris or glycine (B1666218) will compete with the target molecule for reaction with the NHS ester and must be avoided.[10][11]

  • Reagent Preparation : this compound is moisture-sensitive.[10][13] Always allow the vial to equilibrate to room temperature before opening to prevent condensation.[10][11] Dissolve the reagent in an anhydrous organic solvent (e.g., DMSO or DMF) immediately before use to create a stock solution.[1][6] Do not store stock solutions, as the NHS ester readily hydrolyzes.[10][11]

  • Reaction Scale : For small reaction volumes (10 µL to 100 µL), dialysis and PEGylation can be performed in a single mini dialysis unit.[10]

Protocol: PEGylation of a Model Protein (e.g., IgG Antibody)

This protocol provides a general procedure for conjugating this compound to an antibody.

Materials:

  • Antibody (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4)[6]

  • This compound

  • Anhydrous DMSO or DMF[1]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)[6]

  • Purification equipment (e.g., dialysis cassettes or size-exclusion chromatography columns)[1]

Procedure:

  • Protein Preparation : Prepare the antibody solution at a concentration of 1-10 mg/mL in PBS, pH 7.4. If the starting buffer contains amines, perform a buffer exchange into PBS.[2][6]

  • PEG Reagent Preparation : Immediately before use, prepare a 10 mM stock solution of this compound by dissolving it in anhydrous DMSO or DMF.[1][9]

  • Conjugation Reaction : Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution while stirring gently.[6] The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein stability.[6][9]

  • Incubation : Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.[1][9] Lower temperatures can help minimize protein degradation and NHS ester hydrolysis.[2]

  • Quenching : Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for an additional 30 minutes at room temperature to consume any unreacted NHS ester.[1][6]

  • Purification : Remove unreacted PEG reagent and the NHS byproduct via dialysis against a suitable buffer or by using a size-exclusion chromatography (SEC) column.[1]

  • Characterization : Analyze the purified PEGylated antibody using SDS-PAGE to visualize the increase in molecular weight and by mass spectrometry to determine the degree of PEGylation.[6]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Protein in Amine-Free Buffer (1-10 mg/mL, pH 7.4) C Add 5-20x Molar Excess of PEG to Protein A->C B Prepare Fresh 10 mM This compound in DMSO or DMF B->C D Incubate (1-2h at RT or 2-4h at 4°C) C->D E Quench Reaction (e.g., 50 mM Tris) D->E F Purify Conjugate (Dialysis or SEC) E->F G Characterize (SDS-PAGE, Mass Spec) F->G

Conclusion

This compound is a highly versatile and valuable tool for bioconjugation. Its well-defined structure, amine-reactivity, and hydrophilic PEG chain allow for the controlled modification of proteins, nanoparticles, and surfaces.[1][14] By improving solubility, enhancing stability, and reducing immunogenicity, this reagent provides researchers and drug developers with a reliable method to optimize the properties of therapeutic and diagnostic molecules.[3][6] A thorough understanding of its reaction mechanism and careful control of experimental parameters are critical to leveraging its full potential.

References

An In-depth Technical Guide to m-PEG12-NHS Ester: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-N-hydroxysuccinimidyl ester with 12 ethylene (B1197577) glycol units (m-PEG12-NHS ester), a versatile reagent widely employed in bioconjugation. Tailored for researchers, scientists, and drug development professionals, this document details the structure, physicochemical properties, and reaction mechanism of this compound. It also provides detailed experimental protocols for its use in modifying biomolecules and a workflow for the development of antibody-drug conjugates (ADCs).

Core Concepts: Structure and Functionality

This compound is a heterobifunctional crosslinker composed of three key components:

  • A methoxy-terminated polyethylene (B3416737) glycol (m-PEG) chain : This hydrophilic polymer chain, consisting of 12 repeating ethylene glycol units, imparts increased water solubility and biocompatibility to the molecules it is conjugated to.[1] The methoxy (B1213986) cap ensures that the PEG chain is monofunctional, preventing unwanted crosslinking reactions.[1]

  • A succinimidyl ester (NHS ester) reactive group : This group provides high reactivity and selectivity towards primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues and the N-termini of proteins and peptides.[1]

  • A stable amide bond : The reaction between the NHS ester and a primary amine results in the formation of a highly stable amide linkage, ensuring the permanence of the PEG modification under physiological conditions.[1]

The primary function of this compound is to covalently attach the hydrophilic PEG chain to biomolecules, a process known as PEGylation. This modification can significantly enhance the therapeutic properties of proteins, peptides, and other biomolecules by:

  • Increasing solubility and stability : The hydrophilic nature of the PEG chain improves the solubility of hydrophobic molecules in aqueous environments and can protect them from enzymatic degradation.[1]

  • Reducing immunogenicity : The PEG chain can shield antigenic epitopes on the surface of proteins, thereby reducing their recognition by the immune system.[1]

  • Prolonging circulation half-life : The increased hydrodynamic volume of PEGylated molecules reduces their renal clearance, leading to a longer in vivo circulation time.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource/Analogue
Molecular Formula C30H55NO16[2][3]
Molecular Weight 685.75 g/mol [2][3]
Appearance Colorless to off-white solid[2]
Purity Typically >98% (by NMR)[2]
Solubility Soluble in DMSO, DMF, Dichloromethane (DCM)[1]
Storage Conditions -20°C, protect from light, stored under nitrogen[2]
Shipping Conditions Ambient temperature[3]

Chemical Properties and Reaction Mechanism

The utility of this compound lies in its specific reactivity towards primary amines (-NH₂), which are readily available on the surface of most proteins at the N-terminus and on the side chains of lysine residues.[4]

Reaction Mechanism

The conjugation reaction proceeds via a nucleophilic acyl substitution. The deprotonated primary amine on the biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming a stable and irreversible amide bond.[4]

Reaction of this compound with a primary amine.
Factors Influencing Reactivity

The efficiency of the conjugation is highly dependent on the reaction conditions. The optimal pH for the reaction is a compromise between ensuring the primary amine is in its nucleophilic, deprotonated state and minimizing the hydrolysis of the NHS ester.[4]

  • Optimal pH : The reaction proceeds most efficiently in the pH range of 7.2 to 8.5.[1] At lower pH values, the primary amines are protonated, reducing their nucleophilicity.[1]

  • Hydrolysis : In aqueous environments, the NHS ester can undergo hydrolysis, rendering it inactive for conjugation. The rate of hydrolysis is highly dependent on the pH of the solution, increasing significantly at higher pH values.[1] This competing hydrolysis reaction underscores the importance of performing conjugation reactions promptly after dissolving the this compound and maintaining the optimal pH range.[1]

Experimental Protocols

This section provides a general protocol for the PEGylation of a protein, such as an antibody, using this compound.

Materials
  • Protein (e.g., antibody) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a concentration of 1-10 mg/mL.[1]

  • This compound

  • Anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[1]

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 7.2-8.5.[1][5]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.[1]

  • Purification system (e.g., size-exclusion chromatography column, dialysis cassettes).[1]

Procedure
  • Protein Preparation : Ensure the protein solution is free of any amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA). If necessary, exchange the buffer using a desalting column or dialysis.[6]

  • This compound Solution Preparation : Immediately before use, warm the vial of this compound to room temperature to prevent moisture condensation.[6] Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF. Do not store the stock solution.[4]

  • Conjugation Reaction :

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess over the protein. A 10- to 50-fold molar excess is a common starting point.[1]

    • Slowly add the calculated volume of the this compound stock solution to the protein solution while gently vortexing or stirring. Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.[1]

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[6]

  • Quenching the Reaction :

    • Add the Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.[7]

    • Incubate for an additional 15-30 minutes at room temperature.[4]

  • Purification of the Conjugate : Remove excess, unreacted this compound and byproducts using a size-exclusion chromatography column or by dialysis against an appropriate buffer (e.g., PBS).[4]

Characterization of the Conjugate

Thorough characterization of the PEGylated protein is essential to confirm the success of the conjugation and to assess its impact on the protein's properties.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) : To confirm the covalent attachment of the this compound to the antibody by observing a shift in molecular weight.[8]

  • Mass Spectrometry : To determine the degree of PEGylation (the number of PEG chains attached to each protein).[7]

  • Functional Assays : To evaluate the impact of PEGylation on the biological activity of the protein.

Application in Antibody-Drug Conjugate (ADC) Development

This compound is a valuable tool in the development of ADCs, where it can be used as a linker to attach a cytotoxic drug to an antibody. The PEG spacer can improve the solubility and stability of the ADC and potentially reduce its immunogenicity.[9]

ADC_Development_Workflow Antibody-Drug Conjugate (ADC) Development Workflow cluster_preparation Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization cluster_evaluation Evaluation Antibody Monoclonal Antibody (mAb) Conjugation_Reaction Conjugation Reaction (mAb + Activated Linker-Payload) Antibody->Conjugation_Reaction Linker_Payload m-PEG12-Drug Conjugate (with NHS Ester) Linker_Payload->Conjugation_Reaction Purification_ADC Purification of ADC (e.g., Size Exclusion Chromatography) Conjugation_Reaction->Purification_ADC DAR_Analysis DAR Analysis (UV-Vis, HIC-HPLC) Purification_ADC->DAR_Analysis Purity_Aggregation Purity & Aggregation (SDS-PAGE, SEC) Purification_ADC->Purity_Aggregation In_Vitro_Cytotoxicity In Vitro Cytotoxicity Assay DAR_Analysis->In_Vitro_Cytotoxicity Purity_Aggregation->In_Vitro_Cytotoxicity In_Vivo_Efficacy In Vivo Efficacy Study In_Vitro_Cytotoxicity->In_Vivo_Efficacy

General workflow for ADC development using this compound.

Conclusion

This compound is a valuable and versatile tool for the bioconjugation community. Its well-defined structure and reactivity with primary amines allow for the controlled modification of biomolecules, leading to improved therapeutic and diagnostic properties. By understanding the underlying chemistry, optimizing reaction conditions, and employing appropriate analytical techniques for characterization, researchers can successfully leverage the benefits of PEGylation for a wide range of applications. This guide provides the foundational knowledge and practical protocols to facilitate the effective use of this compound in bioconjugation.

References

An In-depth Technical Guide to m-PEG12-NHS Ester: Core Principles, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol (12)-N-hydroxysuccinimidyl ester (m-PEG12-NHS ester), a heterobifunctional crosslinker pivotal in the field of bioconjugation. We will delve into its chemical structure, physicochemical properties, and its extensive applications, particularly in drug development. This document serves as a critical resource, offering detailed experimental protocols and quantitative data to enable researchers to harness the full potential of PEGylation technology.

Core Concepts: Structure and Functionality

This compound is a monofunctional PEGylation reagent designed for the covalent attachment of a polyethylene (B3416737) glycol (PEG) spacer to biomolecules.[1][2] This process, known as PEGylation, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and other biologics.[1]

The molecule is comprised of three key components:

  • A methoxy-terminated polyethylene glycol (m-PEG) chain: This hydrophilic polymer chain, consisting of 12 repeating ethylene (B1197577) glycol units, confers increased water solubility and biocompatibility to the conjugated molecule.[3] The methoxy (B1213986) cap ensures monofunctionality, thereby preventing undesirable crosslinking reactions.[3]

  • A succinimidyl ester (NHS ester) reactive group: This group exhibits high reactivity and selectivity towards primary amines (-NH2), which are abundantly found on the side chains of lysine (B10760008) residues and at the N-termini of proteins and peptides.[3]

  • Formation of a stable amide bond: The reaction between the NHS ester and a primary amine results in a highly stable amide linkage, ensuring the permanence of the PEG modification under physiological conditions.[3]

The primary role of this compound is to covalently attach this hydrophilic PEG chain to biomolecules. This modification can significantly improve the therapeutic properties of these molecules in several ways:

  • Increased Solubility and Stability: The hydrophilic nature of the PEG chain enhances the solubility of hydrophobic molecules in aqueous solutions and can protect them from enzymatic degradation.[3]

  • Reduced Immunogenicity: The PEG chain can act as a shield for antigenic epitopes on the surface of proteins, which diminishes their recognition by the immune system.[3]

  • Prolonged Circulation Half-life: The increased hydrodynamic volume of PEGylated molecules leads to reduced renal clearance, resulting in a longer in vivo circulation time.[3]

Physicochemical Properties and Quantitative Data

The selection of a PEGylation reagent is a critical decision in the design of bioconjugates. The physicochemical properties of this compound are summarized below to aid in this process.

PropertyValue
Chemical Formula C30H55NO16[4][5][6] (Note: Variations such as C32H59NO17 may exist[7])
Molecular Weight ~685.76 g/mol [4][5]
CAS Number 2207596-93-6[4][5], 174569-25-6[6], 756525-94-7
Appearance Colorless to off-white solid[5]
Solubility Soluble in Dimethyl Sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM).[3][6]
Storage and Stability Store at -20°C in a desiccated environment.[3][6] The reagent is sensitive to moisture and should be warmed to room temperature before opening to prevent condensation.[8][9][10]

The stability of the NHS ester is critically dependent on pH, as it competes with the desired amination reaction. The following table summarizes the hydrolytic stability of NHS esters at various pH levels.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[11][12]
8.04~1 hour[12]
8.6410 minutes[11][12]
9.0Room TemperatureMinutes[12]

Reaction Mechanism and Influencing Factors

The utility of this compound in bioconjugation is centered on its specific reactivity towards primary amines.

Reaction Mechanism

The conjugation reaction proceeds via a nucleophilic acyl substitution. A deprotonated primary amine on the biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming a stable amide bond.[1][13]

G cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products mPEG_NHS This compound Tetrahedral_Intermediate Tetrahedral Intermediate mPEG_NHS->Tetrahedral_Intermediate Nucleophilic Attack Biomolecule_NH2 Biomolecule-NH₂ (Primary Amine) Biomolecule_NH2->Tetrahedral_Intermediate Conjugate m-PEG12-Biomolecule (Stable Amide Bond) Tetrahedral_Intermediate->Conjugate Collapse of Intermediate NHS N-Hydroxysuccinimide (Leaving Group) Tetrahedral_Intermediate->NHS

Reaction of this compound with a primary amine.

Factors Influencing Reactivity

The efficiency of the conjugation is highly dependent on the reaction conditions:

  • pH: This is the most critical factor. The optimal pH for the reaction is a compromise between ensuring the primary amine is in its nucleophilic, deprotonated state and minimizing the hydrolysis of the NHS ester.[13] The ideal pH range is typically 7.2 to 8.5.[3][8][13] At lower pH values, primary amines are protonated, reducing their nucleophilicity, while at higher pH values, the rate of NHS ester hydrolysis increases significantly.[3][13]

  • Temperature: Lower temperatures can help to minimize the rate of hydrolysis, thereby increasing the efficiency of the desired amidation reaction.[13]

  • Buffer Composition: Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target molecule for reaction with the NHS ester.[9][10] Phosphate-buffered saline (PBS) is a commonly used buffer for this reaction.[9]

Experimental Protocols

Detailed methodologies are essential for successful bioconjugation. Below is a general protocol for protein PEGylation with this compound.

Materials
  • Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Dialysis or size-exclusion chromatography (SEC) materials for purification

Procedure
  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[4]

    • Ensure the buffer is free of any primary amines.[4]

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[8][9][10]

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL or 10 mM).[3][4]

    • Vortex briefly to ensure complete dissolution. Do not store the stock solution as the NHS-ester group hydrolyzes quickly.[3][9][10]

  • Conjugation Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess over the protein. A 10- to 50-fold molar excess is a common starting point.[3][8]

    • Add the calculated volume of the this compound stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.[4]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[4]

  • Quenching the Reaction:

    • Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM.[4]

    • Incubate for 30 minutes at room temperature to consume any unreacted NHS ester.[4]

  • Purification:

    • Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by using a size-exclusion chromatography column.[1][4]

  • Characterization:

    • Analyze the purified PEGylated protein using SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to determine the degree of PEGylation.[4]

G cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Protein_Prep Prepare Protein in Amine-Free Buffer Conjugation Add Molar Excess of PEG Ester to Protein Protein_Prep->Conjugation PEG_Prep Prepare Fresh m-PEG12-NHS Ester Stock in DMSO/DMF PEG_Prep->Conjugation Incubation Incubate (RT or 4°C) Conjugation->Incubation Quench Quench Reaction with Tris or Glycine Incubation->Quench Purify Purify Conjugate (SEC or Dialysis) Quench->Purify Characterize Characterize Conjugate (SDS-PAGE, MS) Purify->Characterize

Experimental workflow for protein PEGylation.

Applications in Drug Development and Research

This compound is a versatile tool with a wide range of applications in both academic research and the pharmaceutical industry. Some of the key applications include:

  • Development of Antibody-Drug Conjugates (ADCs): The PEG linker can be used to attach a cytotoxic drug to an antibody, improving the solubility and stability of the ADC.

  • Modification of Therapeutic Enzymes: PEGylation can protect enzymes from degradation and reduce their immunogenicity, thereby enhancing their therapeutic efficacy.

  • Functionalization of Surfaces: this compound can be used to modify the surfaces of nanoparticles, quantum dots, and medical devices to improve their biocompatibility and reduce non-specific protein adsorption.[14]

  • Vaccine Development and Cell Surface Engineering: This reagent is employed in the development of vaccines and for the engineering of cell surfaces.[14]

Conclusion

This compound is a valuable and versatile reagent for the bioconjugation community. Its well-defined structure and specific reactivity with primary amines allow for the controlled modification of biomolecules, leading to improved therapeutic and diagnostic properties.[1] By understanding the underlying chemistry, optimizing reaction conditions, and employing appropriate analytical techniques for characterization, researchers can successfully leverage the benefits of PEGylation for a wide array of applications. This guide provides the foundational knowledge and practical protocols to facilitate the effective use of this compound in bioconjugation endeavors.

References

m-PEG12-NHS ester molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to m-PEG12-NHS Ester

Introduction

This compound, or methoxy-polyethylene glycol (12) N-hydroxysuccinimidyl ester, is a functionalized derivative of polyethylene (B3416737) glycol (PEG). It is a valuable crosslinking reagent widely employed in bioconjugation, drug delivery, and surface modification applications. The molecule consists of a monomethyl ether-terminated PEG chain with twelve repeating ethylene (B1197577) glycol units, which is activated at the other end with an N-hydroxysuccinimide (NHS) ester. This NHS ester group provides reactivity towards primary amine groups (-NH2) present on proteins, peptides, and other biomolecules, forming stable amide bonds.

The hydrophilic nature of the PEG chain enhances the solubility and stability of the conjugated molecule, reduces immunogenicity, and can improve pharmacokinetic properties in therapeutic applications. This guide provides a comprehensive overview of the molecular characteristics, applications, and relevant experimental considerations for this compound.

Molecular Profile

The precise molecular weight of this compound is dependent on the specific linker connecting the PEG chain to the NHS ester group. The most prevalent commercially available forms utilize a succinate (B1194679) linker.

Quantitative Data Summary

The table below summarizes the key molecular properties of this compound with a succinate linker, a common configuration for this reagent.

PropertyValue
Molecular Formula C33H59NO19
Average Molecular Weight 773.82 g/mol
Purity Typically ≥95% (as determined by NMR)
Solubility Soluble in water and most organic solvents
Appearance White to off-white solid or viscous oil

Experimental Protocols

The utility of this compound lies in its ability to covalently attach PEG chains to various substrates. The following section details a general protocol for the conjugation of this compound to a protein.

General Protein PEGylation Workflow

This protocol outlines the fundamental steps for conjugating this compound to a protein containing accessible primary amine groups.

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis protein_prep Dissolve Protein in Amine-Free Buffer (e.g., PBS, pH 7.2-8.0) reaction Add PEG Solution to Protein Solution (Molar ratio typically 10-20 fold excess of PEG) protein_prep->reaction peg_prep Dissolve this compound in Anhydrous DMSO (Prepare immediately before use) peg_prep->reaction incubation Incubate at Room Temperature (30 minutes to 2 hours) or 4°C (2-4 hours) reaction->incubation quenching Quench Reaction (Add Tris or glycine) incubation->quenching purify Purify Conjugate (e.g., SEC, Dialysis) quenching->purify analysis Characterize Conjugate (e.g., SDS-PAGE, Mass Spectrometry) purify->analysis

General workflow for protein PEGylation with this compound.

Methodology:

  • Buffer Preparation: Prepare a suitable reaction buffer. Phosphate-buffered saline (PBS) at a pH range of 7.2 to 8.0 is commonly used. It is critical that the buffer is free of primary amines (e.g., Tris or glycine), as these will compete with the target protein for reaction with the NHS ester.

  • Protein Solution Preparation: Dissolve the protein to be PEGylated in the prepared reaction buffer to a final concentration that is appropriate for the specific protein.

  • This compound Solution Preparation: Immediately prior to initiating the conjugation reaction, dissolve the this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO). The NHS ester is susceptible to hydrolysis, and preparing the solution fresh is crucial for optimal reactivity.

  • Conjugation Reaction: Add the dissolved this compound to the protein solution. The molar ratio of PEG to protein will need to be optimized for each specific application but a 10- to 20-fold molar excess of the PEG reagent is a common starting point.

  • Incubation: Allow the reaction to proceed by incubating the mixture. Typical incubation times are 30 minutes to 2 hours at room temperature, or 2 to 4 hours at 4°C. The optimal time and temperature may vary depending on the protein.

  • Quenching: To terminate the reaction, add a quenching buffer containing primary amines, such as Tris or glycine. This will react with and consume any unreacted this compound.

  • Purification: Remove excess PEG reagent and reaction byproducts from the PEGylated protein conjugate. Common purification methods include size-exclusion chromatography (SEC) or dialysis.

  • Analysis: Characterize the resulting PEGylated protein to determine the extent of PEGylation. This can be achieved using techniques such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry, or HPLC.

Signaling Pathway and Logical Relationships

The reactivity of this compound is governed by a well-defined chemical reaction pathway. The following diagram illustrates the logical steps involved in the conjugation process.

G reagent This compound hydrolysis Hydrolysis (competing reaction) reagent->hydrolysis pH > 8.5 or presence of H2O conjugation Nucleophilic Attack by Amine reagent->conjugation protein Protein with Primary Amine (-NH2) protein->conjugation inactive_peg Inactive PEG-Acid hydrolysis->inactive_peg conjugate PEG-Protein Conjugate (Stable Amide Bond) conjugation->conjugate byproduct NHS Byproduct conjugation->byproduct

Reaction pathway of this compound with a primary amine.

The primary reaction involves the nucleophilic attack of the primary amine on the protein with the electrophilic carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond, covalently linking the PEG chain to the protein, and the release of N-hydroxysuccinimide as a byproduct. A competing and undesirable reaction is the hydrolysis of the NHS ester, which is accelerated in aqueous solutions and at higher pH values. Hydrolysis leads to the formation of an unreactive PEG-acid, rendering the reagent incapable of conjugation. Therefore, maintaining appropriate buffer conditions and using freshly prepared reagents are critical for successful conjugation.

m-PEG12-NHS ester CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to m-PEG12-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-polyethylene glycol-N-hydroxysuccinimidyl ester with 12 ethylene (B1197577) glycol units (this compound) is a monofunctional PEGylation reagent widely utilized in bioconjugation.[1] PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules such as proteins, peptides, or antibody-drug conjugates (ADCs), is a critical strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1] The this compound features a methoxy (B1213986) cap to prevent crosslinking and an N-hydroxysuccinimidyl (NHS) ester for efficient reaction with primary amines.[1] The 12-unit PEG linker offers a balance of hydrophilicity and spacer length, improving the solubility and stability of the conjugated biomolecule while minimizing steric hindrance.[1]

It is important to note that multiple CAS numbers are associated with this compound in the literature and by various suppliers, including 2207596-93-6[2][3][4][5], 174569-25-6[6], and 756525-94-7[7]. Researchers should be aware of this variability when sourcing the reagent.

Physicochemical and Reactive Properties

The this compound is a heterobifunctional crosslinker composed of a methoxy-terminated PEG chain and an NHS ester reactive group.[8] The hydrophilic PEG chain, with its 12 repeating ethylene glycol units, enhances water solubility and biocompatibility.[8] The NHS ester group selectively reacts with primary amines, found on lysine (B10760008) residues and the N-termini of proteins, to form stable amide bonds.[8][9]

Quantitative Data Summary

The following table summarizes the key physicochemical properties and reaction parameters for this compound.

PropertyValueSource(s)
Molecular Formula C30H55NO16[2][5][6]
Molecular Weight Approximately 685.75 g/mol [2][3][5]
Purity Typically >95%[4][6]
Appearance Colorless to off-white solid[3]
Solubility Soluble in DMSO, DMF, DCM, and other organic solvents.[6][7][8]
Storage Conditions -20°C, desiccated, and protected from light.[3][5][6][7]
Optimal Reaction pH for NHS Ester 7.2 - 8.5[8]
NHS Ester Hydrolysis Half-life at pH 7.0 4-5 hours[9]
NHS Ester Hydrolysis Half-life at pH 8.0 1 hour[9]
NHS Ester Hydrolysis Half-life at pH 8.6 10 minutes[9]

Reaction Mechanism and Experimental Workflow

The conjugation reaction of this compound with a primary amine proceeds via nucleophilic acyl substitution. The unprotonated primary amine on the biomolecule attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).[1]

Reaction_Mechanism mPEG m-PEG12-O-C(=O)-NHS Conjugate m-PEG12-C(=O)-NH-Protein mPEG->Conjugate + Protein-NH2 Protein Protein-NH2 NHS NHS

Caption: Reaction of this compound with a primary amine.

The general workflow for conjugating this compound to a protein, such as an antibody, is depicted below.

Experimental_Workflow A 1. Prepare Antibody Solution (1-10 mg/mL in amine-free buffer, pH 7.2-8.5) B 2. Prepare this compound Stock Solution (e.g., 10 mg/mL in anhydrous DMSO or DMF) A->B C 3. Perform Conjugation Reaction (Add 5- to 20-fold molar excess of PEG reagent to antibody solution) B->C D 4. Incubate (30-60 min at room temperature or 2-4 hours at 4°C) C->D E 5. Quench Reaction (Add quenching buffer, e.g., Tris or glycine, to a final concentration of 20-50 mM) D->E F 6. Purify the Conjugate (Size-exclusion chromatography or dialysis) E->F

Caption: Experimental workflow for antibody conjugation.

Experimental Protocols

Protocol 1: General Protein PEGylation

This protocol provides a general procedure for the PEGylation of a protein using this compound. Optimal conditions may vary depending on the specific protein and should be determined empirically.[8]

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: Amine-free buffer, such as phosphate-buffered saline (PBS), with a pH of 7.2-8.5.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine, pH 8.0.

  • Purification system: Size-exclusion chromatography (SEC) column or dialysis cassettes.

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.[9] Ensure the buffer is free of primary amines.[9]

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL or 10 mM).[1][9]

  • PEGylation Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the protein solution while gently stirring.[9] The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.[9]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[1][9]

  • Quenching the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[9] Incubate for 30 minutes at room temperature to consume any unreacted NHS ester.[9]

  • Purification: Remove excess, unreacted this compound and byproducts by SEC or dialysis against an appropriate buffer (e.g., PBS).[1]

Applications in Drug Development

The primary application of this compound is in PEGylation to enhance the therapeutic properties of biomolecules.[8]

  • Increased Solubility and Stability: The hydrophilic PEG chain improves the solubility of hydrophobic molecules and can protect them from enzymatic degradation.[8]

  • Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on the protein surface, reducing their recognition by the immune system.[8]

  • Prolonged Circulation Half-Life: The increased hydrodynamic volume of PEGylated molecules reduces their renal clearance, leading to a longer in vivo circulation time.[8]

This compound is considered a balanced option, providing significant improvements in solubility, stability, and circulation half-life while generally maintaining the biological activity of the conjugated molecule.[9] Shorter PEG chains (e.g., m-PEG4-NHS ester) offer less steric hindrance but more modest improvements, while longer chains (e.g., m-PEG24-NHS ester) provide the most pronounced effects but may have a greater impact on biological activity.[9]

PEG_Length_Comparison cluster_properties Bioconjugate Properties cluster_peg_length PEG Chain Length Solubility Solubility Stability Stability Circulation Circulation Half-Life Activity Biological Activity Immunogenicity Immunogenicity Short Short (e.g., m-PEG4) Short->Solubility Modest Increase Short->Stability Modest Increase Short->Circulation Modest Increase Short->Activity High Retention Short->Immunogenicity Moderate Reduction Medium Medium (m-PEG12) Medium->Solubility Significant Increase Medium->Stability Significant Increase Medium->Circulation Significant Increase Medium->Activity Good Retention Medium->Immunogenicity Significant Reduction Long Long (e.g., m-PEG24) Long->Solubility Maximum Increase Long->Stability Maximum Increase Long->Circulation Maximum Increase Long->Activity Potential Decrease Long->Immunogenicity Maximum Reduction

Caption: Comparison of PEG chain length effects.

Conclusion

This compound is a versatile and valuable tool for bioconjugation, offering a well-balanced approach to improving the therapeutic and diagnostic properties of biomolecules.[1][9] By understanding the reaction mechanism, optimizing experimental conditions, and utilizing appropriate analytical techniques for characterization, researchers can effectively leverage the benefits of PEGylation for a wide range of applications in drug development and beyond.[1]

References

The Principle of m-PEG12-NHS Ester Reactivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the reactivity of methoxy-polyethylene glycol-N-hydroxysuccinimidyl ester with a 12-unit PEG chain (m-PEG12-NHS ester). A fundamental understanding of this reagent's chemistry is critical for its successful application in bioconjugation, a cornerstone of modern drug development and life sciences research. This document details the reaction mechanism, influencing factors, and provides actionable experimental protocols for its effective use.

Core Principles of this compound Reactivity

The utility of this compound lies in its ability to covalently attach a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer to biomolecules, a process known as PEGylation.[1] This modification can enhance the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and other biologics by increasing solubility, stability, and circulation half-life while reducing immunogenicity.[1][2]

The this compound is a heterobifunctional reagent composed of two key functional units: a methoxy-capped PEG chain and an N-hydroxysuccinimide (NHS) ester.[1][2] The methoxy (B1213986) cap prevents unwanted crosslinking, while the NHS ester provides selective reactivity towards primary amines.[1]

The Reaction Mechanism: Nucleophilic Acyl Substitution

The fundamental reaction between an this compound and a primary amine is a nucleophilic acyl substitution.[3] The reaction proceeds as follows:

  • Nucleophilic Attack: The unprotonated primary amine (-NH2), typically found at the N-terminus of proteins or on the side chain of lysine (B10760008) residues, acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the NHS ester.[1][3]

  • Tetrahedral Intermediate Formation: This attack results in the formation of a transient and unstable tetrahedral intermediate.[1][3]

  • Leaving Group Departure and Amide Bond Formation: The intermediate collapses, leading to the departure of the N-hydroxysuccinimide (NHS) leaving group and the formation of a highly stable amide bond between the PEG linker and the biomolecule.[1][3]

This reaction is highly efficient and results in a stable, covalent linkage under mild reaction conditions.[2]

Figure 1: Reaction of this compound with a primary amine.

Factors Influencing Reactivity

The success of a bioconjugation reaction with this compound is critically dependent on several parameters. Careful optimization of these factors is essential to maximize the yield of the desired conjugate while minimizing side reactions.[3]

The Critical Role of pH

The pH of the reaction buffer is the most crucial parameter in NHS ester chemistry.[3] It directly influences both the nucleophilicity of the target amino groups and the stability of the NHS ester itself.

  • Low pH: At acidic pH, primary amines are predominantly protonated (-NH3+), rendering them non-nucleophilic and unreactive towards NHS esters.[3]

  • High pH: As the pH increases, the deprotonation of primary amines increases, enhancing their nucleophilicity. However, the rate of hydrolysis of the NHS ester also increases significantly at higher pH.[3]

  • Optimal pH: The generally accepted optimal pH range for NHS ester reactions is between 7.2 and 8.5.[2][3] A pH of 8.3-8.5 is often recommended for the modification of proteins and peptides.[4]

Competing Reaction: Hydrolysis

A significant competing reaction is the hydrolysis of the NHS ester, where water acts as a nucleophile.[3] This reaction produces an unreactive carboxylic acid and NHS, thereby reducing the efficiency of the desired conjugation.[3] The rate of hydrolysis is highly dependent on pH and temperature.[]

Buffer Composition

The choice of buffer is critical to avoid unwanted side reactions. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions as they will compete with the target molecule for reaction with the NHS ester.[3][6] Suitable amine-free buffers include phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffer.[6]

Temperature and Reaction Time

The reaction is typically carried out at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[7] The optimal reaction time depends on the specific reactants and their concentrations.[3]

Solvent

Many NHS ester reagents have low aqueous solubility and must be dissolved in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before being added to the aqueous reaction mixture.[8] It is crucial to use anhydrous solvents to prevent premature hydrolysis of the NHS ester.[3]

Quantitative Data on Reactivity

The following tables summarize critical quantitative data for reactions involving PEG-NHS esters.

ParameterValue/RangeReference(s)
Optimal Reaction pH 7.2 - 8.5[2][3]
Recommended pH for Protein Modification 8.3 - 8.5[4]
Typical Reaction Temperature 4°C or Room Temperature[7]
Typical Reaction Time 30-60 minutes (RT) or 2-4 hours (4°C)[7]
pHStability of NHS Ester (Hydrolysis Half-life)Reference(s)
7.04-5 hours[7]
8.01 hour[7]
8.610 minutes[7]

Detailed Experimental Protocols

The following provides a generalized protocol for the conjugation of a protein with this compound. Optimization will be necessary for specific applications.

Materials
  • Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4).[7]

  • This compound.[7]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[7]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).[7]

  • Dialysis or size-exclusion chromatography (SEC) materials for purification.[7]

Experimental Workflow

Experimental_Workflow A 1. Prepare Protein Solution (1-10 mg/mL in amine-free buffer) C 3. Perform Conjugation Reaction (Add 5- to 20-fold molar excess of PEG-NHS to protein) A->C B 2. Prepare this compound Solution (e.g., 10 mg/mL in anhydrous DMSO/DMF) B->C D 4. Incubate (30-60 min at RT or 2-4 hours at 4°C) C->D E 5. Quench Reaction (Add quenching buffer, e.g., Tris-HCl) D->E F 6. Purify Conjugate (Dialysis or Size-Exclusion Chromatography) E->F G 7. Characterize Conjugate (SDS-PAGE, Mass Spectrometry) F->G

Figure 2: General workflow for protein PEGylation.

Step-by-Step Procedure
  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.[7]

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[7]

  • PEGylation Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the protein solution while gently stirring. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.[7]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[7]

  • Quenching the Reaction: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature to consume any unreacted NHS ester.[7]

  • Purification: Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by using a size-exclusion chromatography column.[7]

  • Characterization: Analyze the purified PEGylated protein using SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to determine the degree of PEGylation.[7]

Potential Side Reactions

While NHS esters are highly selective for primary amines, they can react with other nucleophilic amino acid side chains under certain conditions. These side reactions are generally less efficient, and the resulting linkages are often less stable than amide bonds.[3]

  • Tyrosine, Serine, and Threonine: The hydroxyl groups of these residues can be acylated to form ester bonds. This reaction is more prevalent at lower pH values (around 6.0), but the resulting O-acylations are less stable than amide bonds.[3]

  • Cysteine: The sulfhydryl group of cysteine is a potent nucleophile and can react to form a thioester linkage, which is more labile than an amide bond.[3]

  • Histidine: Reactivity with the imidazole (B134444) group of histidine has been reported but is generally considered a minor side reaction.[3]

To minimize these side reactions, it is recommended to perform the conjugation within the optimal pH range of 7.2-8.5.[6]

Conclusion

The this compound is a valuable and versatile tool for the bioconjugation community.[1] Its well-defined structure and reactivity with primary amines allow for the controlled modification of biomolecules, leading to improved therapeutic and diagnostic properties.[1] By understanding the underlying chemistry, optimizing reaction conditions, and employing appropriate analytical techniques for characterization, researchers can successfully leverage the benefits of PEGylation for a wide range of applications.[1]

Decision_Tree Start Bioconjugation Goal Target Target Biomolecule (e.g., Protein, Peptide) Start->Target FuncGroup Available Functional Groups? Target->FuncGroup PrimaryAmine Primary Amines Available (Lysine, N-terminus) FuncGroup->PrimaryAmine Yes OtherFuncGroup Other Functional Groups FuncGroup->OtherFuncGroup No NHS_Ester This compound is a Suitable Reagent PrimaryAmine->NHS_Ester Alternative Consider Alternative Conjugation Chemistry OtherFuncGroup->Alternative Optimize Optimize Reaction Conditions (pH, Temp, Molar Ratio) NHS_Ester->Optimize Characterize Characterize Conjugate (SDS-PAGE, MS) Optimize->Characterize Success Successful PEGylation Characterize->Success

Figure 3: Decision tree for bioconjugation strategy.

References

An In-depth Technical Guide to m-PEG12-NHS Ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methoxy-polyethylene glycol-N-hydroxysuccinimidyl ester with a 12-unit PEG chain (m-PEG12-NHS ester), a pivotal reagent in modern bioconjugation.[1] Detailing its chemical properties, reaction mechanisms, and diverse applications, this document serves as a technical resource, complete with quantitative data and detailed experimental protocols to empower both novice and experienced researchers in the field.

Introduction to this compound

This compound is a monofunctional PEGylation reagent employed to covalently attach a polyethylene (B3416737) glycol (PEG) spacer to various biomolecules.[1] This process, known as PEGylation, is a widely adopted strategy in both research and drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and other biologics.[1]

The structure of this compound consists of three key components:

  • A methoxy-terminated polyethylene glycol (m-PEG) chain : This hydrophilic polymer chain, composed of 12 repeating ethylene (B1197577) glycol units, imparts increased water solubility and biocompatibility to the conjugated molecule.[2] The methoxy (B1213986) cap ensures monofunctionality, thereby preventing undesirable crosslinking reactions.[2]

  • An N-hydroxysuccinimide (NHS) ester reactive group : This functional group exhibits high reactivity and selectivity towards primary amines (-NH₂), which are abundantly found on the side chains of lysine (B10760008) residues and at the N-termini of proteins and peptides.[2]

  • A stable amide bond : The reaction between the NHS ester and a primary amine results in the formation of a highly stable amide linkage, ensuring the permanence of the PEG modification under physiological conditions.[2]

The 12-unit PEG linker of this compound offers a balance of hydrophilicity and spacer length, which can augment the solubility and stability of the bioconjugate while minimizing steric hindrance.[1] These attributes make it a versatile tool for a range of applications, including the development of antibody-drug conjugates (ADCs), the modification of therapeutic enzymes, and the functionalization of surfaces for diagnostic assays.[1]

Chemical Properties and Reaction Mechanism

The utility of this compound in bioconjugation is centered on the specific and efficient reaction of its NHS ester group with primary amines.[1]

Reaction Mechanism: The conjugation reaction is a nucleophilic acyl substitution. The unprotonated primary amine on the biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and forming a stable amide bond.[1][3]

ReactionMechanism

Factors Influencing Reactivity: The efficiency of the conjugation is highly dependent on the reaction conditions. A critical factor is the pH, which must be carefully controlled to balance the nucleophilicity of the primary amine and the stability of the NHS ester.[1]

Quantitative Data on Reaction Parameters

The success of a bioconjugation reaction with this compound is contingent on the precise control of key parameters. The following tables summarize critical quantitative data for these reactions.

ParameterOptimal RangeRationale
pH 7.2 - 8.5Balances amine reactivity (deprotonated and nucleophilic) and NHS ester stability. At lower pH, amines are protonated and less reactive. At higher pH, hydrolysis of the NHS ester is accelerated.[1][2]
Temperature 4°C to Room Temperature (25°C)Lower temperatures can be utilized to minimize hydrolysis of the NHS ester and are often preferred for sensitive proteins.[1][3]
Molar Excess of this compound 5- to 20-fold over the proteinThe optimal ratio is dependent on the desired degree of PEGylation and the concentration of the protein solution.[1]
Protein Concentration 1 - 10 mg/mLHigher protein concentrations generally lead to more efficient PEGylation.[3]
Reaction Time 30 minutes to 4 hoursLonger reaction times may be necessary at lower temperatures to achieve the desired level of conjugation.[3]

Experimental Protocols

This section provides detailed methodologies for the PEGylation of a protein using this compound.

Materials
  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a concentration of 1-10 mg/mL.[2]

  • This compound.[2]

  • Anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[2]

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 7.2-8.5.[1][2]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.[2]

  • Purification system (e.g., size-exclusion chromatography column, dialysis cassettes).[2]

Experimental Workflow

ExperimentalWorkflow

Step-by-Step Procedure
  • Protein Preparation : Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.[2]

  • This compound Solution Preparation : Immediately before use, allow the vial of this compound to equilibrate to room temperature. Prepare a stock solution (e.g., 10 mg/mL) in anhydrous DMSO or DMF.[4] Do not store the stock solution as the NHS ester is susceptible to hydrolysis.[2]

  • PEGylation Reaction : Add a 5- to 20-fold molar excess of the this compound solution to the protein solution while gently stirring.[4] The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein stability.[4][5]

  • Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[4][5]

  • Quenching the Reaction : Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature to consume any unreacted NHS ester.[4]

  • Purification : Remove unreacted this compound and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.[4]

  • Characterization : Analyze the purified PEGylated protein using SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to determine the degree of PEGylation.[4]

Applications and Impact on Biological Systems

The covalent attachment of this compound to biomolecules can significantly enhance their therapeutic properties. PEGylation can increase the hydrodynamic size of proteins, leading to a longer circulatory half-life, reduced immunogenicity, and improved stability.[3]

A prominent application of PEGylation is in the development of Antibody-Drug Conjugates (ADCs). In this context, a linker like this compound can be used to attach a potent cytotoxic drug to a monoclonal antibody that targets a specific cancer cell antigen.[1] Upon binding to the target cell, the ADC is internalized, and the cytotoxic payload is released, leading to cell death.

Signaling Pathway Disruption by an ADC Payload

While the this compound itself does not have a direct signaling role, the bioconjugate it helps create can profoundly impact cellular signaling. For instance, an ADC carrying a microtubule inhibitor payload disrupts the cell's cytoskeleton, leading to cell cycle arrest and apoptosis.

ApoptoticSignaling

Logical Relationships in Bioconjugation Strategy

The selection of a bioconjugation strategy is a critical decision that depends on several factors. The following diagram illustrates the logical relationships to consider when deciding on a suitable approach.

BioconjugationStrategy

Conclusion

This compound is a valuable and versatile tool for the bioconjugation community. Its well-defined structure and reactivity with primary amines allow for the controlled modification of biomolecules, leading to improved therapeutic and diagnostic properties.[1] By understanding the underlying chemistry, optimizing reaction conditions, and employing appropriate analytical techniques for characterization, researchers can successfully leverage the benefits of PEGylation for a wide range of applications.

References

The Lynchpin of Bioconjugation: An In-depth Technical Guide to the Role of NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation, facilitating the covalent attachment of molecules to proteins, antibodies, and other biomolecules with high efficiency and specificity.[1] Their utility in creating antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and immobilized enzymes for biosensors has made them an indispensable tool in research, diagnostics, and therapeutics.[1] This technical guide provides an in-depth exploration of the core function of NHS esters in bioconjugation, complete with quantitative data, detailed experimental protocols, and visual diagrams to illuminate the underlying chemical principles and workflows.

Core Chemistry: The Power of Amine Reactivity

The primary function of an NHS ester is to serve as an amine-reactive chemical handle. It enables the formation of a stable amide bond between a molecule of interest (e.g., a drug, a dye) and a primary amine (-NH₂) on a biomolecule.[1] In proteins, the most common targets are the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus.[1]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated primary amine on the biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[1][] This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable amide bond.[1][3]

dot

NHS_Ester_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Activation & Reaction cluster_products Products R_COOH Molecule of Interest (R-COOH) NHS_Ester Activated Molecule R-CO-NHS R_COOH->NHS_Ester EDC Activation NHS N-Hydroxysuccinimide (NHS) EDC EDC Biomolecule Biomolecule with Primary Amine (Protein-NH2) Tetrahedral_Intermediate Tetrahedral Intermediate Biomolecule->Tetrahedral_Intermediate Nucleophilic Attack NHS_Ester:f0->Tetrahedral_Intermediate Conjugate Bioconjugate Protein-NH-CO-R Tetrahedral_Intermediate->Conjugate:f0 Amide Bond Formation NHS_leaving N-Hydroxysuccinimide Tetrahedral_Intermediate->NHS_leaving Release of Leaving Group

Caption: NHS Ester Reaction Mechanism.

Key Factors Influencing Bioconjugation Efficiency

The success of an NHS ester bioconjugation reaction is critically dependent on several factors that influence the competition between the desired reaction with the amine (aminolysis) and the undesirable reaction with water (hydrolysis).[1]

  • pH: The reaction is highly pH-dependent. The optimal pH range is typically between 7.2 and 8.5.[4][5] Below this range, primary amines are protonated (-NH₃⁺), rendering them non-nucleophilic.[5] Above this range, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired amine reaction and reduces conjugation efficiency.[4][5]

  • Temperature: Reactions are commonly performed at room temperature or 4°C.[5] Lower temperatures can help to minimize the competing hydrolysis reaction, especially for longer incubation times.[5]

  • Concentration: Higher concentrations of the protein and the NHS ester reagent can lead to improved labeling efficiency.[5]

  • Buffer Composition: It is crucial to use buffers that are free of primary amines, such as Tris or glycine, as these will compete with the target biomolecule for reaction with the NHS ester.[6] Suitable buffers include phosphate, bicarbonate, HEPES, or borate (B1201080) buffers.[5]

Quantitative Data on NHS Ester Stability

The stability of NHS esters in aqueous solutions is a key consideration for reaction setup and efficiency. The following table summarizes the half-life of a typical NHS ester at various pH values and temperatures.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
7.0Room Temperature~7 hours
8.04~1 hour
8.5Room Temperature125-180 minutes
8.6410 minutes
9.0Room TemperatureMinutes
Data sourced from multiple references.[6]

Applications in Drug Development and Research

The efficiency and specificity of NHS ester-amine coupling make it invaluable for a wide range of applications.[7]

  • Antibody-Drug Conjugates (ADCs): A prominent application is in the development of ADCs, which are targeted cancer therapies.[1] NHS ester chemistry is often used to attach a potent cytotoxic drug to a monoclonal antibody that specifically targets tumor cells.[1]

  • Fluorescent Labeling: Proteins and other biomolecules can be labeled with fluorescent dyes for use in imaging and immunoassays.[7]

  • Biomolecule Immobilization: NHS esters are used to immobilize proteins and other biomolecules onto surfaces for applications such as biosensors and protein biochips.[4][8]

  • Protein-Protein Interaction Studies: Homobifunctional NHS ester crosslinkers can be used to covalently link interacting proteins, allowing for their identification and the study of their complexes.[9]

dot

Caption: ADC Development Logical Workflow.

Detailed Experimental Protocol: Antibody Labeling with an NHS Ester-Activated Fluorophore

This protocol provides a general procedure for conjugating a fluorescent dye to an antibody using an NHS ester.

Materials:

  • Antibody solution (1-2 mg/mL in an amine-free buffer, e.g., PBS)

  • NHS ester-activated fluorophore

  • Anhydrous DMSO or DMF

  • 1 M Sodium Bicarbonate, pH 8.3

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Size-Exclusion Chromatography (e.g., desalting column)

Procedure:

  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer such as PBS, pH 7.2-7.4.[5]

  • pH Adjustment: Adjust the pH of the antibody solution to 8.3 by adding 1/10th volume of 1 M sodium bicarbonate.[9]

  • Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester-activated fluorophore in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[9]

  • Conjugation Reaction: Add the NHS ester stock solution to the antibody solution. A common starting point is a 10- to 20-fold molar excess of the NHS ester to the antibody.[6][9] Incubate the reaction for 1-2 hours at room temperature, protected from light.[5][10]

  • Quench the Reaction: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.[6] Incubate for 15-30 minutes at room temperature.[6][10]

  • Purification: Remove the unreacted NHS ester and byproducts by size-exclusion chromatography (desalting column) or dialysis.[6]

  • Characterization: Determine the degree of labeling (DOL) by spectrophotometry. Further characterization can be performed using SDS-PAGE.

dot

References

m-PEG12-NHS Ester as a PROTAC Linker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, revolutionizing the landscape of drug discovery.[1] These heterobifunctional molecules offer the unprecedented ability to selectively eliminate target proteins from within a cell by hijacking the endogenous ubiquitin-proteasome system (UPS).[2][3] A PROTAC molecule is comprised of three essential components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[4] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[5]

Among the diverse array of linkers utilized in PROTAC design, polyethylene (B3416737) glycol (PEG) linkers have gained prominence due to their advantageous properties.[6] This technical guide provides a comprehensive overview of m-PEG12-NHS ester, a discrete PEG linker, and its application in the development of potent and effective PROTACs.

Core Concepts: The Role of this compound in PROTACs

The this compound is a heterobifunctional linker featuring a 12-unit polyethylene glycol chain.[7][8] One terminus is capped with a methoxy (B1213986) (m) group, rendering it chemically inert and preventing unwanted cross-reactions.[8] The other terminus is functionalized with a highly reactive N-hydroxysuccinimide (NHS) ester, which readily forms stable amide bonds with primary amines present on the warhead or E3 ligase ligand.[7][9]

The incorporation of a PEG linker, such as this compound, offers several distinct advantages in PROTAC design:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of PROTAC molecules, which are often large and lipophilic.[6][7]

  • Improved Cell Permeability: By masking the hydrophobicity of the ligands, PEG linkers can enhance the passive diffusion of PROTACs across cell membranes.[7]

  • Flexibility for Ternary Complex Formation: The flexible nature of the PEG chain provides the necessary conformational freedom for the target protein and E3 ligase to form a stable and productive ternary complex, which is essential for efficient ubiquitination.[7]

  • Reduced Non-specific Binding: The hydrophilic PEG chain can minimize non-specific hydrophobic interactions, potentially leading to improved selectivity and reduced off-target effects.[7]

Data Presentation: Physicochemical Properties and Performance Metrics

A thorough understanding of the physicochemical properties of this compound and the performance of PROTACs utilizing PEG linkers is crucial for rational drug design.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C30H55NO16[7][10][11]
Molecular Weight 685.75 g/mol [7][10][11]
CAS Number 2207596-93-6[7][10]
Appearance Colorless to off-white solid[7][10]
Solubility Soluble in DMSO, DMF, DCM[7][8]
Storage Conditions -20°C, protect from light, stored under nitrogen[7][10]
Table 2: Impact of PEG Linker Length on PROTAC Performance (Illustrative Examples)

The length of the PEG linker is a critical parameter that can significantly impact the degradation efficiency of a PROTAC, often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[12][13]

PROTAC TargetE3 LigaseCell LineLinker Composition (PEG units)DC50 (nM)Dmax (%)Reference(s)
BCR-ABL VHLK5621210>90[3]
BTK CRBNMOLM-1455.9~95[1]
BRD4 VHLHeLa429>90[14]
EGFR (mutant) CRBNHCC827(Alkyl linker preferred)7.1>90[15]
Androgen Receptor VHLLNCaP41>90[16]
Table 3: Representative Pharmacokinetic Parameters of PROTACs with PEG Linkers

The pharmacokinetic profile of a PROTAC is influenced by various factors, including the linker.[4]

PROTAC TargetLinker Compositiont½ (h)Cmax (ng/mL)Bioavailability (%)Reference(s)
ERα PEG44.212525[4]
TBK1 PEG66.825035[4]

Note: The data in Tables 2 and 3 are compiled from various sources and are intended to be illustrative of general trends. Actual values are highly dependent on the specific PROTAC, target, and experimental conditions.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a PROTAC using this compound and for key biological assays to evaluate its performance.

Protocol 1: Synthesis of a PROTAC via Amide Bond Formation

This protocol describes a general procedure for the conjugation of an amine-containing ligand (either the POI ligand or the E3 ligase ligand) to this compound.

Materials:

  • Amine-containing ligand (1.0 equivalent)

  • This compound (1.0-1.2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • N,N-Diisopropylethylamine (DIPEA) (optional, 2-3 equivalents)

  • Reaction vessel

  • Stirring apparatus

  • High-performance liquid chromatography (HPLC) for purification

  • Mass spectrometer (MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

  • Dissolution of Reactants: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing ligand in a minimal amount of anhydrous DMF or DMSO. In a separate vial, dissolve this compound in anhydrous DMF or DMSO.

  • Reaction Setup: If the amine is in the form of a salt (e.g., hydrochloride), add DIPEA to the ligand solution to neutralize the salt and facilitate the reaction.

  • Conjugation Reaction: Add the this compound solution dropwise to the stirring solution of the amine-containing ligand at room temperature.

  • Reaction Monitoring: Allow the reaction to proceed for 2-24 hours. Monitor the progress of the reaction by liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[7]

  • Quenching the Reaction: Upon completion, the reaction can be quenched by adding a small amount of water.

  • Purification: Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC molecule.

  • Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

  • Lyophilization: Lyophilize the pure fractions to yield the PROTAC as a solid.

Protocol 2: Western Blot Analysis for Protein Degradation

This protocol details the quantification of target protein degradation in cells treated with a PROTAC.[17][18]

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (against the target protein and a loading control, e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add lysis buffer to each well, incubate on ice, and then collect the cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Denature the protein samples and separate them by size using SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control.[7]

Protocol 3: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following PROTAC treatment.[19][20][21]

Materials:

  • 96-well plates

  • Cell line of interest

  • PROTAC of interest

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the PROTAC for a desired period (e.g., 72 hours). Include a vehicle control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Mandatory Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary POI-PROTAC-E3 Ternary Complex Ternary->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ub Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Ub Ubiquitin Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_cellular Cellular Assays cluster_data Data Analysis Synthesis Synthesis using This compound Purification HPLC Purification Synthesis->Purification Characterization LC-MS & NMR Analysis Purification->Characterization Degradation Protein Degradation Assay (Western Blot) Characterization->Degradation Viability Cell Viability Assay (MTT / CellTiter-Glo) Characterization->Viability DC50_Dmax Determine DC50 & Dmax Degradation->DC50_Dmax IC50 Determine IC50 Viability->IC50

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Targeted Signaling Pathway: BCR-ABL Degradation in CML

BCR_ABL_Pathway cluster_downstream Downstream Signaling BCR_ABL_PROTAC BCR-ABL PROTAC (with PEG12 Linker) BCR_ABL BCR-ABL Oncogenic Kinase BCR_ABL_PROTAC->BCR_ABL Binds VHL VHL E3 Ligase BCR_ABL_PROTAC->VHL Recruits STAT5 STAT5 BCR_ABL->STAT5 Phosphorylates CRKL CRKL BCR_ABL->CRKL Phosphorylates degradation Proteasomal Degradation BCR_ABL->degradation Degraded Proliferation Cell Proliferation & Survival STAT5->Proliferation CRKL->Proliferation degradation->STAT5 Inhibition degradation->CRKL Inhibition

Caption: Signaling pathway of BCR-ABL degradation by a PROTAC.

Conclusion

The this compound serves as a valuable and versatile linker in the design and synthesis of PROTACs. Its physicochemical properties, particularly its hydrophilicity and defined length, contribute to the development of degraders with improved solubility, permeability, and efficacy. The systematic evaluation of PROTACs with varying PEG linker lengths is a critical step in optimizing their biological activity. The protocols and data presented in this guide provide a framework for researchers to effectively utilize this compound in the pursuit of novel protein degraders for therapeutic applications.

References

Navigating the Solubility of m-PEG12-NHS Ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methoxy-polyethylene glycol (12 units)-N-hydroxysuccinimidyl ester (m-PEG12-NHS ester). Understanding the solubility and stability of this common PEGylation reagent is critical for its effective use in bioconjugation, drug delivery, and the development of protein-drug conjugates. This document offers a detailed examination of its solubility in various solvents, protocols for solubility and stability determination, and a discussion of the critical factors influencing its performance in experimental settings.

Core Concepts: Structure and Solubility

This compound is a heterobifunctional crosslinker composed of a methoxy-terminated polyethylene (B3416737) glycol (m-PEG) chain with 12 repeating ethylene (B1197577) glycol units and a reactive N-hydroxysuccinimidyl (NHS) ester group. The hydrophilic m-PEG chain imparts water solubility and biocompatibility to the molecules it is conjugated to, while the NHS ester provides high reactivity and selectivity towards primary amines, such as those found on lysine (B10760008) residues and the N-termini of proteins.[1]

The solubility of this compound is influenced by both the hydrophilic PEG chain and the characteristics of the NHS ester group. While the PEG component enhances aqueous solubility, the overall molecule is often more readily dissolved in organic solvents, which are typically used to prepare concentrated stock solutions.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in various common laboratory solvents. It is important to note that solubility can be influenced by factors such as temperature, purity of the solute and solvent, and the presence of moisture. Therefore, for critical applications, experimental determination of solubility is recommended.

SolventChemical FormulaTypeReported SolubilityMolarity (approx.)Notes
Dimethyl Sulfoxide (DMSO)C₂H₆OSOrganic≥ 100 mg/mL[2]≥ 145.8 mMA common solvent for preparing concentrated stock solutions.
WaterH₂OAqueous10 mg/mL[3]14.6 mMThe hydrophilic PEG spacer increases solubility in aqueous media.[4]
ChloroformCHCl₃Organic10 mg/mL[3]14.6 mM
Dichloromethane (DCM)CH₂Cl₂OrganicSoluble[4][5]Not SpecifiedA suitable organic solvent.[1]
Dimethylformamide (DMF)C₃H₇NOOrganicSoluble[4]Not SpecifiedRecommended as a primary solvent for creating stock solutions.[6]
Acetonitrile (ACN)C₂H₃NOrganicSoluble[5]Not SpecifiedA suitable organic solvent.[1]
Tetrahydrofuran (THF)C₄H₈OOrganicSoluble[1]Not SpecifiedA suitable organic solvent.
Dimethylacetamide (DMAC)C₄H₉NOOrganicSoluble[5]Not Specified

Note: The molarity was calculated based on a molecular weight of 685.75 g/mol for this compound.

Stability of this compound

A critical factor to consider when working with this compound is the stability of the NHS ester group, which is susceptible to hydrolysis, particularly in aqueous solutions. This hydrolysis competes with the desired conjugation reaction with primary amines. The rate of hydrolysis is highly dependent on pH and temperature.

Higher pH increases the concentration of hydroxide (B78521) ions, which accelerates the hydrolysis of the ester bond. Therefore, a compromise is necessary to find a pH that is high enough for efficient reaction with deprotonated primary amines (typically pH 7.2-8.5) but low enough to minimize hydrolysis. It is highly recommended to prepare solutions of this compound fresh for each use and to avoid storing it in solution, even in anhydrous organic solvents, for extended periods.

Experimental Protocols

The following are detailed methodologies for determining the solubility and assessing the stability of this compound.

Protocol 1: Determination of Solubility in a Given Solvent

This protocol outlines a general method for determining the solubility of this compound.

Materials:

  • This compound

  • Anhydrous solvent of choice (e.g., DMSO, DMF, DCM, Acetonitrile, Water)

  • Analytical balance

  • Vortex mixer

  • Microcentrifuge

  • Spectrophotometer (for concentration determination, optional)

Methodology:

  • Saturated Solution Preparation:

    • To a pre-weighed vial, add a known volume of the solvent (e.g., 1 mL).

    • Add a small, accurately weighed amount of this compound to the solvent.

    • Vortex the mixture vigorously for 2-5 minutes.

    • If the solid dissolves completely, continue adding small, weighed portions of the ester, vortexing after each addition, until a saturated solution is achieved where undissolved solid remains.

    • Allow the saturated solution to equilibrate by agitating it at a constant temperature for an extended period (e.g., 1-2 hours).

  • Separation of Undissolved Solid:

    • Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

  • Concentration Determination:

    • Carefully collect a known volume of the clear supernatant.

    • The concentration of the dissolved this compound can be determined by evaporating the solvent from the supernatant and weighing the residual solid.

    • Alternatively, if the compound has a suitable chromophore, its concentration can be determined using a spectrophotometer and a standard curve.

  • Data Reporting:

    • Express the solubility in mg/mL and molarity (mM).

Protocol 2: Assessment of NHS Ester Stability via Hydrolysis

This protocol describes a method to assess the stability of the NHS ester in an aqueous buffer by monitoring the release of N-hydroxysuccinimide (NHS) upon hydrolysis.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Aqueous buffer at a specific pH (e.g., 100 mM sodium phosphate, pH 7.5 and pH 8.5)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Methodology:

  • Stock Solution Preparation:

    • Immediately before use, prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.

  • Kinetic Measurement:

    • Equilibrate the aqueous buffer to the desired temperature (e.g., 25°C) in a quartz cuvette inside the spectrophotometer.

    • Initiate the hydrolysis reaction by adding a small volume of the this compound stock solution to the buffer in the cuvette and mix quickly. The final concentration of the organic solvent should be kept low (e.g., <5%).

    • Monitor the increase in absorbance at approximately 260 nm, which corresponds to the release of the NHS leaving group.

    • Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance plateaus).

  • Data Analysis:

    • The rate of hydrolysis can be determined by fitting the absorbance data to a first-order kinetic model. The half-life of the NHS ester can then be calculated.

Visualizing Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and logical relationships for working with this compound.

G cluster_0 Solvent Selection Workflow Start Start Assess Application Assess Application (e.g., Bioconjugation, Surface Modification) Start->Assess Application Need Stock Solution? Need Stock Solution? Assess Application->Need Stock Solution? Select Organic Solvent Select Anhydrous Organic Solvent (DMSO, DMF) Need Stock Solution?->Select Organic Solvent Yes Aqueous Reaction? Aqueous Reaction? Need Stock Solution?->Aqueous Reaction? No Select Organic Solvent->Aqueous Reaction? Select Aqueous Buffer Select Amine-Free Aqueous Buffer (pH 7.2-8.5) Aqueous Reaction?->Select Aqueous Buffer Yes End End Aqueous Reaction?->End No (Organic Phase Reaction) Select Aqueous Buffer->End

Caption: Logical workflow for selecting an appropriate solvent for this compound.

G cluster_1 Protein PEGylation Experimental Workflow Start Start Prepare Protein Prepare Protein Solution (Amine-Free Buffer, pH 7.2-8.5) Start->Prepare Protein Prepare PEG Prepare this compound Stock Solution (Anhydrous DMSO/DMF) Start->Prepare PEG Conjugation Add PEG Stock to Protein Solution (Controlled Molar Ratio) Prepare Protein->Conjugation Prepare PEG->Conjugation Incubate Incubate Reaction (e.g., 1-2h at RT or 2-4h at 4°C) Conjugation->Incubate Quench Quench Reaction (e.g., Tris or Glycine) Incubate->Quench Purify Purify Conjugate (e.g., SEC, Dialysis) Quench->Purify Analyze Analyze Conjugate (e.g., SDS-PAGE, MS) Purify->Analyze End End Analyze->End

Caption: A typical experimental workflow for the PEGylation of a protein using this compound.

References

An In-depth Technical Guide to the Stability and Storage of m-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, leveraging m-PEG12-NHS ester in bioconjugation requires a thorough understanding of its stability and optimal storage conditions. The efficacy of this monofunctional PEGylation reagent, widely used to enhance the therapeutic properties of biomolecules, is intrinsically linked to the integrity of its amine-reactive N-hydroxysuccinimide (NHS) ester group. This guide provides a comprehensive overview of the factors influencing the stability of this compound, detailed storage recommendations, and experimental protocols for stability assessment.

Physicochemical Properties and Storage Recommendations

This compound is a heterobifunctional molecule featuring a methoxy-capped polyethylene (B3416737) glycol (m-PEG) chain of 12 repeating ethylene (B1197577) glycol units and an NHS ester reactive group.[1] The m-PEG component imparts hydrophilicity and biocompatibility, while the NHS ester selectively reacts with primary amines on biomolecules to form stable amide bonds.[1][2]

Proper storage is critical to prevent premature degradation and ensure reproducible results in conjugation reactions.[3]

Table 1: Recommended Storage Conditions for this compound

FormTemperatureConditionsShelf LifeSource(s)
Solid-20°CDesiccated, protected from light, under nitrogen gasNot specified, but long-term stability is implied with proper conditions.[4][5][6]
In Anhydrous Solvent (e.g., DMSO, DMF)-80°CProtected from light, under nitrogen gasUp to 6 months[7][8]
In Anhydrous Solvent (e.g., DMSO, DMF)-20°CProtected from light, under nitrogen gasUp to 1 month[7][8]

It is crucial to allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis.[9][10] Stock solutions should be prepared fresh in anhydrous solvents like DMSO or DMF immediately before use, and any unused solution should be discarded as the NHS ester moiety readily hydrolyzes.[4][10]

Factors Influencing Stability: The Critical Role of Hydrolysis

The primary pathway for the degradation of this compound is the hydrolysis of the NHS ester group, which renders the reagent inactive for conjugation.[4] This reaction is highly dependent on environmental factors, most notably pH, temperature, and the presence of moisture.[11]

Effect of pH

The pH of the aqueous environment is the most critical factor governing the rate of NHS ester hydrolysis.[11] The rate of hydrolysis increases significantly with increasing pH.[11] While the conjugation reaction with primary amines is most efficient in the pH range of 7.2 to 8.5, this range also facilitates hydrolysis.[4] Therefore, a balance must be struck to achieve efficient conjugation while minimizing hydrolytic degradation.

Table 2: Half-life of NHS Ester Hydrolysis at Various pH Values

pHHalf-life
7.04-5 hours
8.01 hour
8.610 minutes

Source:[2]

The following diagram illustrates the competing reaction pathways of this compound in the presence of a primary amine-containing biomolecule in an aqueous buffer.

G This compound Reaction Pathways reagent This compound conjugate Stable Amide Bond (m-PEG-CO-NH-R) reagent->conjugate Conjugation (pH 7.2-8.5) inactive Inactive Carboxylic Acid (m-PEG-COOH) reagent->inactive Hydrolysis amine Primary Amine (Biomolecule, R-NH2) amine->conjugate water Water (H2O) (Hydrolysis) water->inactive

Competing reactions of this compound.
Effect of Temperature

Lower temperatures can slow down the rate of hydrolysis.[1] For sensitive proteins, performing the conjugation reaction at 4°C for a longer duration (e.g., 2-4 hours) is often preferred over a shorter incubation at room temperature (e.g., 30-60 minutes).[1][2]

Moisture

This compound is moisture-sensitive.[3][10] Exposure to moisture, even from atmospheric humidity, can lead to hydrolysis of the solid reagent. Therefore, storing the solid compound under desiccated conditions is essential.[4][5][9]

Experimental Protocols for Stability Assessment

To ensure the reactivity of this compound, particularly if a vial has been opened multiple times or stored for an extended period, its activity can be assessed using the following protocols.

Protocol 1: Spectrophotometric Assay for NHS Ester Activity

This method provides a rapid, semi-quantitative assessment of the active NHS ester content by measuring the release of N-hydroxysuccinimide (NHS) upon hydrolysis, which absorbs light at 260 nm.[9][11]

Materials:

  • This compound

  • Amine-free buffer (e.g., 0.1 M sodium phosphate (B84403), pH 7.0-8.0)[9]

  • 0.5-1.0 N NaOH[9]

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Weigh 1-2 mg of the this compound into a microcentrifuge tube.[9]

    • Dissolve the reagent in 2 mL of the amine-free buffer. If not fully soluble, first dissolve in a small amount of anhydrous DMSO or DMF (up to 10% of the final volume) and then add the buffer.[9]

    • Prepare a "blank" tube containing the same buffer and solvent composition.[9]

  • Initial Measurement:

    • Use the blank to zero the spectrophotometer at 260 nm.[11]

    • Measure the absorbance of the this compound solution (A_initial).[11]

  • Forced Hydrolysis:

    • To 1 mL of the measured NHS ester solution, add 100 µL of 0.5-1.0 N NaOH.[9][11]

    • Vortex for 30 seconds.[9]

  • Final Measurement:

    • Promptly measure the absorbance of the base-hydrolyzed solution at 260 nm (A_final). This measurement should be taken within one minute as the absorbance can decrease over time.[9]

Interpretation: A significant increase in absorbance after adding NaOH (A_final > A_initial) indicates the presence of active NHS ester that has been hydrolyzed to release NHS. A small or no increase suggests that the reagent has already hydrolyzed and is inactive.

G Spectrophotometric Stability Assessment Workflow start Dissolve this compound in Amine-Free Buffer measure1 Measure Initial Absorbance (A_initial) at 260 nm start->measure1 hydrolyze Induce Hydrolysis (Add NaOH) measure1->hydrolyze measure2 Measure Final Absorbance (A_final) at 260 nm hydrolyze->measure2 compare Compare A_final and A_initial measure2->compare active Active Reagent (A_final > A_initial) compare->active Yes inactive Inactive Reagent (A_final ≈ A_initial) compare->inactive No

Workflow for spectrophotometric assessment of NHS ester activity.
Protocol 2: HPLC-Based Quantification of NHS Ester Degradation

For a more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the active this compound from its hydrolysis byproducts.[11][12]

Materials:

  • This compound

  • Anhydrous organic solvent (e.g., DMSO or DMF)

  • Aqueous buffer of interest (e.g., phosphate buffer at various pH values)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in an anhydrous organic solvent (e.g., 10 mg/mL).[12]

  • Incubation:

    • Dilute the stock solution into the aqueous buffer of interest to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).[12]

    • Incubate the solution at a controlled temperature.[12]

  • Time Points:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.[12]

  • HPLC Analysis:

    • Analyze the aliquots by reverse-phase HPLC using a C18 column.[12]

    • Use a suitable mobile phase gradient, for example, water and acetonitrile (B52724) with 0.1% trifluoroacetic acid (TFA).[12]

    • Monitor the elution profile with a UV detector at a wavelength where the NHS ester can be detected (e.g., 220 nm or 260 nm).[11]

Data Analysis: The degradation of the this compound can be quantified by measuring the decrease in the peak area of the parent compound over time. This allows for the calculation of the hydrolysis half-life under the tested conditions.

G HPLC-Based Stability Assessment Workflow start Prepare this compound Solution in Aqueous Buffer incubate Incubate at Controlled Temperature start->incubate aliquot Take Aliquots at Various Time Points incubate->aliquot hplc Analyze Aliquots by RP-HPLC aliquot->hplc quantify Quantify Peak Area of Active NHS Ester hplc->quantify analyze Determine Degradation Rate and Half-life quantify->analyze

Workflow for quantitative stability analysis using HPLC.

By adhering to the storage and handling guidelines and, when necessary, verifying the activity of the reagent, researchers can ensure the successful and reproducible application of this compound in their bioconjugation strategies.

References

Applications of PEG Linkers in Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Polyethylene glycol (PEG) linkers have become an indispensable tool in modern biomedical research and drug development. Their unique physicochemical properties, including hydrophilicity, biocompatibility, and low immunogenicity, have enabled significant advancements in the therapeutic efficacy and delivery of a wide range of molecules. This technical guide provides a comprehensive overview of the core applications of PEG linkers, complete with quantitative data, detailed experimental protocols, and visualizations of key biological and experimental workflows.

Enhancing Drug Delivery and Pharmacokinetics

One of the most well-established applications of PEG linkers is in "PEGylation," the covalent attachment of PEG chains to therapeutic molecules. This process can dramatically improve the pharmacokinetic and pharmacodynamic properties of drugs, from small molecules to large biologics.[1][2]

Key Advantages of PEGylation:

  • Prolonged Circulation Half-Life: By increasing the hydrodynamic radius of a molecule, PEGylation reduces its renal clearance, leading to a significantly longer circulation time in the bloodstream.[1][3] This allows for less frequent dosing, improving patient compliance.[2]

  • Enhanced Solubility: The hydrophilic nature of PEG can substantially increase the aqueous solubility of hydrophobic drugs, which is a major challenge in drug formulation.[4][5][6]

  • Reduced Immunogenicity: The flexible PEG chain can shield antigenic epitopes on the surface of therapeutic proteins, reducing their recognition by the immune system and minimizing the risk of an immune response.[2][7]

  • Improved Stability: PEGylation can protect therapeutic molecules from enzymatic degradation, enhancing their stability in vivo.[8]

Data Presentation: Impact of PEGylation on Pharmacokinetics

The following tables summarize the quantitative effects of PEGylation on key pharmacokinetic parameters.

Table 1: Effect of PEG Linker Molecular Weight on the Half-Life of Therapeutic Agents

Therapeutic AgentPEG Molecular WeightResulting Half-LifeFold Increase in Half-LifeReference
Interferon-α2a12 kDa (linear)~50 hours~10x[9]
Interferon-α2a40 kDa (branched)~77 hours~15x[9]
Affibody-MMAE Conjugate4 kDa49.2 min2.5x[10]
Affibody-MMAE Conjugate10 kDa219.0 min11.2x[10]

Table 2: Impact of PEG Linker Architecture on Drug Pharmacokinetics

DrugPEG ArchitectureKey Pharmacokinetic FindingReference
TNF Nanobody40 kDa (linear) vs. 40 kDa (branched)Branched PEG conjugates exhibited a superior pharmacokinetic profile with lower clearance.[11]
Interferon-α12 kDa (linear) vs. 40 kDa (branched)The larger, branched PEG resulted in significantly reduced systemic clearance.[12]
Antibody-Drug Conjugate (DAR 8)Linear vs. Branched (similar MW)Branched PEG linker was more effective at reducing the rate of clearance.[13]

Table 3: Enhancement of Small Molecule Solubility with PEGylation

Hydrophobic DrugPEG FormulationSolubility EnhancementReference
SimvastatinSolid dispersion with PEG 20000Significant increase in phase solubility compared to lower MW PEGs.[5][14]
Coumarin-6mPEG-PDLLA-decyl micelles (2.5% w/v)~40-50 fold increase in aqueous solubility.[4]

Antibody-Drug Conjugates (ADCs)

PEG linkers play a crucial role in the design and efficacy of Antibody-Drug Conjugates (ADCs), which are targeted cancer therapies.[15] The linker connects a potent cytotoxic payload to a monoclonal antibody that specifically targets cancer cells.

Role of PEG Linkers in ADCs:

  • Improved Solubility and Reduced Aggregation: Many cytotoxic payloads are hydrophobic. PEG linkers enhance the overall hydrophilicity of the ADC, preventing aggregation, especially at higher drug-to-antibody ratios (DARs).[15]

  • Enhanced Pharmacokinetics: Similar to other PEGylated drugs, ADCs with PEG linkers benefit from extended circulation times and increased tumor accumulation.[16][17]

  • Tunable Drug Release: PEG linkers can be designed to be cleavable (releasing the drug under specific conditions within the tumor microenvironment) or non-cleavable.

Data Presentation: Impact of PEG Linker Length on ADC Performance

Table 4: Effect of PEG Linker Length on ADC Pharmacokinetics

ADC ExamplePEG Linker LengthAnimal ModelHalf-Life (t½)Clearance RateReference
ZHER2-SMCC-MMAENo PEGMouseBaselineBaseline[16]
IgG-mDPR-PEG8-MMAEPEG8RatSignificantly longer than shorter PEGsSignificantly lower than shorter PEGs[16]
RS7-mPEG24-MMAEPEG24MouseProlongedSlower[16]
ZHER2-PEG10K-MMAE10 kDaMouse11.2-fold increase vs. No PEGNot Reported[16]

Table 5: In Vivo Efficacy of ADCs with Different PEG Linkers

ADC ConstructXenograft ModelTumor Growth Inhibition (%)Reference
ZHER2-SMCC-MMAE (No PEG)NCI-N87~40%[17]
ZHER2-PEG10K-MMAENCI-N87>80%[17]
anti-Trop2-mPEG24-MMAEBxPC3 XenograftSignificant tumor suppression[17]

Proteomics and Protein Analysis

PEG linkers are versatile tools in proteomics for protein labeling, enrichment, and the study of protein-protein interactions.

Applications in Proteomics:

  • Targeted Protein Degradation (PROTACs): PEG linkers are integral to Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The length and flexibility of the PEG linker are critical for the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).[15][17]

  • Protein Labeling and Enrichment: PEG linkers functionalized with biotin (B1667282) (e.g., NHS-PEG-Biotin) are used for the selective labeling and affinity purification of proteins from complex mixtures for mass spectrometry analysis. The PEG spacer enhances water solubility and reduces steric hindrance.[10]

Signaling Pathway Visualization: PROTAC-Mediated Protein Degradation

The following diagram illustrates the mechanism of action of a PROTAC molecule.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binding PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycling Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Hydrogel Formation for Tissue Engineering and Controlled Release

PEG-based hydrogels are water-swollen, crosslinked polymer networks that are widely used in biomedical applications due to their biocompatibility and tunable properties.[18]

Applications of PEG Hydrogels:

  • 3D Cell Culture: PEG hydrogels can mimic the extracellular matrix, providing a scaffold for three-dimensional cell culture and tissue engineering.[13][19]

  • Controlled Drug Release: Therapeutic agents can be encapsulated within PEG hydrogels for sustained and localized delivery.[18] The release rate can be controlled by modifying the hydrogel's crosslinking density and degradability.

Experimental Workflow Visualization: Hydrogel Formation

The following diagram illustrates a general workflow for the synthesis of a PEG hydrogel via Michael-type addition.

Hydrogel_Formation_Workflow cluster_workflow Michael-Type Addition Hydrogel Synthesis P1 Prepare Precursor Solutions P1_details Dissolve PEG-Thiol (e.g., PEG-4SH) and PEG-Maleimide (e.g., PEG-4MAL) in buffer (pH 6.5-7.5) P1->P1_details P2 Initiate Crosslinking P1->P2 P2_details Mix precursor solutions at desired stoichiometry P2->P2_details P3 Gelation P2->P3 P3_details Allow reaction to proceed at room temperature or 37°C P3->P3_details P4 Hydrogel Characterization P3->P4 P4_details Measure swelling ratio, mechanical properties (rheology), and degradation rate P4->P4_details

Workflow for Michael-Type Addition Hydrogel Formation.

Experimental Protocols

This section provides detailed methodologies for key experiments involving PEG linkers.

Protocol 1: Amine-Reactive PEGylation using PEG-NHS Ester

This protocol describes the conjugation of a PEG-NHS ester to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

  • Protein of interest

  • PEG-NHS ester reagent

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous DMSO or DMF

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer via dialysis or a desalting column.

  • PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • PEGylation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. The optimal molar ratio should be determined empirically. Gently mix the reaction.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted PEG-NHS ester. Incubate for an additional 15-30 minutes.

  • Purification: Remove excess PEG reagent and byproducts by size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Analyze the degree of PEGylation using SDS-PAGE (which will show a shift in molecular weight), HPLC, and/or mass spectrometry.[20]

Protocol 2: Thiol-Reactive PEGylation using PEG-Maleimide

This protocol is for the site-specific conjugation of a PEG-maleimide to a free cysteine residue on a protein.

Materials:

  • Cysteine-containing protein

  • PEG-Maleimide reagent

  • Thiol-free buffer (e.g., PBS, pH 6.5-7.5)

  • Reducing agent (e.g., TCEP or DTT), if necessary

  • Anhydrous DMSO or DMF

  • Purification column (e.g., SEC)

Procedure:

  • Protein Preparation: Dissolve the protein in a degassed, thiol-free buffer. If the protein contains disulfide bonds that need to be reduced to generate a free thiol, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. If using DTT, it must be removed prior to adding the maleimide (B117702) reagent.

  • PEG-Maleimide Preparation: Prepare a 10 mM stock solution of the PEG-maleimide in anhydrous DMSO or DMF immediately before use.

  • PEGylation Reaction: Add a 10- to 20-fold molar excess of the PEG-maleimide solution to the protein solution.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Purify the PEGylated protein from unreacted reagents using SEC or dialysis.

  • Characterization: Confirm successful conjugation and determine the degree of PEGylation by SDS-PAGE, HPLC, and/or mass spectrometry.

Protocol 3: Synthesis of a PEG-Diacrylate (PEGDA) Hydrogel via Photopolymerization

This protocol describes the formation of a hydrogel for applications such as 3D cell culture.

Materials:

  • PEG-diacrylate (PEGDA)

  • Photoinitiator (e.g., LAP or Irgacure 2959)

  • Cell culture medium or PBS

  • UV light source (365 nm)

Procedure:

  • Prepare Precursor Solution: Dissolve the photoinitiator in cell culture medium or PBS to the desired concentration (e.g., 0.05% w/v).

  • Dissolve PEGDA: Add the PEGDA polymer to the photoinitiator solution to the desired final concentration (e.g., 10% w/v). Ensure complete dissolution.

  • (Optional) Cell Encapsulation: If encapsulating cells, resuspend the cells in the precursor solution at the desired density.

  • Crosslinking: Pipette the precursor solution into a mold or onto a surface and expose it to UV light (365 nm) for a sufficient time to induce crosslinking (typically 5-10 minutes). The exposure time will depend on the photoinitiator concentration and light intensity.

  • Washing: After gelation, wash the hydrogel extensively with PBS or cell culture medium to remove any unreacted components.

Protocol 4: Determining the Degree of PEGylation by SEC-MALS

Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique for determining the absolute molar mass and degree of PEGylation.

Materials:

  • SEC-HPLC system

  • MALS detector

  • Refractive Index (RI) detector

  • UV detector

  • Appropriate SEC column

  • Mobile phase (e.g., PBS)

  • PEGylated protein sample

Procedure:

  • System Setup: Equilibrate the SEC-MALS system with the mobile phase until stable baselines are achieved for all detectors.

  • Sample Preparation: Dissolve the purified PEGylated protein in the mobile phase to a known concentration (e.g., 1-2 mg/mL). Filter the sample through a 0.1 or 0.22 µm filter.

  • Data Acquisition: Inject the sample onto the SEC column. Collect data from the UV, MALS, and RI detectors as the sample elutes.

  • Data Analysis: Use specialized software (e.g., ASTRA) to perform a protein conjugate analysis. This analysis uses the signals from all three detectors to calculate the molar mass of the protein and the attached PEG for each eluting species. The degree of PEGylation can be determined from these values.[1][21][22]

Conclusion

PEG linkers are a versatile and powerful tool in the arsenal (B13267) of researchers, scientists, and drug development professionals. By rationally designing and applying PEGylation strategies, it is possible to significantly improve the therapeutic properties of a wide range of molecules. The choice of PEG linker length, architecture, and conjugation chemistry must be carefully considered and empirically optimized for each specific application to achieve the desired balance of enhanced pharmacokinetics, stability, and biological activity. The protocols and data presented in this guide provide a solid foundation for the successful implementation of PEG linker technology in diverse research and development endeavors.

References

An In-depth Technical Guide to Amine-Reactive Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Amine-Reactive Crosslinkers

Amine-reactive crosslinkers are essential chemical tools in modern life sciences and drug development, facilitating the covalent linkage of two or more biomolecules.[1] These reagents are designed to react with primary amine groups (-NH₂), which are abundantly found on the N-terminus of polypeptide chains and the side chains of lysine (B10760008) residues in proteins.[2][3] This reactivity allows for the stable conjugation of proteins, peptides, and other molecules for a wide range of applications, including the study of protein-protein interactions, the development of antibody-drug conjugates (ADCs), and the immobilization of proteins onto surfaces.[2][3]

The fundamental chemistry of amine-reactive crosslinkers is based on an electrophilic-nucleophilic interaction. The primary amine, acting as a nucleophile, attacks an electrophilic group on the crosslinker, resulting in the formation of a stable covalent bond.[2][3] The most common amine-reactive functional groups are N-hydroxysuccinimide (NHS) esters and imidoesters.[1]

Classification of Amine-Reactive Crosslinkers

Amine-reactive crosslinkers are broadly categorized based on the nature of their reactive groups and the characteristics of their spacer arms.

  • Homobifunctional Crosslinkers: These reagents possess two identical amine-reactive groups. They are typically employed in a single-step reaction to link molecules containing primary amines, making them suitable for studying protein-protein interactions and creating protein polymers.[1]

  • Heterobifunctional Crosslinkers: These crosslinkers feature two different reactive groups, enabling sequential, two-step conjugation. This provides greater control over the crosslinking process and minimizes the formation of unwanted polymers. A common configuration is an amine-reactive NHS ester at one end and a sulfhydryl-reactive maleimide (B117702) group at the other, frequently used in the synthesis of ADCs.[1][4]

The spacer arm , which connects the two reactive ends, is a critical component. Its length determines the distance between the conjugated molecules, and its chemical properties (e.g., hydrophilicity, cleavability) can be tailored for specific applications.[1] For instance, some crosslinkers contain cleavable spacer arms with disulfide bonds, which can be broken using reducing agents, allowing for the separation of the crosslinked molecules for analysis.[1]

Core Chemistries of Amine-Reactive Groups

N-Hydroxysuccinimide (NHS) Esters

NHS esters are the most widely used class of amine-reactive crosslinkers due to their high reactivity and the formation of stable, irreversible amide bonds. The reaction occurs through nucleophilic acyl substitution, where the primary amine attacks the NHS ester, releasing N-hydroxysuccinimide as a byproduct.[1] This reaction is most efficient at a neutral to slightly alkaline pH (7.2-9.0).[1] A competing reaction is the hydrolysis of the NHS ester, which increases with pH and can reduce crosslinking efficiency.[1] Water-soluble versions, known as Sulfo-NHS esters, contain a sulfonate group, making them ideal for reactions in aqueous buffers and for cell surface crosslinking as they are membrane-impermeable.[5]

Imidoesters

Imidoesters also react with primary amines but form amidine bonds. This reaction is favored at a more alkaline pH (typically 8-10).[1] A key characteristic of the resulting amidine bond is that it is protonated and positively charged at physiological pH, which can help preserve the native charge of the modified protein.[1]

Quantitative Data of Common Amine-Reactive Crosslinkers

The selection of an appropriate crosslinker is critical for experimental success. The following tables summarize the properties of several common homobifunctional and heterobifunctional amine-reactive crosslinkers.

Table 1: Properties of Common Homobifunctional Amine-Reactive Crosslinkers
CrosslinkerMolecular Weight ( g/mol )Spacer Arm Length (Å)Water SolubleCell Membrane PermeableKey Features
DSS (Disuccinimidyl suberate)368.3511.4NoYesCommonly used for intracellular crosslinking.
BS³ (Bis(sulfosuccinimidyl) suberate)572.4311.4YesNoIdeal for cell surface crosslinking.[6]
DSG (Disuccinimidyl glutarate)326.267.7NoYesShorter spacer arm for probing close-proximity interactions.
BS(PEG)₅ 532.5021.7YesNoPEGylated spacer arm enhances solubility and reduces aggregation.[7]
BS(PEG)₉ 708.7135.7YesNoLonger PEGylated spacer arm for linking distant sites.[7]
DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate))608.5112.0YesNoCleavable disulfide bond in the spacer arm.
Table 2: Properties of Common Heterobifunctional Amine-Reactive Crosslinkers
CrosslinkerMolecular Weight ( g/mol )Spacer Arm Length (Å)Reactive Group AReactive Group BCleavable?Water Soluble?Key Features
SMCC 334.328.3NHS esterMaleimideNoNoWidely used for creating antibody-drug conjugates.[4]
Sulfo-SMCC 436.378.3Sulfo-NHS esterMaleimideNoYesWater-soluble version of SMCC.[4]
MBS 314.267.3NHS esterMaleimideNoNoShorter spacer arm than SMCC.[4]
Sulfo-MBS 416.347.3Sulfo-NHS esterMaleimideNoYesWater-soluble version of MBS.[4]
LC-SPDP 423.5015.7NHS esterPyridyldithiolYes (Disulfide)NoAmine- and sulfhydryl-reactive with a cleavable disulfide bond.[4]
Sulfo-LC-SPDP 525.5815.7Sulfo-NHS esterPyridyldithiolYes (Disulfide)YesWater-soluble version of LC-SPDP.[4]
SADP 329.2911.9NHS EsterPhenylazideNoNoAmine-reactive and photoreactive for capturing transient interactions.[8]

Experimental Protocols

The following are detailed protocols for key applications of amine-reactive crosslinkers. It is important to note that these protocols may require optimization for specific applications.

Protocol 1: Antibody-Drug Conjugation (ADC) using SMCC

This two-step protocol describes the conjugation of a thiol-containing drug to an antibody.[9]

Materials:

  • Antibody (in amine-free buffer, e.g., PBS, pH 7.2-7.5)

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Anhydrous DMSO or DMF

  • Thiol-containing drug

  • Conjugation Buffer A: Amine-free buffer, pH 7.2-7.5 (e.g., PBS)

  • Conjugation Buffer B: Sulfhydryl-free buffer, pH 6.5-7.5

  • Desalting column

Procedure:

  • Antibody Preparation: Ensure the antibody solution is in Conjugation Buffer A.

  • SMCC Solution Preparation: Immediately before use, dissolve SMCC in DMSO or DMF to a stock concentration of 10 mM.

  • Antibody Activation: Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution. Incubate for 30-60 minutes at room temperature.

  • Removal of Excess SMCC: Remove unreacted SMCC using a desalting column equilibrated with Conjugation Buffer A.

  • Drug Conjugation: Immediately add the thiol-containing drug to the maleimide-activated antibody in Conjugation Buffer B. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Purify the ADC from unreacted drug and byproducts using a desalting column or size-exclusion chromatography.

Protocol 2: Co-Immunoprecipitation (Co-IP) with DSS Crosslinking

This protocol describes the use of DSS to stabilize protein-protein interactions prior to immunoprecipitation.[10][11]

Materials:

  • Cell lysate in a suitable lysis buffer (non-amine containing, e.g., HEPES or PBS-based)

  • Primary antibody specific to the protein of interest

  • Protein A/G agarose (B213101) or magnetic beads

  • DSS (Disuccinimidyl suberate)

  • Anhydrous DMSO

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Wash Buffer (e.g., lysis buffer)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Lysate Preparation: Prepare cell lysate according to standard protocols. Ensure the lysis buffer does not contain primary amines.

  • Immunoprecipitation: Incubate the cell lysate with the primary antibody for 1-4 hours at 4°C with gentle rotation.

  • Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours or overnight at 4°C.

  • Washing: Pellet the beads by centrifugation and wash them three times with cold Wash Buffer to remove non-specific binding proteins.

  • Crosslinking: Resuspend the beads in an amine-free buffer (e.g., PBS). Prepare a fresh stock solution of DSS in DMSO (e.g., 25 mM). Add DSS to the bead suspension to a final concentration of 0.25-2 mM. Incubate for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching: Stop the crosslinking reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Final Washes: Wash the beads twice with Wash Buffer.

  • Elution: Elute the crosslinked protein complexes by adding Elution Buffer and heating at 95-100°C for 5-10 minutes.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry.

Protocol 3: Cell Surface Protein Crosslinking using Sulfo-NHS-Esters

This protocol is for labeling and crosslinking proteins on the surface of live cells.[5]

Materials:

  • Cultured cells (adherent or in suspension)

  • Ice-cold PBS (Phosphate-Buffered Saline), pH 7.2-8.0

  • Membrane-impermeable Sulfo-NHS-ester crosslinker (e.g., BS³)

  • Quenching Buffer (e.g., 100 mM glycine (B1666218) or Tris in PBS)

  • Cell lysis buffer

Procedure:

  • Cell Preparation: Wash cells three times with ice-cold PBS to remove any amine-containing media components.

  • Crosslinker Preparation: Immediately before use, dissolve the Sulfo-NHS-ester crosslinker in ice-cold PBS to the desired final concentration (e.g., 1-5 mM).

  • Crosslinking Reaction: Resuspend or cover the cells with the crosslinker solution and incubate for 30 minutes on ice.

  • Quenching: Remove the crosslinker solution and add ice-cold Quenching Buffer. Incubate for 10-15 minutes on ice to stop the reaction.

  • Final Washes: Wash the cells twice with ice-cold PBS.

  • Cell Lysis and Analysis: Lyse the cells using a suitable lysis buffer. The crosslinked proteins can then be analyzed by various methods such as immunoprecipitation, Western blotting, or mass spectrometry.

Visualizations of Workflows and Concepts

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships in the use of amine-reactive crosslinkers.

experimental_workflow_adc cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Drug Conjugation cluster_step3 Step 3: Purification Antibody Antibody Activated Antibody Activated Antibody Antibody->Activated Antibody + SMCC SMCC SMCC ADC ADC Activated Antibody->ADC + Thiol-Drug Thiol-Drug Thiol-Drug Purification Purification ADC->Purification

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using an amine-reactive crosslinker.

experimental_workflow_coip Cell Lysate Cell Lysate Incubate with Antibody Incubate with Antibody Cell Lysate->Incubate with Antibody Add Protein A/G Beads Add Protein A/G Beads Incubate with Antibody->Add Protein A/G Beads Antibody Antibody Antibody->Incubate with Antibody Wash Wash Add Protein A/G Beads->Wash Protein A/G Beads Protein A/G Beads Protein A/G Beads->Add Protein A/G Beads Crosslink with DSS Crosslink with DSS Wash->Crosslink with DSS Quench Quench Crosslink with DSS->Quench DSS DSS DSS->Crosslink with DSS Elute Elute Quench->Elute Analyze Analyze Elute->Analyze SDS-PAGE, Western Blot, Mass Spec

Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP) with chemical crosslinking.

logical_relationship_crosslinkers Amine-Reactive Crosslinkers Amine-Reactive Crosslinkers Homobifunctional Homobifunctional Amine-Reactive Crosslinkers->Homobifunctional Identical Reactive Groups Heterobifunctional Heterobifunctional Amine-Reactive Crosslinkers->Heterobifunctional Different Reactive Groups NHS Esters (e.g., DSS, BS³) NHS Esters (e.g., DSS, BS³) Homobifunctional->NHS Esters (e.g., DSS, BS³) Imidoesters Imidoesters Homobifunctional->Imidoesters Amine- & Sulfhydryl-Reactive (e.g., SMCC) Amine- & Sulfhydryl-Reactive (e.g., SMCC) Heterobifunctional->Amine- & Sulfhydryl-Reactive (e.g., SMCC) Amine- & Photoreactive (e.g., SADP) Amine- & Photoreactive (e.g., SADP) Heterobifunctional->Amine- & Photoreactive (e.g., SADP) Membrane Permeable (e.g., DSS) Membrane Permeable (e.g., DSS) NHS Esters (e.g., DSS, BS³)->Membrane Permeable (e.g., DSS) Solubility Membrane Impermeable (e.g., BS³) Membrane Impermeable (e.g., BS³) NHS Esters (e.g., DSS, BS³)->Membrane Impermeable (e.g., BS³) Solubility Cleavable (e.g., LC-SPDP) Cleavable (e.g., LC-SPDP) Amine- & Sulfhydryl-Reactive (e.g., SMCC)->Cleavable (e.g., LC-SPDP) Spacer Arm Non-Cleavable (e.g., SMCC) Non-Cleavable (e.g., SMCC) Amine- & Sulfhydryl-Reactive (e.g., SMCC)->Non-Cleavable (e.g., SMCC) Spacer Arm

Caption: Classification of amine-reactive crosslinkers based on their functional groups and properties.

Applications in Signaling Pathway Analysis

Amine-reactive crosslinkers are valuable tools for elucidating protein-protein interactions within signaling pathways. By covalently capturing transient or weak interactions, these reagents can help to identify novel binding partners and map the architecture of signaling complexes. For instance, in a kinase signaling cascade, a membrane-permeable crosslinker can be used to trap the interaction between a kinase and its substrate within living cells.[12] Subsequent immunoprecipitation of the kinase will co-precipitate the crosslinked substrate, which can then be identified by mass spectrometry. This approach is particularly useful for validating direct interactions within a pathway.[12] Similarly, in the study of G protein-coupled receptor (GPCR) signaling, crosslinkers can be employed to stabilize the interaction between a GPCR and its downstream effectors, such as β-arrestins, providing insights into the structural basis of signal transduction.[13][14]

signaling_pathway_kinase cluster_crosslinking Crosslinking Captures Interaction Signal Signal Kinase A Kinase A Signal->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates & Activates Kinase A->Kinase B Substrate Substrate Kinase B->Substrate Phosphorylates Response Response Substrate->Response

References

An In-depth Technical Guide to m-PEG12-NHS Ester for Nanoparticle Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of methoxy-polyethylene glycol-N-hydroxysuccinimidyl ester with 12 ethylene (B1197577) glycol units (m-PEG12-NHS ester) for the surface modification of nanoparticles. This document details the principles of PEGylation, its impact on nanoparticle properties, and provides detailed experimental protocols for researchers in drug development and related scientific fields.

Introduction to Nanoparticle PEGylation with this compound

Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy to enhance the therapeutic potential of nanoparticles. The covalent attachment of PEG chains to the nanoparticle surface creates a hydrophilic and sterically hindered layer, often referred to as a "stealth" coating. This modification can significantly improve the nanoparticle's stability in biological fluids, reduce non-specific protein adsorption (opsonization), and prolong its systemic circulation time by evading clearance by the mononuclear phagocyte system (MPS). Consequently, PEGylation can lead to enhanced bioavailability and improved targeting efficiency for drug delivery applications.

This compound is a heterobifunctional linker composed of a methoxy-terminated PEG chain with 12 repeating ethylene glycol units and an N-hydroxysuccinimidyl (NHS) ester reactive group. The methoxy (B1213986) cap prevents unwanted crosslinking, while the NHS ester provides high reactivity and selectivity towards primary amines (-NH2) present on the surface of nanoparticles or on conjugated biomolecules. The reaction between the NHS ester and a primary amine forms a stable and irreversible amide bond, ensuring a permanent modification.[1]

Physicochemical Properties and Reaction Mechanism

The this compound is a valuable tool for bioconjugation due to its well-defined structure and specific reactivity.

Chemical Structure:

  • m-PEG chain: A hydrophilic polymer chain of 12 ethylene glycol units that imparts water solubility and biocompatibility.

  • NHS ester: A reactive group that efficiently couples with primary amines.

Reaction Mechanism:

The conjugation reaction occurs via nucleophilic acyl substitution. A primary amine on the nanoparticle surface acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[1] The optimal pH for this reaction is typically between 7.2 and 8.5.[2]

cluster_reactants Reactants cluster_product Product Nanoparticle-NH2 Amine-functionalized Nanoparticle PEGylated_Nanoparticle PEGylated Nanoparticle (Stable Amide Bond) Nanoparticle-NH2->PEGylated_Nanoparticle Nucleophilic Attack mPEG12-NHS This compound mPEG12-NHS->PEGylated_Nanoparticle NHS N-hydroxysuccinimide (Leaving Group) PEGylated_Nanoparticle->NHS Release

Figure 1: Reaction of this compound with an amine-functionalized nanoparticle.

Impact of PEG Chain Length on Nanoparticle Properties: A Comparative Analysis

The length of the PEG chain is a critical parameter that influences the physicochemical and biological properties of the modified nanoparticle. While this compound offers a balance of desirable characteristics, a comparison with shorter and longer PEG chains provides valuable context for formulation development.

3.1. Physicochemical Properties

The following table summarizes the typical effects of different m-PEG-NHS ester chain lengths on the hydrodynamic diameter and zeta potential of nanoparticles. It is important to note that the specific values can vary depending on the core nanoparticle material, size, and the density of surface PEGylation.

Nanoparticle Systemm-PEG-NHS Ester Chain LengthHydrodynamic Diameter (nm)Zeta Potential (mV)Reference
Chitosan NanoparticlesUnmodified112.8+35.0[3]
Chitosan Nanoparticlesm-PEG (750 Da)125.4+28.1[3]
Chitosan Nanoparticlesm-PEG (2000 Da)148.7+15.3[3]
Chitosan Nanoparticlesm-PEG (5000 Da)171.2+7.4[3]
Gold Nanoparticles (~15 nm core)Unmodified (citrate capped)~20~ -35[4]
Gold Nanoparticles (~15 nm core)m-PEG-SH (2,100 g/mol )-~ -1[4]
Gold Nanoparticles (~15 nm core)m-PEG-SH (20,000 g/mol )-~ -1[4]

Note: The data presented is a synthesis from different studies and nanoparticle systems to illustrate general trends.

3.2. Drug Loading and Release Kinetics

PEGylation can influence drug loading and release from nanoparticles. The hydrophilic PEG layer can sometimes affect the encapsulation of hydrophobic drugs and may modulate the rate of drug diffusion from the nanoparticle core.

Nanoparticle Systemm-PEG-NHS Ester Chain LengthDrug Loading Efficiency (%)In Vitro Drug Release ProfileReference
Chitosan Nanoparticlesm-PEG (750 Da)18.4Sustained release[3]
Chitosan Nanoparticlesm-PEG (2000 Da)17.8Sustained release[3]
Chitosan Nanoparticlesm-PEG (5000 Da)17.1Sustained release[3]
PEGylated PLGA Nanoparticles-94 ± 4% cumulative release at 120hFaster release than non-PEGylated[5]

Note: This table presents representative data. Drug loading and release are highly dependent on the specific drug, nanoparticle matrix, and PEGylation density.

3.3. In Vivo Pharmacokinetics

A primary goal of PEGylation is to prolong the circulation time of nanoparticles. The length of the PEG chain plays a significant role in this "stealth" effect.

Nanoparticle Systemm-PEG-NHS Ester Chain LengthCirculation Half-lifeKey FindingsReference
Chitosan Nanoparticlesm-PEG (750 Da)-Increased blood circulation time compared to unmodified.[3]
Chitosan Nanoparticlesm-PEG (2000 Da)-Further increase in circulation time.[3]
Chitosan Nanoparticlesm-PEG (5000 Da)-Longest circulation time among the tested lengths.[3]
Iron Oxide NanoparticlesUnmodified (DMSA coated)~25 min-[6]
Iron Oxide NanoparticlesPEG coated~50 minDoubled residence time compared to unmodified.[6]

Note: Direct comparative pharmacokinetic data for nanoparticles modified with m-PEG4, m-PEG8, and m-PEG12-NHS esters is limited and highly dependent on the animal model and nanoparticle type.

Experimental Protocols

This section provides detailed protocols for the surface modification of nanoparticles with this compound and their subsequent characterization.

4.1. Protocol for Nanoparticle PEGylation

This protocol describes a general procedure for the covalent attachment of this compound to amine-functionalized nanoparticles.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • Anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-8.0. Crucially, avoid buffers containing primary amines like Tris or glycine.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Washing Buffer: Deionized water or PBS.

  • Centrifuge and appropriate centrifuge tubes.

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the nanoparticles are well-suspended, using sonication if necessary.

  • This compound Solution Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. Immediately before use, dissolve the required amount of this compound in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).

  • PEGylation Reaction: Add the freshly prepared this compound solution to the nanoparticle suspension. A 10- to 50-fold molar excess of the this compound relative to the available amine groups on the nanoparticles is a common starting point for optimization. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain nanoparticle stability.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing (e.g., on a rotator or shaker).

  • Quenching the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification:

    • Centrifuge the nanoparticle suspension at a speed sufficient to pellet the nanoparticles. The exact speed and duration will depend on the nanoparticle size and density.

    • Carefully remove and discard the supernatant containing unreacted this compound and byproducts.

    • Resuspend the nanoparticle pellet in fresh Washing Buffer.

    • Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of impurities.

  • Final Resuspension: Resuspend the purified PEGylated nanoparticles in a suitable buffer for storage (e.g., PBS) at 4°C.

4.2. Protocol for Characterization of PEGylated Nanoparticles

Thorough characterization is essential to confirm successful surface modification and to understand the properties of the final product.

4.2.1. Hydrodynamic Diameter and Zeta Potential

  • Instrumentation: Dynamic Light Scattering (DLS) instrument.

  • Procedure:

    • Dilute a small aliquot of the nanoparticle suspension (both before and after PEGylation) in an appropriate buffer (e.g., 10 mM NaCl or PBS) to a suitable concentration for DLS analysis.

    • Measure the hydrodynamic diameter and zeta potential of the nanoparticles.

    • Perform measurements in triplicate and report the average values.

    • A successful PEGylation should result in an increase in hydrodynamic diameter and a shift in zeta potential towards neutrality.

4.2.2. Fourier-Transform Infrared Spectroscopy (FTIR)

  • Purpose: To confirm the presence of PEG on the nanoparticle surface.

  • Procedure:

    • Lyophilize samples of the unmodified and modified nanoparticles.

    • Acquire FTIR spectra of the dried samples.

    • Look for the appearance of characteristic C-O-C ether stretching bands from the PEG backbone (typically around 1100 cm⁻¹) in the spectrum of the modified nanoparticles.

4.2.3. Quantification of PEGylation (Optional)

Several methods can be used to quantify the amount of PEG conjugated to the nanoparticle surface.

  • Thermogravimetric Analysis (TGA): Measures the weight loss of the sample as it is heated. The weight loss in the PEG degradation temperature range can be used to quantify the PEG content. This method is suitable for non-carbonaceous nanoparticles.

  • Fluorescence-based Assays: If a fluorescently labeled PEG-NHS ester is used, the amount of conjugated PEG can be quantified by measuring the fluorescence intensity of the nanoparticles after purification.

  • High-Performance Liquid Chromatography (HPLC): Can be used to quantify the amount of unreacted PEG in the supernatant after the conjugation reaction, thereby indirectly determining the amount of PEG attached to the nanoparticles.

Experimental and Logical Workflow Visualization

The following diagrams illustrate the overall experimental workflow for nanoparticle PEGylation and characterization, as well as a decision-making process for selecting the appropriate PEG linker length.

cluster_synthesis Nanoparticle Synthesis & Functionalization cluster_pegylation PEGylation cluster_characterization Characterization NP_Synthesis Nanoparticle Synthesis Amine_Func Surface Amine Functionalization NP_Synthesis->Amine_Func Reaction Conjugation Reaction Amine_Func->Reaction PEG_Prep This compound Solution Preparation PEG_Prep->Reaction Quenching Reaction Quenching Reaction->Quenching Purification Purification (Centrifugation/Washing) Quenching->Purification DLS Hydrodynamic Diameter & Zeta Potential (DLS) Purification->DLS FTIR Chemical Composition (FTIR) Purification->FTIR Quantification PEG Quantification (TGA, HPLC, etc.) DLS->Quantification FTIR->Quantification Drug_Loading Drug Loading & Release Studies Quantification->Drug_Loading In_Vivo In Vivo Studies (Pharmacokinetics) Drug_Loading->In_Vivo

Figure 2: Experimental workflow for nanoparticle PEGylation and characterization.

Start Select PEG Linker Length Steric_Hindrance Is minimizing steric hindrance critical for biological activity? Start->Steric_Hindrance Circulation_Time Is maximizing in vivo circulation time the primary goal? Steric_Hindrance->Circulation_Time No PEG4 Consider m-PEG4-NHS Ester Steric_Hindrance->PEG4 Yes Balanced_Properties Are balanced properties of improved PK and good biological activity desired? Circulation_Time->Balanced_Properties No PEG12_plus Consider this compound or longer chains Circulation_Time->PEG12_plus Yes PEG12 This compound is a strong candidate Balanced_Properties->PEG12 Yes

Figure 3: Decision guide for selecting PEG linker length.

Conclusion

This compound is a versatile and effective reagent for the surface modification of nanoparticles. It offers a balance between enhancing the pharmacokinetic properties of nanoparticles and maintaining their biological activity. The choice of PEG linker length is a critical parameter in the design of nanoparticle-based therapeutics, and a thorough characterization of the PEGylated nanoparticles is essential to ensure optimal performance. This guide provides the foundational knowledge and detailed protocols to aid researchers in the successful application of this compound for their drug delivery and nanomedicine research.

References

Methodological & Application

Application Notes and Protocols for Antibody Conjugation with m-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins, peptides, and antibodies.[1][2] The use of methoxy-polyethylene glycol-N-hydroxysuccinimidyl ester with a 12-unit PEG chain (m-PEG12-NHS ester) is a popular choice for this modification.[3][4] This reagent features a monofunctional methoxy-capped PEG chain, which prevents unwanted crosslinking, and an N-hydroxysuccinimidyl (NHS) ester reactive group that specifically targets primary amines (the N-terminus and lysine (B10760008) residues) on the antibody to form stable amide bonds.[3][5]

The PEG12 spacer provides a balance of hydrophilicity and length, which can improve the solubility and stability of the conjugated antibody, reduce steric hindrance, and potentially decrease its immunogenicity.[4][] This modification can lead to an extended in vivo circulation half-life and improved pharmacokinetic profiles of therapeutic antibodies.[2][4] These application notes provide a comprehensive guide to the principles, protocols, and characterization of antibody conjugation using this compound.

Chemical Reaction and Principles

The conjugation of this compound to an antibody is a nucleophilic acyl substitution reaction. The primary amine on the antibody acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).[1][3]

A critical competing reaction is the hydrolysis of the NHS ester in an aqueous solution, which inactivates the reagent. The rate of this hydrolysis increases with pH.[1][7] Therefore, the reaction is typically performed in a pH range of 7.2 to 8.5, which represents a compromise between efficient amine acylation and minimal hydrolysis.[1][8] To further drive the reaction towards the desired conjugate and compensate for hydrolysis, a molar excess of the this compound is used.[1]

Experimental Protocols

Materials and Reagents
  • Antibody of interest

  • This compound

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.5; 0.1 M sodium bicarbonate buffer, pH 8.3-8.5)[8]

  • Anhydrous, amine-free organic solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF))[8]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)[1]

  • Purification system (e.g., size-exclusion chromatography (SEC) column, dialysis cassette, or centrifugal filtration devices)[][]

  • Spectrophotometer or other protein concentration measurement device

Protocol 1: General Antibody PEGylation
  • Preparation of Antibody Solution:

    • Dissolve or dialyze the antibody into the amine-free reaction buffer to a concentration of 1-10 mg/mL.[3] Ensure the buffer is free of primary amines like Tris or glycine, as these will compete with the antibody for reaction with the NHS ester.[8]

  • Preparation of this compound Solution:

    • m-PEG-NHS esters are moisture-sensitive and should be stored at -20°C in a desiccated environment.[8]

    • Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[8]

    • Immediately before use, dissolve the required amount of this compound in a small volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[3] Do not store stock solutions.[8]

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved this compound to the antibody solution while gently stirring. The optimal molar ratio should be determined empirically for each antibody.[8]

    • Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume to avoid denaturation of the antibody.[7]

    • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[8]

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.[8]

    • Incubate for an additional 15-30 minutes at room temperature.[3]

  • Purification of the PEGylated Antibody:

    • Remove excess, unreacted this compound and byproducts from the conjugated antibody using a suitable purification method such as a desalting column, size-exclusion chromatography (SEC), or dialysis.[][8]

Protocol 2: Optimization of Molar Excess

To determine the optimal molar excess for a specific antibody and achieve the desired degree of PEGylation, a series of parallel reactions should be performed with varying molar ratios of this compound to the antibody.[1]

  • Set up a series of reactions as described in Protocol 1, using different molar excesses of this compound (e.g., 2-fold, 5-fold, 10-fold, 20-fold, and 50-fold).[1]

  • Keep all other reaction parameters (antibody concentration, buffer, pH, temperature, and reaction time) constant across all reactions.[1]

  • After the reaction and purification, analyze the resulting conjugates to determine the degree of PEGylation for each molar ratio using the characterization methods described below.[1]

Data Presentation

ParameterRecommended Range/ValueReference
Reaction pH 7.2 - 8.5[1][8]
Optimal pH for many proteins 8.3 - 8.5[8]
Antibody Concentration 1 - 10 mg/mL[3]
This compound Molar Excess 10 to 50-fold[8]
Reaction Temperature Room Temperature or 4°C[8]
Reaction Time (Room Temp) 30 - 60 minutes[8]
Reaction Time (4°C) 2 - 4 hours[8]
Quenching Agent Concentration 20 - 50 mM[8]

Characterization of PEGylated Antibodies

Thorough characterization is essential to ensure the quality and functionality of the final conjugate.[10]

  • SDS-PAGE: A successful conjugation will result in a band shift to a higher molecular weight for the PEGylated antibody compared to the unlabeled antibody.[10]

  • Size-Exclusion Chromatography (SEC-HPLC): This technique separates molecules based on their size and can be used to assess the purity of the conjugate and detect any aggregation.[10]

  • Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): Mass spectrometry can be used to determine the molecular weight of the conjugate and the degree of PEGylation (the number of PEG chains attached to the antibody).[11]

  • Binding Assays (e.g., ELISA, Surface Plasmon Resonance): These assays are crucial to confirm that the PEGylation process has not significantly compromised the antibody's binding affinity to its target antigen.[10]

Visualizations

G cluster_workflow Antibody PEGylation Workflow A Antibody Preparation (Amine-free buffer) C Conjugation Reaction (pH 7.2-8.5) A->C B This compound Solution Preparation (DMSO/DMF) B->C D Quenching (e.g., Tris buffer) C->D E Purification (SEC, Dialysis) D->E F Characterization (SDS-PAGE, MS, Binding Assay) E->F

Caption: Experimental workflow for antibody conjugation with this compound.

G cluster_reaction This compound Reaction with Primary Amine antibody Antibody -NH2 (Primary Amine) conjugate PEGylated Antibody -NH-CO-PEG12 (Stable Amide Bond) antibody:amine->conjugate:amide Nucleophilic Attack peg_nhs This compound NHS Ester peg_nhs:nhs->conjugate:amide nhs_leaving NHS (Leaving Group) conjugate->nhs_leaving

Caption: Reaction mechanism of this compound with a primary amine on an antibody.

References

A Step-by-Step Guide to PEGylating Peptides with m-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely utilized bioconjugation technique to enhance the therapeutic properties of peptides. This modification can improve pharmacokinetic profiles by increasing the hydrodynamic size of the peptide, which in turn reduces renal clearance and provides protection against proteolytic degradation. Furthermore, PEGylation can lead to decreased immunogenicity.[1]

This document provides a detailed protocol for the PEGylation of peptides using methoxy-polyethylene glycol-N-hydroxysuccinimidyl ester with a 12-unit PEG chain (m-PEG12-NHS ester). This reagent facilitates the covalent attachment of a hydrophilic 12-unit PEG spacer to a biomolecule.[2] The N-hydroxysuccinimide (NHS) ester chemistry specifically targets primary amines, such as the N-terminal α-amine and the ε-amine of lysine (B10760008) residues, to form stable amide bonds.[1][3]

Principle of the Reaction

The core of this PEGylation procedure is the reaction between the NHS ester of the m-PEG12 reagent and a primary amine on the peptide. This reaction proceeds via nucleophilic acyl substitution. The deprotonated primary amine of the peptide acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1][2] The efficiency of this reaction is highly dependent on the pH of the reaction buffer, with an optimal range of 7.2 to 8.5.[1][4] At this pH, a significant portion of the primary amines are deprotonated and thus nucleophilic, while the competing hydrolysis of the NHS ester remains manageable.[1]

cluster_reagents Reagents cluster_reaction Reaction peptide Peptide with Primary Amine (R-NH₂) pegylated_peptide PEGylated Peptide (R-NH-CO-PEG) peptide->pegylated_peptide Nucleophilic Attack peg_nhs This compound peg_nhs->pegylated_peptide nhs N-Hydroxysuccinimide (NHS) Byproduct peg_nhs->nhs Release

Caption: Chemical reaction scheme for peptide PEGylation with this compound.

Experimental Protocols

This protocol provides a general framework for the PEGylation of a peptide using this compound. It is recommended to optimize the reaction conditions for each specific peptide to achieve the desired level of PEGylation.

Materials and Reagents
  • Lyophilized peptide containing at least one primary amine (N-terminus or lysine residue)

  • This compound

  • Reaction Buffer: 0.1 M Sodium Phosphate or Bicarbonate buffer, pH 7.2 - 8.5 (must be free of primary amines)[1]

  • Anhydrous Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[5]

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0[6]

  • Purification system (e.g., RP-HPLC or Size-Exclusion Chromatography)

  • Analytical instruments (e.g., HPLC, Mass Spectrometry)

Reagent Preparation
  • Peptide Solution: Dissolve the lyophilized peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.[1]

  • This compound Stock Solution: It is crucial to prepare this solution immediately before use as NHS esters are moisture-sensitive and can hydrolyze.[5]

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[5]

    • Dissolve the this compound in anhydrous DMF or DMSO to create a 10 mM stock solution.[1]

PEGylation Reaction
  • Add the calculated volume of the this compound stock solution to the peptide solution. A 5- to 20-fold molar excess of the PEG reagent over the peptide is a common starting point for optimization.[1][6]

  • Ensure the final concentration of the organic solvent (DMF or DMSO) in the reaction mixture does not exceed 10% (v/v) to maintain the solubility and stability of the peptide.[6]

  • Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C with gentle stirring.[6] The progress of the reaction can be monitored by RP-HPLC.

Quenching the Reaction
  • To terminate the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[2][6]

  • Incubate for 30 minutes at room temperature to hydrolyze any unreacted this compound.[6]

Purification of the PEGylated Peptide

The purification of PEGylated peptides can be challenging due to the potential for a heterogeneous mixture of products, including unreacted peptide, excess PEG reagent, and multi-PEGylated species.[7]

  • Size-Exclusion Chromatography (SEC): This technique is effective for separating the larger PEGylated peptide from the smaller, unreacted peptide and excess PEG reagent.[7]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used to purify the PEGylated peptide and separate different PEGylated species.[]

Characterization of the PEGylated Peptide

The identity and purity of the final PEGylated peptide should be confirmed using analytical techniques.

  • HPLC: To assess the purity of the PEGylated peptide and compare its retention time to the unmodified peptide.[9]

  • Mass Spectrometry (MS): To confirm the molecular weight of the PEGylated peptide and determine the number of attached PEG chains.[10][11]

Quantitative Data Summary

The success of the PEGylation reaction is dependent on several key parameters. The following table summarizes the recommended starting conditions, which should be optimized for each specific peptide.

ParameterRecommended RangeNotes
This compound:Peptide Molar Ratio 5:1 to 20:1This should be optimized to maximize mono-PEGylation and minimize poly-PEGylation.[1]
Reaction Buffer 0.1 M Sodium Phosphate or BicarbonateThe buffer must be free of primary amines.[1]
pH 7.2 - 8.5A pH of 8.3-8.5 is often optimal to balance amine reactivity and NHS ester stability.[1]
Reaction Temperature 4°C or Room TemperatureLower temperatures can help to control the reaction and minimize side reactions.[1]
Reaction Time 1-4 hours (RT) or Overnight (4°C)Should be optimized by monitoring the reaction progress.[1]
Organic Solvent Concentration < 10% (v/v)To maintain peptide solubility and stability.[6]

Experimental Workflow

prep Reagent Preparation reaction PEGylation Reaction prep->reaction Combine Peptide and this compound quench Quenching reaction->quench Stop Reaction purify Purification (SEC/RP-HPLC) quench->purify Isolate PEGylated Peptide char Characterization (HPLC/MS) purify->char Analyze Purity and Identity

Caption: General experimental workflow for peptide PEGylation.[9]

References

Application Notes and Protocols for Cell Surface Engineering with m-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of methoxy-polyethylene glycol-N-hydroxysuccinimidyl ester with a 12-unit PEG chain (m-PEG12-NHS ester) for the covalent modification of cell surfaces. This process, known as PEGylation, is a powerful technique for altering the physicochemical properties of live cells, with applications in immunology, cell therapy, and drug delivery. By covalently attaching hydrophilic and flexible PEG chains to the cell surface, researchers can modulate cellular interactions, reduce immunogenicity, and improve cell viability and function for therapeutic applications.[1]

Principle of the Reaction

The this compound is a monofunctional PEGylation reagent. It consists of a methoxy-capped 12-unit polyethylene (B3416737) glycol (PEG) chain, which prevents unwanted crosslinking, and an N-hydroxysuccinimidyl (NHS) ester reactive group. The NHS ester reacts specifically and efficiently with primary amines (-NH₂), which are abundantly available on the cell surface, primarily on the side chains of lysine (B10760008) residues and the N-termini of proteins.[2][3]

The reaction proceeds via a nucleophilic acyl substitution, where the deprotonated primary amine on a cell surface protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a stable, irreversible amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[3] The optimal pH for this reaction is between 7.2 and 8.5, which represents a compromise between ensuring the primary amine is in its nucleophilic, deprotonated state and minimizing the hydrolysis of the NHS ester in the aqueous environment.[3]

Data Presentation

The following tables summarize key quantitative data for reactions involving PEG-NHS esters and their effects on cells.

Table 1: Key Reaction Parameters for this compound Conjugation

ParameterOptimal RangeRationale
pH 7.2 - 8.5Balances amine reactivity (deprotonated) and NHS ester stability (hydrolysis increases at higher pH).[3]
Temperature 4°C to Room Temperature (25°C)Lower temperatures can be used to slow down the hydrolysis of the NHS ester and are often preferred for sensitive cells.[3]
Molar Excess of this compound 5- to 50-fold over cell surface aminesThe optimal ratio depends on the desired degree of labeling and the cell type and concentration. Empirical optimization is recommended.[4]

Table 2: pH-Dependent Hydrolysis of NHS Esters

pHHalf-life of NHS Ester (at 4°C)
7.04-5 hours
8.01 hour
8.610 minutes

Data adapted from studies on similar NHS esters.

Table 3: Recommended Starting Conditions for Cell Labeling with PEG-NHS Esters

Cell TypeRecommended Concentration Range (µg/mL)Typical Incubation Time (minutes)Expected Cell ViabilityNotes
Lymphocytes (e.g., Jurkat) 20 - 10020 - 30> 85%Higher concentrations may be required for significant surface coverage, but viability should be closely monitored.[5]
Splenocytes 10 - 5015 - 30> 90%Optimize concentration to achieve desired labeling intensity without compromising viability.[5]
Adherent cells (e.g., HEK293T) 10 - 5015 - 25> 90%Ensure complete coverage of the cell monolayer with the reagent solution.[5]

Table 4: Functional Outcomes of Cell Surface PEGylation

Functional AssayEffect of PEGylationQuantitative Measure
Cell Adhesion Reduction in adhesion to surfaces and other cells.Decreased number of adherent cells after washing.
Protein Adsorption Significant reduction in non-specific protein binding.Lower fluorescence signal from fluorescently labeled protein binding assays.
Immunogenicity Reduced recognition by immune cells.Decreased cytokine production in co-culture assays.[6]
Receptor-Ligand Binding Steric hindrance can inhibit binding.Increased IC50 or KD in competitive binding assays.[7]

Experimental Protocols

Below are detailed protocols for cell surface engineering using this compound, including methods for assessing labeling efficiency and cell viability.

Protocol 1: General Procedure for Cell Surface PEGylation

This protocol provides a general framework for the covalent modification of live cells with this compound.

Materials:

  • Cells of interest (suspension or adherent)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)

  • Quenching buffer (e.g., 100 mM glycine (B1666218) or Tris in PBS)

  • Cell culture medium

Procedure:

  • Cell Preparation:

    • Suspension Cells: Harvest cells by centrifugation (e.g., 300 x g for 5 minutes). Wash the cell pellet three times by resuspending in ice-cold, amine-free PBS and repeating the centrifugation.

    • Adherent Cells: Gently wash the cell monolayer three times with pre-warmed, amine-free PBS.

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.

  • PEGylation Reaction:

    • Suspension Cells: Resuspend the washed cell pellet in cold, amine-free PBS to a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.

    • Adherent Cells: Add a sufficient volume of amine-free PBS to cover the cell monolayer.

    • Add the freshly prepared this compound stock solution to the cell suspension or the PBS covering the adherent cells to achieve the desired final concentration (refer to Table 3).

    • Incubate for 30 minutes at room temperature or on ice with gentle agitation. Incubation on ice can help minimize cellular internalization of the reagent.

  • Quenching the Reaction:

    • Add an equal volume of quenching buffer and incubate for 5-10 minutes at room temperature to consume any unreacted NHS ester.

  • Washing:

    • Suspension Cells: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet three times with cell culture medium.

    • Adherent Cells: Gently aspirate the reaction mixture and wash the cell monolayer three times with cell culture medium.

  • Final Resuspension/Culture:

    • Resuspend the PEGylated cells in fresh culture medium for downstream applications or analysis.

Protocol 2: Assessment of PEGylation Efficiency by Flow Cytometry

This protocol requires the use of a fluorescently labeled PEG-NHS ester (e.g., FITC-PEG12-NHS ester) to quantify the degree of cell surface modification.

Materials:

  • PEGylated and un-PEGylated (control) cells

  • Flow cytometry buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • After the final wash step in Protocol 1, resuspend approximately 1 x 10⁶ PEGylated and un-PEGylated cells in 500 µL of flow cytometry buffer.

  • Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).

  • Compare the mean fluorescence intensity of the PEGylated cells to the un-PEGylated control cells to determine the relative labeling efficiency.

Protocol 3: Cell Viability Assessment (Trypan Blue Exclusion Assay)

This protocol is a simple and rapid method to assess cell viability after PEGylation.

Materials:

  • PEGylated and un-PEGylated (control) cells

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

Procedure:

  • Take a small aliquot of the PEGylated and un-PEGylated cell suspensions.

  • Mix the cells with an equal volume of Trypan Blue solution and incubate for 1-2 minutes at room temperature.

  • Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_reagent Reagent Preparation cluster_reaction PEGylation Reaction cluster_post_reaction Post-Reaction Processing cluster_analysis Downstream Analysis prep_suspension Suspension Cells: Harvest and Wash reaction Incubate Cells with This compound prep_suspension->reaction prep_adherent Adherent Cells: Wash Monolayer prep_adherent->reaction prep_reagent Prepare m-PEG12-NHS Ester Stock Solution prep_reagent->reaction quench Quench Reaction reaction->quench wash Wash Cells quench->wash analysis Functional Assays, Viability, etc. wash->analysis G cluster_tcell T-Cell cluster_apc Antigen-Presenting Cell (APC) cluster_peg TCR TCR Lck Lck TCR->Lck phosphorylates ZAP70 ZAP70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 activates Activation T-Cell Activation PLCg1->Activation leads to pMHC peptide-MHC pMHC->TCR Binding Steric_Hindrance Steric Hindrance pMHC->Steric_Hindrance PEG m-PEG12 Chains Steric_Hindrance->TCR blocks

References

Application Notes and Protocols for m-PEG12-NHS Ester in Proteolysis-Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-Targeting Chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[2] The linker is a critical component that influences the physicochemical properties, cell permeability, and efficacy of the resulting PROTAC by modulating the formation of a productive ternary complex between the POI and the E3 ligase.[]

This document provides detailed application notes and protocols for the use of m-PEG12-NHS ester as a versatile linker in the synthesis and evaluation of PROTACs.

The Role of the this compound Linker

The this compound is a popular choice for PROTAC synthesis due to its well-defined length and chemical properties. It consists of a 12-unit polyethylene (B3416737) glycol (PEG) chain and a terminal N-hydroxysuccinimide (NHS) ester.[]

Advantages of the PEG12 Linker:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of PROTACs, which are often high-molecular-weight and lipophilic compounds.[4]

  • Improved Permeability: The flexible nature of the PEG linker may allow the PROTAC to adopt a folded conformation, which can shield its polar surface area and facilitate cell entry.[4]

  • Optimal Ternary Complex Formation: The length of the PEG linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair. A 12-unit PEG linker can provide the necessary length and flexibility to facilitate the formation of a stable and productive ternary complex, which is essential for efficient protein degradation.[4]

Function of the NHS Ester:

The N-hydroxysuccinimide (NHS) ester is a reactive group that readily forms a stable amide bond with primary or secondary amines on the target protein ligand or the E3 ligase ligand. This reaction is highly efficient and proceeds under mild conditions, making it a robust method for PROTAC synthesis.[]

Application Notes

The this compound linker has been successfully incorporated into a variety of PROTACs to induce the degradation of a wide range of target proteins. A notable example is the development of PROTACs targeting the BCR-ABL fusion protein in chronic myeloid leukemia (CML). In a study by SIAIS, a PROTAC incorporating a 12-unit PEG linker demonstrated potent degradation of BCR-ABL in K562 cells.

Data Presentation

The following tables summarize key quantitative data for PROTACs utilizing a 12-unit PEG linker. Table 1 presents data from a study on BCR-ABL degradation, and Table 2 provides hypothetical but representative data for a BRD4-targeting PROTAC.

Table 1: Degradation of BCR-ABL in K562 cells by a PROTAC with a 12-unit PEG linker (SIAIS178) [1]

PROTAC NameTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)
SIAIS178BCR-ABLK56210>90

Table 2: Hypothetical Biological Activity of a BRD4-VHL PROTAC with a 12-unit PEG linker

Cell LineTarget ProteinDC₅₀ (nM)Dₘₐₓ (%)
HeLaBRD41592
MCF7BRD42588

Mandatory Visualization

PROTAC_Mechanism

Experimental_Workflow Characterization Characterization Cell_Culture Cell_Culture Characterization->Cell_Culture Proceed to Evaluation

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general method for conjugating an amine-containing ligand (either for the POI or the E3 ligase) with this compound, followed by coupling to the second ligand.

Materials:

  • Amine-containing ligand (1.0 equivalent)

  • This compound (1.1 equivalents)

  • Second ligand with a reactive handle (e.g., carboxylic acid)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents)

  • Standard coupling reagents (e.g., HATU, HOBt)

  • Standard laboratory glassware and purification equipment (HPLC)

Procedure:

  • Step 1: Conjugation of the first ligand with this compound a. Dissolve the amine-containing ligand in anhydrous DMF or DMSO. b. Add DIPEA to the solution and stir for 10 minutes at room temperature. c. In a separate vial, dissolve this compound in anhydrous DMF or DMSO. d. Add the this compound solution dropwise to the ligand solution while stirring. e. Allow the reaction to proceed at room temperature for 2-24 hours, monitoring by LC-MS. f. Upon completion, quench the reaction with a small amount of water. g. Purify the crude product by preparative HPLC to obtain the ligand-PEG12 conjugate.

  • Step 2: Coupling of the second ligand a. If the second ligand has a carboxylic acid, activate it using standard coupling reagents (e.g., HATU, HOBt, and DIPEA) in anhydrous DMF. b. Add the purified ligand-PEG12 conjugate (which now has a free terminus from the original this compound, often a methyl ether) to the activated second ligand. c. Allow the reaction to proceed at room temperature for 2-24 hours, monitoring by LC-MS. d. Upon completion, purify the crude product by preparative HPLC to obtain the final PROTAC molecule. e. Lyophilize the pure fractions to yield the PROTAC as a solid.

Protocol 2: Evaluation of Target Protein Degradation by Western Blot

This protocol outlines the steps to determine the DC₅₀ and Dₘₐₓ values of a synthesized PROTAC.

Materials:

  • Cultured cells expressing the target protein

  • Synthesized PROTAC

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and plates

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: a. Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to adhere overnight. c. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells with lysis buffer and collect the lysates. c. Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Normalize the protein concentrations of all samples. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: a. Add ECL substrate and capture the chemiluminescent signal using an imaging system. b. Quantify the band intensities using densitometry software. c. Normalize the target protein band intensity to the loading control band intensity. d. Calculate the percentage of protein degradation relative to the vehicle-treated control. e. Plot the percentage of degradation against the PROTAC concentration and fit a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

References

Application Notes and Protocols for m-PEG12-NHS Ester Labeling: A Guide to Calculating Molar Excess

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing m-PEG12-NHS ester for the covalent modification of proteins and other biomolecules. The focus is on the critical calculation of molar excess to achieve optimal labeling efficiency, a process known as PEGylation. This modification can enhance the therapeutic properties of biomolecules by increasing solubility, stability, and in vivo circulation half-life, while potentially reducing immunogenicity.[1]

The this compound is an amine-reactive reagent that specifically targets primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[1][2][3] The polyethylene (B3416737) glycol (PEG) spacer with 12 ethylene (B1197577) glycol units offers a balance of hydrophilicity and length, which can improve the accessibility of the conjugated molecule and reduce steric hindrance.[1][3]

Principles of this compound Labeling

The core of the labeling reaction is the nucleophilic attack of a primary amine on the N-hydroxysuccinimidyl (NHS) ester of the this compound.[1] This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).[1][2]

A critical competing reaction is the hydrolysis of the NHS ester in an aqueous environment, which renders the reagent inactive.[4] The efficiency of the labeling reaction is therefore highly dependent on several factors, most notably pH. The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5.[2][4][5]

Calculating Molar Excess

The molar excess of this compound is a crucial parameter to optimize for successful conjugation. It is the ratio of the moles of the PEG reagent to the moles of the target biomolecule. The optimal ratio is empirical and depends on factors like protein concentration, the number of available lysine residues, and the desired degree of labeling.[6]

A general formula to calculate the required amount of NHS ester for a desired molar excess is:

For mono-labeling of many common proteins and peptides, an empirical molar excess of 8 is often a good starting point.[7][8] However, for achieving a higher degree of labeling or for dilute protein solutions, a greater molar excess may be necessary.[9] For instance, a 20-fold molar excess is often used to label antibodies at a concentration of 1-10 mg/mL, typically resulting in 4-6 PEG linkers per antibody molecule.[9][10]

Key Quantitative Data for this compound Labeling

ParameterRecommended Range/ValueNotes
Molar Excess 5- to 50-fold[11][12]The optimal ratio is empirical and should be determined for each specific application. A 20-fold excess is a common starting point for antibodies.[9]
Protein Concentration 1-10 mg/mL[7][8][12][13]Higher concentrations are generally more efficient.[8]
Reaction pH 7.2 - 8.5[2][4][5]pH 8.3-8.5 is often optimal for protein modification.[7][8]
Reaction Temperature Room temperature or 4°C[4]
Reaction Time 30 minutes - 2 hours at room temperature[9][10][11] or overnight on ice.[8]
Organic Solvent <10% of final reaction volume[9][11]This compound is often dissolved in DMSO or DMF before addition to the aqueous reaction.[7][8][9]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the chemical reaction and a typical experimental workflow for labeling a biomolecule with this compound.

G cluster_reactants Reactants cluster_products Products Biomolecule-NH2 Biomolecule with Primary Amine (e.g., Protein) PEGylatedBiomolecule PEGylated Biomolecule (Stable Amide Bond) Biomolecule-NH2->PEGylatedBiomolecule Nucleophilic Attack mPEG12NHS This compound mPEG12NHS->PEGylatedBiomolecule NHS N-Hydroxysuccinimide (Leaving Group) mPEG12NHS->NHS

Caption: Chemical reaction of this compound with a primary amine.

G Start Start PrepareBiomolecule 1. Prepare Biomolecule Solution (1-10 mg/mL in amine-free buffer, pH 7.2-8.5) Start->PrepareBiomolecule PreparePEG 2. Prepare this compound Solution (Freshly in anhydrous DMSO or DMF) PrepareBiomolecule->PreparePEG CalculateMolarExcess 3. Calculate Required Molar Excess (e.g., 20-fold) PreparePEG->CalculateMolarExcess AddPEG 4. Add PEG Solution to Biomolecule CalculateMolarExcess->AddPEG Incubate 5. Incubate Reaction (30-60 min at RT or 2h on ice) AddPEG->Incubate Quench 6. Quench Reaction (Optional) (e.g., with Tris buffer) Incubate->Quench Purify 7. Purify PEGylated Product (e.g., Desalting column, Dialysis) Quench->Purify Analyze 8. Analyze Degree of Labeling (e.g., SDS-PAGE, Mass Spectrometry) Purify->Analyze End End Analyze->End

Caption: Experimental workflow for biomolecule PEGylation.

Detailed Experimental Protocol

This protocol provides a general method for labeling a protein with this compound.

Materials:

  • This compound

  • Protein or other amine-containing biomolecule

  • Reaction Buffer: Amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5, or 100 mM sodium bicarbonate/borate buffer.[6]

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[7][8]

  • Quenching Solution (optional): e.g., 1 M Tris-HCl, pH 8.0[11]

  • Desalting column or dialysis cassettes for purification[6][11]

Procedure:

  • Biomolecule Preparation:

    • Dissolve the protein or biomolecule in the Reaction Buffer to a final concentration of 1-5 mg/mL.[6]

    • If the biomolecule is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column or dialysis.[9]

  • This compound Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[9][12]

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[6][9] Note: Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.[9]

  • Calculation of Molar Excess:

    • Determine the moles of the biomolecule in the reaction.

    • Calculate the volume of the this compound stock solution needed to achieve the desired molar excess (e.g., 20-fold).[6]

  • Labeling Reaction:

    • Add the calculated volume of the this compound stock solution to the biomolecule solution while gently vortexing.

    • Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.[9][11]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[9][10]

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching solution containing primary amines (e.g., Tris or glycine) to a final concentration of about 50 mM.[13] This will react with and consume any unreacted NHS esters.[6]

  • Purification:

    • Remove unreacted this compound and the NHS leaving group by using a desalting column or through dialysis against an appropriate buffer.[9][11]

  • Analysis of PEGylation:

    • The degree of labeling can be determined by various analytical techniques, including SDS-PAGE (which will show an increase in apparent molecular weight), mass spectrometry, or HPLC.[14]

Disclaimer: The information provided is for Research Use Only and is not intended for diagnostic or therapeutic procedures. The optimal conditions for labeling may vary depending on the specific biomolecule and should be determined empirically.

References

Buffer Selection for m-PEG12-NHS Ester Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of proteins and other biomolecules with polyethylene (B3416737) glycol (PEG), or PEGylation, is a widely utilized strategy in research and drug development to enhance the therapeutic properties of biologics. The m-PEG12-NHS ester is a popular reagent for this purpose, enabling the attachment of a 12-unit monodispersed PEG chain to primary amines on biomolecules. The selection of an appropriate buffer system is critical for a successful conjugation reaction, as it directly influences the reaction efficiency, yield, and the stability of the final conjugate. This document provides detailed application notes and protocols for the selection of buffers in this compound reactions.

Chemical Background

The this compound reacts with primary amines, such as the N-terminus of proteins and the ε-amino group of lysine (B10760008) residues, through a nucleophilic acyl substitution. This reaction forms a stable amide bond. However, the N-hydroxysuccinimide (NHS) ester is also susceptible to hydrolysis in aqueous solutions, a competing reaction that renders the reagent inactive. The rates of both the desired aminolysis and the competing hydrolysis are highly pH-dependent.

Buffer Selection Guide

The optimal pH range for this compound reactions is a balance between maximizing the nucleophilicity of the primary amines and minimizing the hydrolysis of the NHS ester. Generally, a pH range of 7.2 to 8.5 is recommended.[1][2]

Key Considerations for Buffer Selection:

  • pH: The reaction rate increases with pH due to the deprotonation of primary amines. However, the rate of NHS ester hydrolysis also increases significantly at higher pH.

  • Buffer Species: The buffer should not contain primary amines, such as Tris or glycine, as these will compete with the target molecule for reaction with the this compound.[3][4]

  • Concentration: The buffer concentration should be sufficient to maintain the desired pH throughout the reaction, as the hydrolysis of the NHS ester can lead to a decrease in pH.

  • Temperature: Lower temperatures (4°C) can be used to slow down the rate of hydrolysis, which is particularly useful for reactions at higher pH or with sensitive proteins.[2]

Recommended Buffers

Several amine-free buffers are suitable for this compound conjugation reactions. The choice of buffer will depend on the specific requirements of the biomolecule and the desired reaction conditions.

Buffer SystemRecommended pH RangeAdvantagesDisadvantages
Phosphate-Buffered Saline (PBS) 7.2 - 7.4Commonly used, physiologically compatible, good starting point for most protein conjugations.[1]Slower reaction rate compared to higher pH buffers.
Sodium Bicarbonate Buffer 8.0 - 8.5Faster reaction kinetics due to higher pH.[5]Increased rate of NHS ester hydrolysis, potentially lowering yield if reaction times are not optimized.[5]
HEPES Buffer 7.2 - 8.0Good buffering capacity in the optimal pH range.[1]
Borate Buffer 8.0 - 9.0Effective for reactions requiring a more alkaline pH.[1]Can be susceptible to pH changes from CO2 absorption.
Buffers to Avoid

It is critical to avoid buffers that contain primary amines, as they will compete with the target molecule for the this compound, significantly reducing the conjugation efficiency.

  • Tris-based buffers (e.g., TBS)

  • Glycine

These buffers can, however, be used to quench the reaction by consuming any unreacted this compound.[1]

Quantitative Data on NHS Ester Stability

The stability of the NHS ester is crucial for a successful conjugation. The half-life of the NHS ester decreases significantly as the pH increases.

pHHalf-life of NHS Ester (at 4°C)
7.04 - 5 hours[1][2]
8.610 minutes[1][2]

This data highlights the importance of working efficiently, especially at higher pH values, to maximize the conjugation yield before the this compound hydrolyzes.

Experimental Protocols

Protocol 1: General Protein PEGylation with this compound

This protocol provides a general procedure for the conjugation of this compound to a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS or 0.1 M Sodium Bicarbonate)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification supplies (e.g., size-exclusion chromatography column or dialysis cassettes)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or dialyze the protein into the chosen reaction buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3 or PBS, pH 7.4) at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free from any primary amine-containing substances.

  • Prepare the this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Perform the Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours. Reaction times may need to be adjusted based on the buffer and pH.

  • Quench the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted this compound.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove excess, unreacted this compound and byproducts using a size-exclusion chromatography column or by dialysis against an appropriate buffer (e.g., PBS).

  • Characterize the Conjugate:

    • Analyze the purified conjugate using SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to determine the degree of PEGylation.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_protein Prepare Protein Solution (1-10 mg/mL in amine-free buffer) conjugation Conjugation Reaction (Add PEG-NHS to protein, incubate 1-4h) prep_protein->conjugation prep_peg Prepare this compound (10 mM in anhydrous DMSO/DMF) prep_peg->conjugation quenching Quench Reaction (Add Tris buffer, incubate 15-30 min) conjugation->quenching purification Purify Conjugate (SEC or Dialysis) quenching->purification characterization Characterize Conjugate (SDS-PAGE, Mass Spec) purification->characterization

Caption: Experimental workflow for protein conjugation with this compound.

Impact on Biological Systems and Signaling Pathways

PEGylation can modulate the biological activity of molecules by altering their interaction with cellular receptors and downstream signaling pathways.

Case Study 1: PEGylated Interferon and the JAK-STAT Signaling Pathway

PEGylated interferon-alpha (PEG-IFN-α) is a well-established therapeutic. While PEGylation extends its circulating half-life, it can also lead to a transient activation of the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. This is thought to be due to steric hindrance from the PEG chain, which can alter the binding kinetics of interferon to its receptor.

jak_stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus peg_ifn PEG-IFN-α ifnar IFN Receptor (IFNAR) peg_ifn->ifnar Binding jak JAK ifnar->jak Activation stat STAT jak->stat Phosphorylation p_stat p-STAT (Dimer) stat->p_stat dna DNA p_stat->dna Translocation & Binding isg Interferon-Stimulated Genes (ISGs) dna->isg Transcription antiviral Antiviral Response isg->antiviral antiproliferative Antiproliferative Effects isg->antiproliferative immunomodulatory Immunomodulation isg->immunomodulatory

Caption: Simplified JAK-STAT signaling pathway activated by PEGylated Interferon-α.

Case Study 2: PEGylated Ligands and Receptor Tyrosine Kinase (RTK) Signaling

PEGylation of ligands for Receptor Tyrosine Kinases (RTKs), such as growth factors, can influence their binding affinity and the subsequent activation of downstream signaling cascades like the Ras-Raf-MEK-ERK (MAPK) pathway. The size and attachment site of the PEG chain can lead to biased agonism, where certain downstream pathways are preferentially activated over others.

rtk_mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus peg_ligand PEGylated Ligand rtk Receptor Tyrosine Kinase (RTK) peg_ligand->rtk Binding & Dimerization rtk_p Autophosphorylation rtk->rtk_p grb2 Grb2 rtk_p->grb2 Recruitment sos SOS grb2->sos ras Ras sos->ras Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk_p p-ERK erk->erk_p Phosphorylation transcription_factors Transcription Factors erk_p->transcription_factors Translocation & Activation gene_expression Gene Expression transcription_factors->gene_expression proliferation Cell Proliferation gene_expression->proliferation differentiation Differentiation gene_expression->differentiation survival Survival gene_expression->survival

Caption: Overview of the RTK/MAPK signaling pathway modulated by a PEGylated ligand.

Conclusion

The judicious selection of a reaction buffer is paramount for the successful PEGylation of biomolecules using this compound. By carefully considering the pH, buffer species, and reaction conditions, researchers can optimize conjugation efficiency and obtain high-quality PEGylated products for a wide range of applications in research and drug development. The provided protocols and guidelines serve as a starting point for developing a robust and reproducible PEGylation strategy.

References

Application Notes and Protocols for Quenching Unreacted m-PEG12-NHS Ester in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG12-NHS ester is a popular reagent for PEGylating proteins, antibodies, and other biomolecules. This modification can enhance therapeutic properties by increasing solubility, stability, and circulation half-life. The N-hydroxysuccinimide (NHS) ester functional group of this compound reacts with primary amines on biomolecules to form stable amide bonds. However, after the conjugation reaction is complete, it is crucial to quench any unreacted this compound. This quenching step is essential to prevent unwanted side reactions and ensure the homogeneity of the final product. Failure to quench the reaction can lead to continued, non-specific modification of the target molecule or other molecules in subsequent steps.[1] This document provides detailed protocols for quenching unreacted this compound and summarizes common quenching agents and their recommended reaction conditions.

Quenching Agents and Mechanism

The quenching of unreacted this compound is typically achieved by adding a small molecule containing a primary amine.[2][3][4] This quenching agent acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This reaction results in the formation of a stable amide bond with the PEG molecule and the release of N-hydroxysuccinimide (NHS), effectively capping the reactive NHS ester.[2] The most commonly used quenching agents include Tris(hydroxymethyl)aminomethane (Tris), glycine, lysine, and ethanolamine.[2]

An alternative quenching method is to induce the hydrolysis of the NHS ester by increasing the pH of the reaction mixture to above 8.6.[5][6] At this pH, the half-life of the NHS ester is significantly reduced, leading to its rapid conversion to a non-reactive carboxyl group.[5][6]

Quantitative Data on Quenching Conditions

The selection of a quenching agent and the reaction conditions can be optimized for specific applications. The following table summarizes common quenching agents and their typical working conditions for NHS ester reactions.

Quenching AgentFinal ConcentrationIncubation TimeIncubation TemperatureNotes
Tris-HCl 20-100 mM[2][3]15-30 minutes[2][7]Room Temperature[2][7]A very common and effective quenching agent.[2]
Glycine 20-100 mM[2]15-30 minutes[2]Room Temperature[2]Another widely used and efficient quenching reagent.[2]
Lysine 20-50 mM[2]15 minutes[2]Room Temperature[2]Provides a primary amine for effective quenching.[2]
Ethanolamine 20-50 mM[2]15 minutes[2]Room Temperature[2]A small and efficient primary amine-containing quenching agent.[4]
Hydroxylamine 10-50 mM[8]15 minutes[2]Room Temperature[2]Can also be used to quench the reaction.[2][3]
pH-induced Hydrolysis N/A (pH > 8.6)[5][6]~30 minutes[5]Room Temperature[5]Rapidly hydrolyzes the NHS ester to a non-reactive carboxyl group.[5][6]

Experimental Protocols

Protocol 1: Quenching with a Primary Amine Reagent

This protocol describes the standard method for quenching an this compound reaction using a primary amine-containing buffer, such as Tris-HCl.

Materials:

  • Reaction mixture containing the PEGylated product and unreacted this compound.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0.[4][9]

  • Pipettes and sterile microcentrifuge tubes.

Procedure:

  • Reaction Completion: Once the desired conjugation reaction time has elapsed, proceed to the quenching step.

  • Add Quenching Buffer: Add the 1 M Quenching Buffer to the reaction mixture to achieve a final concentration of 20-100 mM. For example, add 1/20th to 1/10th volume of 1 M Tris-HCl, pH 8.0.[2][3]

  • Incubation: Gently mix the solution and incubate for 15-30 minutes at room temperature.[2][7][10]

  • Purification: Proceed with the purification of the conjugate to remove the quenched this compound, byproducts, and excess quenching agent.[10] Common purification methods include size-exclusion chromatography (SEC) or dialysis.[7][10]

Protocol 2: Quenching by pH-Induced Hydrolysis

This protocol outlines the procedure for quenching the reaction by accelerating the hydrolysis of the unreacted NHS ester.

Materials:

  • Reaction mixture containing the PEGylated product and unreacted this compound.

  • High pH Buffer: 0.5 M Sodium Bicarbonate buffer, pH 9.0, or another suitable high-pH buffer.[5]

Procedure:

  • Reaction Completion: At the end of the conjugation reaction, proceed to the quenching step.

  • Adjust pH: Add the high-pH buffer to your reaction mixture to raise the final pH to approximately 8.6-9.0.[5]

  • Incubation: Mix the solution thoroughly and incubate for at least 30 minutes at room temperature to ensure complete hydrolysis of the unreacted NHS ester.[5]

  • Purification: Proceed with the purification of the conjugate to remove the hydrolyzed m-PEG12 and other byproducts using methods such as size-exclusion chromatography (SEC) or dialysis.

Visualizations

Quenching_Workflow Experimental Workflow for Quenching Unreacted this compound cluster_reaction PEGylation Reaction cluster_incubation Quenching Incubation cluster_purification Purification start Start with completed PEGylation reaction mixture add_quencher Add Quenching Reagent (e.g., Tris, Glycine) or Adjust pH > 8.6 start->add_quencher Reaction complete incubate Incubate for 15-30 minutes at Room Temperature add_quencher->incubate Initiate quenching purify Purify the conjugate via Size-Exclusion Chromatography or Dialysis incubate->purify Quenching complete end Obtain purified PEGylated biomolecule purify->end Final product Quenching_Mechanism Chemical Principle of Quenching this compound cluster_reactants Reactants cluster_products Products unreacted_peg Unreacted This compound quenched_peg Quenched PEG-Amide (Inactive) unreacted_peg->quenched_peg reacts with byproduct N-hydroxysuccinimide (Byproduct) unreacted_peg->byproduct releases quenching_agent Quenching Agent (e.g., Tris, Glycine) with Primary Amine (-NH2) quenching_agent->quenched_peg

References

Application Notes and Protocols for the Purification of m-PEG12-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) to biomolecules, a process known as PEGylation, is a widely adopted strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutics.[1] The m-PEG12-NHS ester is a specific PEGylation reagent featuring a methoxy-capped terminus to prevent crosslinking and an N-hydroxysuccinimide (NHS) ester for efficient coupling to primary amines on biomolecules like proteins and peptides.[1] The 12-unit PEG linker provides hydrophilicity and an optimal spacer length to enhance solubility and stability while minimizing steric hindrance.[1]

Following the conjugation reaction, the resulting product is a heterogeneous mixture. Effective purification is a critical downstream step to isolate the desired PEGylated conjugate from unreacted starting materials and byproducts, ensuring the safety, efficacy, and reproducibility of the final product.[2][3] This document provides detailed protocols and guidelines for the purification of this compound conjugates.

Challenges in Purification

The primary challenge in purifying PEGylated compounds stems from the heterogeneity of the reaction mixture.[2][4] The addition of a neutral, hydrophilic PEG polymer can lead to only slight differences in the physicochemical properties between the various species, making separation difficult.[2][5]

Common components in a PEGylation reaction mixture include:

  • Desired Mono-PEGylated Conjugate: The target molecule with a single PEG chain attached.

  • Unreacted Biomolecule: The original, unmodified protein or peptide.[2]

  • Excess Unreacted this compound: Leftover PEG reagent from the reaction.[2]

  • Hydrolyzed NHS Ester: The this compound can hydrolyze to m-PEG12-carboxylic acid in aqueous buffers.[6][7]

  • Multi-PEGylated Species: Biomolecules with more than one PEG chain attached (e.g., di-, tri-PEGylated).[2]

  • Positional Isomers: Conjugates with the same number of PEG chains attached at different sites on the biomolecule.[2]

Figure 1. Heterogeneity of a Typical PEGylation Reaction Mixture center Crude Reaction Mixture target Desired Mono-PEGylated Conjugate center->target reactant1 Unreacted Biomolecule center->reactant1 reactant2 Excess Unreacted This compound center->reactant2 side_product1 Multi-PEGylated Species center->side_product1 side_product2 Positional Isomers center->side_product2 side_product3 Hydrolyzed PEG Reagent center->side_product3

Figure 1. Heterogeneity of a Typical PEGylation Reaction Mixture

Purification Strategies

Due to the complexity of the reaction mixture, a multi-step purification strategy is often necessary.[4] Chromatographic techniques are the most common and effective methods for separating PEGylated conjugates.[3][]

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius (size).[][9] It is highly effective for removing smaller, unreacted PEG reagents and larger, aggregated species from the desired conjugate.[4] SEC is often the first choice for purifying PEGylated proteins, as the attachment of a PEG chain significantly increases the molecule's size.[9][10]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity.[6][] It is a powerful technique for separating the desired conjugate from unreacted biomolecules, hydrolyzed PEG, and often, positional isomers which may have slight differences in polarity.[6][] Maintaining acidic conditions during RP-HPLC is crucial to prevent the hydrolysis of the NHS ester if the unreacted PEG reagent itself is the target of purification.[6]

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on their net surface charge.[] The attachment of PEG chains can shield the charges on a protein's surface, altering its interaction with the IEX resin.[5] This change allows for the separation of non-PEGylated, mono-PEGylated, and multi-PEGylated species.[10] IEX is particularly useful for separating species with low degrees of PEGylation.[5]

General Purification Workflow

The overall workflow for purifying this compound conjugates involves the initial conjugation reaction, followed by quenching to stop the reaction, and finally, one or more chromatographic purification steps to isolate the final product.

Figure 2. General Workflow for Conjugation and Purification prep_reagents 1. Prepare Biomolecule and This compound Solutions conjugation 2. Perform Conjugation Reaction (pH 7.2-8.5, RT, 1-2h) prep_reagents->conjugation quench 3. Quench Reaction (e.g., Tris or Glycine) conjugation->quench purify 4. Purify Conjugate (Chromatography) quench->purify analyze 5. Characterize Final Product (HPLC, MS, SDS-PAGE) purify->analyze

Figure 2. General Workflow for Conjugation and Purification

Experimental Protocols

This section provides detailed protocols for the most common purification techniques: Size Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC).

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

SEC is ideal for removing excess, low-molecular-weight this compound and its hydrolyzed byproducts from a much larger PEGylated protein conjugate.

Figure 3. Workflow for SEC Purification prep_column 1. Equilibrate SEC Column with Mobile Phase prep_sample 2. Prepare Sample (Filter through 0.22 µm filter) prep_column->prep_sample inject 3. Inject Sample onto Column (Volume <5% of column volume) prep_sample->inject run 4. Isocratic Elution (Monitor UV at 280 nm) inject->run collect 5. Collect Fractions (Early eluting peak is the conjugate) run->collect analyze 6. Analyze Fractions (SDS-PAGE, Analytical HPLC) collect->analyze

Figure 3. Workflow for SEC Purification

Methodology

  • System Preparation:

    • Equip an HPLC or FPLC system with a suitable SEC column. The column's pore size should be selected to ensure the large conjugate elutes in or near the void volume while the smaller, unreacted species are retained.[2]

    • Thoroughly degas the mobile phase. A common mobile phase is Phosphate-Buffered Saline (PBS) at pH 7.4.[1]

    • Equilibrate the column with the mobile phase at the desired flow rate until a stable baseline is achieved.

  • Sample Preparation:

    • After the conjugation and quenching steps, centrifuge the crude reaction mixture to remove any precipitated material.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.[9]

  • Chromatographic Run:

    • Inject the prepared sample onto the equilibrated column. To ensure optimal resolution, the sample volume should not exceed 2-5% of the total column volume.[2]

    • Perform an isocratic elution using the mobile phase.[9]

    • Monitor the elution profile using a UV detector, typically at 280 nm for protein conjugates.[11] The larger PEGylated conjugate will elute first, followed by the smaller unreacted protein, and finally the excess PEG reagent and quenching molecules.[9]

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the eluting peaks.

    • Analyze the collected fractions using SDS-PAGE to visualize the increase in molecular weight of the conjugate compared to the native protein.[12]

    • Pool the fractions containing the pure conjugate for downstream applications.

Table 1: Typical SEC Parameters for Protein-PEG Conjugate Purification

ParameterTypical Value / ConditionPurpose / Rationale
Column TSKgel G3000SWXL or similar[10]High-efficiency separation of proteins and biomolecules based on size.
Mobile Phase 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2[13]Mimics physiological conditions, minimizes non-specific interactions.
Flow Rate 0.5 - 1.0 mL/min[11]A lower flow rate can enhance resolution between species of similar size.[4]
Detection UV at 280 nmStandard wavelength for detecting proteins.
Sample Volume < 2-5% of Column Volume[2]Prevents band broadening and ensures optimal peak resolution.
Temperature Ambient (25°C)Standard operating temperature for robust separations.
Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a high-resolution technique suitable for purifying smaller conjugates (e.g., peptide-PEG) or for separating species with minor differences in hydrophobicity, such as positional isomers.[][14]

Methodology

  • System Preparation:

    • Equip an HPLC system with a C18 or C8 reversed-phase column.[14]

    • Prepare and degas the mobile phases. It is critical to use an acidic modifier like trifluoroacetic acid (TFA) to maintain a low pH, which suppresses the ionization of silanols and improves peak shape.[6]

    • Equilibrate the column with the starting mobile phase composition until a stable baseline is achieved.

  • Sample Preparation:

    • Following conjugation and quenching, acidify the crude reaction mixture by adding a small amount of TFA (to a final concentration of ~0.1%).

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Run:

    • Inject the prepared sample onto the column.

    • Elute the sample using a linear gradient of increasing acetonitrile (B52724) concentration.[2] The more hydrophobic PEGylated conjugate will be retained longer on the column than the unreacted, more polar biomolecule.[14]

    • Monitor the elution profile at 214 nm (for peptide bonds) or 280 nm (for aromatic residues).[2]

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the desired peak.

    • Analyze the purity of the collected fractions using analytical RP-HPLC.

    • The organic solvent and TFA can be removed from the pooled fractions by lyophilization.

Table 2: Typical RP-HPLC Parameters for Peptide-PEG Conjugate Purification

ParameterTypical Value / ConditionPurpose / Rationale
Column C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm)[14]Provides hydrophobic surface for separation.
Mobile Phase A 0.1% TFA in Water[14]Aqueous phase; TFA acts as an ion-pairing agent.
Mobile Phase B 0.1% TFA in Acetonitrile[14]Organic phase for eluting hydrophobic components.
Flow Rate 1.0 mL/min[7]Standard flow rate for analytical and semi-preparative columns.
Detection UV at 214 nm or 280 nm[2]214 nm for peptide bonds, 280 nm for Trp/Tyr/Phe residues.
Temperature Ambient or slightly elevated (e.g., 40°C)[4]Increased temperature can improve peak shape and resolution.
Typical Gradient 5-95% Mobile Phase B over 30-60 minutes[2]Broad gradient to ensure elution of all components; can be optimized.

Quality Control of Purified Conjugates

After purification, it is essential to characterize the final product to confirm its identity, purity, and integrity.[7]

  • Purity Assessment (HPLC): Analytical SEC or RP-HPLC is used to determine the purity of the final conjugate.[7][15]

  • Identity Confirmation (Mass Spectrometry): ESI-MS or MALDI-TOF MS can confirm the molecular weight of the conjugate, thereby verifying the successful attachment of the m-PEG12 moiety.[7][12]

  • Structural Confirmation (NMR): For smaller conjugates, ¹H NMR spectroscopy can be used to confirm the chemical structure.[7]

  • Degree of PEGylation (SDS-PAGE): For protein conjugates, SDS-PAGE provides a visual confirmation of PEGylation, showing a characteristic band shift to a higher apparent molecular weight compared to the unmodified protein.[12]

Troubleshooting Guide

Table 3: Common Issues in the Purification of PEG Conjugates

ProblemPotential CauseSuggested Solution
Poor Resolution in SEC Inappropriate column pore size.[2]Select a column with a pore size that provides optimal separation in the molecular weight range of your conjugate and precursors.
Sample volume too large.[2]Reduce injection volume to <5% of the column's total volume.
Flow rate is too high.[4]Decrease the flow rate to improve resolution.
Low Recovery from Column Non-specific binding to the column matrix.[2][9]Increase the ionic strength of the SEC mobile phase (e.g., add 150-300 mM NaCl).[9] For RP-HPLC, ensure proper pH and solvent conditions.
Aggregation of the conjugate.[4]Add stabilizing excipients like arginine or sucrose (B13894) to the mobile phase.[4] Ensure the mobile phase pH is optimal for protein stability.
Peak Tailing or Broadening Secondary interactions with the stationary phase.[9]Increase the ionic strength or adjust the pH of the mobile phase.
Column degradation.[9]Replace the column with a new one.
Presence of Hydrolyzed NHS Ester in Final Product (RP-HPLC) Incomplete separation from the desired product.[14]Optimize the HPLC gradient to be shallower, allowing for better separation of the product from the more polar hydrolyzed species.[14]

References

Application Notes: Modifying Amine-Coated Surfaces with m-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of amine-coated surfaces with methoxy-polyethylene glycol-N-hydroxysuccinimidyl ester (m-PEG12-NHS ester) is a widely adopted strategy in biomedical research and drug development to impart desirable physicochemical properties to materials.[1] This process, known as PEGylation, involves the covalent attachment of a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer to a surface functionalized with primary amine groups (-NH2).[1][2] The this compound is a heterobifunctional linker composed of a methoxy-terminated PEG chain, which prevents unwanted crosslinking, and an N-hydroxysuccinimidyl (NHS) ester reactive group that specifically targets primary amines.[3] The reaction between the NHS ester and an amine forms a stable, irreversible amide bond.[3]

The primary advantages of modifying surfaces with this compound include a significant reduction in non-specific protein adsorption, enhanced biocompatibility, and improved solubility of conjugated molecules.[2] These characteristics are critical for a variety of applications, including the development of medical devices, drug delivery systems, diagnostic assays, and antibody-drug conjugates (ADCs).[3] The 12-unit PEG linker provides a balance of hydrophilicity and spacer length, which can enhance the solubility and stability of the conjugated biomolecule while minimizing steric hindrance.[3]

Principle of Reaction

The surface modification process is based on the nucleophilic acyl substitution reaction between the primary amine groups on the surface and the NHS ester of the this compound.[3] The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming a stable amide bond.[3] This reaction is most efficient at a slightly basic pH (7.2-8.5), which ensures that the primary amines are in their nucleophilic, deprotonated state.[4] However, a competing hydrolysis reaction of the NHS ester can occur in aqueous solutions, which is also pH-dependent and can reduce the efficiency of the conjugation.[2] Therefore, careful control of reaction conditions such as pH, temperature, and reagent concentration is crucial for successful surface modification.[2]

Key Applications

  • Reducing Non-Specific Protein Adsorption: The hydrophilic and flexible PEG layer creates a steric barrier that effectively prevents the non-specific adsorption of proteins to the surface.[4] This is particularly important for medical implants, biosensors, and nanoparticles to minimize biofouling and maintain their intended function in biological environments.[4][5]

  • Improving Biocompatibility: PEGylated surfaces are generally well-tolerated by the body, reducing the immunogenicity of the material.[4] The PEG layer can shield antigenic sites on the surface, preventing recognition by the immune system.[4]

  • Drug Delivery Systems: Modifying the surface of nanoparticles and liposomes with this compound can prolong their circulation half-life in the bloodstream.[4] The increased hydrodynamic volume of the PEGylated particles reduces their renal clearance and uptake by the reticuloendothelial system.[4]

  • Bioconjugation and Diagnostics: The this compound can be used to immobilize proteins, antibodies, or other biomolecules onto a surface for the development of diagnostic assays, such as ELISA and microarrays.[3] The PEG spacer helps to maintain the biological activity of the immobilized molecule by providing a flexible linker and minimizing steric hindrance.[3]

Quantitative Data Summaries

The following tables summarize key quantitative data related to the modification of amine-coated surfaces with PEG linkers and the resulting effects on surface properties.

Table 1: Reaction Conditions for Surface Modification with m-PEG-NHS Esters

ParameterRecommended RangeNotes
This compound Concentration 1 - 10 mg/mLThe optimal concentration depends on the desired grafting density and the density of amine groups on the surface.[2]
Reaction Buffer Phosphate-buffered saline (PBS), HEPES, or borate (B1201080) bufferAvoid buffers containing primary amines, such as Tris or glycine (B1666218), as they will compete with the surface amines for reaction with the NHS ester.[5]
Reaction pH 7.2 - 8.5A compromise between maximizing the nucleophilicity of the primary amines and minimizing the hydrolysis of the NHS ester.[4]
Reaction Temperature Room temperature (20-25°C) or 4°CLower temperatures can be used to slow down the hydrolysis of the NHS ester, especially for longer reaction times.[2]
Reaction Time 30 - 120 minutesThe optimal reaction time should be determined empirically.[2]
Quenching Buffer 25 - 50 mM Tris or glycine bufferUsed to stop the reaction by consuming any unreacted NHS esters.[2]

Table 2: Characterization of Surfaces Before and After PEGylation

Analysis TechniqueParameterBefore Modification (Amine Surface)After this compound Modification
X-ray Photoelectron Spectroscopy (XPS) C1s Peak (C-O component)Low intensitySignificant increase, characteristic peak around 286.5 eV[6]
N1s PeakPresentMay decrease in intensity due to shielding by the PEG layer.
Water Contact Angle (WCA) Static Contact AngleTypically 40-60°Decreased to <30°, indicating increased hydrophilicity.[2]
Atomic Force Microscopy (AFM) Surface Roughness (RMS)Varies with substrateGenerally results in a smoother, more uniform surface.

Table 3: Representative Data on Protein Adsorption to PEGylated Surfaces

This table presents representative data from studies investigating the effect of PEG surface density on the adsorption of various proteins. While not specific to this compound, it illustrates the general trend of reduced protein adsorption with increasing PEG density.

PEG Surface Density (chains/nm²)Adsorbed Fibronectin (ng/cm²)¹Adsorbed Myoglobin (ng/cm²)²Adsorbed Albumin (ng/cm²)²Adsorbed Fibrinogen (ng/cm²)²
0 (Bare Surface)~350~200~150~400
Low Density (~0.05)~150~100~80~200
Medium Density (~0.12)~50~50~40~100
High Density (~0.29)~75~25~20~50

¹Data adapted from a study using 5kDa PEG.[1] ²Data adapted from a study using PLL-g-PEG.[4][5]

Experimental Protocols

Protocol 1: Modification of a Planar Amine-Coated Surface (e.g., Glass Slide)

Materials:

  • Amine-functionalized glass slide

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2

  • Quenching Buffer: 50 mM Tris-HCl, pH 8.0

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Surface Preparation:

    • Clean the amine-functionalized glass slide by sonicating in DI water and then ethanol (B145695) for 15 minutes each.

    • Dry the slide under a gentle stream of nitrogen gas.

    • Place the clean, dry slide in a suitable reaction vessel.

  • Preparation of this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a 10 mg/mL stock solution.

  • PEGylation Reaction:

    • Add the Reaction Buffer (PBS, pH 7.2) to the reaction vessel to completely cover the glass slide.

    • Add the freshly prepared this compound stock solution to the buffer to achieve a final concentration of 1-10 mg/mL. The volume of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 30-60 minutes at room temperature with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction vessel to a final concentration of 50 mM.

    • Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS esters are hydrolyzed or capped.

  • Washing:

    • Remove the reaction mixture from the vessel.

    • Wash the surface thoroughly three times with the Reaction Buffer (PBS).

    • Rinse the surface three times with DI water to remove salts.

  • Drying and Storage:

    • Dry the modified surface under a gentle stream of nitrogen gas.

    • Store the PEGylated surface in a clean, dry, and sealed container at 4°C until further use.

Protocol 2: Characterization of the PEGylated Surface

A. Water Contact Angle Measurement:

  • Place a 5-10 µL droplet of DI water onto the surface of the unmodified and the PEGylated glass slides.

  • Immediately capture an image of the droplet.

  • Measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact line.

  • A significant decrease in the contact angle for the PEGylated surface compared to the unmodified surface indicates successful modification and increased hydrophilicity.[2]

B. X-ray Photoelectron Spectroscopy (XPS):

  • Acquire a survey spectrum of the PEGylated surface to determine the elemental composition.

  • Acquire a high-resolution C1s spectrum.

  • Deconvolute the C1s spectrum to identify the different carbon species. A prominent peak at a binding energy of approximately 286.5 eV corresponds to the C-O bonds of the PEG backbone, confirming the presence of the PEG layer.[6]

Mandatory Visualizations

G cluster_0 Surface Modification Workflow Amine-Coated Surface Amine-Coated Surface Reaction Reaction Amine-Coated Surface->Reaction This compound This compound This compound->Reaction Washing Washing Reaction->Washing PEGylated Surface PEGylated Surface Washing->PEGylated Surface Characterization Characterization PEGylated Surface->Characterization

Caption: Experimental workflow for modifying and characterizing amine-coated surfaces.

G AmineSurface Amine-Coated Surface -NH₂ ReactionComplex + PEGylatedSurface PEGylated Surface Surface-NH-CO-(PEG)₁₂-OCH₃ AmineSurface->PEGylatedSurface PEG_NHS This compound CH₃O-(PEG)₁₂-CO-NHS PEG_NHS->PEGylatedSurface pH 7.2-8.5 NHS_byproduct NHS Byproduct PEGylatedSurface->NHS_byproduct releases

Caption: Reaction scheme of this compound with an amine-coated surface.

G Start Start CheckReagents Check Reagents & Buffers (Fresh m-PEG12-NHS, Amine-free buffer) Start->CheckReagents pH_Check Is pH 7.2-8.5? CheckReagents->pH_Check Adjust_pH Adjust Buffer pH pH_Check->Adjust_pH No PerformReaction Perform PEGylation Reaction pH_Check->PerformReaction Yes Adjust_pH->pH_Check Characterize Characterize Surface (WCA, XPS) PerformReaction->Characterize Success Successful Modification? Characterize->Success Troubleshoot Troubleshoot: - Increase PEG concentration - Increase reaction time - Check for reagent hydrolysis Success->Troubleshoot No End End Success->End Yes Troubleshoot->PerformReaction

Caption: Logical workflow for the PEGylation process and troubleshooting.

References

Application Notes and Protocols for Bioconjugation of Oligonucleotides with m-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely adopted strategy in drug development to enhance the therapeutic properties of biomolecules, including oligonucleotides.[1][2][3] This process can improve the pharmacokinetic and pharmacodynamic profiles of oligonucleotide-based therapeutics by increasing their solubility, extending their in vivo half-life, and reducing immunogenicity.[1][4][5] The m-PEG12-NHS ester is a monofunctional PEGylation reagent that covalently attaches a 12-unit PEG spacer to biomolecules.[2] It features a methoxy-capped terminus to prevent crosslinking and an N-hydroxysuccinimide (NHS) ester reactive group for efficient coupling to primary amines.[2] This document provides detailed protocols for the bioconjugation of amino-modified oligonucleotides with this compound, including reaction conditions, purification methods, and characterization techniques.

Chemical Reaction Pathway

The conjugation of an amino-modified oligonucleotide with this compound proceeds via a nucleophilic acyl substitution. The primary amine on the oligonucleotide acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[1][2] The reaction is typically performed in a non-nucleophilic buffer at a slightly basic pH (7-9) to ensure the primary amine is deprotonated and thus nucleophilic.[1][2]

Chemical Reaction of this compound with an Amino-Modified Oligonucleotide Oligo Amino-Modified Oligonucleotide (Oligo-NH2) Intermediate Tetrahedral Intermediate Oligo->Intermediate + PEG This compound PEG->Intermediate Product PEGylated Oligonucleotide (Oligo-NH-CO-PEG12-m) Intermediate->Product Forms stable amide bond NHS N-Hydroxysuccinimide (Leaving Group) Intermediate->NHS Releases

Caption: Chemical reaction of an amino-modified oligonucleotide with this compound.

Quantitative Data Summary

Successful bioconjugation requires careful control of key reaction parameters. The following tables summarize critical quantitative data for reactions involving this compound.

Table 1: Key Reaction Parameters for this compound Conjugation

ParameterOptimal RangeRationale
pH7.2 - 8.5Balances amine reactivity and NHS ester stability. At lower pH, amines are protonated and non-nucleophilic. At higher pH, hydrolysis of the NHS ester predominates.[2]
Temperature4°C to Room Temperature (25°C)Lower temperatures can slow down hydrolysis and are often preferred for sensitive biomolecules.[2]
Molar Excess of this compound5- to 20-fold over oligonucleotideThe optimal ratio depends on the desired degree of labeling and the concentration of the oligonucleotide solution.[2]
Oligonucleotide Concentration0.3 - 0.8 mMThis concentration range has been found to be effective for the conjugation reaction.[6][7]
Reaction Time1 - 4 hoursThe reaction is typically incubated for 1-2 hours at room temperature or 2-4 hours at 4°C.[2]

Table 2: pH-Dependent Hydrolysis of NHS Esters

pHHalf-life of NHS Ester (at 4°C)
7.04-5 hours[2]
8.610 minutes[2]

Experimental Protocols

This section provides a detailed methodology for the conjugation of this compound to an amino-modified oligonucleotide.

Materials
  • Amino-modified oligonucleotide

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[6]

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.5[6] or 0.1 M Sodium Phosphate buffer, pH 7.2-8.5[2]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[2]

  • Nuclease-free water

  • Purification columns (e.g., size-exclusion or reversed-phase chromatography)[8]

Experimental Workflow

Experimental Workflow for Oligonucleotide PEGylation cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_quench 3. Quenching cluster_purify 4. Purification cluster_char 5. Characterization Oligo_Prep Dissolve Amino-Modified Oligonucleotide in Conjugation Buffer Mix Add PEG-NHS Ester Solution to Oligonucleotide Solution Oligo_Prep->Mix PEG_Prep Dissolve this compound in Anhydrous DMSO/DMF (Prepare Fresh) PEG_Prep->Mix Incubate Incubate at RT (1-2h) or 4°C (2-4h) Mix->Incubate Quench Add Quenching Buffer (e.g., Tris or Glycine) Incubate->Quench Purify Purify Conjugate via RP-HPLC, SEC, or Anion-Exchange Chromatography Quench->Purify Characterize Analyze by Mass Spectrometry and HPLC Purify->Characterize

Caption: Experimental workflow for oligonucleotide PEGylation.

Detailed Protocol
  • Preparation of Reagents:

    • Dissolve the amino-modified oligonucleotide in the conjugation buffer to a final concentration of 0.3-0.8 mM.[6][7]

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[2] NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions.[9]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the oligonucleotide solution while gently vortexing.[6] The final volume of the organic solvent should not exceed 10% of the total reaction volume.[1]

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.[2] If any components are light-sensitive, protect the reaction from light.[1]

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.[2]

    • Incubate for an additional 15-30 minutes at room temperature.[2]

  • Purification of the PEGylated Oligonucleotide:

    • Purification is crucial to remove unreacted this compound and byproducts.[1]

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common method for purifying PEGylated oligonucleotides, as the conjugate is more hydrophobic than the unreacted oligonucleotide.[8]

    • Anion-Exchange Chromatography (AEX): This technique separates molecules based on their charge and can be effective for purifying PEGylated oligonucleotides.[10][11]

    • Size-Exclusion Chromatography (SEC): This method separates molecules based on size and can be used to remove excess, unreacted this compound.[2]

  • Characterization of the Conjugate:

    • Mass Spectrometry (MS): Electrospray mass spectrometry (ESMS) is a valuable tool for confirming the successful conjugation and determining the degree of PEGylation.[12]

    • High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC or AEX can be used to assess the purity of the final product.

Troubleshooting

Troubleshooting Guide for Oligonucleotide PEGylation cluster_reagents Reagent Issues cluster_conditions Reaction Condition Issues cluster_solutions Potential Solutions Start Low Conjugation Efficiency NHS_hydrolysis NHS Ester Hydrolyzed? Start->NHS_hydrolysis Oligo_amine Amine on Oligo Accessible? Start->Oligo_amine Buffer_amines Primary Amines in Buffer? Start->Buffer_amines pH_low pH too Low? Start->pH_low Molar_ratio Molar Ratio of PEG too Low? Start->Molar_ratio Reaction_time Reaction Time too Short? Start->Reaction_time Sol_NHS Use Freshly Prepared NHS Ester Solution NHS_hydrolysis->Sol_NHS Sol_Oligo Check Oligo Quality and Amine Modification Oligo_amine->Sol_Oligo Sol_Buffer Use Amine-Free Buffers (e.g., Phosphate, Bicarbonate) Buffer_amines->Sol_Buffer Sol_pH Increase Reaction pH (within 7.2-8.5 range) pH_low->Sol_pH Sol_Ratio Increase Molar Excess of PEG-NHS Ester Molar_ratio->Sol_Ratio Sol_Time Increase Reaction Time Reaction_time->Sol_Time

Caption: Troubleshooting common issues in oligonucleotide PEGylation.

Conclusion

The bioconjugation of oligonucleotides with this compound is a robust and effective method for improving their therapeutic potential. By following the detailed protocols and considering the key quantitative parameters outlined in these application notes, researchers can achieve efficient and reproducible PEGylation. Proper purification and characterization are essential to ensure the quality and purity of the final conjugate for downstream applications in research and drug development.

References

Application Notes and Protocols for Developing Antibody-Drug Conjugates (ADCs) with m-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a revolutionary class of biopharmaceuticals designed to selectively deliver potent cytotoxic agents to cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity. The linker, which connects the monoclonal antibody (mAb) to the cytotoxic payload, is a critical component influencing the ADC's stability, pharmacokinetics, and overall therapeutic index.

This document provides detailed application notes and protocols for the use of m-PEG12-NHS ester as a hydrophilic linker in the development of ADCs. The this compound is a monofunctional, amine-reactive PEGylation reagent. Its N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines (e.g., lysine (B10760008) residues) on the surface of antibodies to form stable amide bonds. The 12-unit polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and prolong circulation half-life, particularly when working with hydrophobic payloads.[1][2]

These protocols will guide researchers through the key stages of ADC development, from antibody-linker conjugation and purification to comprehensive characterization and stability assessment.

Data Presentation: Performance of a Representative Trastuzumab-PEG12-MMAE ADC

The following tables summarize typical characterization data for a purified Trastuzumab-ADC conjugated with a PEG12 linker and the cytotoxic payload monomethyl auristatin E (MMAE). This data serves as a benchmark for researchers developing similar ADCs.

Table 1: Physicochemical Characterization of Trastuzumab-PEG12-MMAE

ParameterResultMethod
Average Drug-to-Antibody Ratio (DAR)3.8Hydrophobic Interaction Chromatography (HIC)
Monomer Purity>98%Size Exclusion Chromatography (SEC-HPLC)
Aggregation<2%Size Exclusion Chromatography (SEC-HPLC)

Data is representative for a Trastuzumab-PEG12-MMAE ADC and may vary based on specific experimental conditions.[1]

Table 2: In Vitro Cytotoxicity of Trastuzumab-PEG12-MMAE

Cell LineTarget AntigenIC50 (nM)
SK-BR-3HER2-positive0.5
MCF-7HER2-negative>100

IC50 values represent the concentration of ADC required to inhibit cell growth by 50%. Data is representative and may vary based on the specific cell line and assay conditions.[1]

Experimental Protocols

Protocol 1: Antibody Conjugation with this compound

This protocol describes the covalent attachment of the this compound linker to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Desalting columns

Procedure:

  • Antibody Preparation:

    • Dissolve or dialyze the antibody into the Reaction Buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free from primary amine-containing substances like Tris or glycine.[2]

  • This compound Solution Preparation:

    • Immediately before use, dissolve the required amount of this compound in a small volume of anhydrous DMSO or DMF to create a 10 mM stock solution.[2]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution while gently stirring. The optimal molar ratio may need to be determined empirically.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.[2]

  • Quench the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove excess, unreacted this compound and quenching buffer components using a desalting column equilibrated with an appropriate storage buffer (e.g., PBS, pH 7.4).

Protocol 2: Characterization of the ADC

HIC separates ADC species based on their hydrophobicity. The addition of the hydrophobic drug-linker increases the hydrophobicity of the antibody, allowing for the separation of species with different drug loads.

Materials:

  • ADC sample

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% isopropanol

  • HIC HPLC Column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.

  • HPLC System Setup:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Set the flow rate to 0.5 mL/min.

    • Set the UV detection wavelength to 280 nm.

  • Chromatographic Separation:

    • Inject 20 µL of the prepared ADC sample.

    • Apply a linear gradient from 0% to 100% Mobile Phase B over 20 minutes.

    • Wash the column with 100% Mobile Phase B for 5 minutes.

    • Re-equilibrate the column with 100% Mobile Phase A for 10 minutes.

  • Data Analysis:

    • Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).

    • The weighted average DAR is calculated using the following formula: Average DAR = Σ(% Peak Area of each species * DAR of each species) / 100

SEC-HPLC separates molecules based on their size. It is used to determine the percentage of monomer, aggregates, and fragments in the ADC sample.

Materials:

  • ADC sample

  • Mobile Phase: 150 mM Sodium Phosphate, 200 mM NaCl, pH 7.0

  • SEC HPLC Column (e.g., Agilent AdvanceBio SEC 300Å)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in the mobile phase.

  • HPLC System Setup:

    • Equilibrate the SEC column with the mobile phase.

    • Set the flow rate to 0.5 mL/min.

    • Set the UV detection wavelength to 280 nm.

  • Chromatographic Separation:

    • Inject 10 µL of the prepared ADC sample.

    • Run the separation isocratically for 20 minutes.

  • Data Analysis:

    • Integrate the peak areas for the aggregate, monomer, and fragment peaks.

    • Calculate the percentage of each species relative to the total peak area.

Protocol 3: In Vitro Stability Assays

This assay assesses the stability of the ADC in plasma, providing an indication of its potential for premature drug release in circulation.

Materials:

  • Test ADC

  • Cryopreserved plasma from relevant species (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 37°C incubator

  • Protein A/G magnetic beads

  • LC-MS system

Procedure:

  • Preparation: Prepare ADC solutions in plasma at a final concentration of 1 mg/mL. Include a control sample of the ADC in PBS.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: Collect aliquots at specified time points (e.g., 0, 24, 48, 72, 120, and 168 hours).

  • Sample Processing:

    • Isolate the ADC from the plasma matrix using protein A/G magnetic beads.

  • Analysis: Analyze the captured ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates payload deconjugation.

This assay evaluates the rate and extent of payload release in a simulated lysosomal environment.

Materials:

  • Test ADC

  • Human liver S9 fraction or isolated lysosomes

  • Acidic buffer (e.g., 50 mM sodium citrate, pH 5.0)

  • 37°C incubator

  • LC-MS system

Procedure:

  • Preparation: Prepare a reaction mixture containing the ADC (e.g., 10 µM) and human liver S9 fraction (e.g., 1 mg/mL) in the acidic buffer.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: Collect aliquots at specified time points (e.g., 0, 1, 4, 8, and 24 hours).

  • Sample Processing: Stop the enzymatic reaction by adding a quenching solution (e.g., acetonitrile) to precipitate the proteins. Centrifuge and collect the supernatant.

  • Analysis: Quantify the concentration of the free payload in the supernatant by LC-MS.

Visualizations

ADC_Development_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization mAb Monoclonal Antibody conjugation Conjugation Reaction mAb->conjugation linker This compound linker->conjugation quench Quenching conjugation->quench purification Purification (SEC) quench->purification ADC Antibody-Drug Conjugate purification->ADC dar DAR Determination (HIC) ADC->dar purity Purity & Aggregation (SEC-HPLC) ADC->purity stability Stability Assays (Plasma, Lysosomal) ADC->stability ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Tumor Cell ADC ADC Receptor Tumor Antigen (e.g., HER2, TROP2) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA_Damage DNA Damage & Microtubule Disruption Payload->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis HER2_Signaling_Pathway cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway HER2 HER2 Receptor HER2_dimer HER2 Dimerization HER2->HER2_dimer PI3K PI3K HER2_dimer->PI3K RAS RAS HER2_dimer->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation1 Cell Proliferation & Survival mTOR->Proliferation1 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation2 Cell Proliferation & Survival ERK->Proliferation2 ADC HER2-Targeted ADC ADC->HER2 Inhibits Signaling

References

Troubleshooting & Optimization

troubleshooting low yield in m-PEG12-NHS ester reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: m-PEG12-NHS Ester Reactions

Welcome to the technical support center for this compound reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this compound in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemical reaction of this compound?

The reaction is a nucleophilic acyl substitution where the N-hydroxysuccinimide (NHS) ester of the m-PEG12 reacts with a primary amine (-NH₂) on a target molecule, such as the ε-amino group of a lysine (B10760008) residue or the N-terminus of a protein.[1][2] This forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[1][2][3] For the reaction to be efficient, the primary amine must be in its deprotonated, nucleophilic state.[2]

Q2: What is the primary cause of low yield in this compound reactions?

The most significant competing reaction is the hydrolysis of the this compound in the aqueous buffer.[2][4] The ester group is susceptible to reaction with water, which converts the amine-reactive NHS ester into an unreactive carboxylic acid, thus preventing conjugation.[2][4] The rate of this hydrolysis is highly dependent on pH, increasing as the pH rises.[2][4][5] Other common causes for low yield include suboptimal buffer choice, incorrect pH, degraded PEG reagent, or insufficient accessible primary amines on the target molecule.[2]

Q3: What are the optimal reaction conditions (pH, buffer, temperature)?

  • pH: The optimal pH range is typically between 7.2 and 8.5.[4][6][7][8][9] This range provides a good balance between having a sufficient concentration of deprotonated, reactive amines and minimizing the hydrolysis of the NHS ester.[6][7][10]

  • Buffer: Amine-free buffers such as Phosphate-Buffered Saline (PBS), HEPES, or borate (B1201080) buffers are recommended.[3][4][10][11] Buffers containing primary amines, like Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester, significantly reducing conjugation efficiency.[4][10][11]

  • Temperature: Reactions are commonly performed for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[1][6][12][13] Lower temperatures can help to slow the rate of hydrolysis, which can be beneficial for sensitive proteins.[5][12]

Q4: How should this compound be stored and handled?

This compound is highly sensitive to moisture and should be stored at -20°C in a desiccated environment.[2][4][10] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation.[2][4][10] It is crucial to prepare solutions of the NHS ester immediately before use in an anhydrous organic solvent like DMSO or DMF and to avoid preparing aqueous stock solutions for storage due to rapid hydrolysis.[3][4][7][10]

Q5: Can this compound react with other functional groups on a protein?

Yes, while NHS esters are highly reactive towards primary amines, they can have side reactions with other nucleophilic groups like the hydroxyl groups of serine, threonine, and tyrosine residues.[4][11] However, the reactivity is generally lower than with primary amines, and these reactions form unstable ester linkages that can be easily hydrolyzed.[4][11] Performing the reaction within the optimal pH range of 7.2-8.5 helps to minimize these side reactions.[4]

Troubleshooting Guide for Low Yield

This guide provides a systematic approach to diagnose and resolve common issues leading to low yields in this compound conjugation reactions.

Problem Potential Cause Recommended Solution
Low or No Conjugate Formation Hydrolyzed this compound reagent. Ensure the reagent is stored properly at -20°C under desiccated conditions.[4] Allow the vial to warm to room temperature before opening to prevent condensation.[4] Prepare the stock solution fresh in anhydrous DMSO or DMF immediately before use.[3][4]
Incorrect buffer pH. Verify that the reaction buffer pH is within the optimal range of 7.2 to 8.5.[3][4][6] A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[6][10]
Reaction buffer contains primary amines (e.g., Tris, glycine). Use a non-amine buffer such as PBS, HEPES, or borate buffer.[3][4][10] If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before starting the conjugation.[6][10]
Insufficient concentration of PEG reagent or target molecule. Increase the molar excess of the this compound. A 10- to 50-fold molar excess is a common starting point.[4][6] For dilute protein solutions, a greater molar excess may be required.[4] If possible, increase the concentration of your target molecule.[2]
Inaccessible primary amines on the target protein. The primary amines on your protein may be sterically hindered.[4] Consider denaturing the protein if its native conformation is not essential for your application. Alternatively, a crosslinker with a longer spacer arm could be tested.[4]
High Variability Between Samples Inconsistent surface preparation or cleanliness (for surface modification). Ensure a consistent and thorough cleaning protocol for all surfaces being modified.[3]
Uneven exposure to the PEGylation solution. Ensure the entire surface is uniformly covered with the reaction solution and provide gentle agitation during incubation.[3]
Protein Precipitation During or After Conjugation High concentration of organic solvent (DMSO or DMF). Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%.[6][10][11]
High degree of labeling alters protein properties. Reduce the molar excess of the this compound to decrease the extent of modification.[11]

Quantitative Data Summary

The stability of the this compound is critically dependent on the pH of the aqueous solution due to hydrolysis. The half-life of the NHS ester decreases significantly as the pH increases.

pH Temperature Half-life of NHS Ester
7.00°C4-5 hours[14]
8.04°C1 hour[13]
8.64°C10 minutes[13][14]

This data illustrates the critical balance required for successful conjugation; while higher pH increases the reactivity of primary amines, it also rapidly inactivates the this compound.

Detailed Experimental Protocol: Protein PEGylation

This protocol provides a general starting point for the PEGylation of a protein using this compound. Optimal conditions may need to be determined empirically for each specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium phosphate, pH 7.2-8.5[6]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine[6]

  • Purification system (e.g., size-exclusion chromatography column, dialysis cassettes)

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer using dialysis or a desalting column.[6]

    • Adjust the protein concentration to 1-10 mg/mL.[6]

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[4]

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).[6] Do not store the stock solution.[6]

  • Conjugation Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess over the protein (a 10- to 50-fold molar excess is a common starting point).[4][6]

    • Slowly add the calculated volume of the this compound stock solution to the protein solution while gently stirring or vortexing.[6]

    • Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.[6][10]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[6]

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted this compound.[3][6][7]

    • Incubate for 15-30 minutes at room temperature.[6][7]

  • Purification of the PEGylated Protein:

    • Remove the unreacted this compound and byproducts from the PEGylated protein using size-exclusion chromatography (SEC) or dialysis.[6]

Visualizations

ReactionMechanism cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products cluster_side_reaction Competing Reaction mPEG12_NHS This compound PEG_Protein PEGylated Protein (Stable Amide Bond) mPEG12_NHS->PEG_Protein Forms Amide Bond NHS N-hydroxysuccinimide (Byproduct) mPEG12_NHS->NHS Releases Hydrolyzed_PEG Inactive PEG-Acid mPEG12_NHS->Hydrolyzed_PEG Hydrolysis Protein_NH2 Protein with Primary Amine (-NH2) Protein_NH2->PEG_Protein Conditions pH 7.2 - 8.5 Aqueous Buffer Water H2O Water->Hydrolyzed_PEG

Caption: Reaction mechanism of this compound with a primary amine and the competing hydrolysis reaction.

ExperimentalWorkflow A 1. Prepare Protein (1-10 mg/mL in amine-free buffer, pH 7.2-8.5) B 2. Prepare this compound (Freshly dissolve in anhydrous DMSO/DMF) A->B C 3. Initiate Reaction (Add PEG-NHS to protein, mix gently) B->C D 4. Incubate (30-60 min at RT or 2h at 4°C) C->D E 5. Quench Reaction (Add Tris or Glycine buffer) D->E F 6. Purify Conjugate (SEC or Dialysis) E->F G 7. Analyze Product F->G

Caption: General experimental workflow for protein PEGylation with this compound.

TroubleshootingFlowchart Start Low PEGylation Yield CheckReagent Is the m-PEG12-NHS ester reagent fresh and handled correctly? Start->CheckReagent CheckBuffer Is the reaction buffer amine-free (e.g., PBS, HEPES) and pH 7.2-8.5? CheckReagent->CheckBuffer Yes SolutionReagent Solution: Use fresh reagent, warm to RT before opening, dissolve in anhydrous solvent just before use. CheckReagent->SolutionReagent No CheckConcentration Are reactant concentrations and molar ratio adequate? CheckBuffer->CheckConcentration Yes SolutionBuffer Solution: Use a recommended amine-free buffer. Verify pH. Perform buffer exchange if needed. CheckBuffer->SolutionBuffer No SolutionConcentration Solution: Increase molar excess of PEG reagent. Increase protein concentration if possible. CheckConcentration->SolutionConcentration No End Yield Improved CheckConcentration->End Yes SolutionReagent->End SolutionBuffer->End SolutionConcentration->End

References

preventing hydrolysis of m-PEG12-NHS ester during conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG12-NHS ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help ensure successful conjugation experiments by minimizing hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound inactivation during conjugation?

The primary cause of inactivation is the hydrolysis of the N-hydroxysuccinimide (NHS) ester group. In aqueous solutions, the NHS ester can react with water, which converts it into an unreactive carboxylic acid.[1][2] This reaction, known as hydrolysis, competes directly with the desired conjugation reaction with primary amines on your target molecule.[1][3][4] The rate of this hydrolysis is highly dependent on the pH of the reaction buffer.[1][5]

Q2: What is the optimal pH range for this compound conjugation, and why is it so critical?

The optimal pH range for NHS ester conjugation is between 7.2 and 8.5.[1][5][6] This range represents a crucial balance:

  • Below pH 7.2: Primary amines on the target molecule are increasingly protonated (-NH3+), which makes them non-nucleophilic and thus unreactive towards the NHS ester.[1][5]

  • Above pH 8.5: The rate of hydrolysis of the NHS ester increases dramatically, significantly reducing the amount of active reagent available for conjugation.[1][5]

Maintaining the pH within this window is the most critical factor for maximizing conjugation efficiency while minimizing hydrolysis.[1]

Q3: Can I use common buffers like Tris or glycine (B1666218) for my conjugation reaction?

No, you should strictly avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[7][8] These buffer components will compete with your target molecule for reaction with the this compound, which will significantly lower the conjugation efficiency.[7] Recommended amine-free buffers include phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[7][9]

Q4: How should I properly store and handle this compound to prevent hydrolysis before the experiment?

Proper storage and handling are critical to maintaining the reagent's activity.[10] this compound is highly sensitive to moisture.[10]

  • Storage: Store the reagent at -20°C in a desiccated environment.[5][7][10] Storing it under an inert gas like argon or nitrogen is also recommended.[10]

  • Handling: Before opening the vial, always allow it to equilibrate to room temperature.[5][7][9] This prevents moisture from condensing inside the vial upon opening, which would lead to hydrolysis.[5][9]

Q5: Should I prepare a stock solution of this compound in an aqueous buffer?

No, do not prepare and store stock solutions of this compound in aqueous buffers. The NHS ester will readily hydrolyze.[9] The reagent should be dissolved in a high-quality, anhydrous (water-free) organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[5][11] This stock solution should then be added to your reaction buffer containing the target molecule right away.[5] Any unused reconstituted reagent should be discarded.[5]

Troubleshooting Guide: Low Conjugation Efficiency

Low or no labeling efficiency is a common challenge. Use this guide to diagnose and resolve potential issues in your experiment.

Potential Cause Recommended Solution(s)
Hydrolyzed this compound Reagent 1. Ensure the reagent has been stored correctly at -20°C under dry conditions.[7] 2. Always warm the vial to room temperature before opening to prevent moisture condensation.[5][7] 3. Use a fresh vial of the reagent if hydrolysis is suspected. 4. Prepare the stock solution in anhydrous DMSO or DMF immediately before starting the conjugation.[7]
Suboptimal Reaction pH 1. Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5.[1][7] 2. Be aware that at higher pH values (e.g., 8.6), the half-life of the NHS ester can be as short as 10 minutes.[5]
Presence of Competing Primary Amines 1. Ensure your reaction buffer is amine-free (e.g., PBS, HEPES, Borate).[7][9] 2. Verify that your protein sample has been thoroughly purified and is free from amine-containing contaminants like Tris, glycine, or ammonium (B1175870) salts.[5][7] A buffer exchange step may be necessary.[5]
Inaccessible Primary Amines on Target Molecule 1. The primary amines on your target molecule may be sterically hindered or buried within its three-dimensional structure.[7] 2. Consider increasing the molar excess of the this compound.[7] 3. If the native conformation is not required, denaturation might expose more reactive sites.[7]
Low Protein Concentration 1. The efficiency of the conjugation reaction can be dependent on the concentration of the target molecule.[7][] 2. For dilute solutions, a higher molar excess of the PEG reagent may be required to favor the reaction with the amine over hydrolysis.[7][] A typical protein concentration is 1-10 mg/mL.[5][7]
Insufficient Molar Excess of PEG Reagent 1. Increase the molar excess of the this compound relative to your target molecule.[7] 2. A common starting point is a 10- to 50-fold molar excess.[5][7]

Quantitative Data Summary

The stability of the this compound is critically dependent on pH and temperature. The half-life of the NHS ester in aqueous solution decreases significantly as the pH increases.

Table 1: Influence of pH on NHS Ester Half-Life

pH Temperature Half-life of NHS Ester
7.0 0-4°C 4-5 hours[5][13][14]
8.0 Room Temperature (25°C) ~1 hour[5][13]
8.6 4°C 10 minutes[5][13][14]
> 9.0 Room Temperature (25°C) Minutes[5][13]

Note: This data is for general NHS esters and provides a guideline for the stability of this compound.

Table 2: Key Reaction Parameters for this compound Conjugation

Parameter Optimal Range/Value Rationale
pH 7.2 - 8.5[5][6] Balances the nucleophilicity of the primary amine with the stability of the NHS ester.[1][6]
Temperature 4°C to Room Temperature (~25°C)[6] Lower temperatures can slow the rate of hydrolysis, which is beneficial for sensitive proteins or when longer reaction times are needed.[2][6]
Molar Excess of PEG Reagent 10- to 50-fold[5][7] Drives the reaction towards conjugation, especially for dilute protein solutions.
Reaction Time 30-60 min (RT) or 2-4 hours (4°C)[2][5][6] A balance between allowing sufficient time for conjugation and minimizing the duration of exposure to conditions that favor hydrolysis.

| Organic Solvent Concentration | <10% of total reaction volume[5][9] | High concentrations of organic solvents like DMSO or DMF can denature proteins. |

Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation

This protocol provides a general workflow for conjugating this compound to a protein, such as an antibody. The optimal conditions may vary depending on the specific protein and should be determined empirically.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4) at 1-10 mg/mL.[5]

  • This compound.[5]

  • Anhydrous, amine-free DMSO or DMF.[5]

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) or 0.1 M sodium bicarbonate, pH 7.2-8.5.[1][5]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.[5][13]

  • Purification system (e.g., size-exclusion chromatography column, dialysis cassettes).[5]

Procedure:

  • Protein Preparation: Ensure the protein solution is in an appropriate amine-free reaction buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.[5]

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to warm completely to room temperature before opening.[5]

    • Immediately before use, dissolve the required amount in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL or 10 mM).[6][13] Do not store this solution.[8]

  • Conjugation Reaction:

    • Calculate the volume of the this compound stock solution needed to achieve the desired molar excess (e.g., 20-fold) over the protein.

    • Slowly add the calculated volume of the PEG stock solution to the protein solution while gently stirring or vortexing.[5]

    • Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[5]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[5][6]

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.[13][15]

    • Incubate for 15-30 minutes at room temperature.[13]

  • Purification:

    • Remove excess this compound and reaction byproducts (like N-hydroxysuccinimide) using size-exclusion chromatography (e.g., a desalting column) or dialysis.[2][16]

Protocol 2: Spectrophotometric Assay to Check NHS Ester Activity

If you suspect your this compound has hydrolyzed, you can perform a simple qualitative test to check for the presence of active NHS esters. This assay is based on the release of N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.

Materials:

  • This compound reagent.

  • Amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.5).[10]

  • 0.5 N NaOH.[10]

  • Spectrophotometer and UV-transparent cuvettes.

Procedure:

  • Prepare a control sample with only the amine-free buffer.

  • Prepare a sample by dissolving 1-2 mg of the this compound in 2 mL of the amine-free buffer.[10][17]

  • Zero the spectrophotometer at 260 nm using the control sample.[10]

  • Measure the absorbance of the NHS ester solution. This reading represents any pre-existing hydrolyzed NHS.[10]

  • To the cuvette containing the NHS ester solution, add a small volume of 0.5 N NaOH to rapidly induce hydrolysis of any active ester. Mix well.[10]

  • Immediately measure the absorbance at 260 nm again.[10][17]

  • Interpretation: A significant increase in absorbance after adding NaOH indicates the presence of active, unhydrolyzed NHS esters in your reagent.[10]

Visualizations

hydrolysis_vs_conjugation peg This compound (Active) conjugate PEG-Protein Conjugate (Stable Amide Bond) peg->conjugate Aminolysis (Desired Reaction) pH 7.2-8.5 hydrolyzed Hydrolyzed PEG (Inactive Carboxylic Acid) peg->hydrolyzed Hydrolysis (Competing Reaction) Accelerated at high pH protein Protein-NH2 (Target Molecule) protein->conjugate

Competing reactions for this compound.

troubleshooting_workflow start Low Conjugation Yield check_reagent Is the PEG-NHS ester reagent active? start->check_reagent check_buffer Is the buffer amine-free and at correct pH (7.2-8.5)? check_reagent->check_buffer Yes use_fresh Use fresh reagent. Handle properly to avoid moisture. check_reagent->use_fresh No check_conditions Are reaction conditions (molar excess, temp, time) optimal? check_buffer->check_conditions Yes adjust_buffer Prepare fresh, amine-free buffer (e.g., PBS). Verify pH. check_buffer->adjust_buffer No check_protein Are protein amines accessible and at sufficient concentration? check_conditions->check_protein Yes optimize_rxn Increase molar excess. Adjust time/temperature. check_conditions->optimize_rxn No modify_protein Increase protein concentration. Consider denaturation if needed. check_protein->modify_protein No success Successful Conjugation check_protein->success Yes use_fresh->check_buffer adjust_buffer->check_conditions optimize_rxn->check_protein modify_protein->success

Troubleshooting workflow for low conjugation yield.

logical_relationships ph Reaction pH hydrolysis Rate of Hydrolysis ph->hydrolysis conjugation Rate of Conjugation ph->conjugation temp Temperature temp->hydrolysis temp->conjugation time Reaction Time time->conjugation buffer Buffer Composition buffer->conjugation reagent Reagent Quality (Handling & Storage) reagent->hydrolysis protein_conc Protein Concentration protein_conc->conjugation yield Final Conjugation Yield hydrolysis->yield Decreases conjugation->yield Increases

Factors influencing final conjugation yield.

References

Technical Support Center: NHS Ester Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of an NHS ester in bioconjugation?

A1: The primary reaction of an N-hydroxysuccinimide (NHS) ester is with a primary amine (-NH₂) to form a stable and covalent amide bond.[1] In proteins, the most common targets are the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus of the polypeptide chain.[1][2] This reaction is most efficient in a pH range of 7.2 to 9.[3]

Q2: What is the most significant side reaction to be aware of?

A2: The most common and significant competing side reaction is the hydrolysis of the NHS ester.[4] In an aqueous environment, the NHS ester can react with water, which converts it into an unreactive carboxylic acid and releases N-hydroxysuccinimide (NHS).[5][6] This process, which renders the reagent inactive for conjugation, is highly dependent on pH, accelerating as the pH increases.[6][7]

Q3: Can NHS esters react with amino acids other than lysine?

A3: Yes, while highly reactive towards primary amines, NHS esters can react with other nucleophilic amino acid side chains, especially under non-optimal conditions.[2][8] These side reactions are generally less efficient, and the resulting chemical linkages are often less stable than amide bonds.[8] The most common residues involved are:

  • Tyrosine (Tyr), Serine (Ser), and Threonine (Thr): The hydroxyl groups can be acylated to form ester bonds, which are less stable than amide bonds and can be hydrolyzed.[2] This reaction is more pronounced at lower pH values where primary amines are protonated and less reactive.[2]

  • Cysteine (Cys): The sulfhydryl group is a potent nucleophile and can react to form a thioester linkage, which is more labile than an amide bond.[2][8]

  • Histidine (His): The imidazole (B134444) ring can be acylated, but the resulting bond is often hydrolytically labile.[8][9]

  • Arginine (Arg): Minor reactivity with the guanidinium (B1211019) group has also been reported.[2][8][10]

Q4: How does pH critically affect my NHS ester conjugation reaction?

A4: The pH of the reaction buffer is the most critical factor influencing the specificity and efficiency of NHS ester labeling.[8] It represents a trade-off between two competing processes:

  • Below pH 7.2: Primary amines are increasingly protonated (-NH₃⁺), making them non-nucleophilic and significantly slowing down the desired reaction rate.[2][11]

  • Above pH 8.5: The rate of NHS ester hydrolysis increases dramatically, which reduces the amount of active ester available to react with the target protein.[2][6] Therefore, the optimal pH for most NHS ester coupling reactions is a compromise, typically between pH 7.2 and 8.5 .[6]

Q5: Which buffers should I use and which should I avoid?

A5: You must avoid buffers that contain primary amines, as they will compete with the target molecule for reaction with the NHS ester.[1][3] Common examples to avoid are Tris (tris(hydroxymethyl)aminomethane) and glycine.[4] Recommended amine-free buffers include phosphate-buffered saline (PBS), HEPES, sodium bicarbonate, or borate (B1201080) buffers.[1][3][12]

Troubleshooting Guides

Issue 1: Low or No Labeling Efficiency

Q: My conjugation yield is very low. What are the likely causes and how can I troubleshoot this?

A: Low labeling efficiency is a common problem that can often be traced back to one of several factors. Use the following guide to diagnose the issue.

  • Possible Cause 1: Hydrolysis of the NHS ester. The reagent may have degraded due to improper storage or handling.

    • Solution: Always allow the reagent vial to warm to room temperature before opening to prevent moisture condensation.[5] Prepare stock solutions fresh in a high-quality, anhydrous organic solvent like DMSO or DMF immediately before use.[1][5] You can test the reactivity of your NHS ester by measuring the release of NHS at 260 nm after intentional hydrolysis with a strong base.[5][13]

  • Possible Cause 2: Incorrect Buffer pH. The pH may be too low, rendering the target amines unreactive, or too high, causing rapid hydrolysis.

    • Solution: Verify that your reaction buffer is stable and within the optimal range of 7.2-8.5.[1]

  • Possible Cause 3: Competing Nucleophiles in Buffer. The buffer itself may be reacting with your NHS ester.

    • Solution: Ensure you are using an amine-free buffer like PBS, HEPES, or borate.[1] If your protein is in a buffer containing Tris or glycine, perform a buffer exchange before starting the conjugation.[1]

  • Possible Cause 4: Insufficient Molar Excess. An inadequate amount of the NHS ester will result in a low degree of labeling (DOL).

    • Solution: A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.[4][8] This ratio may need to be optimized for your specific protein and desired DOL.[5]

  • Possible Cause 5: Low Number of Accessible Amines. The target protein may have few accessible lysine residues or a blocked N-terminus.

    • Solution: If your protein has a low number of surface-exposed primary amines, labeling efficiency will be inherently low.[5] Consider alternative labeling chemistries that target other functional groups, such as maleimides for cysteine residues.[5]

G start Low Labeling Efficiency q1 Is the NHS ester reagent active? start->q1 a1_yes Check Buffer Conditions q1->a1_yes Yes a1_no Reagent Hydrolyzed. Use fresh, properly stored reagent. Prepare stock solution just before use. q1->a1_no No q2 Is buffer amine-free (PBS, HEPES, Borate)? a1_yes->q2 a2_yes Check Buffer pH q2->a2_yes Yes a2_no Competing amines are quenching the reaction. Perform buffer exchange into an amine-free buffer. q2->a2_no No q3 Is buffer pH between 7.2 - 8.5? a2_yes->q3 a3_yes Check Molar Ratio q3->a3_yes Yes a3_no pH is suboptimal. Low pH -> Protonated amines (unreactive). High pH -> Rapid hydrolysis. Adjust pH to 7.2 - 8.5. q3->a3_no No q4 Is molar excess of NHS ester sufficient (e.g., 5-20x)? a3_yes->q4 a4_yes Consider protein structure (e.g., few accessible amines). Consider alternative labeling chemistry. q4->a4_yes Yes a4_no Increase molar excess of NHS ester. Optimize ratio for target protein. q4->a4_no No

Troubleshooting workflow for low labeling efficiency.
Issue 2: Loss of Protein Biological Activity

Q: My protein lost its biological activity after labeling with an NHS ester. What happened?

A: Loss of activity is a common issue that can arise from several factors, including the modification of critical amino acid residues. This workflow can help diagnose the potential cause.

  • Possible Cause 1: Modification of a Critical Lysine Residue. The NHS ester may have reacted with a lysine residue located within the protein's active site or a key binding interface.

    • Solution: Try reducing the molar excess of the NHS ester to achieve a lower degree of labeling. If activity is still lost, it suggests a highly reactive and critical lysine is being modified. Consider site-directed mutagenesis of non-essential lysines or using an alternative labeling chemistry that targets a different amino acid.

  • Possible Cause 2: Side Reaction with a Critical Residue. A side reaction with a tyrosine, serine, threonine, or cysteine residue in the active site could alter the protein's structure or function.

    • Solution: Ensure the reaction pH is strictly within the 7.2-8.5 range to disfavor side reactions with hydroxyl groups.[2] If cysteine modification is suspected, you can block the sulfhydryl groups with a reversible agent before the NHS ester reaction.[2]

  • Possible Cause 3: Protein Denaturation or Aggregation. The reaction conditions or the modification itself may have caused the protein to unfold or aggregate.

    • Solution: Ensure the chosen buffer, pH, and temperature are compatible with your protein's stability.[4] If the NHS ester reagent is highly hydrophobic, its conjugation can decrease the solubility of the protein; consider using a PEGylated version of the reagent.[1] Reduce the degree of labeling, as over-labeling can lead to aggregation.[1]

G start Loss of Protein Activity q1 Was a lysine or N-terminus residue in the active site or a key binding interface? start->q1 a1_yes Primary amine modification likely blocked the active site. Reduce molar excess or consider mutagenesis/alternative chemistry. q1->a1_yes Yes a1_no Consider Other Causes q1->a1_no No q2 Were reaction conditions optimal (pH 7.2-8.5)? a1_no->q2 a2_yes Consider Protein Stability q2->a2_yes Yes a2_no Suboptimal pH may have promoted side reactions. Possible modification of critical Tyr, Ser, Thr, or Cys. Optimize pH to 7.2-8.5. q2->a2_no No q3 Did protein precipitate or aggregate? a2_yes->q3 a3_yes Over-labeling or reagent hydrophobicity may have caused aggregation. Reduce molar excess or use a more hydrophilic reagent. q3->a3_yes Yes a3_no Activity loss is likely due to specific residue modification. Re-evaluate active site residues. q3->a3_no No G cluster_0 Primary Reaction (Aminolysis) cluster_1 Side Reactions cluster_2 Competing Reaction Protein_NH2 Protein-NH2 (Lysine, N-terminus) Amide_Bond Protein-NH-CO-Reagent (Stable Amide Bond) Protein_NH2->Amide_Bond pH 7.2-8.5 NHS_Ester Reagent-NHS Ester NHS_Ester->Amide_Bond NHS_byproduct NHS Amide_Bond->NHS_byproduct + Protein_OH Protein-OH (Tyr, Ser, Thr) Ester_Bond Protein-O-CO-Reagent (Labile Ester Bond) Protein_OH->Ester_Bond Lower pH Protein_SH Protein-SH (Cys) Thioester_Bond Protein-S-CO-Reagent (Labile Thioester Bond) Protein_SH->Thioester_Bond Protein_Imidazole Protein-Imidazole (His) Acyl_imidazole Acylated Imidazole (Labile Bond) Protein_Imidazole->Acyl_imidazole NHS_Ester2 Reagent-NHS Ester NHS_Ester2->Ester_Bond NHS_Ester2->Thioester_Bond NHS_Ester2->Acyl_imidazole Water H2O (Water) Carboxylic_Acid Reagent-COOH (Inactive) Water->Carboxylic_Acid Hydrolysis (Increases with pH) NHS_Ester3 Reagent-NHS Ester NHS_Ester3->Carboxylic_Acid

References

m-PEG12-NHS Ester Conjugation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioconjugation experiments using m-PEG12-NHS ester. It is designed for researchers, scientists, and drug development professionals to help optimize their PEGylation processes.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of an this compound?

An this compound reacts with primary amines (-NH₂), such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[1][2] This reaction is most efficient within a pH range of 7.2 to 8.5.[1][2][3]

Q2: What is the most common side reaction that reduces conjugation efficiency?

The most significant competing reaction is the hydrolysis of the NHS ester in the presence of water.[1][2][4] This reaction converts the this compound into a non-reactive carboxylic acid, which is unable to conjugate to the target molecule. The rate of this hydrolysis reaction increases significantly at higher pH values.[1][2][3][5]

Q3: Can this compound react with other functional groups on a protein?

Yes, while the primary target is primary amines, NHS esters can have side reactions with other nucleophilic groups like the hydroxyl groups of serine, threonine, and tyrosine.[1] However, the reactivity is lower than with primary amines, and the resulting ester linkages are less stable and can be easily hydrolyzed.[1] Performing the reaction within the optimal pH range of 7.2-8.5 helps to minimize these side reactions.[1]

Q4: Why should I avoid buffers containing primary amines like Tris or glycine (B1666218)?

Buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, will compete with your target molecule for reaction with the this compound.[1][6][7] This competition will drastically lower the conjugation efficiency of your intended target. It is crucial to use amine-free buffers like Phosphate-Buffered Saline (PBS), HEPES, or borate (B1201080) buffer.[1][6]

Q5: How should I store and handle the this compound reagent?

This compound is highly sensitive to moisture and must be stored at -20°C under dry, desiccated conditions.[1][6] Before use, the vial should be allowed to warm completely to room temperature before opening to prevent moisture from the air from condensing inside.[1][6] Stock solutions should be prepared fresh immediately before use in a high-quality, anhydrous organic solvent like DMSO or DMF.[1][6] Do not store stock solutions.[6]

Troubleshooting Guide: Low Conjugation Efficiency

Low or no labeling efficiency is one of the most common issues encountered during PEGylation experiments. The following guide provides potential causes and recommended solutions.

Problem: My conjugation yield is low or non-existent.

This is typically observed as a low degree of labeling (DOL) or a large amount of unreacted starting material. Several factors can contribute to this issue.

Potential Cause Recommended Solution
1. Hydrolysis of this compound The reagent is moisture-sensitive. Ensure it is stored properly at -20°C under desiccated conditions.[1][6] Always allow the vial to equilibrate to room temperature before opening.[1][6] Prepare the stock solution fresh in anhydrous DMSO or DMF immediately before the experiment.[1][6]
2. Suboptimal Reaction pH The pH of the reaction buffer is critical.[2][7] A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[3][6] Verify and ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[1][3][6]
3. Presence of Competing Amines in Buffer Buffers like Tris or glycine contain primary amines that compete with the target molecule.[1][6] Use amine-free buffers such as Phosphate-Buffered Saline (PBS), HEPES, or borate buffer for the reaction.[1][6] If your protein is in an incompatible buffer, perform a buffer exchange via dialysis or a desalting column before starting the conjugation.[6]
4. Inaccessible Primary Amines on Target The primary amines on your protein may be sterically hindered or located within the protein's folded structure, making them inaccessible to the PEG reagent.[1] If maintaining the native protein conformation is not essential, consider using mild denaturation conditions to expose more amine sites.[1]
5. Insufficient Molar Excess of PEG Reagent The reaction kinetics may require a higher concentration of the PEG reagent to drive the conjugation to completion. Increase the molar excess of the this compound in the reaction. A common starting point is a 10- to 50-fold molar excess over the protein.[6] This often needs to be determined empirically.[8]
6. Suboptimal Reaction Time or Temperature The reaction may not have proceeded long enough for sufficient conjugation. Optimize the incubation time and temperature. Typical conditions are 30-60 minutes at room temperature or 2-4 hours at 4°C.[6][9] Longer incubation at a lower temperature can be beneficial for sensitive proteins.[8]
7. High Organic Solvent Concentration The organic solvent (DMSO or DMF) used to dissolve the PEG reagent can denature the protein if its final concentration is too high. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[6][8]
8. Low Reactant Concentration Low concentrations of the protein or PEG reagent can slow down the reaction rate.[7] Ensure the protein concentration is adequate, typically in the range of 1-10 mg/mL.[1][3]

Data Presentation

Table 1: Effect of pH on NHS Ester Stability (Hydrolysis Half-life)

The stability of the NHS ester is highly dependent on the pH of the aqueous solution. As the pH increases, the rate of hydrolysis accelerates, shortening the half-life of the active reagent.

pHTemperatureHalf-life of NHS Ester
7.00°C4-5 hours[5]
7.0Room Temperature~7 hours[7]
8.04°C~1 hour[7]
8.5Room Temperature125-180 minutes[7]
8.64°C10 minutes[5]
9.0Room TemperatureMinutes[7]
Table 2: Recommended Reaction Parameters for this compound Conjugation
ParameterRecommended ConditionNotes
Target Functional Group Primary Amines (-NH₂)e.g., N-terminus, Lysine side chains.[2]
Reaction pH 7.2 - 8.5An optimal balance between amine reactivity and NHS ester stability is often found between pH 8.0 and 8.5.[1][8]
Compatible Buffers PBS, HEPES, Bicarbonate, BorateMust be free of primary amines.[1][2][6]
Incompatible Buffers Tris, GlycineThese buffers contain primary amines and will compete with the reaction.[1][6]
Molar Excess of PEG 5- to 50-foldThe optimal ratio depends on the target molecule and desired degree of labeling; often requires empirical optimization.[6][8]
Reaction Temperature 4°C or Room TemperatureLower temperatures (4°C) can be used for sensitive proteins, but may require longer reaction times.[8]
Reaction Time 30-60 min (RT) or 2-4 hours (4°C)Should be optimized for the specific application.[6][9]
Quenching Reagent 20-50 mM Tris or GlycineAdded after the desired incubation time to stop the reaction by consuming any unreacted NHS ester.[6][10]

Experimental Protocols

Protocol 1: General Protocol for Protein PEGylation

This protocol provides a general starting point. Optimal conditions, such as molar ratios and incubation times, should be determined empirically for each specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.0) at 1-10 mg/mL.[3][11]

  • This compound.

  • Anhydrous, amine-free DMSO or DMF.[3]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.[3]

  • Purification system: Desalting column (size-exclusion chromatography) or dialysis cassettes.[3]

Procedure:

  • Preparation of Protein: Ensure the protein solution is in an amine-free buffer. If not, perform a buffer exchange into a suitable reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0).[3][8]

  • Preparation of this compound Solution: Allow the vial of this compound to equilibrate to room temperature before opening.[1] Immediately before use, dissolve the required amount of the reagent in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL or 10 mM).[9][11]

  • Conjugation Reaction: Add a calculated molar excess (e.g., starting with a 20-fold excess) of the this compound stock solution to the protein solution while gently stirring.[8][12] Ensure the final concentration of the organic solvent is below 10% (v/v) to avoid denaturing the protein.[8][9]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[8][9]

  • Quenching the Reaction: To stop the conjugation, add the Quenching Buffer to a final concentration of 20-50 mM.[6] Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS ester is consumed.[10]

  • Purification: Remove excess, unreacted this compound and reaction byproducts (like N-hydroxysuccinimide) from the PEGylated protein using a desalting column or by dialysis against a suitable storage buffer.[6][11]

  • Characterization: Analyze the purified conjugate to determine the degree of PEGylation. Common methods include SDS-PAGE (which will show a molecular weight shift), UV-Vis spectroscopy, and mass spectrometry.

Protocol 2: Optimizing the Molar Ratio of PEG to Protein

Procedure:

  • Set up a series of parallel conjugation reactions as described in Protocol 1.

  • In each reaction, vary the molar excess of the this compound relative to the protein (e.g., 2:1, 5:1, 10:1, 20:1, 50:1).[8]

  • After the designated incubation time, quench all reactions simultaneously.[8]

  • Analyze a small aliquot from each reaction mixture by SDS-PAGE.

  • Visualize the gel to observe the shift in molecular weight. Unmodified protein will run at its normal size, while PEGylated protein will run at a higher apparent molecular weight. The lane that shows the best balance of product formation with minimal unreacted protein indicates the optimal molar ratio for your desired degree of modification.

Visualizations

Reaction_Mechanism reagents This compound + R-NH₂ (Primary Amine) aminolysis Aminolysis (Desired Reaction) reagents->aminolysis pH 7.2 - 8.5 hydrolysis Hydrolysis (Competing Reaction) reagents->hydrolysis Aqueous Buffer product m-PEG12-NH-CO-R (Stable Amide Bond) aminolysis->product byproduct m-PEG12-COOH (Inactive Carboxylic Acid) hydrolysis->byproduct water + H₂O

Caption: Competing reaction pathways in this compound conjugation.

Experimental_Workflow prep_protein 1. Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) conjugate 3. Mix & Incubate (e.g., 30-60 min at RT) prep_protein->conjugate prep_peg 2. Prepare this compound (Freshly in anhydrous DMSO/DMF) prep_peg->conjugate quench 4. Quench Reaction (Add Tris or Glycine) conjugate->quench purify 5. Purify Conjugate (SEC or Dialysis) quench->purify characterize 6. Characterize Product (SDS-PAGE, MS, etc.) purify->characterize

Caption: General experimental workflow for protein PEGylation.

Troubleshooting_Logic start Low Conjugation Efficiency q_reagent Is the PEG-NHS ester reagent fresh and handled properly? start->q_reagent a_reagent_no Root Cause: Reagent Hydrolysis q_reagent->a_reagent_no No q_buffer Is the reaction buffer amine-free and at the correct pH (7.2-8.5)? q_reagent->q_buffer Yes a_buffer_no Root Cause: Suboptimal pH or Competing Amines q_buffer->a_buffer_no No q_ratio Is the molar ratio of PEG to protein sufficiently high? q_buffer->q_ratio Yes a_ratio_no Root Cause: Insufficient Molar Excess q_ratio->a_ratio_no No end_node Consider inaccessible amines or reaction kinetics (time/temperature) q_ratio->end_node Yes

Caption: Troubleshooting workflow for low labeling efficiency.

References

effect of pH on m-PEG12-NHS ester reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG12-NHS ester reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the use of this compound in bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a primary amine?

The optimal pH range for the reaction is typically between 7.2 and 8.5.[1][2][3][4] A balance must be struck: at a lower pH, the primary amine is protonated and thus less nucleophilic, slowing the reaction; at a higher pH, the competing hydrolysis of the NHS ester becomes significantly faster, reducing the overall yield of the desired conjugate.[3][5] For many applications, a pH of 8.3-8.5 is recommended to maximize reaction efficiency.[2][6]

Q2: What is the primary cause of low conjugation yield?

The most common reason for low yield is the hydrolysis of the this compound in the aqueous buffer.[5] The NHS ester is susceptible to reaction with water, which converts it into an unreactive carboxylic acid. This hydrolysis reaction is highly dependent on pH, accelerating as the pH increases.[3][5] Other factors include using a buffer containing primary amines (e.g., Tris or glycine), degraded PEG reagent due to moisture, or a low concentration of the target molecule.[5]

Q3: Which buffers should I use for the conjugation reaction?

It is critical to use a buffer that does not contain primary amines. Suitable buffers include Phosphate-Buffered Saline (PBS), HEPES, borate (B1201080), and sodium bicarbonate buffers.[2][3][7]

Q4: Can I use Tris or glycine (B1666218) buffers?

No, you should not use buffers containing primary amines like Tris or glycine for the conjugation reaction itself, as they will compete with your target molecule for reaction with the NHS ester.[3][5] However, a high concentration of Tris or glycine can be used to quench or stop the reaction once the desired level of conjugation has been achieved.[2][3]

Q5: How should I prepare and handle the this compound reagent?

m-PEG12-NHS esters are highly sensitive to moisture.[5] To ensure maximum reactivity, store the reagent at -20°C with a desiccant. Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation upon opening. The reagent should be dissolved in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[5][6] Do not prepare aqueous stock solutions for storage.[8]

Q6: How does temperature affect the reaction?

Reactions are typically performed at room temperature (20-25°C) for 30-60 minutes or at 4°C (on ice) for longer periods (e.g., 2 hours to overnight).[2][3] Lower temperatures can help to slow down the rate of hydrolysis, which can be beneficial for sensitive proteins or when longer reaction times are needed.[1][2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Suboptimal pH: The pH of the reaction buffer is too low (amine is protonated) or too high (NHS ester is rapidly hydrolyzed).Optimize the pH of your reaction buffer. A good starting point is pH 7.2-7.4, with a range up to 8.5 to find the best balance between amine reactivity and NHS ester stability.[3][5]
Hydrolysis of this compound: The reagent was inactivated by moisture before or during the reaction.Ensure the this compound is stored correctly with a desiccant at -20°C. Always allow the vial to warm to room temperature before opening. Prepare the stock solution in anhydrous DMSO or DMF immediately before starting the reaction.[5]
Incorrect Buffer Used: The reaction buffer contains primary amines (e.g., Tris, glycine).Use a non-amine-containing buffer such as PBS, HEPES, or borate at the correct pH.[3][7]
Low Reactant Concentration: At low concentrations of the target molecule, the competing hydrolysis reaction can dominate.If possible, increase the concentration of your target molecule. A concentration of 1-10 mg/mL is often recommended.[6]
Incomplete Reaction (Mix of unreacted and PEGylated product) Suboptimal Molar Ratio: The molar excess of the this compound may be too low.Increase the molar ratio of the PEG reagent to the target molecule. A starting point of a 5- to 20-fold molar excess is common.[1][9]
Reaction Time is Too Short: The reaction may not have proceeded to completion.Increase the incubation time (e.g., from 1 hour to 4 hours at room temperature, or overnight at 4°C).[2]
Protein Precipitation During or After Reaction High Degree of Labeling: Excessive modification of the protein can alter its solubility and lead to aggregation.Reduce the molar excess of the this compound in the reaction to control the level of labeling.
Organic Solvent Concentration: A high concentration of the organic solvent used to dissolve the NHS ester can denature the protein.Keep the final concentration of the organic solvent (e.g., DMSO or DMF) in the reaction mixture low, typically below 10%.[10]

Quantitative Data on pH Effects

The efficiency of the this compound reaction is a competition between the desired reaction with the primary amine (aminolysis) and the undesirable hydrolysis of the ester. The rates of both reactions increase with pH. However, the goal is to find a pH where the rate of aminolysis is significantly higher than the rate of hydrolysis.

The stability of the NHS ester is often described by its half-life (t½), which is the time it takes for half of the reagent to be hydrolyzed. The half-life of an NHS ester is highly dependent on pH and temperature.

Table 1: pH-Dependent Hydrolysis of NHS Esters

pH Temperature (°C) Half-life of NHS Ester
7.0 4 4-5 hours[1][7]
8.0 25 (Room Temp) ~1 hour[9][11]
8.6 4 10 minutes[1][7][9][11]

| > 9.0 | Room Temp | < 10 minutes[9] |

Note: While this data is for NHS esters in general, sources suggest the stability of the NHS ester is primarily dependent on pH and not significantly on the PEG chain length.[12]

Experimental Protocols

General Protocol for Protein PEGylation

This protocol provides a general guideline for the PEGylation of a protein using this compound. Optimization of the molar ratio of PEG reagent and reaction time may be necessary for your specific application.

Materials:

  • Protein of interest

  • This compound

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0 or 0.1 M sodium bicarbonate, pH 8.3)[6]

  • Anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)[6]

  • Purification system (e.g., size-exclusion chromatography column or dialysis cassettes)

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer at a concentration of 1-10 mg/mL. If the current buffer contains amines, perform a buffer exchange using a desalting column or dialysis.[6]

  • This compound Solution Preparation: Immediately before use, allow the vial of this compound to equilibrate to room temperature. Prepare a stock solution (e.g., 10 mg/mL) in anhydrous DMSO or DMF.[9]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. Gently mix. The final volume of the organic solvent should not exceed 10% of the total reaction volume.[9][10]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[9]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.[1][2]

  • Purification: Remove excess, unreacted this compound and byproducts using a size-exclusion chromatography column or by dialysis.[1]

Protocol for Monitoring NHS Ester Hydrolysis Kinetics

This method relies on the spectrophotometric detection of the released N-hydroxysuccinimide (NHS) byproduct, which has a characteristic absorbance at 260 nm.[7][13]

Materials:

  • This compound

  • Amine-free buffers at various pH values (e.g., pH 7.0, 8.0, 8.5)

  • Anhydrous DMSO or DMF

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of the this compound in anhydrous DMSO or DMF.

  • Add a small volume of the stock solution to the different pH buffers to a final desired concentration.

  • Immediately begin monitoring the absorbance of each solution at 260 nm at regular time intervals.

  • The pseudo-first-order rate constant (k_obs) for hydrolysis can be determined by fitting the absorbance data versus time to a first-order exponential curve.

  • The half-life (t½) can be calculated using the formula: t½ = 0.693 / k_obs.[14]

Visualizations

ReactionMechanism cluster_reactants Reactants cluster_products Products cluster_hydrolysis Competing Reaction PEG_NHS m-PEG12-O-CO-NHS Conjugate m-PEG12-CO-NH-Protein (Stable Amide Bond) PEG_NHS->Conjugate Aminolysis (Desired Reaction) Hydrolyzed_PEG m-PEG12-COOH (Inactive) PEG_NHS->Hydrolyzed_PEG Hydrolysis (Undesired Reaction) Amine Protein-NH₂ NHS N-Hydroxysuccinimide H2O H₂O

Caption: Reaction of this compound with a primary amine.

TroubleshootingWorkflow Start Low Conjugation Yield Check_pH Is pH optimal (7.2-8.5)? Start->Check_pH Check_Buffer Is buffer amine-free (e.g., PBS, HEPES)? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Reagent Is PEG-NHS reagent fresh and handled properly? Check_Buffer->Check_Reagent Yes Change_Buffer Use amine-free buffer Check_Buffer->Change_Buffer No Check_Ratio Is molar ratio of PEG:Protein sufficient? Check_Reagent->Check_Ratio Yes Use_Fresh_Reagent Use fresh reagent, prepare stock solution just before use Check_Reagent->Use_Fresh_Reagent No Increase_Ratio Increase molar ratio of PEG-NHS Check_Ratio->Increase_Ratio No Success Improved Yield Check_Ratio->Success Yes Adjust_pH->Success Change_Buffer->Success Use_Fresh_Reagent->Success Increase_Ratio->Success

Caption: Troubleshooting workflow for low conjugation yield.

References

Technical Support Center: Protein PEGylation with NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on common mistakes and troubleshooting strategies for protein PEGylation using N-hydroxysuccinimide (NHS) esters. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Troubleshooting Guides

Problem 1: Low or No PEGylation Yield

Q: My protein is not getting PEGylated, or the yield is very low. What are the common causes and how can I troubleshoot this?

A: Low or no PEGylation is one of the most common issues and can stem from several factors. A primary culprit is the hydrolysis of the PEG-NHS ester, which renders it inactive.[1][2] Here’s a systematic approach to troubleshooting:

  • Reagent Quality and Handling:

    • Hydrolyzed PEG-NHS Ester: NHS esters are highly sensitive to moisture.[1][3] Ensure that the reagent vial is warmed to room temperature before opening to prevent condensation.[3][4] It is best to use a fresh vial of the reagent and prepare the stock solution in an anhydrous solvent like DMSO or DMF immediately before use.[2][5] Do not store stock solutions of PEG-NHS esters.[4]

    • Purity of PEG Reagent: The reactivity of your PEG linker should be known before starting the reaction. If the PEGylation agent is only partially active, the amount of PEG used should be adjusted accordingly to ensure that only active PEG molecules are counted in the protein-to-PEG reaction stoichiometry.[6]

  • Reaction Conditions:

    • Incorrect Buffer: The use of buffers containing primary amines, such as Tris or glycine (B1666218), is a frequent error. These buffers will compete with the primary amines on your protein, quenching the reaction.[1][2] Use amine-free buffers like phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers.[2][7]

    • Suboptimal pH: The optimal pH for NHS ester reactions is a balance between amine reactivity and ester stability, typically between 7.2 and 8.5.[2][7] Below pH 7.2, the primary amines on the protein are protonated and less nucleophilic. Above pH 8.5, the rate of NHS ester hydrolysis increases dramatically.[7]

    • Low Protein Concentration: The desired reaction between the PEG-NHS ester and the protein is a bimolecular reaction, and its rate is dependent on the concentration of both reactants. The competing hydrolysis reaction is not dependent on the protein concentration. At low protein concentrations (< 2 mg/mL), hydrolysis can dominate.[2] If possible, increase the concentration of your protein.[2]

    • Inadequate Molar Ratio: The molar excess of the PEG-NHS ester may be too low. A common starting point is a 10-20 fold molar excess of the PEG reagent to the protein.[8] For dilute protein solutions, a higher molar excess may be required.[4][9]

  • Protein-Specific Issues:

    • Lack of Accessible Amines: The primary amines (N-terminus and lysine (B10760008) residues) on your protein may be sterically hindered or buried within the protein's structure.[2][8] Consider using a PEG reagent with a longer spacer arm to overcome steric hindrance.[8] In some cases, performing the reaction under partial denaturing conditions might be an option, provided the protein can be refolded.[2]

Problem 2: Protein Aggregation During or After PEGylation

Q: I am observing precipitation or turbidity in my reaction mixture. What is causing my protein to aggregate and how can I prevent it?

A: Protein aggregation during PEGylation is a significant issue that can arise from several factors, including the reaction conditions and the inherent stability of the protein.[10]

  • Intermolecular Cross-linking:

    • Bifunctional PEG Reagents: If you are using a bifunctional PEG reagent (with reactive groups at both ends), it can link multiple protein molecules together, leading to aggregation.[10][11] Switching to a monofunctional PEG reagent is a critical troubleshooting step if cross-linking is suspected.[10][11]

    • High Degree of Labeling: Excessive modification of the protein surface can alter its physicochemical properties and lead to aggregation.[8] To control the degree of labeling, you can reduce the molar excess of the PEG-NHS ester or shorten the reaction time.[8]

  • Suboptimal Reaction Conditions:

    • High Protein Concentration: Higher protein concentrations increase the likelihood of intermolecular interactions, which can lead to aggregation.[10] Reducing the protein concentration in the reaction mixture can help.[12]

    • Reaction Rate: A rapid, uncontrolled reaction can favor intermolecular cross-linking. To slow down the reaction rate, consider performing the reaction at a lower temperature (e.g., 4°C) or adding the activated PEG reagent stepwise in smaller portions over time.[10]

    • pH and Buffer Composition: The pH and buffer composition can significantly influence protein stability. It is advisable to perform small-scale screening experiments to find the optimal pH and buffer for your specific protein.[10]

  • Poor Protein Stability:

    • Stabilizing Excipients: The inherent stability of your protein in the reaction buffer may be low. The addition of stabilizing agents to the reaction buffer can help prevent aggregation.[10] Common stabilizers include:

      • Sugars and Polyols: Sucrose, trehalose, sorbitol, and glycerol.[10]

      • Amino Acids: Arginine and glycine are known to suppress protein aggregation.[10]

      • Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can prevent surface-induced aggregation.[10]

Frequently Asked Questions (FAQs)

Q1: What is the primary competing reaction in protein PEGylation with NHS esters?

A1: The primary competing reaction is the hydrolysis of the NHS ester.[2] In an aqueous environment, the NHS ester can react with water, which converts the amine-reactive ester into an unreactive carboxylic acid.[1] This hydrolysis reaction is highly dependent on pH, with the rate increasing significantly at higher pH values.[1][7]

Q2: What is the optimal pH for PEGylation with NHS esters?

A2: The optimal pH is a compromise, typically between 7.2 and 8.5.[2][7] This range provides a sufficient concentration of deprotonated, nucleophilic primary amines on the protein to react efficiently with the NHS ester, while keeping the rate of hydrolysis of the NHS ester manageable.[7]

Q3: Can I use Tris buffer for my PEGylation reaction?

A3: No, you should avoid buffers containing primary amines, such as Tris or glycine.[1][3] These buffers will react with the NHS ester, competing with your protein and reducing the efficiency of the PEGylation reaction.[1] Recommended buffers include phosphate, borate, carbonate-bicarbonate, and HEPES.[7]

Q4: How can I control the degree of PEGylation?

A4: The degree of PEGylation can be controlled by several factors:

  • Molar ratio of PEG to protein: A higher molar excess of the PEG reagent will generally result in a higher degree of PEGylation.[13]

  • Reaction time: Shorter reaction times will lead to a lower degree of PEGylation.[12]

  • pH: Lowering the pH can increase the selectivity for the N-terminal amine, which generally has a lower pKa than the epsilon-amines of lysine residues.[13]

  • Protein concentration: Higher protein concentrations can lead to more efficient PEGylation.[14]

Q5: My PEGylated protein appears as a smear on an SDS-PAGE gel. Is this normal?

A5: Yes, it is common for PEGylated proteins to appear as a smear or a broad band on an SDS-PAGE gel.[15] This is due to the heterogeneity of the PEGylated product, which can have a varying number of PEG chains attached, as well as the inherent polydispersity of the PEG polymer itself.[15]

Q6: How does PEGylation affect the biological activity of my protein?

A6: While PEGylation can offer many benefits, it can also potentially reduce the biological activity of a protein.[15] If the PEGylation occurs at or near the protein's active site or a receptor binding site, the attached PEG chain can sterically hinder the interaction with its substrate or binding partner.[15][16] It is crucial to characterize the biological activity of the PEGylated protein.

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
Reaction pH 7.2 - 8.5[2][7]Balances amine reactivity and NHS ester stability.
Reaction Temperature 4°C to 25°C[12][14]Lower temperatures can help maintain protein stability and reduce NHS ester hydrolysis.[10][14]
PEG:Protein Molar Ratio 5:1 to 20:1[9][12]A common starting point; may need to be optimized for each specific protein.
Protein Concentration 1 - 10 mg/mL[14]Higher concentrations generally lead to more efficient PEGylation.[14]
Reaction Time 30 minutes to 4 hours[14]Longer reaction times may be necessary at lower temperatures.[14]

Table 1: Recommended Reaction Conditions for Protein PEGylation with NHS Esters

pHHalf-life of NHS ester
7.4> 120 minutes[13]
8.6~10 minutes[2]
9.0< 9 minutes[13]

Table 2: pH-Dependent Hydrolysis of PEG-NHS Ester

Experimental Protocols

General Protocol for Protein PEGylation with NHS Ester
  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., PBS, HEPES) at a pH between 7.2 and 8.0 to a concentration of 1-10 mg/mL.[8][14]

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable amine-free buffer using dialysis or a desalting column.[2]

  • PEG-NHS Ester Preparation:

    • Allow the vial of PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[3][4]

    • Immediately before use, dissolve the required amount of PEG-NHS ester in an anhydrous, water-miscible organic solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).[5][8]

  • PEGylation Reaction:

    • Add the calculated volume of the PEG-NHS ester stock solution to the protein solution to achieve the desired molar excess (e.g., 10-20 fold).[8] The final concentration of the organic solvent in the reaction mixture should not exceed 10% to avoid protein precipitation.[14]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours on ice.[3][7]

  • Quenching the Reaction:

    • To stop the reaction, add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.[14]

    • Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted PEG-NHS ester is consumed.[14]

  • Purification:

    • Remove unreacted PEG-NHS ester, the NHS byproduct, and any unreacted protein using size-exclusion chromatography (SEC) or dialysis.[14]

Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Protein Preparation (Amine-free buffer, pH 7.2-8.0) Reaction_Mix PEGylation Reaction (RT or 4°C) Protein_Prep->Reaction_Mix PEG_Prep PEG-NHS Ester Preparation (Anhydrous DMSO/DMF) PEG_Prep->Reaction_Mix Quench Quench Reaction (e.g., Tris buffer) Reaction_Mix->Quench Purify Purification (SEC or Dialysis) Quench->Purify Analyze Analysis (SDS-PAGE, HPLC, etc.) Purify->Analyze

Caption: General experimental workflow for protein PEGylation with NHS esters.

Troubleshooting_Low_Yield Start Low/No PEGylation Yield Check_Reagent Check PEG-NHS Ester (Fresh? Handled correctly?) Start->Check_Reagent Check_Buffer Verify Buffer (Amine-free? Correct pH?) Start->Check_Buffer Check_Ratio Optimize Molar Ratio (Increase PEG excess?) Start->Check_Ratio Check_Reagent->Check_Buffer Check_Buffer->Check_Ratio Check_Concentration Increase Protein Concentration Check_Ratio->Check_Concentration Check_Amines Assess Accessible Amines (Steric hindrance?) Check_Concentration->Check_Amines Success Improved Yield Check_Amines->Success

Caption: Troubleshooting flowchart for low PEGylation yield.

Competing_Reactions PEG_NHS PEG-NHS Ester Desired_Reaction Desired Reaction (Aminolysis) + Protein-NH2 PEG_NHS->Desired_Reaction Side_Reaction Competing Reaction (Hydrolysis) + H2O PEG_NHS->Side_Reaction Product PEG-Protein Conjugate (Stable Amide Bond) Desired_Reaction->Product Byproduct Inactive PEG-COOH (Carboxylic Acid) Side_Reaction->Byproduct

Caption: Desired vs. competing reactions in PEGylation with NHS esters.

References

avoiding aggregation of proteins during m-PEG12-NHS ester labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing protein aggregation during m-PEG12-NHS ester labeling experiments.

Troubleshooting Guides

Protein aggregation is a common challenge during PEGylation that can significantly impact the quality and efficacy of the final conjugate. This guide addresses the most frequent issues encountered and provides systematic solutions.

Issue 1: Immediate Precipitate Formation Upon Addition of this compound

The sudden appearance of a precipitate upon adding the PEGylation reagent is often due to localized high concentrations of the reagent or the organic solvent used to dissolve it.

Potential Cause Recommended Solution
High Local Concentration of Reagent Add the dissolved this compound to the protein solution slowly and with gentle, continuous mixing to avoid localized high concentrations.[1]
Organic Solvent Shock Ensure the final concentration of the organic solvent (e.g., DMSO or DMF) in the reaction mixture does not exceed 10%.[2][3]
Suboptimal Buffer pH Confirm that the reaction buffer pH is within the optimal range for both the NHS ester reaction and the stability of your specific protein. A common starting point is pH 7.2-8.5.[1][4][5]

Issue 2: Gradual Increase in Turbidity or Aggregation During the Reaction

A slow increase in turbidity suggests that the labeling process itself is inducing protein instability.

Potential Cause Recommended Solution
Over-labeling Reduce the molar ratio of this compound to protein. Perform a titration to find the optimal ratio that achieves the desired degree of labeling without causing aggregation.[1][4][6]
Suboptimal Temperature Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration. This can slow down both the conjugation and aggregation processes.[1][4]
Protein Instability at Reaction pH If the optimal pH for the NHS ester reaction (typically 8.3-8.5) is detrimental to your protein's stability, consider a compromise pH (e.g., 7.2-7.5) and extend the reaction time.[1][5]
High Protein Concentration Lower the protein concentration to reduce the likelihood of intermolecular interactions.[1][6]

Issue 3: Aggregation Observed After Purification or During Storage

Aggregation that occurs post-reaction indicates that the properties of the PEGylated protein have changed, and the storage conditions are no longer optimal.

Potential Cause Recommended Solution
Suboptimal Storage Buffer The isoelectric point and surface hydrophobicity of the protein can change after PEGylation. Screen for a new optimal storage buffer with a different pH or ionic strength.[4]
Concentration-Dependent Aggregation The PEGylated protein may be more prone to aggregation at high concentrations. Determine the maximum soluble concentration and store at or below this level.[4]
Lack of Stabilizers Incorporate stabilizing excipients such as sugars (sucrose, trehalose), amino acids (arginine, glycine), or non-ionic surfactants (Polysorbate 20, Polysorbate 80) into the final storage buffer.[4]

Frequently Asked Questions (FAQs)

Q1: What is the chemical reaction behind this compound labeling?

A1: The this compound reacts with primary amines (-NH2), which are found on the N-terminus of proteins and the side chains of lysine (B10760008) residues. The reaction is a nucleophilic acyl substitution where the deprotonated primary amine attacks the carbonyl carbon of the NHS ester. This forms a stable, irreversible amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[7]

Protein Protein-NH₂ Intermediate Tetrahedral Intermediate Protein->Intermediate PEG_NHS This compound PEG_NHS->Intermediate PEG_Protein PEGylated Protein (Stable Amide Bond) Intermediate->PEG_Protein NHS NHS Intermediate->NHS

Caption: Reaction of this compound with a primary amine.

Q2: What are the primary causes of protein aggregation during this compound labeling?

A2: Several factors can contribute to protein aggregation:

  • Suboptimal Reaction Conditions: Incorrect pH, high temperature, or an inappropriate buffer can destabilize the protein.[1]

  • High Protein Concentration: Increased proximity of protein molecules promotes intermolecular interactions.[1][6]

  • Over-labeling: Excessive modification of surface amines can alter the protein's surface charge and lead to reduced solubility.[1]

  • Hydrophobicity: The addition of the PEG chain can sometimes increase the overall hydrophobicity of the protein surface, promoting self-association.[1]

  • Use of Amine-Containing Buffers: Buffers like Tris or glycine (B1666218) contain primary amines that compete with the protein for reaction with the NHS ester, reducing labeling efficiency and potentially leading to other side reactions.[1][6]

Aggregation Protein Aggregation Overlabeling Over-labeling Overlabeling->Aggregation Suboptimal_Conditions Suboptimal Conditions (pH, Temp, Buffer) Suboptimal_Conditions->Aggregation High_Concentration High Protein Concentration High_Concentration->Aggregation Hydrophobicity Increased Hydrophobicity Hydrophobicity->Aggregation

Caption: Primary causes of protein aggregation during PEGylation.

Q3: How can I detect and quantify protein aggregation?

A3: Several analytical techniques are commonly used:

  • Size Exclusion Chromatography (SEC): This is a widely used method to separate and quantify monomers, dimers, and higher-order aggregates based on their size.[1][8][9] Aggregates will elute earlier than the monomeric protein.

  • Dynamic Light Scattering (DLS): DLS is a powerful tool for monitoring the aggregation state of proteins in solution by measuring particle size and size distribution.[10][11] An increase in the average particle size and polydispersity index (PDI) indicates aggregation.[12]

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize high molecular weight species, although it may not be as quantitative as SEC.

Experimental Protocols

Protocol 1: General this compound Labeling

This protocol provides a starting point for labeling a protein with this compound. Optimization will be required for each specific protein.

  • Prepare Protein Solution:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate (B84403), 0.1 M sodium bicarbonate, pH 7.2-8.5) at a concentration of 1-10 mg/mL.[2][13][14]

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable reaction buffer via dialysis or a desalting column.[5]

  • Prepare this compound Stock Solution:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[13]

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[2][13]

  • Perform the Conjugation Reaction:

    • Add the desired molar excess of the this compound solution to the protein solution. A common starting point is a 10- to 50-fold molar excess.[2][3]

    • Gently mix the reaction solution immediately.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.[1][15]

  • Quench the Reaction (Optional):

    • To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, or 1 M glycine to a final concentration of 10-50 mM.[13][16]

    • Incubate for 15-30 minutes at room temperature.[16]

  • Purify the Conjugate:

    • Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or size exclusion chromatography.[1][13]

Start Start Prep_Protein Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) Start->Prep_Protein Prep_PEG Prepare this compound (Anhydrous DMSO/DMF) Prep_Protein->Prep_PEG React Incubate (RT for 1-2h or 4°C for 2-4h) Prep_PEG->React Quench Quench Reaction (Optional, e.g., Tris buffer) React->Quench Purify Purify Conjugate (SEC, Dialysis) Quench->Purify End End Purify->End

Caption: General workflow for this compound labeling.

Protocol 2: Characterization of Aggregation by Size Exclusion Chromatography (SEC)

  • System Setup:

    • Equilibrate the SEC column with a suitable mobile phase (e.g., 150 mM phosphate buffer, pH 7.0).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the detector to monitor absorbance at 214 nm and/or 280 nm.

  • Sample Preparation:

    • Filter the protein sample through a 0.22 µm filter to remove any large particulates.

    • Prepare samples of the unconjugated protein, the PEGylated protein, and a negative control (buffer only).

  • Data Acquisition and Analysis:

    • Inject a suitable volume of each sample (e.g., 20 µL) onto the column.

    • Monitor the chromatogram for the appearance of high molecular weight (HMW) species that elute before the main monomeric peak.

    • Integrate the peak areas to quantify the percentage of monomer, dimer, and higher-order aggregates.

Protocol 3: Characterization of Aggregation by Dynamic Light Scattering (DLS)

  • Sample Preparation:

    • Centrifuge the sample (e.g., at 6000 x g for 10-30 minutes) or filter it through a low-binding 0.22 µm filter to remove large aggregates and dust.[17]

    • Transfer the sample to a clean DLS cuvette.

    • Ensure the protein concentration is appropriate for the instrument (typically >0.2 mg/mL for most proteins).[17]

  • Data Acquisition:

    • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.

    • Perform multiple measurements to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to determine the size distribution of particles in the sample.

    • Evaluate the average hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in these values compared to the unconjugated protein is indicative of aggregation.[11][12]

Quantitative Data Summary

The success of this compound labeling is highly dependent on carefully controlling key reaction parameters.

Table 1: Recommended Reaction Conditions

Parameter Recommended Range/Value Rationale
pH 7.2 - 8.5[4][5][14][18]Balances amine reactivity with NHS ester hydrolysis.[5]
Temperature 4°C to Room Temperature (20-25°C)[1][19]Lower temperatures can reduce aggregation for sensitive proteins.[19]
Molar Ratio (PEG:Protein) 10:1 to 50:1 (starting point)[3]Needs to be optimized to achieve desired labeling without causing aggregation.[6]
Protein Concentration 1 - 10 mg/mL[2][14]Higher concentrations can increase reaction efficiency but also aggregation risk.
Reaction Time 1-4 hours at RT; 2-4 hours or overnight at 4°C[15][19]Dependent on temperature and protein reactivity.

Table 2: Half-life of NHS Ester Hydrolysis

The stability of the this compound is highly dependent on pH. Hydrolysis is a competing reaction that reduces labeling efficiency.

pH Temperature Approximate Half-life
7.00°C4-5 hours[18]
8.64°C10 minutes[18]

Table 3: Common Stabilizing Excipients

Excipient Category Example Typical Concentration Mechanism of Action
Sugars/Polyols Sucrose, Trehalose, Glycerol5-10% (w/v)Increases protein stability through preferential exclusion.[4]
Amino Acids Arginine, Glycine50-100 mMSuppresses non-specific protein-protein interactions.[4]
Surfactants Polysorbate 20, Polysorbate 800.01-0.05% (v/v)Reduces surface tension and prevents surface-induced aggregation.[4]

References

m-PEG12-NHS ester reaction time and temperature optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG12-NHS ester reactions. This guide is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your PEGylation experiments. Below, you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues encountered during the conjugation of m-PEG12-NHS esters to proteins, peptides, and other amine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry of the this compound reaction?

The reaction is a nucleophilic acyl substitution. The N-hydroxysuccinimide (NHS) ester of the m-PEG12 reacts with a primary amine (-NH₂) on a target molecule, such as the ε-amino group of a lysine (B10760008) residue or the N-terminus of a protein.[1][2] This reaction forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[1][2] For the reaction to be efficient, the primary amine must be in its deprotonated, nucleophilic state.[2][3]

Q2: What are the optimal reaction conditions (pH, buffer, temperature)?

  • pH: The optimal pH range is typically between 7.2 and 8.5.[1][4][5] This range provides a good balance between having a sufficient concentration of deprotonated, reactive amines and minimizing the hydrolysis of the NHS ester.[1]

  • Buffer: It is crucial to use an amine-free buffer such as Phosphate-Buffered Saline (PBS), HEPES, or borate (B1201080) buffer.[2][5] Buffers containing primary amines, like Tris or glycine (B1666218), will compete with the target molecule for the this compound and significantly reduce labeling efficiency.[2][5]

  • Temperature & Time: Reactions can be performed for 30-60 minutes at room temperature (20-25°C) or for 2-4 hours at 4°C.[6][7] Lower temperatures can help minimize the rate of hydrolysis, which is particularly important for reactions at a higher pH or with low protein concentrations.[2][3]

Q3: What is the primary cause of low yield in this compound reactions?

The most significant competing reaction is the hydrolysis of the this compound in the aqueous buffer.[2] The ester group is susceptible to reaction with water, which converts the amine-reactive NHS ester into an unreactive carboxylic acid.[2] The rate of this hydrolysis is highly dependent on pH, increasing as the pH rises.[2][8] Other common causes for low yield include suboptimal buffer choice, incorrect pH, degraded PEG reagent, or insufficient accessible primary amines on the target molecule.[2]

Q4: How should I prepare and handle the this compound reagent?

m-PEG-NHS esters are highly sensitive to moisture.[2][9] To ensure maximum reactivity:

  • Store the reagent vial at -20°C with a desiccant.[2][9]

  • Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[2][9]

  • Prepare the reagent solution in anhydrous DMSO or DMF immediately before use.[2][9] Do not prepare stock solutions for storage.[9]

Troubleshooting Guide

Problem: Low or No PEGylated Product Observed
Potential Cause Recommended Solution
Incorrect Buffer Used Ensure you are using an amine-free buffer such as PBS, HEPES, or borate at the correct pH. Buffers like Tris or glycine will quench the reaction.[2]
Hydrolyzed PEG Reagent The this compound may have been inactivated by moisture. Use a fresh vial of the reagent, ensuring it is warmed to room temperature before opening. Prepare the reagent solution in anhydrous DMSO or DMF immediately before starting the reaction.[2][9]
Suboptimal Reaction pH Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5.[5] At a lower pH, amines are protonated and less reactive, while at a higher pH, the NHS ester hydrolyzes rapidly.[1][10]
Low Protein Concentration The rate of the desired bimolecular reaction is concentration-dependent, while the competing hydrolysis is not. At low protein concentrations, hydrolysis can dominate. If possible, increase the concentration of your target molecule (recommended >1 mg/mL).[5]
Inaccessible Amines on Target Molecule The primary amines on your target molecule may be sterically hindered or buried. Consider performing the reaction under partial denaturing conditions (if your molecule can be refolded) or consult literature for your specific target.[2]
Problem: Incomplete Reaction with a Mix of Unreacted and PEGylated Product
Potential Cause Recommended Solution
Suboptimal Molar Ratio The molar excess of the this compound may be too low. Increase the molar ratio of the PEG reagent to the target molecule. A starting point of a 5- to 20-fold molar excess is common.[1][8]
Insufficient Reaction Time The reaction may not have proceeded to completion. Increase the incubation time. For reactions at room temperature, try extending the time up to 4 hours. For reactions at 4°C, consider an overnight incubation.[3]
Premature Quenching Ensure that the quenching step is not initiated before the desired reaction time has elapsed.

Data Presentation: Reaction Parameter Optimization

The efficiency of the this compound reaction is a balance between the rate of aminolysis (the desired reaction) and the rate of hydrolysis (the competing reaction). The following tables provide a summary of key reaction parameters to guide your optimization experiments.

Table 1: Key Reaction Parameters for this compound Conjugation

Parameter Optimal Range Rationale
pH 7.2 - 8.5Balances amine reactivity and NHS ester stability. At lower pH, amines are protonated and non-nucleophilic. At higher pH, hydrolysis of the NHS ester predominates.[1]
Temperature 4°C to Room Temperature (25°C)Lower temperatures can be used to slow down hydrolysis and are often preferred for sensitive proteins.[1]
Molar Excess of this compound 5- to 20-fold over the target moleculeThe optimal ratio depends on the desired degree of labeling and the concentration of the protein solution.[1]

Table 2: pH-Dependent Hydrolysis of NHS Esters

pH Half-life of NHS Ester (at 4°C)
7.04-5 hours
8.01 hour[8]
8.610 minutes[1][8]

Table 3: Recommended Reaction Time and Temperature Combinations

Temperature Typical Reaction Time Considerations
Room Temperature (20-25°C)30 minutes - 2 hoursFaster reaction kinetics, but also a higher rate of hydrolysis.[1][3]
4°C2 hours - OvernightSlower reaction kinetics, but reduced rate of hydrolysis, which can be beneficial for sensitive molecules or when working with low concentrations.[3][11]

Experimental Protocols

Protocol: Optimization of Reaction Time and Temperature

This protocol provides a framework for systematically optimizing the reaction time and temperature for the conjugation of this compound to a primary amine-containing molecule.

1. Materials

  • This compound

  • Target molecule (e.g., protein, peptide) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Analytical tools for assessing PEGylation (e.g., SDS-PAGE, HPLC, mass spectrometry)

2. Experimental Setup

  • Prepare a stock solution of your target molecule at a known concentration in the reaction buffer.

  • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).

  • Set up a series of reactions with a fixed molar ratio of this compound to your target molecule (e.g., 10-fold molar excess).

  • Divide the reactions into two main temperature groups: Room Temperature (25°C) and 4°C.

3. Reaction Incubation

  • For each temperature group, set up multiple reaction tubes.

  • At staggered time points (e.g., 30 min, 1 hr, 2 hr, 4 hr for room temperature; 2 hr, 4 hr, 8 hr, overnight for 4°C), stop the reaction in one tube by adding the quenching buffer to a final concentration of 50-100 mM.

  • Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS ester is hydrolyzed.

4. Analysis

  • Analyze the samples from each time point and temperature using your chosen analytical method.

  • For SDS-PAGE, look for the appearance of a higher molecular weight band corresponding to the PEGylated product and the disappearance of the unmodified protein band.

  • For HPLC or mass spectrometry, quantify the percentage of PEGylated product versus the unreacted starting material.

5. Data Interpretation

  • Compare the results across the different time points and temperatures to determine the conditions that provide the optimal balance of high PEGylation efficiency and minimal side reactions or degradation of your target molecule.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_analysis Analysis prep_target Prepare Target Molecule in Amine-Free Buffer mix Combine Reactants at Desired Molar Ratio prep_target->mix prep_peg Prepare Fresh m-PEG12-NHS Ester in Anhydrous Solvent prep_peg->mix incubate Incubate at Optimized Time and Temperature mix->incubate quench Quench Reaction with Amine-Containing Buffer incubate->quench purify Purify Conjugate quench->purify analyze Analyze PEGylation Efficiency (SDS-PAGE, HPLC, MS) purify->analyze

Caption: Experimental workflow for this compound conjugation.

troubleshooting_logic start Low or No PEGylation check_reagents Check Reagents and Buffer start->check_reagents reagent_ok Reagents OK check_reagents->reagent_ok Correct Buffer and Fresh PEG reagent_issue Issue Found check_reagents->reagent_issue Incorrect Buffer or Hydrolyzed PEG check_conditions Review Reaction Conditions conditions_ok Conditions OK check_conditions->conditions_ok conditions_issue Issue Found check_conditions->conditions_issue Suboptimal pH, Time, Temp, or Molar Ratio check_target Assess Target Molecule target_issue Issue Found check_target->target_issue Low Concentration or Inaccessible Amines reagent_ok->check_conditions solution_reagent Use fresh PEG reagent. Use amine-free buffer. reagent_issue->solution_reagent conditions_ok->check_target solution_conditions Optimize pH (7.2-8.5). Adjust time and temperature. Increase molar ratio. conditions_issue->solution_conditions target_ok Target OK solution_target Increase target concentration. Consider denaturation/refolding. target_issue->solution_target

References

impact of buffer composition on m-PEG12-NHS ester stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG12-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the impact of buffer composition on the stability of this compound.

Troubleshooting Guide

This section addresses specific issues users might encounter during their PEGylation experiments, focusing on problems arising from buffer conditions.

Q1: I am seeing little to no PEGylated product. What could be the cause related to my buffer?

Possible Causes and Solutions:

  • Incorrect Buffer Type: You might be using a buffer containing primary amines, such as Tris or glycine.[1][2][3][4][5] These buffers will compete with your target molecule for the this compound, significantly reducing your conjugation efficiency.[2][3][4]

    • Solution: Switch to a non-amine-containing buffer like Phosphate-Buffered Saline (PBS), HEPES, or Borate (B1201080) buffer for the conjugation reaction.[1][2][4]

  • Suboptimal pH: The pH of your reaction buffer is critical.[3][6][7] If the pH is too low (below 7.2), the primary amines on your protein will be protonated and less nucleophilic, leading to a slow or incomplete reaction.[3][7][8] Conversely, if the pH is too high (above 8.5), the hydrolysis of the this compound will be very rapid, inactivating the reagent before it can react with your target.[1][2][7][9]

    • Solution: The optimal pH range for most NHS ester conjugations is between 7.2 and 8.5.[1][4][7][8][10] This range provides a good balance between amine reactivity and NHS ester stability.[4][7][10]

  • Hydrolyzed PEG Reagent: The this compound is highly sensitive to moisture.[2][5][8][11] If the reagent was exposed to moisture during storage or handling, it may have already hydrolyzed.

    • Solution: Always allow the vial of this compound to warm to room temperature before opening to prevent condensation.[2][5][6][8][12] Prepare the stock solution in an anhydrous solvent like DMSO or DMF immediately before use and do not store aqueous solutions of the reagent.[2][5][8][10][11][12]

Q2: My reaction is incomplete, with a mix of unreacted protein and PEGylated product. How can my buffer choice affect this?

Possible Causes and Solutions:

  • Reaction pH is Too High: While a higher pH increases the reactivity of amines, it dramatically accelerates the hydrolysis of the NHS ester.[1][2][7][9] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[1][9][10][13] This rapid hydrolysis competes with the conjugation reaction.

    • Solution: Consider lowering the pH to the 7.2-7.5 range to slow down hydrolysis.[2] You may need to increase the reaction time to compensate for the slightly lower amine reactivity.[2]

  • Low Protein Concentration: The desired reaction between the PEG reagent and the protein is concentration-dependent, whereas the competing hydrolysis reaction is not.[2] At low protein concentrations, hydrolysis can dominate.

    • Solution: If possible, increase the concentration of your target molecule (a concentration greater than 2 mg/mL is recommended).[2]

Q3: I am observing precipitation of my protein after adding the this compound.

Possible Causes and Solutions:

  • Change in Protein Charge: The reaction of NHS esters with primary amines neutralizes the positive charge of the amine group. This alteration of the protein's isoelectric point can sometimes lead to aggregation and precipitation.[3]

    • Solution: Try performing the reaction at a lower protein concentration.[3]

  • Unstable Protein in the Reaction Buffer: The protein itself may not be stable under the chosen reaction conditions (e.g., pH, buffer salts).

    • Solution: Ensure that your protein is soluble and stable in the selected buffer and pH range before initiating the PEGylation reaction.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

The primary cause of instability is hydrolysis.[2][3][7][8] The NHS ester group is susceptible to reaction with water, which converts the amine-reactive ester into an unreactive carboxylic acid, thus preventing conjugation to your target molecule.[2][7]

Q2: How significantly does pH affect the stability of this compound?

The pH of the buffer is the most critical factor influencing the rate of hydrolysis.[6][7] As the pH increases, the rate of hydrolysis accelerates dramatically.[1][7][9]

Q3: What are the recommended storage and handling conditions for this compound to maintain its stability?

To ensure maximum reactivity, this compound should be stored at -20°C in a desiccated environment.[8][11][12] Before use, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation.[2][5][6][8][12] Stock solutions should be prepared fresh in an anhydrous organic solvent like DMSO or DMF and should not be stored in aqueous buffers.[2][5][8][10][11][12]

Q4: Can I use any phosphate (B84403) buffer for my reaction?

While phosphate buffers are generally recommended, it is crucial to ensure they are free from any amine-containing contaminants. Always use high-purity reagents for buffer preparation.

Data Presentation

The stability of the NHS ester is highly dependent on the pH of the aqueous buffer. The half-life of the ester decreases significantly as the pH increases.

pHTemperatureApproximate Half-life of NHS Ester
7.00°C - 4°C4-5 hours
8.0Room Temp.~1 hour
8.5Room Temp.~30 minutes
8.64°C10 minutes
9.0Room Temp.Minutes

Note: This data is compiled from various sources and represents the general stability of NHS esters.[1][4][9][10][13][14] The exact half-life can vary depending on the specific PEG-NHS ester and buffer composition.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for a Quick Assessment of this compound Activity

This method provides a rapid, qualitative assessment of whether an this compound is still active by detecting the release of N-hydroxysuccinimide (NHS) upon hydrolysis, which absorbs light at 260 nm.[6][15]

Materials:

  • This compound

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)

  • 0.5-1.0 N NaOH

  • UV-Vis Spectrophotometer

Procedure:

  • Reagent Preparation: Prepare the amine-free buffer and NaOH solution.

  • Initial Measurement: Dissolve 1-2 mg of the this compound in 2 mL of the amine-free buffer. Prepare a "blank" tube with only 2 mL of the buffer.

  • Immediately use the blank to zero the spectrophotometer at 260 nm.

  • Measure the absorbance of the this compound solution.

  • Forced Hydrolysis: To 1 mL of the measured ester solution, add 100 µL of 0.5-1.0 N NaOH.

  • Final Measurement: Promptly measure the absorbance of the base-hydrolyzed solution at 260 nm. A significant increase in absorbance compared to the initial reading indicates that the NHS ester was active.

Protocol 2: HPLC-Based Quantification of this compound Stability

For a more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the active this compound from its hydrolyzed product over time.[16]

Materials:

  • This compound

  • Anhydrous organic solvent (e.g., DMSO or DMF)

  • Aqueous buffers of interest (e.g., phosphate, HEPES, borate at various pH values)

  • HPLC system with a C18 column and a UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in an anhydrous organic solvent (e.g., 10 mg/mL).

  • Incubation: Dilute the stock solution into the aqueous buffers of interest to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL). Incubate the solutions at a controlled temperature.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of each reaction mixture.

  • HPLC Analysis: Analyze the aliquots by reverse-phase HPLC. The mobile phase can be a gradient of water and acetonitrile (B52724) with 0.1% TFA. Monitor the elution profile using a UV detector at a wavelength appropriate for the PEG molecule (e.g., ~214 nm for the amide bond or a specific wavelength if the PEG is attached to a chromophore).

  • Data Analysis: Plot the peak area of the active this compound against time for each buffer condition. The rate of degradation and the half-life can be calculated from this data.

Visualizations

Hydrolysis_Pathway mPEG_NHS This compound (Active for Conjugation) mPEG_COOH m-PEG12-Carboxylic Acid (Inactive) mPEG_NHS->mPEG_COOH Hydrolysis NHS N-Hydroxysuccinimide (Byproduct) mPEG_NHS->NHS H2O Water (H₂O) or Hydroxide (OH⁻) H2O->mPEG_COOH Stability_Workflow cluster_prep Preparation cluster_reaction Incubation cluster_analysis Analysis prep_stock Prepare m-PEG12-NHS Stock in Anhydrous DMSO initiate Dilute Stock into Buffers at Controlled Temperature prep_stock->initiate prep_buffers Prepare Aqueous Buffers (e.g., pH 7.0, 7.5, 8.0, 8.5) prep_buffers->initiate take_aliquots Take Aliquots at Defined Time Points initiate->take_aliquots hplc Analyze Aliquots by Reverse-Phase HPLC take_aliquots->hplc data_analysis Plot Peak Area vs. Time & Calculate Half-life hplc->data_analysis

References

Technical Support Center: Strategies to Minimize Non-Specific Binding in PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PEGylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing non-specific binding (NSB), a critical factor for ensuring the quality, safety, and efficacy of PEGylated therapeutics.[1] Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data-driven recommendations to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your PEGylation experiments.

Q1: What are the primary causes of non-specific binding (NSB) during PEGylation?

A1: Non-specific binding of PEG reagents to a protein or surface arises from a combination of molecular forces.[2] Key drivers include:

  • Electrostatic Interactions: Charged PEG reagents can bind non-specifically to oppositely charged surfaces or regions on a protein.[2] The overall charge of your biomolecule is heavily influenced by the buffer's pH.[2]

  • Hydrophobic Interactions: If the PEG conjugate has exposed hydrophobic regions, these can interact with hydrophobic surfaces, leading to NSB.[2]

  • Multiple Reactive Sites: For amine-specific PEGylation (e.g., using NHS esters), proteins often have multiple lysine (B10760008) residues on their surface in addition to the N-terminus. An excessive amount of PEG reagent or suboptimal pH can lead to PEGylation at unintended lysine sites, resulting in a heterogeneous product.[3]

Q2: My PEGylated product shows high polydispersity and aggregation. What are the likely causes and solutions?

A2: High polydispersity (a mixture of molecules with varying numbers of PEG chains) and aggregation are common challenges.[3][4] The primary causes often overlap with those of non-specific binding.

Troubleshooting High Polydispersity & Aggregation
Potential Cause Recommended Solution Explanation
High PEG-to-Protein Molar Ratio Systematically decrease the molar ratio of PEG to protein. Perform small-scale trial reactions at different ratios (e.g., 1:1, 2:1, 5:1) to find the optimal balance that favors mono-conjugation.[3][5]An excess of activated PEG increases the probability of multiple PEG chains attaching to a single protein molecule.[3]
Suboptimal Reaction pH For amine-reactive PEGs (e.g., NHS esters), perform the reaction at a lower pH (e.g., 7.0-7.5).[3]A lower pH can favor the more reactive N-terminal alpha-amino group over the epsilon-amino groups of lysine residues, improving site-specificity.[3]
High Protein Concentration Reduce the concentration of the protein in the reaction mixture.[5]High protein concentrations can promote intermolecular crosslinking and aggregation, especially if the PEG reagent is bifunctional.
Reaction Temperature Perform the reaction at a lower temperature, such as 4°C.[5]Lower temperatures can help maintain protein stability and reduce the rate of aggregation.[5]
Inadequate Quenching Ensure the reaction is stopped effectively by adding a quenching buffer with a primary amine, such as Tris or glycine.[5]Failure to quench the reaction allows the activated PEG to continue reacting, potentially leading to higher-order PEGylation and aggregation.
Visualizing the Troubleshooting Workflow

The following flowchart illustrates a logical approach to diagnosing and solving issues related to high polydispersity in PEGylation products.

G start High Polydispersity Detected (e.g., by SEC/SDS-PAGE) check_ratio Is PEG:Protein Molar Ratio > 5:1? start->check_ratio check_ph Is Reaction pH > 8.0 (for NHS ester)? check_ratio->check_ph No solution_ratio Solution: Reduce Molar Ratio (e.g., 1:1 to 3:1) check_ratio->solution_ratio Yes check_conc Is Protein Concentration High? check_ph->check_conc No solution_ph Solution: Lower pH to 7.0-7.5 to favor N-terminal PEGylation check_ph->solution_ph Yes solution_conc Solution: Reduce Protein Concentration check_conc->solution_conc Yes reanalyze Re-run Reaction & Re-analyze (SEC, IEX, Mass Spec) check_conc->reanalyze No solution_ratio->reanalyze solution_ph->reanalyze solution_conc->reanalyze end Homogeneous Product Achieved reanalyze->end

Caption: Troubleshooting workflow for high polydispersity.

Q3: How can I prevent non-specific binding to surfaces in purification or assay steps?

A3: Preventing NSB to surfaces like chromatography resins or microplates is crucial for accurate analysis and effective purification. A multi-pronged approach is most effective.[2]

  • Buffer Optimization: Adjusting the pH and ionic strength of buffers can disrupt non-specific electrostatic interactions. Adding non-ionic surfactants (e.g., Tween 20) or increasing salt concentration can also minimize NSB.[2][6]

  • Surface Passivation (Blocking): Pre-treating surfaces with a blocking agent is a common and effective strategy.[2] These agents occupy potential sites of non-specific adsorption. Common blocking agents include Bovine Serum Albumin (BSA), casein, or synthetic polymers.[6][7]

  • Optimizing PEG Layer Properties: The length and density of the PEG chains themselves play a role. Longer, denser PEG layers are generally more effective at creating a hydrophilic barrier that repels non-specific protein adsorption.[8]

Q4: Which purification techniques are best for removing non-specific conjugates and aggregates?

A4: Several chromatography techniques are effective for purifying PEGylated proteins and removing impurities. The choice often depends on the specific properties of the conjugate.[]

Comparison of Purification Techniques
Technique Principle of Separation Best For Removing Advantages Limitations
Size Exclusion (SEC) Hydrodynamic radius (size)[]Unreacted PEG, aggregates, low MW by-products.[]Cost-effective, robust, good for removing species of significantly different sizes.[]May not resolve species with similar hydrodynamic radii (e.g., mono- vs di-PEGylated).[10]
Ion Exchange (IEX) Surface charge[]Positional isomers, species with different degrees of PEGylation.High resolution, can separate molecules where PEGylation masks charged residues.[]Requires careful optimization of pH and salt gradient.
Reversed-Phase (RP-HPLC) Hydrophobicity[4][]Positional isomers, unreacted protein and PEG.Often provides excellent resolution as PEGylation significantly alters hydrophobicity.[10][11]Can cause peak broadening; recovery can be an issue for highly PEGylated proteins.[4]
Hydrophobic Interaction (HIC) Hydrophobicity (non-denaturing)[4][]Isoforms with subtle hydrophobicity differences, aggregates.Orthogonal to IEX and SEC, operates under non-denaturing conditions.[4][]Lower capacity, requires careful optimization of salt concentration.[]

Key Experimental Protocols

Protocol 1: Optimizing Reaction pH for Site-Specific Amine PEGylation

This protocol provides a general method for identifying the optimal pH to favor N-terminal PEGylation over lysine PEGylation using an NHS-ester PEG reagent.

Materials:

  • Purified protein in a non-amine buffer (e.g., PBS, pH 7.4)

  • PEG-NHS ester reagent

  • Reaction buffers: 0.1 M phosphate (B84403) buffer at pH 6.5, 7.0, 7.5, and 8.0

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Analytical instruments (e.g., SDS-PAGE, SEC-HPLC, Mass Spectrometer)

Methodology:

  • Protein Preparation: Prepare four separate aliquots of the protein solution at a concentration of 1-5 mg/mL. Exchange the buffer for each aliquot into the four different reaction buffers (pH 6.5, 7.0, 7.5, 8.0) using dialysis or a desalting column.

  • PEG Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in a dry, water-miscible solvent like DMSO to a concentration of 10 mM.[5]

  • Initiate Reactions: Add a 3-fold molar excess of the dissolved PEG-NHS ester to each of the four protein solutions. Ensure the final DMSO concentration does not exceed 10%.[5]

  • Incubation: Incubate all reactions at 4°C for 2 hours with gentle agitation.

  • Quenching: Stop each reaction by adding the quenching buffer to a final concentration of 50 mM.

  • Analysis: Analyze a sample from each reaction using SDS-PAGE to visualize the distribution of PEGylated species (mono-, di-, etc.). Further analysis by SEC-HPLC can quantify the percentage of each species. For definitive site analysis, use LC-MS/MS peptide mapping.[4]

  • Evaluation: Compare the results from the four pH conditions. The optimal pH is the one that yields the highest percentage of the desired mono-PEGylated product with the least amount of higher-order conjugates.

Visualizing the PEGylation Workflow

This diagram outlines the general experimental workflow for a PEGylation reaction, from preparation to final analysis.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification cluster_analysis 4. Characterization protein_prep Protein Buffer Exchange (e.g., into PBS pH 7.4) reaction Combine Protein and PEG (Control Molar Ratio, Temp, Time) protein_prep->reaction peg_prep Prepare fresh PEG-NHS stock solution in DMSO peg_prep->reaction quench Quench Reaction (e.g., add Tris buffer) reaction->quench purify Purify Conjugate (SEC, IEX, or HIC) quench->purify sds_page SDS-PAGE / SEC-HPLC (Purity & Heterogeneity) purify->sds_page mass_spec Mass Spectrometry (Degree of PEGylation) sds_page->mass_spec peptide_map LC-MS/MS Peptide Mapping (Site of PEGylation) mass_spec->peptide_map

Caption: General workflow for protein PEGylation and analysis.

Protocol 2: Standard Surface Blocking to Minimize NSB in an Assay

This protocol describes a standard method for blocking surfaces (e.g., microplate wells) before adding a PEGylated conjugate in a diagnostic assay.

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Wash Buffer: PBS with 0.05% (v/v) Tween 20 (PBST)

  • Blocking Buffer Options:

    • A (Protein-based): 1-3% (w/v) Bovine Serum Albumin (BSA) in PBS.

    • B (Detergent-based): PBST.

    • C (Combined): 1% BSA in PBST.

Methodology:

  • Initial Wash: Ensure the surface (e.g., microplate wells) is clean. Wash the surface three times with PBS.

  • Blocking: Add a sufficient volume of your chosen Blocking Buffer to completely cover the surface.

  • Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C, preferably with gentle agitation.[2]

  • Washing: Decant the blocking solution. Wash the surface thoroughly 3-5 times with Wash Buffer (PBST) to remove any unbound blocking agent.[2]

  • Proceed with Assay: The surface is now blocked and ready for the addition of your PEGylated conjugate, minimizing the risk of non-specific binding to the surface itself.[2]

References

dealing with poor solubility of m-PEG12-NHS ester conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor solubility of m-PEG12-NHS ester conjugates and other common issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a monofunctional PEGylation reagent used to covalently attach a 12-unit polyethylene (B3416737) glycol (PEG) spacer to biomolecules.[1] This process, known as PEGylation, is widely used in drug development and research to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and other biologics.[1] Key applications include enhancing solubility and stability, reducing immunogenicity, and prolonging the circulation half-life of therapeutic molecules.[2][3]

Q2: In which solvents should I dissolve this compound?

A2: this compound exhibits good solubility in a variety of anhydrous organic solvents, including Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM), and Acetonitrile.[2][4] For bioconjugation, it is highly recommended to first prepare a concentrated stock solution in anhydrous DMSO or DMF immediately before use.[2][5][6] Direct dissolution in aqueous buffers is generally not advised due to the reagent's limited aqueous solubility and susceptibility to hydrolysis.[7][8]

Q3: Why is my this compound precipitating when added to the aqueous reaction buffer?

A3: Precipitation of this compound upon addition to an aqueous buffer is a common issue that can arise from several factors:

  • High Final Concentration: The concentration of the this compound in the final reaction mixture may be too high, exceeding its aqueous solubility.[7][8]

  • High Percentage of Organic Solvent: The volume of the organic solvent used to dissolve the ester should ideally be kept below 10% of the total reaction volume.[2][5][7] Higher concentrations can lead to precipitation of the PEG reagent or the protein.

  • Rapid Addition: Adding the organic stock solution too quickly can create localized high concentrations, leading to precipitation.[7]

  • Hydrolysis: The NHS ester can hydrolyze in aqueous solutions, forming a less soluble carboxylic acid byproduct.[8]

Q4: What is the optimal pH for reacting this compound with a primary amine?

A4: The optimal pH for the reaction between an this compound and a primary amine on a biomolecule is between 7.2 and 8.5.[1][2][5] This pH range provides a balance between ensuring the primary amine is deprotonated and nucleophilic for an efficient reaction, while minimizing the hydrolysis of the NHS ester, which is accelerated at higher pH values.[2][5]

Q5: Which buffers are recommended for the conjugation reaction?

A5: It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester.[5][9] Recommended buffers include phosphate (B84403), sodium bicarbonate, HEPES, and borate (B1201080) buffers.[5] Buffers to avoid during the reaction are Tris (tris(hydroxymethyl)aminomethane) and glycine.[5][9] However, these amine-containing buffers can be used to quench the reaction.[5][7]

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound, with a focus on solubility issues.

ProblemPotential CauseRecommended Solution
This compound fails to dissolve in the organic solvent. Low-quality or wet solvent.Use a fresh, unopened bottle of anhydrous, high-purity DMSO or DMF.[7]
Insufficient solvent volume.Increase the volume of the solvent to lower the concentration.[7]
Particulate matter.Briefly sonicate the solution in a water bath to aid dissolution.[7]
Precipitation occurs upon adding the stock solution to the aqueous buffer. High final concentration of the PEG reagent.Decrease the molar excess of the this compound in the reaction.[7]
Rapid addition of the stock solution.Add the stock solution slowly (dropwise) to the protein solution while gently stirring or vortexing.[7]
High percentage of organic solvent.Ensure the final volume of the organic stock solution is minimal, preferably below 10% of the total reaction volume.[2][5][7]
Incompatible buffer.Confirm that your buffer does not contain primary amines (e.g., Tris, glycine) and is within the optimal pH range of 7.2-8.5.[5][7]
Low or no conjugation yield. Hydrolyzed NHS ester.NHS esters are moisture-sensitive. Store the solid reagent properly under desiccated conditions at -20°C.[2][6] Always allow the vial to warm to room temperature before opening to prevent moisture condensation.[2][5] Prepare fresh stock solutions in anhydrous solvent immediately before use and do not store them.[2][5]
Incorrect buffer pH.Verify that the reaction buffer is within the optimal pH range of 7.2-8.5.[5] A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[2][5]
Buffer contains primary amines.If your protein is in a buffer like Tris or glycine, perform a buffer exchange into a suitable amine-free buffer (e.g., PBS) using dialysis or a desalting column before starting the conjugation.[2][5]
Protein precipitation during or after conjugation. Over-labeling of the protein.Excessive modification of lysine (B10760008) residues can alter the protein's surface charge and solubility, leading to aggregation. Reduce the molar excess of the this compound or shorten the reaction time.[5]

Quantitative Data

NHS Ester Stability at Different pH Values

The stability of the NHS ester is highly dependent on the pH of the aqueous solution. The rate of hydrolysis increases significantly with increasing pH.

pHHalf-life of NHS EsterImplication for Reaction
7.04-5 hoursSlower reaction with amines, but greater stability of the ester.[1][2][10]
8.0~1 hourFaster reaction with amines, but also faster hydrolysis. A good starting point for many reactions.[8][10]
8.5-9.0< 30 minutesVery rapid hydrolysis; the reaction must be performed quickly.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Vortex mixer

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[2][5]

  • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mg/mL or 10 mM).[1][2]

  • Vortex the tube until the solid is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.[7]

  • Use the stock solution immediately for the best results. Storage of the stock solution is not recommended due to the moisture sensitivity of the NHS ester.[7]

Protocol 2: General Procedure for Protein PEGylation

Materials:

  • Protein solution in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.1 M sodium bicarbonate, pH 7.2-8.5)

  • Freshly prepared this compound stock solution (from Protocol 1)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Purification system (e.g., size-exclusion chromatography column, dialysis cassettes)

Procedure:

  • Ensure the protein solution is at the desired concentration (typically 1-10 mg/mL) in a compatible amine-free buffer.[2][11] If the protein is in an incompatible buffer, perform a buffer exchange.

  • Calculate the required volume of the this compound stock solution to achieve the desired molar excess over the protein. A 10- to 50-fold molar excess is a common starting point.[2]

  • While gently vortexing or stirring the protein solution, slowly add the calculated volume of the this compound stock solution dropwise.[7] Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[2][5]

  • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[1][7] The optimal time and temperature may need to be determined empirically.

  • Quenching the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to quench any unreacted this compound.[2][7] Incubate for 15-30 minutes at room temperature.[2]

  • Purification: Remove the unreacted this compound and byproducts from the PEGylated protein using size-exclusion chromatography (SEC) or dialysis.[1][2]

Visualizations

experimental_workflow start Start: Protein in Amine-Free Buffer prep_peg Prepare m-PEG12-NHS Ester Stock Solution (in anhydrous DMSO/DMF) start->prep_peg conjugation Conjugation Reaction (pH 7.2-8.5) Add PEG dropwise start->conjugation prep_peg->conjugation quench Quench Reaction (e.g., Tris or Glycine) conjugation->quench purification Purification (SEC or Dialysis) quench->purification characterization Characterization (SDS-PAGE, MS) purification->characterization end End: Purified PEGylated Protein characterization->end

Caption: Experimental workflow for protein PEGylation with this compound.

troubleshooting_workflow start Issue: This compound Precipitates in Reaction check_conc Is the final concentration of PEG-NHS ester too high? start->check_conc reduce_conc Solution: Decrease molar excess of PEG-NHS ester. check_conc->reduce_conc Yes check_solvent Is the final organic solvent > 10%? check_conc->check_solvent No end Problem Resolved reduce_conc->end reduce_solvent Solution: Use a more concentrated stock or reduce volume. check_solvent->reduce_solvent Yes check_addition Was the stock solution added too quickly? check_solvent->check_addition No reduce_solvent->end slow_addition Solution: Add stock solution dropwise with mixing. check_addition->slow_addition Yes check_hydrolysis Was the stock solution freshly prepared in anhydrous solvent? check_addition->check_hydrolysis No slow_addition->end fresh_stock Solution: Always use fresh stock in anhydrous solvent. check_hydrolysis->fresh_stock No check_hydrolysis->end Yes fresh_stock->end

Caption: Troubleshooting workflow for this compound precipitation.

reaction_pathways cluster_conditions Reaction Conditions reagents This compound + Protein-NH2 Optimal pH\n(7.2-8.5) Optimal pH (7.2-8.5) reagents->Optimal pH\n(7.2-8.5) High pH\n(>8.5) High pH (>8.5) reagents->High pH\n(>8.5) Low pH\n(<7.2) Low pH (<7.2) reagents->Low pH\n(<7.2) Desired Conjugation\n(Stable Amide Bond) Desired Conjugation (Stable Amide Bond) Optimal pH\n(7.2-8.5)->Desired Conjugation\n(Stable Amide Bond) Undesired Hydrolysis\n(Inactive Carboxylic Acid) Undesired Hydrolysis (Inactive Carboxylic Acid) High pH\n(>8.5)->Undesired Hydrolysis\n(Inactive Carboxylic Acid) Protonated Amine\n(R-NH3+)\nUnreactive Protonated Amine (R-NH3+) Unreactive Low pH\n(<7.2)->Protonated Amine\n(R-NH3+)\nUnreactive

References

Technical Support Center: Purification of m-PEG12-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of unreacted m-PEG12-NHS ester from final bioconjugates. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your purification workflow.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound from my final product?

A1: Residual this compound can lead to several downstream complications. The reactive NHS ester can non-specifically label other primary amine-containing molecules in subsequent assays, leading to high background signals and confounding results. Furthermore, the presence of unreacted PEG can interfere with accurate characterization of the conjugate, including determination of the degree of PEGylation and assessment of purity.[1][2][3][4]

Q2: What is "quenching" and why is it a critical step before purification?

A2: Quenching is the process of deactivating any remaining unreacted this compound in the reaction mixture. This is typically achieved by adding a small molecule containing a primary amine, such as Tris or glycine.[5] These "quenching agents" react with the excess NHS esters, rendering them non-reactive towards your purified biomolecule. This step is essential to prevent unwanted modifications of your target molecule during and after the purification process.

Q3: What are the primary methods for removing unreacted this compound?

A3: The most common and effective methods for removing small molecules like unreacted this compound from larger bioconjugates are based on differences in size and physicochemical properties. These include:

  • Dialysis: A membrane-based technique that separates molecules based on size by allowing small molecules like unreacted PEG to diffuse away while retaining the larger conjugate.[4][6]

  • Size Exclusion Chromatography (SEC): A chromatographic method that separates molecules based on their hydrodynamic radius. Larger molecules (the conjugate) elute first, while smaller molecules (unreacted PEG) are retained longer.[3][]

  • Solid-Phase Extraction (SPE): A technique that uses a solid sorbent to selectively retain either the product or the impurities, allowing for their separation.[8][9]

  • Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge. Since this compound is neutral, this technique can be effective in separating it from a charged biomolecule.[5][]

Q4: How do I choose the best purification method for my experiment?

A4: The optimal purification method depends on several factors, including the size of your biomolecule, the scale of your experiment, the required purity, and available equipment. The flowchart below provides a general decision-making guide.

G Decision Tree for Purification Method Selection start Reaction Mixture (Conjugate + Unreacted PEG) is_large Is the molecular weight of the conjugate significantly larger (>10x) than this compound (~686 Da)? start->is_large dialysis Dialysis is_large->dialysis Yes sec Size Exclusion Chromatography (SEC) is_large->sec Yes is_charged Does the conjugate have a significant net charge? is_large->is_charged No spe Solid-Phase Extraction (SPE) iex Ion-Exchange Chromatography (IEX) is_charged->iex Yes is_small_scale Is the experiment small-scale? is_charged->is_small_scale No is_small_scale->sec No is_small_scale->spe Yes

A decision-making flowchart for selecting a purification method.

Troubleshooting Guides

This section addresses common issues encountered during the removal of unreacted this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low yield of final product Precipitation/Aggregation: The conjugate may be precipitating during purification.Optimize buffer conditions (pH, ionic strength). Consider adding solubilizing agents like arginine.[3]
Non-specific binding: The conjugate may be binding to the chromatography resin or dialysis membrane.For chromatography, adjust the mobile phase (e.g., salt concentration in IEX/HIC). For dialysis, consider a different membrane material.
Product loss during buffer exchange: The molecular weight cut-off (MWCO) of the dialysis membrane may be too large.Select a dialysis membrane with an MWCO that is at least 3-5 times smaller than the molecular weight of your conjugate.
Residual unreacted PEG in the final product Inefficient quenching: Not all of the reactive NHS ester was deactivated before purification.Ensure the quenching agent (e.g., Tris, glycine) is added at a sufficient molar excess (e.g., 20-50 mM) and allowed to react for at least 15-30 minutes.[5]
Insufficient separation: The chosen purification method lacks the resolution to fully separate the unreacted PEG from the conjugate.For dialysis, increase the number of buffer changes and the total dialysis time.[4] For SEC, use a longer column or a resin with a smaller particle size for higher resolution. Consider using an orthogonal method like IEX as a secondary purification step.[3]
Co-elution of unreacted PEG and conjugate in SEC Similar hydrodynamic radii: The unreacted PEG may have a similar size in solution to your conjugate, especially for smaller biomolecules.Use a column with a pore size optimized for the separation of your product from the smaller PEG molecule. Consider an alternative technique like IEX or Reverse-Phase HPLC if size-based separation is ineffective.[1]
Product degradation Protease activity: Endogenous proteases in the sample may be degrading the protein conjugate.Add protease inhibitors to your buffers and perform purification steps at low temperatures (e.g., 4°C).[3]
Harsh buffer conditions: The pH or salt concentration of the purification buffers may be denaturing the protein.Ensure the purification buffers are within the stability range of your protein.

Data Presentation: Comparison of Purification Methods

The following table provides a qualitative and quantitative comparison of the most common methods for removing unreacted this compound. Please note that the actual performance can vary depending on the specific biomolecule and experimental conditions.

Parameter Dialysis Size Exclusion Chromatography (SEC) Solid-Phase Extraction (SPE) Ion-Exchange Chromatography (IEX)
Principle Size-based separation via a semi-permeable membraneSeparation based on hydrodynamic radiusSelective retention on a solid supportSeparation based on net charge
Typical Purity Good to HighHigh to Very High (>95%)[5][10]Good to HighHigh to Very High (>95%)[5]
Expected Yield >90%[9]>90%[10]Variable (can be >90%)[9]>90%[11][12][13]
Removal Efficiency of Unreacted PEG Good (>95% with sufficient buffer changes)Excellent (>99%)[3]Good to ExcellentExcellent (>99%)
Processing Time Long (12-48 hours)[4]Fast (minutes to hours)[6]Very Fast (minutes)Moderate (hours)
Scalability Good for various scales, but can be cumbersome for large volumesExcellent for all scalesBest for small to medium scaleExcellent for all scales
Cost LowModerate to High (instrumentation and columns)Low to Moderate (cartridges)Moderate to High (instrumentation and resins)
Key Advantage Simple, gentle, and cost-effective for buffer exchange.High resolution and speed.Rapid and can be high-throughput.High resolution for charged molecules.
Key Disadvantage Time-consuming and can lead to sample dilution.[14]Can cause sample dilution; potential for non-specific binding.Lower capacity than column chromatography.Requires the biomolecule to have a net charge.

Experimental Protocols

Protocol 1: Quenching the this compound Reaction

This protocol is a prerequisite for all subsequent purification methods.

Materials:

  • PEGylation reaction mixture

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

Procedure:

  • At the end of the desired reaction time, add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM.[10]

  • Mix gently by vortexing or pipetting.

  • Incubate the mixture for 15-30 minutes at room temperature to ensure complete deactivation of any unreacted this compound.[5]

  • The quenched reaction mixture is now ready for purification.

Protocol 2: Removal of Unreacted this compound by Dialysis

Materials:

  • Quenched reaction mixture

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 3.5 kDa or 5 kDa for most proteins)

  • Dialysis buffer (e.g., Phosphate-Buffered Saline - PBS)

  • Large beaker and stir plate

Procedure:

  • Membrane Preparation: Hydrate the dialysis membrane according to the manufacturer's instructions.

  • Sample Loading: Load the quenched reaction mixture into the dialysis tubing or cassette.

  • Dialysis: Immerse the sealed dialysis device in a large volume of dialysis buffer (at least 200 times the sample volume) at 4°C.[4]

  • Stirring: Place the beaker on a stir plate and stir gently to facilitate diffusion.

  • Buffer Exchange: For efficient removal of the unreacted PEG, perform at least 3-4 buffer changes over a period of 24-48 hours. A typical schedule is to change the buffer after 4 hours, then again after 8 hours, and finally, let it dialyze overnight.[4]

  • Sample Recovery: Carefully remove the dialysis device from the buffer and recover the purified conjugate.

Protocol 3: Removal of Unreacted this compound by Size Exclusion Chromatography (SEC)

Materials:

  • Quenched reaction mixture

  • SEC column with an appropriate fractionation range

  • SEC running buffer (e.g., PBS)

  • Chromatography system (e.g., FPLC or HPLC)

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the running buffer until a stable baseline is achieved.

  • Sample Preparation: Centrifuge the quenched reaction mixture to remove any precipitates. Filter the supernatant through a 0.22 µm filter.

  • Sample Injection: Inject the prepared sample onto the equilibrated column. The injection volume should ideally be less than 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the running buffer at the recommended flow rate for the column.

  • Fraction Collection: Monitor the eluate using a UV detector (typically at 280 nm for proteins). Collect fractions as the peaks elute. The larger PEGylated conjugate will elute before the smaller unreacted this compound.[15]

  • Analysis: Analyze the collected fractions (e.g., by SDS-PAGE) to identify those containing the purified product, free from unreacted PEG.

  • Pooling: Pool the fractions containing the pure conjugate.

Protocol 4: Removal of Unreacted this compound by Solid-Phase Extraction (SPE)

This protocol is suitable for smaller-scale purifications and can be adapted for high-throughput formats. The choice of SPE cartridge (e.g., reversed-phase, ion-exchange) will depend on the properties of the conjugate. A reversed-phase cartridge is often a good starting point.

Materials:

  • Quenched reaction mixture

  • SPE cartridge (e.g., C18)

  • Conditioning solvent (e.g., Methanol or Acetonitrile)

  • Equilibration solvent (e.g., Water or aqueous buffer)

  • Wash solvent (a weak solvent that will not elute the product)

  • Elution solvent (a strong solvent that will elute the product)

  • Collection tubes

Procedure:

  • Conditioning: Pass 1-3 cartridge volumes of the conditioning solvent through the SPE cartridge. Do not let the cartridge run dry.

  • Equilibration: Pass 1-3 cartridge volumes of the equilibration solvent through the cartridge.

  • Sample Loading: Load the quenched reaction mixture onto the conditioned and equilibrated cartridge. The unreacted, more hydrophobic this compound may be retained on a reversed-phase cartridge while the more polar, larger conjugate may pass through, or vice-versa depending on the relative polarities. This needs to be determined empirically.

  • Washing: Pass 1-3 cartridge volumes of the wash solvent through the cartridge to remove any non-specifically bound impurities.

  • Elution: Pass 1-3 cartridge volumes of the elution solvent through the cartridge to elute the purified product. Collect the eluate.

  • Analysis: Analyze the collected eluate for purity and concentration.

Signaling Pathways and Experimental Workflows

G General Workflow for Purification of this compound Conjugates cluster_0 Reaction cluster_1 Purification cluster_2 Analysis reaction PEGylation Reaction: Biomolecule + this compound quench Quenching: Add Tris or Glycine reaction->quench purification_choice Select Purification Method quench->purification_choice dialysis Dialysis purification_choice->dialysis Size > 10x Large Volume sec Size Exclusion Chromatography (SEC) purification_choice->sec High Resolution Speed spe Solid-Phase Extraction (SPE) purification_choice->spe Small Scale High Throughput iex Ion-Exchange Chromatography (IEX) purification_choice->iex Charged Biomolecule analysis Purity and Characterization: SDS-PAGE, HPLC, Mass Spectrometry dialysis->analysis sec->analysis spe->analysis iex->analysis final_product Purified Conjugate analysis->final_product

A general workflow for the purification of this compound conjugates.

References

Technical Support Center: Quality Control of m-PEG12-NHS Ester Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the quality and successful application of m-PEG12-NHS ester reagents in their experiments.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound to prevent degradation?

A1: Proper storage and handling are critical to maintain the reactivity of this compound.[1] NHS esters are highly sensitive to moisture and should be stored at -20°C in a desiccated environment, often under an inert gas like argon or nitrogen.[1][2] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening. This prevents moisture from the air from condensing inside the cold vial, which would lead to hydrolysis of the NHS ester.[2][3]

Q2: What is the primary cause of this compound inactivation, and how can I avoid it?

A2: The primary cause of inactivation is hydrolysis of the NHS ester group in the presence of water.[2] This competing reaction converts the reactive NHS ester into a non-reactive carboxylic acid, significantly reducing the efficiency of your conjugation reaction.[2] To avoid this, always use anhydrous (dry) solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to prepare your stock solution immediately before use.[2][3] Do not prepare aqueous stock solutions for storage, as the NHS ester will readily hydrolyze.[3]

Q3: What are the optimal reaction conditions (pH, buffer, temperature) for a successful conjugation?

A3: The optimal pH for the reaction is a balance between ensuring the primary amine on your molecule is deprotonated and nucleophilic, and minimizing the hydrolysis of the NHS ester.[4] This is typically in the range of pH 7.2 to 8.5.[2][4] It is mandatory to use an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[2][3] Buffers containing primary amines, like Tris or glycine, will compete with your target molecule for the NHS ester, quenching the desired reaction.[2][3] Reactions can be performed at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[3][5] Lower temperatures can help to minimize the rate of hydrolysis.[3]

Q4: Can this compound react with other functional groups on a protein besides primary amines?

A4: While the primary target of NHS esters is primary amines (N-terminus and lysine (B10760008) residues), side reactions can occur with other nucleophilic groups like the hydroxyl groups of serine, threonine, and tyrosine residues.[2] However, these reactions are generally less favorable and form unstable ester linkages that can be easily hydrolyzed.[2] Performing the reaction within the optimal pH range of 7.2-8.5 helps to minimize these side reactions.[2]

Troubleshooting Guide: Low Conjugation Efficiency

Low or no labeling of your target molecule is a common issue. Use the following guide to diagnose and resolve potential problems.

Problem: Little to no PEGylated product is observed.
Potential Cause Recommended Solution
Hydrolyzed this compound Ensure the reagent has been stored correctly at -20°C in a desiccated environment.[2] Allow the vial to warm to room temperature before opening to prevent moisture condensation.[2] Always prepare the stock solution in anhydrous DMSO or DMF immediately before use and discard any unused solution.[2][3]
Incorrect Buffer Composition Use an amine-free buffer such as PBS, HEPES, or borate buffer at a pH between 7.2 and 8.5.[2][3] If your protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using dialysis or a desalting column before starting the conjugation.[4][6]
Suboptimal Reaction pH Verify that the pH of your reaction buffer is within the optimal range of 7.2-8.5.[2] At pH values below 7, primary amines are protonated and less reactive.[4]
Problem: Low degree of labeling (DOL) or a high amount of unreacted protein.
Potential Cause Recommended Solution
Insufficient Molar Excess of Reagent Increase the molar excess of the this compound relative to your target molecule. A common starting point is a 10- to 50-fold molar excess.[2][4] For antibodies, a 20-fold molar excess typically results in 4-6 PEG chains per antibody.[2][6]
Low Protein Concentration The rate of the desired conjugation reaction is dependent on the concentration of both reactants, while the rate of hydrolysis is not. At low protein concentrations, hydrolysis can dominate.[3] A typical protein concentration range is 1-10 mg/mL.[2][4]
Inaccessible Amine Groups The primary amines on your protein may be sterically hindered and inaccessible to the PEG reagent. Consider denaturing the protein if its native conformation is not required. Alternatively, using a PEG linker with a longer spacer arm could be beneficial.[2]
Suboptimal Reaction Time and Temperature Increase the incubation time (e.g., from 1 hour to 4 hours at room temperature, or overnight at 4°C).[3] Lowering the temperature can reduce the rate of hydrolysis, which can be advantageous for longer reactions.[3][5]
High Concentration of Organic Solvent Ensure that the final concentration of the organic solvent (DMSO or DMF) from the this compound stock solution does not exceed 10% of the total reaction volume.[4]

Quantitative Data Summary

Table 1: pH-Dependent Hydrolysis of NHS Esters

The stability of the NHS ester is critically dependent on the pH of the aqueous solution. As the pH increases, the rate of hydrolysis accelerates, reducing the half-life of the reactive ester.

pHHalf-life of NHS Ester
7.04-5 hours[4]
8.01 hour[4]
8.610 minutes[4][5]

Experimental Protocols

Protocol 1: Purity Analysis of this compound via HPLC

Objective: To assess the purity of the this compound reagent before use.

Methodology:

  • Sample Preparation: Dissolve a small amount of the this compound in the mobile phase starting condition (e.g., 80% Mobile Phase A, 20% Mobile Phase B) to a concentration of approximately 1 mg/mL.[7]

  • HPLC System: Use a reverse-phase HPLC system with a C18 column.

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient Elution: Run a linear gradient from 20% to 100% Mobile Phase B over 20 minutes.

  • Detection: Monitor the elution profile using a UV detector at 260 nm (for the NHS leaving group) and/or a Charged Aerosol Detector (CAD), which provides a more uniform response for PEG molecules.[7][8]

  • Analysis: Integrate the peak areas to determine the purity of the compound.[7]

Protocol 2: General Procedure for Protein Conjugation with this compound

Objective: To covalently attach this compound to a protein via primary amines.

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)[2][4]

  • This compound[4]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[4]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)[4]

  • Purification system (e.g., size-exclusion chromatography (SEC) column or dialysis cassettes)[4]

Methodology:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange.[4]

  • This compound Stock Solution Preparation: Allow the vial of this compound to warm to room temperature before opening.[3] Immediately before use, dissolve the required amount in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL or 10 mM).[4]

  • Conjugation Reaction:

    • Slowly add the calculated volume of the this compound stock solution to the protein solution to achieve the desired molar excess (a 10- to 50-fold molar excess is a common starting point).[2][4]

    • Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[4]

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[4]

  • Quenching the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to quench any unreacted this compound.[4] Incubate for 15-30 minutes at room temperature.[4]

  • Purification of the PEGylated Protein: Remove the unreacted this compound and byproducts using size-exclusion chromatography (SEC) or dialysis.[4]

Protocol 3: Characterization of PEGylated Protein by SDS-PAGE

Objective: To confirm the covalent attachment of this compound to the protein by observing a shift in molecular weight.

Methodology:

  • Sample Preparation: Prepare samples of the unlabeled protein and the purified this compound labeled protein.

  • Gel Electrophoresis: Run the samples on a suitable polyacrylamide gel (e.g., 4-12% Bis-Tris) under reducing or non-reducing conditions.

  • Staining: Stain the gel with Coomassie Brilliant Blue or a similar protein stain.

  • Analysis: Destain the gel and compare the bands of the labeled and unlabeled protein. A successful conjugation will result in a band shift to a higher molecular weight for the labeled protein.[9]

Visualizations

Quality_Control_Workflow cluster_pre_use_qc Pre-Use Reagent QC cluster_conjugation Conjugation Reaction cluster_post_conjugation_qc Post-Conjugation QC reagent This compound Vial (Stored at -20°C, desiccated) warm Equilibrate to Room Temperature reagent->warm dissolve Dissolve in Anhydrous DMSO/DMF warm->dissolve purity_check Purity Analysis (HPLC) dissolve->purity_check conjugate Add PEG-NHS to Protein (10-50x molar excess) purity_check->conjugate Pass protein_prep Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) protein_prep->conjugate incubate Incubate (RT or 4°C) conjugate->incubate quench Quench with Tris or Glycine incubate->quench purify Purify Conjugate (SEC or Dialysis) quench->purify characterize Characterize (SDS-PAGE, MS, HPLC) purify->characterize final_product Purified & Characterized PEGylated Protein characterize->final_product

Caption: Experimental workflow for quality control and conjugation of this compound.

Troubleshooting_Logic start Low/No Conjugation Yield check_reagent Check Reagent Quality: - Stored correctly? - Freshly dissolved? start->check_reagent check_buffer Check Buffer: - Amine-free? - pH 7.2-8.5? check_reagent->check_buffer Reagent OK reagent_fail Use fresh, properly handled reagent check_reagent->reagent_fail Issue Found check_conditions Check Reaction Conditions: - Molar excess? - Protein concentration? - Time/Temp? check_buffer->check_conditions Buffer OK buffer_fail Use correct buffer; perform buffer exchange check_buffer->buffer_fail Issue Found conditions_fail Optimize molar ratio, concentration, and incubation parameters check_conditions->conditions_fail Issue Found success Successful Conjugation check_conditions->success Conditions OK reagent_fail->start Re-run buffer_fail->start Re-run conditions_fail->start Re-run

Caption: Troubleshooting workflow for low PEGylation efficiency.

References

impact of organic solvents on m-PEG12-NHS ester reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG12-NHS ester reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of organic solvents and to troubleshoot common issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of organic solvents in this compound reactions?

A1: Organic solvents such as anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are primarily used to dissolve the this compound reagent before its addition to the aqueous reaction buffer containing the target molecule.[1][2][3] this compound is moisture-sensitive and should be dissolved in an anhydrous organic solvent immediately before use.[3][4] Stock solutions in organic solvents are not recommended for long-term storage due to the potential for degradation.[2][3]

Q2: Which organic solvents are recommended for dissolving this compound?

A2: Anhydrous (amine-free) Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are the most commonly recommended solvents for preparing a stock solution of this compound.[1][5] Dichloromethane (DCM) and Tetrahydrofuran (THF) can also be used.[1] The choice of solvent may depend on the solubility of the molecule to be conjugated.

Q3: What is the maximum recommended concentration of organic solvent in the final reaction mixture?

A3: To avoid denaturation or precipitation of proteins, the final concentration of the organic solvent (e.g., DMSO or DMF) in the reaction mixture should typically be kept below 10% (v/v).[1][6][7]

Q4: What is the optimal pH for reacting this compound with a primary amine?

A4: The optimal pH for the reaction of this compound with a primary amine is between 7.2 and 8.5.[1][5][8] Within this range, the primary amine is sufficiently deprotonated to be nucleophilic, while the rate of hydrolysis of the NHS ester is minimized.[8][9] At lower pH, the amine is protonated and less reactive, and at higher pH, the hydrolysis of the NHS ester significantly increases, reducing conjugation efficiency.[1][9]

Q5: Why should I avoid buffers containing primary amines like Tris or glycine (B1666218)?

A5: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, will compete with the target molecule for reaction with the this compound.[3][4] This competition will significantly decrease the labeling efficiency of your target protein or molecule. It is essential to use amine-free buffers like phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer for the conjugation reaction.[4][6] Tris or glycine can, however, be used to quench the reaction.[2][5]

Q6: How should I store and handle this compound?

A6: this compound is sensitive to moisture and should be stored at -20°C under dry, dark conditions, preferably with a desiccant.[1][3][4] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation on the reagent.[3][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Labeling Efficiency Hydrolysis of this compound: The reagent was exposed to moisture before or during the reaction.[4]Store the reagent properly at -20°C with a desiccant.[4] Allow the vial to warm to room temperature before opening.[4] Prepare the stock solution in anhydrous DMSO or DMF immediately before use.[4]
Suboptimal Reaction pH: The pH of the reaction buffer is outside the optimal range of 7.2-8.5.[10]Verify the pH of your reaction buffer using a calibrated pH meter. Adjust the pH to be within the 7.2-8.5 range.[11]
Presence of Competing Amines: The reaction buffer (e.g., Tris, glycine) or sample contains primary amines.[4]Perform a buffer exchange of your sample into an amine-free buffer such as PBS, HEPES, or borate buffer using dialysis or a desalting column.[4][6]
Inaccessible Amine Groups: The primary amines on the target molecule are sterically hindered.[6]Consider using a PEG linker with a longer spacer arm.[6] In some cases, partial denaturation of the protein (if it doesn't compromise activity) may expose more reactive sites.[4]
Insufficient Molar Excess of PEG Reagent: The amount of this compound is not sufficient to achieve the desired degree of labeling.[4]Increase the molar excess of the this compound. A 10- to 50-fold molar excess is a common starting point.[1][4]
Protein Aggregation or Precipitation High Concentration of Organic Solvent: The final concentration of DMSO or DMF in the reaction is too high, causing protein denaturation.[6]Ensure the final concentration of the organic solvent in the reaction mixture is below 10% (v/v).[6][7]
Over-labeling of the Protein: A high degree of PEGylation can sometimes lead to protein aggregation.Optimize the molar ratio of this compound to the protein by performing trial reactions with varying molar excesses.[11]
Protein Instability at Reaction Temperature: The reaction temperature may be too high for the stability of your protein.[10]Conduct the reaction at a lower temperature, for example, 4°C for a longer incubation time (e.g., 2-4 hours or overnight).[1][10]
Inconsistent Results Moisture Contamination of Solid Reagent: Repeated opening and closing of the reagent vial can introduce moisture.[11]Aliquot the solid reagent into smaller, single-use vials upon receipt to minimize exposure to atmospheric moisture.
Degraded Organic Solvent: The anhydrous DMSO or DMF used has absorbed water over time.Use a fresh, unopened bottle of high-quality anhydrous solvent.[11]

Data Presentation

Table 1: Solubility of this compound

Solvent Solubility Notes
Dimethyl Sulfoxide (DMSO)SolubleCommonly used for preparing concentrated stock solutions.[1][7] Use anhydrous, amine-free grade.[2]
Dimethylformamide (DMF)SolubleAnother common solvent for stock solutions.[1][7] Ensure it is an amine-free grade.[11]
Dichloromethane (DCM)Soluble[1]
Tetrahydrofuran (THF)Soluble[1]
AcetonitrileSoluble[1]
Aqueous Buffers (e.g., PBS)LimitedIt is recommended to first dissolve in an organic solvent before diluting into the aqueous reaction buffer.[3][7]

Table 2: Effect of pH on the Half-life of NHS Esters in Aqueous Solution

pH Half-life of NHS Ester Reference
7.0 (at 4°C)4-5 hours[5]
7.4 (at 25°C)> 2 hours[12]
8.0 (at 25°C)1 hour[1]
8.6 (at 4°C)10 minutes[5]
9.0 (at 25°C)< 9 minutes[12]

Note: The stability of NHS esters is temperature-dependent, with higher temperatures accelerating hydrolysis.[11]

Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation with this compound

  • Protein Preparation:

    • Ensure the protein solution is in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, PBS, HEPES) at a pH between 7.2 and 8.5.[2][8]

    • If necessary, perform a buffer exchange using dialysis or a desalting column.[1]

    • Adjust the protein concentration to 1-10 mg/mL.[1]

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[3][4]

    • Immediately before use, dissolve the required amount of the reagent in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).[1][5]

    • Vortex briefly to ensure complete dissolution. Do not store the stock solution.[1]

  • Conjugation Reaction:

    • Calculate the volume of the this compound stock solution needed to achieve the desired molar excess over the protein (a 10- to 50-fold molar excess is a common starting point).[1][4]

    • Slowly add the calculated volume of the stock solution to the protein solution while gently stirring.[1]

    • Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[1][6]

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[1][5]

  • Quenching the Reaction:

    • Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to the reaction mixture to a final concentration of 20-50 mM.[1][8]

    • Incubate for 15-30 minutes at room temperature to quench any unreacted this compound.[1]

  • Purification of the PEGylated Protein:

    • Remove the unreacted this compound and byproducts from the PEGylated protein using size-exclusion chromatography (SEC) or dialysis.[1][5]

  • Analysis and Characterization:

    • Analyze the reaction products using SDS-PAGE to visualize the increase in molecular weight of the PEGylated protein.[10][13]

    • Further characterization can be performed using techniques such as HPLC, mass spectrometry, and functional assays to determine the degree of PEGylation and assess the biological activity of the conjugate.[5][13]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis protein_prep 1. Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) conjugation 3. Add PEG Stock to Protein (10-50x molar excess). Incubate 30-60 min RT or 2-4h at 4°C protein_prep->conjugation peg_prep 2. Prepare Fresh m-PEG12-NHS Ester Stock in Anhydrous DMSO or DMF peg_prep->conjugation quench 4. Quench Reaction with Tris or Glycine conjugation->quench purification 5. Purify Conjugate (SEC or Dialysis) quench->purification characterization 6. Characterize Product (SDS-PAGE, HPLC, MS) purification->characterization

Caption: Experimental workflow for protein PEGylation.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Labeling Efficiency? hydrolysis NHS Ester Hydrolyzed? start->hydrolysis Yes ph pH Optimal (7.2-8.5)? start->ph Yes buffer Amine-Free Buffer? start->buffer Yes molar_ratio Sufficient Molar Excess? start->molar_ratio Yes sol_hydrolysis Use Fresh Reagent & Anhydrous Solvent hydrolysis->sol_hydrolysis sol_ph Verify & Adjust pH ph->sol_ph sol_buffer Buffer Exchange to PBS/HEPES buffer->sol_buffer sol_molar_ratio Increase Molar Ratio molar_ratio->sol_molar_ratio

Caption: Troubleshooting logic for low PEGylation efficiency.

References

Validation & Comparative

A Comparative Guide to the Characterization of m-PEG12-NHS Ester Conjugated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to proteins, known as PEGylation, is a critical strategy for enhancing the therapeutic properties of biologics. The use of m-PEG12-NHS ester is a popular method for this modification, offering a defined PEG linker that can improve a protein's pharmacokinetic and pharmacodynamic profile.[1] This guide provides an objective comparison of the characterization of proteins conjugated with this compound against alternative methods, supported by experimental data and detailed protocols.

Introduction to this compound Conjugation

The this compound is a monofunctional PEGylation reagent that covalently attaches a 12-unit polyethylene glycol spacer to biomolecules.[1] This process is designed to enhance the solubility, stability, and circulation half-life of therapeutic proteins, while also reducing their immunogenicity.[2] The reagent consists of a methoxy-capped terminus to prevent crosslinking and an N-hydroxysuccinimidyl (NHS) ester reactive group that efficiently couples with primary amines, such as those on lysine (B10760008) residues and the N-terminus of proteins.[1][3]

The conjugation reaction occurs through nucleophilic acyl substitution, where a primary amine on the protein attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable and irreversible amide bond, with the release of the N-hydroxysuccinimide leaving group.[1] The reaction is pH-dependent, with optimal efficiency between pH 7.2 and 8.5.[3]

Characterization of PEGylated Proteins

Thorough characterization of the conjugated protein is crucial to ensure its quality and performance.[4] A suite of analytical techniques is necessary to confirm the covalent attachment of the PEG chain, determine the degree of PEGylation, and assess the integrity of the final product.

Analytical Techniques for Characterization

The primary methods for characterizing this compound conjugated proteins include Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). Each technique offers distinct advantages and provides complementary information about the conjugate.

FeatureSDS-PAGEHPLCMass Spectrometry
Primary Separation Principle Electrophoretic mobility based on sizeSize, charge, or hydrophobicityMass-to-charge ratio
Primary Application Routine purity assessment, Molecular Weight (MW) estimationSeparation, quantification, isoform analysisDefinitive MW determination, site of PEGylation, structural characterization
Resolution Moderate; can be difficult to resolve species with similar MW.[5]High; can resolve positional isomers and different degrees of PEGylation.[5]Very High; can resolve individual PEGylated species and their modifications.[5]
Sensitivity (LOD/LOQ) ng to µg range (Silver stain: ~0.2 ng, Coomassie: ~50 ng)[5]ng to µg range (LOD: ~3 µg/mL, LOQ: ~12.5 µg/mL)[5]High sensitivity and specificity.[6]
Strengths - Simple and widely available- Provides a quick visual confirmation of conjugation- Robust and reproducible[6]- Can be used for preparative scale[6]- Unambiguous identification of conjugation sites[6]- Precise mass determination[7]
Limitations - Limited resolution- Provides only an estimation of MW- Indirect measurement of Drug-to-Antibody Ratio (DAR) based on peak area[6]- High initial instrument cost- Complex data analysis[6]

Comparison with Alternative Conjugation Chemistries

While this compound is widely used, alternative PEGylation reagents offer different specificities and advantages. The choice of reagent depends on the desired homogeneity, preservation of specific protein functional sites, and the required stability of the conjugate.[8]

Featurem-PEG-NHS Esterm-PEG-Aldehydem-PEG-Maleimide
Target Functional Group Primary amines (Lysine, N-terminus)[9]N-terminal α-amino groups[9]Sulfhydryl groups (Cysteine)[8]
Reaction pH 7.2 - 8.5[3]5.0 - 6.0[8]6.5 - 7.5[8]
Linkage Formed Amide[9]Secondary amine (after reduction)Thioether[8]
Specificity Reacts with multiple available amines, potentially leading to a heterogeneous product.[8]High selectivity for the N-terminus under mildly acidic conditions.[9]Highly specific for free cysteine residues.[8]
Stability of Linkage Highly stable.[3]Stable.Stable, but can be susceptible to a retro-Michael reaction in the presence of other thiols.[10]
Key Advantage High reactivity and straightforward protocol.[8]Site-specific conjugation, leading to a more homogeneous product.[8]High specificity, useful when lysine modification is undesirable.[8]
Key Disadvantage Potential for product heterogeneity.[8]Slower reaction kinetics.Requires available free cysteine residues, which may necessitate protein engineering.[8]

Beyond traditional PEGylation, reversible PEGylation strategies and alternative polymers are also gaining traction. Reversible methods incorporate cleavable linkers (e.g., pH-sensitive, redox-sensitive) to release the native protein at a target site.[11] Alternative polymers like Polysarcosine (pSar) are being explored as non-immunogenic alternatives to PEG.[12][13]

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and characterization of this compound conjugated proteins.

Protocol 1: Protein Conjugation with this compound

This protocol outlines the general procedure for conjugating a protein with this compound.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2-8.5 (must be amine-free)[2]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[2]

  • Anhydrous DMSO or DMF[14]

  • Purification system (e.g., Size Exclusion Chromatography)

Procedure:

  • Protein Preparation: Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.[1]

  • This compound Preparation: Immediately before use, dissolve the required amount of this compound in a small volume of anhydrous DMSO or DMF to create a 10 mM stock solution.[1]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.[1]

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.[1]

  • Quench the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes at room temperature.[1]

  • Purification: Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted PEG reagent and quenching buffer.[2]

Protocol 2: Characterization by SDS-PAGE

This protocol is used to confirm the covalent attachment of the this compound to the protein by observing a shift in molecular weight.[4]

Materials:

  • Unlabeled protein sample

  • This compound labeled protein sample

  • SDS-PAGE gel and running buffer

  • Loading buffer

  • Protein stain (e.g., Coomassie Brilliant Blue)

Procedure:

  • Sample Preparation: Prepare samples of the unlabeled and labeled protein in loading buffer.

  • Gel Electrophoresis: Load the samples onto the SDS-PAGE gel and run the electrophoresis according to the manufacturer's instructions.

  • Staining: Stain the gel with Coomassie Brilliant Blue or a similar protein stain.[4]

  • Destaining: Destain the gel to visualize the protein bands.[4]

  • Analysis: Compare the bands of the labeled and unlabeled protein. A successful conjugation will show a band shift to a higher molecular weight for the labeled protein.[4]

Protocol 3: Characterization by HPLC

High-Performance Liquid Chromatography is a versatile technique for the separation and quantification of PEGylated proteins.[5]

Materials:

  • PEGylated protein sample

  • HPLC system with a suitable detector (e.g., UV)

  • Appropriate HPLC column (e.g., Size-Exclusion or Reversed-Phase)

  • Mobile Phases (specific to the chosen HPLC mode)

Procedure:

  • Sample Preparation: Dissolve the PEGylated protein sample in the mobile phase to a known concentration (e.g., 1 mg/mL) and filter through a 0.22 µm syringe filter.[5]

  • Injection and Separation: Inject a specific volume of the sample (e.g., 20 µL) onto the column. Elute the bound proteins using an appropriate gradient.[5]

  • Detection: Monitor the column effluent using a UV detector at 214 nm or 280 nm.[5]

  • Data Analysis: Integrate the peaks in the resulting chromatogram to determine the retention time and peak area of each species, allowing for quantification and purity assessment.[5]

Protocol 4: Characterization by Mass Spectrometry

Mass spectrometry provides precise molecular weight information for the intact protein and its PEGylated forms.[5]

Materials:

  • Purified PEGylated protein sample

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

  • Appropriate matrix (for MALDI) or solvent system (for ESI)

Procedure:

  • Sample Preparation: Prepare the sample according to the specific requirements of the mass spectrometer.

  • Mass Analysis: Analyze the sample to obtain the molecular weight of the conjugated protein.[7]

  • Data Analysis: Compare the observed molecular weight to that of the unmodified protein. The mass increase corresponds to the total PEG attached. Calculate the number of PEG molecules per protein.[7]

Visualizations

Diagrams illustrating the key processes and relationships in the characterization of this compound conjugated proteins.

cluster_reactants Reactants cluster_products Products Protein-NH2 Protein with Primary Amine PEG-Protein PEGylated Protein (Stable Amide Bond) Protein-NH2->PEG-Protein Nucleophilic Attack mPEG12-NHS This compound mPEG12-NHS->PEG-Protein NHS N-hydroxysuccinimide (Leaving Group) mPEG12-NHS->NHS Release

Caption: Reaction mechanism of this compound with a protein.

start Start: Protein Solution prep Prepare this compound Solution start->prep react Conjugation Reaction (1-2h RT or 2-4h 4°C) prep->react quench Quench Reaction (Add Tris or Glycine) react->quench purify Purification (SEC or Dialysis) quench->purify char Characterization (SDS-PAGE, HPLC, MS) purify->char end End: Purified & Characterized PEGylated Protein char->end

Caption: Experimental workflow for protein PEGylation and characterization.

start Desired Conjugate Properties? amine Target Primary Amines? start->amine Yes reversible Consider Reversible Linkers? start->reversible No n_term Target N-terminus? amine->n_term No nhs Use m-PEG-NHS Ester amine->nhs Yes (Lysine & N-term) cysteine Target Cysteines? maleimide Use m-PEG-Maleimide cysteine->maleimide Yes cysteine->reversible No n_term->cysteine No aldehyde Use m-PEG-Aldehyde n_term->aldehyde Yes (Site-specific) cleavable Use pH, Redox, or Enzyme Cleavable Linkers reversible->cleavable Yes

Caption: Decision tree for selecting a protein conjugation strategy.

References

A Researcher's Guide to Validating m-PEG12-NHS Ester Conjugation: A Mass Spectrometry-Centric Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a cornerstone strategy for enhancing the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals. The use of m-PEG12-NHS ester, a discrete PEGylation reagent, offers the advantage of precise modification. However, rigorous validation of the conjugation reaction is critical to ensure product quality, efficacy, and safety. Mass spectrometry (MS) stands out as a powerful tool for this purpose, providing definitive and detailed characterization. This guide presents an objective comparison of mass spectrometry with alternative analytical techniques for validating this compound conjugation, supported by experimental protocols and data.

The Gold Standard: Mass Spectrometry for Unambiguous Characterization

Mass spectrometry provides the most accurate and direct measurement of molecular weight, making it the gold standard for confirming PEGylation.[1][2] This technique allows for the precise determination of the number of PEG chains attached to the protein (the degree of PEGylation) and can even help identify the specific sites of modification.[3] The two most common MS techniques for analyzing PEGylated proteins are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS).[4]

MALDI-TOF MS is well-suited for the rapid analysis of complex mixtures and provides an accurate average molecular weight, allowing for the determination of the degree of PEGylation and the heterogeneity of the sample.[4][5] ESI-MS , often coupled with liquid chromatography (LC-MS), offers higher resolution and mass accuracy, enabling the separation of different PEGylated species before analysis and is amenable to automated workflows.[4][6]

Alternative and Complementary Validation Techniques

While mass spectrometry provides definitive data, other techniques offer valuable, often complementary, information and can be more accessible for routine analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying different species in a PEGylation reaction mixture.[1]

  • Size-Exclusion Chromatography (SEC-HPLC) separates molecules based on their hydrodynamic volume. It is effective for separating the larger PEGylated protein from the smaller, unreacted protein and for detecting aggregation.[1]

  • Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. The attachment of the hydrophilic PEG chain alters the protein's retention time, allowing for the separation of different PEGylated species.[1]

  • Ion-Exchange Chromatography (IEX-HPLC) separates molecules based on their net charge. PEGylation can shield charged residues on the protein surface, leading to a change in retention time and enabling the separation of isoforms.[1]

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used, accessible technique for visualizing the results of a PEGylation reaction. The increase in the hydrodynamic radius of the protein upon PEGylation leads to a shift in its migration on the gel, providing a qualitative or semi-quantitative assessment of the conjugation success.[3] However, the apparent molecular weight determined by SDS-PAGE can be inaccurate due to the interaction of the PEG chains with SDS.[3]

Native Polyacrylamide Gel Electrophoresis (Native-PAGE) separates proteins based on their size, shape, and native charge, avoiding the confounding interactions between PEG and SDS. This can result in better resolution and sharper bands compared to SDS-PAGE.[7]

Performance Comparison of Validation Techniques

FeatureMass Spectrometry (MALDI-TOF, ESI)HPLC (SEC, RP, IEX)SDS-PAGENative-PAGE
Primary Information Precise molecular weight, degree of PEGylation, site of conjugation.[1][2]Separation and quantification of unreacted protein, PEGylated species, and aggregates.[1]Apparent molecular weight shift, qualitative assessment of conjugation.[3]Separation based on native size, shape, and charge; improved resolution over SDS-PAGE.[7]
Resolution Very HighHighModerateModerate to High
Quantitative Capability Highly quantitative.[3]Quantitative, can determine the relative amounts of different species.Semi-quantitative at best, based on band intensity.[3]Semi-quantitative, based on band intensity.
Key Advantages Definitive and direct measurement.[1][2]High resolution, versatile for purification and analysis.[1]Simple, widely available, cost-effective.[3]Avoids PEG-SDS interaction, providing sharper bands.[7]
Key Disadvantages Requires specialized instrumentation, can be complex for polydisperse samples.[3]Indirect method for molecular weight, method development can be complex.Inaccurate apparent molecular weight, band broadening.[3]Migration is not solely dependent on molecular weight.

Experimental Protocols

Protocol 1: this compound Conjugation to a Protein

This protocol outlines a general procedure for conjugating this compound to a protein with accessible primary amines.

Materials:

  • Protein of interest

  • This compound

  • Amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., size-exclusion chromatography or dialysis)[8]

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL.[9]

  • This compound Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[8]

  • Conjugation Reaction: Add a 5 to 20-fold molar excess of the dissolved this compound to the protein solution with gentle mixing. The optimal molar ratio should be determined empirically for each protein.[8]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[8]

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.[8]

  • Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography or dialysis against a suitable buffer.[8]

Protocol 2: Validation by Mass Spectrometry (MALDI-TOF)

Materials:

  • Purified PEGylated protein sample

  • Unmodified protein control

  • MALDI matrix solution (e.g., sinapinic acid)

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Sample Preparation: Mix a small volume of the purified PEGylated protein sample with the MALDI matrix solution.[2]

  • Target Spotting: Spot 1-2 µL of the sample-matrix mixture onto the MALDI target plate and allow it to air dry.[2]

  • Mass Spectrometry Analysis: Insert the target plate into the MALDI-TOF mass spectrometer and acquire the mass spectrum in the appropriate mass range.[1]

  • Data Analysis: The mass spectrum will show a series of peaks corresponding to the unmodified protein and the protein with one, two, or more attached m-PEG12 moieties. The mass difference between the peaks will correspond to the mass of the this compound (~685.8 Da).

Protocol 3: Validation by HPLC (Size-Exclusion Chromatography)

Materials:

  • Purified PEGylated protein sample

  • Unmodified protein control

  • SEC column

  • HPLC system with UV detector

  • Mobile Phase (e.g., 150 mM Phosphate Buffer, pH 7.0)[10]

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject the purified PEGylated protein sample and the unmodified protein control onto the column.

  • Data Acquisition: Monitor the elution profile at 280 nm.

  • Data Analysis: Compare the chromatograms of the PEGylated and unmodified protein. The PEGylated protein will have a shorter retention time due to its larger hydrodynamic radius. The presence of a peak at the retention time of the unmodified protein in the PEGylated sample indicates incomplete reaction.

Protocol 4: Validation by SDS-PAGE

Materials:

  • Purified PEGylated protein sample

  • Unmodified protein control

  • Molecular weight markers

  • SDS-PAGE gel and running buffer

  • Loading buffer

  • Coomassie Brilliant Blue or other protein stain

Procedure:

  • Sample Preparation: Mix the protein samples with loading buffer and heat to denature.

  • Gel Electrophoresis: Load the samples and molecular weight markers onto the SDS-PAGE gel and run the electrophoresis.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain to visualize the protein bands.[2]

  • Data Analysis: Compare the migration of the PEGylated protein band to the unmodified protein band. A successful conjugation will result in a band shift to a higher apparent molecular weight for the PEGylated protein.

Visualizing the Workflow and Comparison

experimental_workflow Experimental Workflow for this compound Conjugation and Validation cluster_conjugation Conjugation cluster_validation Validation protein_prep Protein Preparation in Amine-Free Buffer reaction Conjugation Reaction protein_prep->reaction peg_prep This compound Solution Preparation peg_prep->reaction quench Quench Reaction reaction->quench purify Purification of Conjugate quench->purify ms Mass Spectrometry (MALDI-TOF / ESI-MS) purify->ms Characterize Purified Product hplc HPLC (SEC / RP / IEX) purify->hplc Characterize Purified Product sds_page SDS-PAGE purify->sds_page Characterize Purified Product native_page Native-PAGE purify->native_page Characterize Purified Product

Caption: Workflow for this compound conjugation and subsequent validation.

validation_comparison Comparison of Validation Techniques for PEGylation cluster_techniques Analytical Techniques cluster_information Information Obtained peg_conjugate PEGylated Protein Mixture ms Mass Spectrometry peg_conjugate->ms hplc HPLC peg_conjugate->hplc sds_page SDS-PAGE peg_conjugate->sds_page native_page Native-PAGE peg_conjugate->native_page ms_info Precise Mass Degree of PEGylation Site of PEGylation ms->ms_info hplc_info Purity Quantification Separation of Isoforms hplc->hplc_info sds_page_info Apparent MW Shift Qualitative Assessment sds_page->sds_page_info native_page_info Relative Size/Charge Improved Resolution native_page->native_page_info

Caption: Logical relationship of validation techniques for PEGylated proteins.

References

A Comparative Guide to Determining the Degree of PEGylation with m-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately quantifying the degree of PEGylation is essential for ensuring the efficacy, safety, and consistency of biotherapeutics. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, enhances the therapeutic properties of proteins by improving their pharmacokinetic and pharmacodynamic profiles.[1] The m-PEG12-NHS ester is a specific reagent used for this modification, targeting primary amines on proteins.[2] This guide provides an objective comparison of analytical techniques for determining the degree of PEGylation, with a focus on reactions utilizing this compound, supported by experimental protocols and data.

Method 1: PEGylation Using this compound and Quantification

The this compound is a monofunctional PEGylation reagent that covalently attaches a 12-unit PEG chain to biomolecules.[2] The N-hydroxysuccinimide (NHS) ester reacts efficiently with primary amines, such as the ε-amino groups of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[3][4]

Experimental Protocol: Protein PEGylation with this compound [2][3][5]

  • Reagent Preparation :

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.[5]

    • Prepare a protein solution (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.5). Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they compete with the reaction.[5][6]

    • Immediately before use, dissolve the required amount of this compound in an anhydrous, water-miscible organic solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[6]

  • Conjugation Reaction :

    • Calculate the volume of the this compound stock solution needed to achieve the desired molar excess over the protein. A starting point of a 10- to 50-fold molar excess is common.[3]

    • Slowly add the PEG stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[3]

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.[2]

  • Quenching the Reaction :

    • Add a quenching buffer (e.g., 1 M Tris or glycine, pH 7.5) to a final concentration of 50-100 mM to consume any unreacted NHS ester.[2]

    • Incubate for an additional 15-30 minutes at room temperature.[2]

  • Purification :

    • Remove unreacted PEG reagent and byproducts using size-exclusion chromatography (SEC) or dialysis.[2][3]

Comparative Analysis of Quantification Techniques

The choice of method for determining the degree of PEGylation depends on the required precision, available equipment, and the specific characteristics of the protein. A combination of techniques is often recommended for comprehensive characterization.[7]

Technique Principle Advantages Limitations
MALDI-TOF Mass Spectrometry Measures the mass-to-charge ratio of the intact protein. The mass increase corresponds to the number of attached PEG chains.[7]Provides direct and precise measurement of molecular weight and heterogeneity.[8][9]PEG polydispersity can complicate spectra. Requires specialized, high-resolution instrumentation.[7]
Size-Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic volume. PEGylation increases the protein's size, leading to earlier elution.[1]Robust, reproducible, and excellent for quantifying aggregates and removing unreacted PEG.[1][10]Resolution may be limited between the PEGylated conjugate and free PEG, especially for large PEGs.[1]
TNBS Assay 2,4,6-Trinitrobenzenesulfonic acid (TNBS) reacts with primary amines to produce a colored product. The reduction in free amines corresponds to the degree of PEGylation.[7]A simple and accessible colorimetric method.Can be subject to interference from other components in the sample. It is an indirect measurement.[11][12]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Quantifies the degree of PEGylation by comparing the integral of a PEG-specific signal to a protein-specific signal.[7][13]Provides an absolute, quantitative measurement without the need for standards.[13]Requires high sample concentrations and can be complex for large proteins. Lower throughput.[14]

dot graph TD; rankdir=LR; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

end

Workflow for PEGylation and subsequent quantification.

Detailed Experimental Protocols for Quantification

Protocol 1: MALDI-TOF Mass Spectrometry [15][16]

  • Sample Preparation :

    • Mix the purified PEGylated protein sample (e.g., 1 µL of a 1 mg/mL solution) with a suitable matrix solution (e.g., sinapinic acid) directly on the MALDI target plate.[16]

    • Allow the spot to air-dry completely.

  • Instrumental Analysis :

    • Acquire mass spectra in the appropriate mass range using a calibrated MALDI-TOF mass spectrometer.

  • Data Analysis :

    • Determine the average molecular weight of the unmodified (control) and PEGylated protein from their respective mass spectra.

    • Calculate the mass difference.

    • Degree of PEGylation = (Mass of PEGylated Protein - Mass of Unmodified Protein) / Mass of a single m-PEG12 chain.[17]

Protocol 2: Size-Exclusion Chromatography (SEC) [1]

  • System Preparation :

    • Equilibrate an SEC column suitable for the molecular weight range of the analytes with a mobile phase (e.g., phosphate-buffered saline, PBS).[1]

  • Sample Analysis :

    • Inject a known concentration of the purified PEGylated protein sample onto the column.

    • Run the separation isocratically and monitor the elution profile using a UV detector at 280 nm.[15]

  • Data Analysis :

    • Identify and integrate the peak areas corresponding to the PEGylated protein and any remaining unmodified protein.[15]

    • The relative percentage of each species can be determined from the peak areas. The degree of PEGylation can be estimated by comparing retention times to molecular weight standards.[16]

Protocol 3: TNBS Colorimetric Assay [7][12]

  • Sample Preparation :

    • Prepare solutions of your PEGylated protein and the unmodified control at the same concentration in a sodium bicarbonate buffer (0.1 M, pH 8.5).[7]

  • Reaction :

    • To wells of a 96-well plate, add a specific volume of the protein solution.

    • Add a small volume of TNBS solution (e.g., 0.1% in water) to each well.[7]

    • Incubate the plate at 37°C for 2 hours in the dark.[7]

    • Stop the reaction by adding SDS solution followed by HCl.[7]

  • Data Analysis :

    • Measure the absorbance at 345 nm.

    • Calculate the percentage of modified amines by comparing the absorbance of the PEGylated sample to the unmodified control.

    • The number of PEG molecules per protein can be estimated by multiplying the % modification by the total number of primary amines (lysine residues + N-terminus) in the protein.[7]

Comparison

Comparison of methods for determining PEGylation.

References

A Comparative Guide to the HPLC Analysis of m-PEG12-NHS Ester Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise analysis of reaction products is paramount. The covalent attachment of polyethylene (B3416737) glycol (PEG) to proteins and peptides, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of biomolecules. The m-PEG12-NHS ester is a common reagent used for this purpose, featuring a methoxy-capped 12-unit PEG chain and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines on biomolecules to form stable amide bonds.[1][2]

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the analysis of this compound reaction mixtures. The comparison is supported by a summary of experimental data and detailed methodologies to offer insights into reaction efficiency, product purity, and analytical approaches.

Comparison of Analytical Techniques

The analysis of a PEGylation reaction mixture, which typically contains the PEGylated product, unreacted protein or peptide, excess PEG reagent, and reaction byproducts, can be accomplished by several methods. HPLC is a powerful and versatile technique for this purpose, but other methods like Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy offer distinct advantages.[3][4]

Parameter RP-HPLC SEC-HPLC LC-MS NMR Spectroscopy
Primary Separation Principle HydrophobicityHydrodynamic Volume (Size)Hydrophobicity/Size coupled with mass-to-charge ratioChemical environment of atomic nuclei
Primary Application Purity assessment, separation of PEGylated species from unreacted protein/peptide and free PEG.[3]Analysis of aggregation, separation of large PEGylated proteins from smaller reactants.[3]Confirmation of molecular weight of conjugates, identification of PEGylation sites, and quantification.[5][6]Structural confirmation of PEG moiety, determination of the degree of PEGylation, and quantification.[7][8]
Resolution of PEGylated Species HighModerate to LowHighNot applicable for chromatographic separation
Sensitivity Moderate to High (detector dependent)ModerateHighLow to Moderate
Quantitative Accuracy High (with appropriate standards)ModerateHigh (with internal standards)High (with internal standard)
Throughput ModerateModerateModerateLow

Experimental Protocols

Detailed methodologies for a typical this compound conjugation reaction and its analysis by HPLC are provided below.

This compound Conjugation with a Model Protein (e.g., Lysozyme)

Materials:

  • Lysozyme

  • This compound

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.0[9]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[9]

  • Anhydrous Dimethylsulfoxide (DMSO)

  • HPLC system with a C18 reversed-phase column and a UV detector

Procedure:

  • Protein Preparation: Dissolve Lysozyme in the Reaction Buffer to a final concentration of 5 mg/mL.[1]

  • PEG Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 20 mg/mL.[1]

  • Conjugation Reaction: Add a 20-fold molar excess of the dissolved this compound to the Lysozyme solution. The final concentration of DMSO should not exceed 10% (v/v).[9] Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.[1]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM to consume any unreacted NHS ester.[9] Incubate for 15 minutes at room temperature.[1]

  • Sample Preparation for HPLC: The reaction mixture can be directly injected for analysis or purified prior to injection. For direct analysis, a small aliquot of the quenched reaction mixture is typically diluted with the HPLC mobile phase.

Reversed-Phase HPLC (RP-HPLC) Analysis

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[1]

  • Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30-40 minutes.

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30 °C.[10]

  • Detection: UV absorbance at 280 nm for protein and PEGylated protein.

  • Injection Volume: 10-20 µL.

Alternative Analytical Methodologies

Size-Exclusion HPLC (SEC-HPLC)

SEC-HPLC separates molecules based on their size in solution and is particularly useful for analyzing changes in molecular weight upon PEGylation and for detecting aggregation.[3][11]

Typical Chromatographic Conditions:

  • Column: SEC column with appropriate pore size for the expected molecular weight range.

  • Mobile Phase: Isocratic elution with a buffer such as 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.0.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 280 nm and/or a Refractive Index (RI) detector for the PEG species.[]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides mass information that confirms the successful conjugation and helps to determine the degree of PEGylation.[6][13]

Typical System Configuration:

  • An HPLC or UPLC system coupled to an electrospray ionization (ESI) mass spectrometer.

  • The chromatographic conditions are often similar to RP-HPLC, but buffers containing non-volatile salts must be avoided. Volatile buffers like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) are used instead.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to confirm the structure of the PEGylated product and to quantify the degree of PEGylation by comparing the integral of the PEG methylene (B1212753) protons (around 3.6 ppm) to specific proton signals of the protein or peptide.[7][8]

Experimental Workflow and Data Visualization

The following diagram illustrates a typical experimental workflow for the HPLC analysis of an this compound reaction mixture.

HPLC_Workflow cluster_prep Reaction Preparation cluster_reaction Conjugation cluster_analysis Analysis Protein Protein Solution (e.g., Lysozyme in Buffer) Conjugation Incubate (Room Temp, 2h) Protein->Conjugation PEG_Reagent This compound (in DMSO) PEG_Reagent->Conjugation Quenching Quench Reaction (Tris Buffer) Conjugation->Quenching HPLC_Injection Inject Sample onto HPLC Quenching->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation Detection UV Detection (280 nm) Separation->Detection Data_Analysis Data Analysis (Peak Integration) Detection->Data_Analysis

References

A Researcher's Guide to Size-Exclusion Chromatography for Purifying PEGylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purification of PEGylated proteins is a critical step in the development of biotherapeutics. The covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, known as PEGylation, enhances its therapeutic properties by increasing its hydrodynamic size, which can extend its circulatory half-life, improve stability, and reduce immunogenicity.[1][2][3] However, the PEGylation reaction is often incomplete and non-specific, resulting in a complex mixture of the desired PEGylated protein, unreacted native protein, excess PEG reagent, and various PEGylated isoforms.[3][]

This guide provides an objective comparison of Size-Exclusion Chromatography (SEC) with other common purification techniques, supported by experimental data and detailed protocols, to assist in the selection and optimization of purification strategies for PEGylated proteins.

Comparison of Chromatographic Purification Methods

High-Performance Liquid Chromatography (HPLC) is an essential tool for the purification and analysis of PEGylated proteins.[3] Several HPLC modes are employed, each separating molecules based on different physicochemical properties. The choice of method depends on the specific impurities to be removed and the desired level of resolution.[5] Size-Exclusion Chromatography (SEC) is a foundational technique, renowned for its ability to separate molecules based on their hydrodynamic radius.[][6] This makes it highly effective for separating the significantly larger PEGylated conjugates from the smaller native protein and free PEG molecules.[2][6]

Other powerful techniques include Ion-Exchange Chromatography (IEX), which separates based on net surface charge, and Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase Chromatography (RP-HPLC), which separate based on hydrophobicity.[][7] Often, a multi-step approach combining these orthogonal techniques is necessary to achieve the high purity required for therapeutic products.[8]

Performance Comparison of Key Chromatography Techniques

The following table summarizes the performance characteristics of the most common chromatography methods used in the purification of PEGylated proteins.

FeatureSize-Exclusion Chromatography (SEC)Ion-Exchange Chromatography (IEX)Hydrophobic Interaction Chromatography (HIC)Reversed-Phase HPLC (RP-HPLC)
Separation Principle Hydrodynamic Volume (Size)[6]Net Surface Charge[3][]Hydrophobicity (Non-denaturing)[]Hydrophobicity (Denaturing)[5]
Primary Application Removal of aggregates, unreacted protein, and free PEG.[2][5]Separation of positional isomers and species with different degrees of PEGylation.[][5]Purification of PEGylated proteins under non-denaturing conditions.[]High-resolution analysis of positional isomers and PEGylation sites.[5][9]
Advantages - Preserves protein structure and bioactivity. - Reliable and robust method.[2] - Directly addresses the primary change from PEGylation (size).[6]- High-resolution separation of isoforms.[5] - High loading capacity.[]- Orthogonal to SEC and IEX.[] - Maintains protein's native state.[5]- Very high resolution and efficiency.[5] - Compatible with mass spectrometry.[5]
Limitations - Cannot separate positional isomers.[2] - Lower resolution and throughput compared to IEX.[2] - PEG polydispersity can broaden peaks.[6]- PEG chains can shield protein charges, affecting separation.[] - Binding capacity can be significantly reduced for PEGylated proteins.[10]- Lower capacity compared to IEX.[] - Lower resolution between adjacent peaks.[]- Can cause protein denaturation due to organic solvents.[5] - PEGylated proteins may exhibit poor peak shapes.[5]

The PEGylation and Purification Workflow

The overall process, from the conjugation reaction to the final, purified product, involves several critical stages. The purification step is essential for isolating the desired mono-PEGylated protein from a heterogeneous mixture.

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & Analysis Protein Protein Preparation (Buffer Exchange) React PEGylation Reaction (Protein + PEG) Protein->React PEG PEG Reagent Preparation PEG->React Quench Quenching (Stop Reaction) React->Quench Incubation Purify Purification (e.g., SEC, IEX) Quench->Purify Reaction Mixture Analyze Characterization (SDS-PAGE, MS, HPLC) Purify->Analyze Collected Fractions Product Purified PEGylated Protein Analyze->Product

A schematic overview of the protein PEGylation workflow.[1]

In-Depth Focus: Size-Exclusion Chromatography

SEC separates molecules based on their size as they pass through a column packed with porous beads. Larger molecules, such as PEGylated proteins, cannot enter the pores and therefore travel a shorter path, eluting from the column first. Smaller molecules, like the unreacted native protein and free PEG, can enter the pores, increasing their path length and causing them to elute later. This principle makes SEC an intuitive and effective choice for a primary purification step.

SEC_Principle cluster_mixture cluster_column Separation in Column cluster_elution Elution Profile inj Sample Injection (Mixture) col_start SEC Column Head p1 col_start->p1 Larger molecules excluded (elute first) p4 col_start->p4 Smaller molecules enter pores (elute later) peg_prot PEG-Protein prot Protein peg_free Free PEG p2 p3 elute_peg_prot Fraction 1: PEG-Protein p3->elute_peg_prot p5 p6 elute_prot Fraction 2: Unreacted Protein p6->elute_prot bead1 bead2 bead3 bead4 elute_peg Fraction 3: Free PEG

Principle of SEC for separating PEGylated protein mixtures.

Experimental Protocol: SEC Purification

This section provides a representative protocol for the purification of a PEGylated protein using size-exclusion chromatography.

Objective: To separate the mono-PEGylated protein from the unreacted native protein, free PEG reagent, and high-molecular-weight aggregates.[1][5]

Materials and Instrumentation:

  • Chromatography System: An FPLC or HPLC system equipped with a UV detector, autosampler, and fraction collector.

  • Column: A silica-based SEC column suitable for the molecular weight range of the protein and its conjugate (e.g., TSKgel G3000SWXL).[5]

  • Mobile Phase (Elution Buffer): A buffer that maintains the protein's stability and prevents interaction with the stationary phase. A common choice is Phosphate-Buffered Saline (PBS) or a buffer containing 150 mM NaCl, 50 mM sodium phosphate, pH 7.0.

  • Sample: The quenched reaction mixture from the PEGylation reaction, clarified by centrifugation or filtration (0.22 µm filter).

Purification Procedure:
  • System and Column Equilibration:

    • Thoroughly degas the mobile phase to prevent bubble formation.

    • Purge the chromatography system with the mobile phase.

    • Equilibrate the SEC column by washing it with at least two column volumes of the mobile phase at the intended flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved on the UV detector.[5]

  • Sample Preparation:

    • If necessary, concentrate the reaction mixture.

    • Dilute the sample in the mobile phase to a suitable concentration (e.g., 1-10 mg/mL).[1] High concentrations can lead to viscosity issues and peak broadening.

  • Sample Injection and Elution:

    • Inject a defined volume of the prepared sample onto the equilibrated column (e.g., 20-100 µL).[5]

    • Perform an isocratic elution with the mobile phase at a constant flow rate. The total run time should be sufficient for all components to elute (typically 1.0-1.5 column volumes).

  • Detection and Fraction Collection:

    • Monitor the column eluate using a UV detector, typically at 280 nm for proteins.[5]

    • Collect fractions corresponding to the different peaks observed in the chromatogram. The first major peak is typically aggregates, followed by the PEGylated conjugate, and then the native protein.

  • Analysis of Fractions:

    • Analyze the collected fractions using SDS-PAGE and/or mass spectrometry to confirm the identity and purity of the contents in each peak.[1]

    • Pool the fractions containing the purified PEGylated protein of desired purity.

Expected Results:

The chromatogram will typically show several peaks. The PEGylated protein will elute earlier than the unreacted, smaller native protein due to its larger hydrodynamic volume. On an SDS-PAGE gel, the purified fraction corresponding to the PEGylated protein will show a band at a higher apparent molecular weight compared to the band for the native protein.[1]

References

A Head-to-Head Comparison: m-PEG12-NHS Ester vs. Alternative PEGylation Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a PEGylation reagent is a critical step in optimizing the therapeutic properties of biomolecules. The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Benefits of this modification include increased solubility, extended in vivo circulation time, reduced immunogenicity, and improved stability.

This guide provides an objective comparison of m-PEG12-NHS ester with other common PEGylation reagents. The performance of these reagents will be evaluated based on conjugation chemistry, efficiency, and the stability of the resulting conjugate, supported by experimental data and detailed protocols.

Understanding this compound

This compound is a monofunctional PEGylation reagent featuring a methoxy-capped 12-unit polyethylene glycol chain and an N-hydroxysuccinimide (NHS) ester reactive group. The m-PEG portion provides hydrophilicity and steric shielding, while the NHS ester selectively reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins) under mild conditions (pH 7-9) to form a stable amide linkage. The 12-unit PEG linker offers a balance between enhancing the solubility and stability of the conjugated biomolecule while aiming to minimize steric hindrance that could impede its biological activity.

Comparison of PEGylation Reagent Performance

The choice of PEGylation reagent significantly influences the outcome of the conjugation process. Key performance indicators include the reaction chemistry, conjugation efficiency, and the stability of the resulting linkage. This section compares this compound with other classes of PEGylation reagents.

Reactive Group Chemistry and Specificity
Reagent ClassReactive GroupTarget Functional GroupResulting LinkageReaction pHKey Advantages & Considerations
m-PEG-NHS Ester N-hydroxysuccinimide EsterPrimary Amines (-NH₂)Stable Amide Bond7.2-8.5Advantages: High reactivity with abundant amine groups on biomolecules; forms a highly stable amide bond. Considerations: Susceptible to hydrolysis in aqueous solutions, which is a competing reaction; can lead to a heterogeneous mixture of products due to multiple lysine residues on proteins.
m-PEG-Maleimide MaleimideSulfhydryls (-SH)Stable Thioether Bond6.5-7.5Advantages: Highly specific for less abundant free thiols, allowing for site-specific modification. Considerations: The thioether bond can undergo a reverse Michael addition reaction, particularly in the presence of other thiols.
m-PEG-Aldehyde AldehydePrimary Amines (-NH₂)Secondary Amine Bond (via reductive amination)~6.0-7.0 (for N-terminal specificity)Advantages: Can achieve site-specific N-terminal PEGylation by controlling the reaction pH. Considerations: Requires a reducing agent (e.g., sodium cyanoborohydride) for the reaction to proceed.
Branched PEGs (e.g., 2-arm PEG-NHS) N-hydroxysuccinimide EsterPrimary Amines (-NH₂)Stable Amide Bonds7.2-8.5Advantages: Provides a greater hydrodynamic volume compared to linear PEGs of the same molecular weight, potentially leading to longer in vivo circulation. Considerations: Increased steric hindrance may have a more pronounced effect on the biological activity of the conjugated molecule.
Impact of PEG Chain Length on Bioconjugate Properties

The length of the PEG chain is a critical parameter that can be tailored to optimize the desired characteristics of the bioconjugate.

PropertyShort Chain (e.g., m-PEG4)Medium Chain (e.g., m-PEG12)Long Chain (e.g., m-PEG24)
Solubility Enhancement ModestSignificantPronounced
In Vivo Half-life Modest IncreaseSignificant IncreaseMost Pronounced Increase
Immunogenicity Reduction ModerateSignificantStrong
Steric Hindrance MinimalModerateHigh
Potential Impact on Bioactivity Lower potential for reductionBalancedHigher potential for reduction

Experimental Protocols

To facilitate a direct comparison of PEGylation reagents, the following are detailed protocols for key experiments.

Protocol 1: Determination of the Degree of PEGylation by SEC-HPLC

Objective: To separate and quantify the different PEGylated species and determine the average number of PEG molecules conjugated to a protein.

Materials:

  • PEGylated protein sample

  • Unmodified protein control

  • Size-Exclusion Chromatography (SEC) column (e.g., Superdex 200)

  • HPLC system with a UV detector

  • Mobile Phase (e.g., Phosphate Buffered Saline, pH 7.4)

Procedure:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Prepare the PEGylated and unmodified protein samples at a concentration of approximately 1 mg/mL in the mobile phase.

  • Injection: Inject a defined volume (e.g., 20 µL) of each sample onto the column.

  • Data Acquisition: Monitor the elution profile at 280 nm.

  • Data Analysis:

    • The chromatogram will show peaks corresponding to the unmodified protein and the protein conjugated with one, two, or more PEG chains.

    • The degree of PEGylation is determined by calculating the weighted average of the peak areas corresponding to the different PEGylated species.

Protocol 2: In Vitro Stability Assay (Proteolytic Degradation)

Objective: To assess the resistance of the PEGylated protein to enzymatic degradation.

Materials:

  • PEGylated protein and unmodified control

  • Protease (e.g., trypsin, chymotrypsin)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Quenching Solution (e.g., protease inhibitor cocktail or 10% trifluoroacetic acid)

  • RP-HPLC system

Procedure:

  • Sample Preparation: Prepare solutions of the PEGylated and unmodified proteins at a known concentration in the reaction buffer.

  • Reaction Initiation: Add the protease to each protein solution at a specific enzyme-to-substrate ratio (e.g., 1:50 w/w).

  • Incubation: Incubate the reaction mixtures at 37°C.

  • Time Points: At various time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction and stop the degradation by adding the quenching solution.

  • Analysis: Analyze the samples by RP-HPLC to quantify the amount of intact protein remaining.

  • Data Analysis: Plot the percentage of intact protein versus time to determine the degradation rate for both the PEGylated and unmodified protein.

Protocol 3: Cell-Based Bioactivity Assay (e.g., Cytotoxicity Assay for an Antibody-Drug Conjugate)

Objective: To determine the biological activity of a PEGylated therapeutic by measuring its effect on cell viability.

Materials:

  • Target cancer cell line

  • Cell culture medium and supplements

  • PEGylated and non-PEGylated antibody-drug conjugates (ADCs)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, resazurin)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the PEGylated and non-PEGylated ADCs and add them to the cells. Include untreated cells as a control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.

  • Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control for each concentration of the ADCs. Plot the viability against the logarithm of the concentration and determine the IC₅₀ (half-maximal inhibitory concentration) for both the PEGylated and non-PEGylated ADCs.

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex processes. The following sections provide Graphviz DOT scripts for generating diagrams related to PEGylation.

Reaction of this compound with a Protein

G reagent This compound reaction Nucleophilic Acyl Substitution (pH 7.2-8.5) reagent->reaction protein Protein (with primary amines, e.g., Lysine) protein->reaction conjugate PEGylated Protein (Stable Amide Bond) reaction->conjugate byproduct N-hydroxysuccinimide reaction->byproduct

Caption: Reaction mechanism of this compound with a protein.

Experimental Workflow for Comparing PEGylation Reagents

G cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis protein Target Protein reaction1 PEGylation Reaction 1 protein->reaction1 reaction2 PEGylation Reaction 2 protein->reaction2 reagent1 This compound reagent1->reaction1 reagent2 Alternative Reagent (e.g., m-PEG-Maleimide) reagent2->reaction2 purification Purification (e.g., SEC) reaction1->purification reaction2->purification degree Degree of PEGylation (SEC-HPLC, MS) purification->degree stability Stability Assays (Thermal, Proteolytic) purification->stability bioactivity Bioactivity Assays purification->bioactivity G start Target Functional Group? amines Primary Amines (-NH2) start->amines Amines thiols Sulfhydryls (-SH) start->thiols Thiols specificity Site-Specific Modification Required? amines->specificity maleimide m-PEG-Maleimide thiols->maleimide nhs m-PEG-NHS Ester aldehyde m-PEG-Aldehyde yes Yes specificity->yes Yes no No specificity->no No yes->aldehyde no->nhs

A Head-to-Head Comparison: m-PEG12-NHS Ester vs. Maleimide-PEG for Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to proteins, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic and diagnostic properties of biomolecules. This guide provides a comprehensive comparison of two popular PEGylation reagents: m-PEG12-NHS ester, which targets primary amines, and maleimide-PEG, which selectively reacts with sulfhydryl groups. Understanding the distinct chemistries, performance characteristics, and experimental considerations of each is paramount for researchers, scientists, and drug development professionals seeking to design effective and homogenous bioconjugates.

Chemical Properties and Reaction Mechanisms

The fundamental difference between this compound and maleimide-PEG lies in their reactive moieties, which dictate their target residues on a protein.

This compound: This reagent features an N-hydroxysuccinimide (NHS) ester at one end of a 12-unit PEG chain. The NHS ester is highly reactive towards primary amines (-NH₂), which are abundantly found on the N-terminus of proteins and the side chains of lysine (B10760008) residues.[1][2] The conjugation reaction is a nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable and irreversible amide bond and the release of an N-hydroxysuccinimide leaving group.[1]

Maleimide-PEG: This reagent contains a maleimide (B117702) group, which exhibits high selectivity for sulfhydryl groups (-SH) found in cysteine residues.[2][3] The reaction proceeds via a Michael addition, where the nucleophilic thiol group attacks one of the double-bonded carbons in the maleimide ring.[4][5] This forms a stable thioether bond, a reaction that is approximately 1,000 times faster with thiols than with amines at a neutral pH, ensuring high specificity.[4][5]

Reaction Mechanism: this compound with a Primary Amine

G A Prepare Protein Solution (1-10 mg/mL in amine-free buffer) C Add 10-20x molar excess of PEG-NHS to protein solution A->C B Prepare this compound Solution (e.g., 10 mM in DMSO/DMF) B->C D Incubate (1-2h at RT or 2-4h at 4°C) C->D E Quench Reaction (50-100 mM Tris or Glycine) D->E F Purify Conjugate (e.g., Size-Exclusion Chromatography) E->F G A Prepare Protein Solution (1-10 mg/mL in degassed, thiol-free buffer) B Optional: Reduce Disulfides (Add TCEP, incubate 30-60 min) A->B D Add 10-20x molar excess of Maleimide-PEG to protein solution B->D C Prepare Maleimide-PEG Solution (e.g., 10 mM in DMSO/DMF) C->D E Incubate (1-4h at RT or overnight at 4°C) D->E F Optional: Quench Reaction (Add small molecule thiol) E->F G Purify Conjugate (e.g., Size-Exclusion Chromatography) F->G

References

A Researcher's Guide to Amine Labeling: Alternatives to m-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent modification of proteins and biomolecules through amine labeling is a foundational technique. The m-PEG12-NHS ester has been a staple reagent for this purpose, valued for its ability to conjugate a 12-unit polyethylene (B3416737) glycol (PEG) spacer to primary amines, such as those on lysine (B10760008) residues. However, the expanding requirements of bioconjugation—demanding greater reaction efficiency, stability, and specific physicochemical properties—have driven the development of numerous alternatives.

This guide provides an objective comparison of key alternatives to this compound. We will explore variations in both the amine-reactive group and the PEG linker itself, presenting quantitative data, detailed experimental protocols, and workflow diagrams to help you select the optimal reagent for your application.

I. Alternatives Based on the Amine-Reactive Group

While the N-hydroxysuccinimide (NHS) ester is effective, its primary drawback is its susceptibility to hydrolysis in the aqueous buffers required for protein labeling.[1] This competing side reaction can lower conjugation efficiency and reproducibility.[2] Several alternatives offer improved stability and performance.

  • TFP (2,3,5,6-tetrafluorophenyl) Esters: TFP esters are significantly more resistant to hydrolysis than NHS esters, especially at the slightly basic pH required for efficient amine labeling.[2][3][4] This enhanced stability can lead to higher and more consistent conjugation yields, allowing for the use of a smaller excess of labeling reagent.[2][3]

  • Sulfo-NHS Esters: These reagents incorporate a sulfonate group (-SO₃⁻) on the succinimide (B58015) ring.[5] This modification renders the molecule water-soluble and membrane-impermeable.[5][6][7] This makes Sulfo-NHS esters the superior choice for specifically labeling proteins on the surface of live cells without labeling intracellular proteins.[6]

  • STP (4-sulfo-2,3,5,6-tetrafluorophenyl) Esters: STP esters combine the benefits of TFP and Sulfo-NHS esters, offering both high hydrolytic stability and water solubility.[8][9][10]

  • SDP (Sulfodichlorophenol) Esters: SDP esters are reported to be even more stable against hydrolysis than NHS and TFP esters, providing a greater degree of control over the conjugation reaction.[9][10]

II. Alternatives Based on PEG Chain Length

The length of the PEG chain is a critical design parameter that profoundly impacts the properties of the final bioconjugate.[11][12] Alternatives to the 12-unit PEG chain are widely available, typically ranging from 2 to 24 or more PEG units.

  • Shorter PEG Chains (e.g., m-PEG4-NHS): Shorter linkers minimize the steric hindrance imposed by the PEG chain. This is crucial when the labeled protein's binding site is sensitive and biological activity must be maximally preserved.[11] However, they offer more modest improvements in solubility and in-vivo circulation time compared to longer chains.[11]

  • Longer PEG Chains (e.g., m-PEG24-NHS): Longer PEG chains provide a more pronounced "stealth" effect, significantly increasing the hydrodynamic radius of the conjugate.[12][13] This leads to longer plasma half-lives, reduced clearance rates, and decreased immunogenicity.[12][14] The trade-off can be a greater potential for reduced biological activity due to increased steric masking of the protein's functional domains.[11]

Quantitative Data Presentation

The selection of a labeling reagent is often a balance between reactivity, stability, and solubility. The tables below summarize key quantitative data to facilitate an informed decision.

Table 1: Hydrolytic Stability of Amine-Reactive Esters

pH TFP Ester Half-life (t₁/₂) NHS Ester Half-life (t₁/₂)
7.0 ~13.5 hours ~5.8 hours
8.0 ~5.8 hours ~55 minutes
10.0 ~6.0 hours ~39 minutes

Data derived from a study on self-assembled monolayers and may vary for solution-phase kinetics.[2][15] Additional studies report the half-life of NHS esters at pH 8.6 can be as short as 10 minutes.[1][16]

Table 2: Comparison of Key Reagent Properties

Feature NHS Ester Sulfo-NHS Ester TFP Ester STP Ester
Water Solubility Low (requires co-solvent like DMSO/DMF)[6] High (water-soluble)[3][6] Low (requires co-solvent like DMSO/DMF)[3] High (water-soluble)[9]
Membrane Permeability Permeable[6][12] Impermeable[2][11][17] Permeable Impermeable
Optimal Reaction pH 7.2 - 8.5[18] 7.2 - 8.5 7.0 - 10.0[18][19] 7.0 - 9.0
Primary Application General protein labeling[12] Cell surface protein labeling[11][15] Applications requiring high stability/efficiency[2] Water-soluble labeling requiring high stability

| Typical Efficiency | ~20-35% (at 1-2.5 mg/mL protein)[20][21] | High in aqueous buffers | Generally higher than NHS due to stability | High in aqueous buffers |

Experimental Protocols

Accurate and reproducible labeling depends on a robust experimental protocol. Below are detailed methodologies for a general protein labeling experiment using NHS or TFP esters.

Protocol 1: General Protein Labeling with an Amine-Reactive PEG Ester

This protocol provides a typical procedure for labeling an IgG antibody but can be adapted for other proteins.

A. Materials:

  • Protein solution (2-5 mg/mL in an amine-free buffer)

  • Amine-free reaction buffer: 0.1 M sodium bicarbonate or sodium borate, pH 8.3-8.5.[8][22] Phosphate-buffered saline (PBS) can also be used, but the pH should be adjusted upwards.[20]

  • m-PEGn-NHS/TFP Ester reagent

  • Anhydrous DMSO or DMF[22]

  • Quenching buffer: 1 M Tris-HCl or 1 M Glycine (B1666218), pH 7.5-8.0[3][22]

  • Purification: Desalting column (e.g., Sephadex G-25) or dialysis cassette[3]

B. Procedure:

  • Buffer Exchange: Ensure the protein is in the appropriate amine-free reaction buffer. Buffers containing Tris or glycine will compete with the protein for the labeling reagent and must be removed, for example, by dialysis or using a desalting column.[8][20] The protein concentration should be at least 2 mg/mL for optimal results.[9][23]

  • Prepare Reagent Stock: Immediately before use, allow the vial of the PEG ester to equilibrate to room temperature to prevent moisture condensation.[3] Dissolve the reagent in anhydrous DMSO or DMF to a concentration of 10 mg/mL or 10 mM.[3][22]

  • Labeling Reaction: While gently stirring the protein solution, add a 5- to 20-fold molar excess of the dissolved PEG ester.[6][11] The final concentration of the organic solvent (DMSO/DMF) should be kept below 10% (v/v) to avoid protein denaturation.[1][11]

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[3][6] TFP ester reactions may be incubated for 30 minutes at room temperature or 2 hours on ice.[24]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.[3][22] This step hydrolyzes any remaining reactive ester.

  • Purification: Remove the excess, non-reacted labeling reagent and reaction byproducts (e.g., N-hydroxysuccinimide) using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).[1][3]

Protocol 2: Determination of Degree of Labeling (DOL)

For PEG-esters conjugated to a fluorescent dye, the DOL can be determined spectrophotometrically.

  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength for the dye (Aₘₐₓ).[22]

  • Calculate the protein concentration, correcting for the dye's absorbance at 280 nm: Protein Conc. (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein where CF is the dye's correction factor (A₂₈₀ / Aₘₐₓ) and ε_protein is the molar extinction coefficient of the protein.[22]

  • Calculate the dye concentration: Dye Conc. (M) = Aₘₐₓ / ε_dye where ε_dye is the molar extinction coefficient of the dye.

  • Calculate the DOL: DOL = Dye Concentration / Protein Concentration

Visualizations: Workflows and Reaction Pathways

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis p1 Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) r1 Add Molar Excess of Ester to Protein p1->r1 p2 Prepare Fresh PEG-Ester Stock in DMSO/DMF p2->r1 r2 Incubate (RT for 1h or 4°C for 2h+) r1->r2 r3 Quench Reaction (e.g., with Tris) r2->r3 a1 Purify Conjugate (Desalting Column or Dialysis) r3->a1 a2 Characterize (e.g., SDS-PAGE, MS) a1->a2 a3 Assess Functionality (Activity/Binding Assay) a2->a3

Caption: General experimental workflow for protein labeling with amine-reactive esters.

G Start Protein-NH2 + PEG-Ester Amine Aminolysis (Desired Reaction) Start->Amine k_amine Hydro Hydrolysis (Side Reaction) Start->Hydro k_hydrolysis Water + H2O Product Stable Amide Bond (PEG-Protein) Amine->Product Waste Inactive Acid (Non-reactive) Hydro->Waste Water->Hydro

Caption: Competing reaction pathways for amine-reactive esters in aqueous buffer.

G q1 What is the primary goal? a1 Label cell surface proteins q1->a1 a2 Maximize yield/ reproducibility q1->a2 a3 Preserve protein activity (steric concerns) q1->a3 a4 Increase in vivo circulation time q1->a4 r1 Use a Sulfo-NHS or STP Ester a1->r1 r2 Use a TFP or STP Ester a2->r2 r3 Use a Short PEG Chain (e.g., PEG4) a3->r3 r4 Use a Long PEG Chain (e.g., PEG24) a4->r4

Caption: Decision guide for selecting an appropriate amine-labeling reagent.

References

A Comparative Guide to the Stability of m-PEG12-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficiency and reproducibility of bioconjugation reactions are paramount. The stability of the reagents used, such as m-PEG12-NHS ester, is a critical factor that directly impacts the outcome of PEGylation. This guide provides an objective comparison of the stability of this compound with other alternatives, supported by experimental data and detailed protocols, to facilitate informed decisions in your research.

The primary challenge in using N-hydroxysuccinimide (NHS) esters in aqueous solutions is the competition between the desired reaction with primary amines (aminolysis) and the undesirable reaction with water (hydrolysis).[1] This hydrolysis renders the PEG reagent inactive, leading to lower conjugation yields.[2][3] The stability of an NHS ester is often quantified by its half-life (t½), the time it takes for 50% of the reagent to hydrolyze.[2]

Key Factors Influencing Stability

The stability of m-PEG-NHS esters is not intrinsic but is highly dependent on the experimental conditions. The most critical factors include:

  • pH: The rate of hydrolysis increases dramatically with increasing pH.[2][4] While the aminolysis reaction is more efficient at a slightly alkaline pH (optimally 7.2-8.5) where primary amines are deprotonated and more nucleophilic, a higher pH also accelerates hydrolysis.[2][5]

  • Temperature: Higher temperatures increase the rate of hydrolysis.[6] Reactions are often performed at room temperature for shorter durations or at 4°C for longer incubations to mitigate hydrolysis.[6]

  • Moisture: m-PEG-NHS esters are highly sensitive to moisture.[2][7] Proper storage and handling, such as storing at -20°C under desiccated conditions and allowing the vial to equilibrate to room temperature before opening, are crucial to prevent premature hydrolysis.[2][3]

Comparative Stability Data

The stability of the NHS ester is a key performance indicator. The following table summarizes the hydrolysis half-life of generic PEG-NHS esters at various pH values. It is important to note that while the linker between the PEG and the NHS ester can influence stability, the pH remains the most dominant factor.[1] The stability of the NHS ester itself is not significantly dependent on the length of the PEG chain.[8]

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
7.0Ambient~7 hours
7.4Not specified> 120 minutes
8.0Not specified1 hour
8.5Not specifiedNot specified
8.6410 minutes
9.0Not specified< 9 minutes

Data compiled from multiple sources.[8][9][10][11]

Alternative Amine-Reactive Esters

Tetrafluorophenyl (TFP) esters have emerged as a more stable alternative to NHS esters for amine-reactive bioconjugation.[10] TFP esters exhibit significantly greater stability against hydrolysis, particularly at the higher pH values optimal for conjugation.[10] This increased stability can lead to higher conjugation efficiencies and better reproducibility.[10]

Experimental Protocols

Accurate assessment of the stability and reactivity of this compound is essential for successful and reproducible bioconjugation.

Protocol 1: Spectrophotometric Assessment of NHS Ester Reactivity

This method provides a rapid, qualitative assessment of the presence of active NHS esters by measuring the release of N-hydroxysuccinimide (NHS) upon base-induced hydrolysis.[9][12] NHS has a characteristic absorbance at 260 nm.[12]

Materials:

  • This compound reagent

  • Anhydrous DMSO or DMF

  • Amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.5)[9]

  • 0.5 N NaOH[9]

  • Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare a 1-2 mg/mL solution of the this compound in the amine-free buffer. If necessary, first dissolve the reagent in a small amount of anhydrous DMSO or DMF and then dilute with the buffer.[9][12]

  • Prepare a control sample containing only the buffer (and organic solvent if used).[12]

  • Zero the spectrophotometer at 260 nm using the control sample.[9]

  • Measure the absorbance of the NHS ester solution. This represents any pre-existing hydrolyzed NHS.[9]

  • To a known volume of the NHS ester solution, add a sufficient amount of 0.5 N NaOH to induce rapid hydrolysis and mix well.[9]

  • Immediately measure the absorbance at 260 nm again.[9]

Interpretation:

A significant increase in absorbance after the addition of NaOH indicates the presence of active, unhydrolyzed NHS esters.[9][12]

Protocol 2: HPLC-Based Quantification of NHS Ester Degradation

For a more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the active NHS ester from its hydrolysis byproducts.[4]

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the this compound in a suitable solvent (e.g., acetonitrile (B52724) or a buffer with a known slow hydrolysis rate, such as pH 6-7) to a known concentration.[4]

  • Chromatography: Use an HPLC method capable of separating the NHS ester from its more polar hydrolysis products. A reverse-phase C18 column or Hydrophilic Interaction Chromatography (HILIC) can be used.[4]

  • Detection: Use a UV detector set to a wavelength where both the NHS ester and the NHS byproduct can be detected (e.g., 220 nm or 260 nm).[4]

  • Quantification: Prepare calibration standards of pure NHS and, if available, the carboxylic acid byproduct. By comparing the peak areas of the sample to the calibration standards, the percentage of active versus hydrolyzed ester can be accurately determined.[4]

Visualizations

The following diagrams illustrate the key chemical pathways and experimental workflows involved in assessing the stability of this compound conjugates.

Competing Reactions of this compound mPEG_NHS This compound PEG_Conjugate Stable PEG-Amide Conjugate mPEG_NHS->PEG_Conjugate Aminolysis (Desired Reaction) Hydrolyzed_PEG Inactive PEG-Acid mPEG_NHS->Hydrolyzed_PEG Hydrolysis (Competing Reaction) Primary_Amine Primary Amine (R-NH2) Water Water (H2O) NHS_byproduct1 NHS PEG_Conjugate->NHS_byproduct1 releases NHS_byproduct2 NHS Hydrolyzed_PEG->NHS_byproduct2 releases

Caption: Competing aminolysis and hydrolysis pathways for this compound.

Workflow for Spectrophotometric Stability Assessment start Start prep_reagent Prepare m-PEG12-NHS solution in buffer start->prep_reagent prep_blank Prepare blank (buffer only) start->prep_blank measure_initial Measure initial absorbance (A_initial) prep_reagent->measure_initial zero_spec Zero spectrophotometer at 260 nm with blank prep_blank->zero_spec zero_spec->measure_initial add_base Add NaOH to induce hydrolysis measure_initial->add_base measure_final Immediately measure final absorbance (A_final) add_base->measure_final compare Compare A_final and A_initial measure_final->compare active Active NHS Ester (A_final > A_initial) compare->active Yes inactive Inactive/Hydrolyzed (A_final ≈ A_initial) compare->inactive No end End active->end inactive->end

Caption: Experimental workflow for assessing NHS ester reactivity.

References

A Researcher's Guide to Functional Assays for Validating PEGylated Protein Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a PEGylated protein's functional activity is a critical step in the development of biotherapeutics. The covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, known as PEGylation, is a widely adopted strategy to enhance its pharmacokinetic and pharmacodynamic properties, such as extending its circulating half-life, improving stability, and reducing immunogenicity.[1][2] However, the addition of the PEG moiety can also present challenges, including sterically hindering the protein's interaction with its target, which may lead to a reduction in its biological activity.[1][3]

Therefore, a comprehensive functional characterization using a panel of orthogonal assays is crucial to fully understand the impact of PEGylation. This guide provides an objective comparison of common functional assays used to validate the efficacy of these modified biotherapeutics, supported by experimental data and detailed protocols.

Comparative Analysis of Functional Assays

The selection of an appropriate functional assay is contingent on the protein's mechanism of action. Below is a comparison of the most common assay formats for key classes of PEGylated protein therapeutics.

Quantitative Comparison of In Vitro Activity: PEGylated vs. Non-PEGylated Proteins

The impact of PEGylation on a protein's in vitro bioactivity is highly dependent on the protein itself, the size and structure of the PEG molecule, and the site of attachment. The following table summarizes representative data from various studies.

ProteinPEG MoietyAssay TypeKey ParameterIn Vitro Bioactivity (Relative to Native Protein)Key Findings
Interferon-α2a 40 kDa branched PEGAntiviral AssayEC50~7%A significant reduction in in vitro antiviral activity was observed, but the improved pharmacokinetic profile allows for less frequent dosing.[4]
Interferon-α2b 20 kDa linear PEGAntiviral AssayEC50~45%This demonstrates a higher retention of biological activity compared to larger or differently linked PEG molecules.[4]
Interferon-α2b 40 kDa Y-shaped PEGAntiviral AssayEC50~7%Highlights the significant impact of both PEG size and conjugation chemistry on activity.[4]
α-Chymotrypsin 5 kDa linear mPEGEnzymatic Assaykcat/KM~50% decreaseThe catalytic efficiency of the enzyme was reduced by approximately half.[2]
Asparaginase mPEG-propionaldehydeEnzymatic AssayIn vitro activity82-93% retentionHigh retention of enzymatic activity was observed post-PEGylation.[2]
Anti-p185(HER-2) scFv 20 kDa PEGReceptor Binding AssayApparent Affinity~20%A 5-fold reduction in apparent affinity was noted, primarily due to a slower on-rate.[4]
Exendin-4-Cysteine Not SpecifiedCellular Binding AssayReceptor BindingHighest with C-terminal PEGylationC-terminal PEGylation showed the greatest receptor binding, likely because the C-terminus is distant from the receptor-binding site.[5][6]
dAb-TNFα Not SpecifiedCytotoxicity AssayActivity Retention~90%The PEGylated domain antibody retained a high percentage of its cytotoxic activity.[6]

Key takeaway: While in vitro potency, as indicated by metrics like EC50 or binding affinity, may be reduced due to the steric hindrance from the PEG chain, the in vivo efficacy of PEGylated proteins is often significantly enhanced due to their improved pharmacokinetic profiles.[5][7]

Key Functional Assays and Experimental Protocols

A multi-faceted approach utilizing a combination of assays is recommended for a thorough functional characterization of PEGylated proteins.

Cell-Based Proliferation and Cytotoxicity Assays

These assays are considered the gold standard for assessing the biological activity of PEGylated cytokines and other proteins that elicit a cellular response.[5] They provide a direct measure of a biological outcome, such as cell proliferation, differentiation, or apoptosis.[5]

Objective: To determine the ability of PEGylated Granulocyte-Colony Stimulating Factor (G-CSF) to stimulate the proliferation of a specific cell line.

Materials:

  • NFS-60 cell line (or other G-CSF dependent cell line)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • G-CSF standard

  • PEGylated G-CSF samples

  • 96-well tissue culture plates

  • Cell proliferation reagent (e.g., WST-8, MTT)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Culture NFS-60 cells according to standard protocols.

  • Wash the cells to remove any residual growth factors and resuspend them in fresh medium.[1]

  • Seed the cells into a 96-well plate at an appropriate density.

  • Prepare serial dilutions of the G-CSF standard and the PEGylated G-CSF samples.[1]

  • Add the diluted standards and samples to the wells containing the cells.

  • Incubate the plate for 48-72 hours in a CO2 incubator.[1]

  • Add the cell proliferation reagent to each well and incubate for an additional 2-4 hours.[1]

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8).[1]

  • Plot the absorbance against the log of the G-CSF concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.[1]

Receptor Binding Assays

These assays directly measure the binding affinity of a PEGylated protein to its receptor, which is often the initial step in its mechanism of action.[5] Techniques like Surface Plasmon Resonance (SPR) provide real-time kinetics of the binding interaction.[5]

Objective: To measure the real-time binding kinetics of a PEGylated protein to its immobilized receptor.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Receptor protein

  • PEGylated and non-PEGylated protein (analyte)

  • Activation reagents (e.g., EDC, NHS)

  • Blocking reagent (e.g., ethanolamine)

  • Running buffer (e.g., HBS-EP)

Procedure:

  • Activate the sensor chip surface using a mixture of EDC and NHS.[1]

  • Immobilize the receptor protein onto the sensor chip surface.[1]

  • Deactivate any remaining active esters with ethanolamine.[1]

  • Inject a series of concentrations of the PEGylated protein over the immobilized receptor surface to measure association.[1]

  • Flow running buffer over the surface to measure dissociation.[1]

  • Regenerate the sensor surface between each analyte injection, if necessary.[1]

  • Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Enzyme Activity Assays

For PEGylated enzymes, the most direct functional assessment is the measurement of their catalytic activity.[5]

Objective: To quantify the enzymatic activity of PEGylated α-chymotrypsin by measuring the rate of conversion of a chromogenic substrate.

Materials:

  • PEGylated and non-PEGylated α-chymotrypsin

  • Suc-Ala-Ala-Pro-Phe-pNA (chromogenic substrate)

  • Reaction buffer (e.g., Tris-HCl, pH 8.0)

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the PEGylated and non-PEGylated α-chymotrypsin in the reaction buffer.

  • Prepare a stock solution of the chromogenic substrate.

  • Add the enzyme dilutions to the wells of a 96-well plate.

  • Initiate the reaction by adding the substrate to each well.

  • Immediately measure the absorbance at 405 nm at regular time intervals to monitor the release of p-nitroaniline.

  • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot.

  • Determine kinetic parameters such as Km and kcat by measuring the reaction rates at varying substrate concentrations.

Immunoassays (ELISA)

Enzyme-linked immunosorbent assays (ELISAs) are widely used for the quantification of PEGylated proteins in various biological matrices.[5] However, the PEG moiety can sometimes mask protein epitopes, making assay development challenging.[5] Anti-PEG antibodies can be utilized to develop specific ELISAs for PEGylated molecules.[5]

Objective: To quantify the concentration of a PEGylated protein using an anti-PEG capture antibody and a protein-specific detection antibody.

Materials:

  • Anti-PEG capture antibody

  • Protein-specific detection antibody (conjugated to an enzyme like HRP)

  • PEGylated protein standard and samples

  • 96-well ELISA plate

  • Coating buffer, blocking buffer, wash buffer

  • TMB substrate and stop solution

  • Microplate reader

Procedure:

  • Coat the wells of a 96-well plate with the anti-PEG capture antibody.

  • Block the plate to prevent non-specific binding.

  • Add serial dilutions of the PEGylated protein standard and the unknown samples to the wells.

  • Incubate to allow the PEGylated protein to bind to the capture antibody.

  • Wash the plate to remove unbound protein.

  • Add the enzyme-conjugated protein-specific detection antibody.

  • Incubate to allow the detection antibody to bind to the captured PEGylated protein.

  • Wash the plate to remove unbound detection antibody.

  • Add the TMB substrate and incubate until a color develops.

  • Stop the reaction with the stop solution.

  • Read the absorbance at 450 nm.

  • Generate a standard curve and determine the concentration of the PEGylated protein in the samples.

Visualization of Pathways and Workflows

Understanding the underlying biological pathways and the experimental workflow is crucial for interpreting assay results.

G_CSF_Signaling cluster_membrane Cell Membrane G-CSFR G-CSF Receptor JAK JAK G-CSFR->JAK Activation PEG-G-CSF PEG-G-CSF PEG-G-CSF->G-CSFR Binding STAT3_P pSTAT3 JAK->STAT3_P Phosphorylation STAT3_dimer STAT3 Dimer STAT3_P->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Induces

G-CSF signaling via the JAK-STAT pathway.

PI3K_Akt_Signaling cluster_membrane_pi3k Cell Membrane Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activation Growth_Factor PEGylated Growth Factor Growth_Factor->Receptor Binding PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates Downstream Cell Survival, Growth, Proliferation Akt->Downstream

The PI3K-Akt signaling pathway.

Functional_Assessment_Workflow Start Start: PEGylated Protein and Non-PEGylated Control Assay_Selection Select Appropriate Functional Assays Start->Assay_Selection In_Vitro_Assays In Vitro Assays: - Cell-Based Assay - Receptor Binding - Enzyme Activity Assay_Selection->In_Vitro_Assays Data_Analysis Data Analysis: - EC50 / IC50 - KD / ka / kd - Kinetic Parameters In_Vitro_Assays->Data_Analysis Comparison Compare Activity: PEGylated vs. Non-PEGylated Data_Analysis->Comparison In_Vivo_Studies In Vivo Studies: (if applicable) - Pharmacokinetics - Efficacy Models Comparison->In_Vivo_Studies Conclusion Conclusion: Comprehensive Functional Profile Comparison->Conclusion In_Vivo_Studies->Conclusion

General workflow for functional assessment.

Conclusion

The functional characterization of PEGylated proteins is a multifaceted process that necessitates a well-considered analytical strategy. A combination of cell-based assays, receptor binding assays, and enzyme activity assays provides a comprehensive understanding of the impact of PEGylation on a protein's biological function.[5] The data presented in this guide underscore the common observation that while in vitro potency may be altered, the overall therapeutic benefit is often enhanced due to improved pharmacokinetics.[5] Therefore, it is imperative for researchers to correlate in vitro assay results with in vivo efficacy to fully elucidate the therapeutic potential of a PEGylated protein.

References

The Influence of PEG Spacer Length on Bioconjugate Performance: A Comparative Analysis of PEG-NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical step in the design of bioconjugates such as antibody-drug conjugates (ADCs), PEGylated proteins, and peptide therapeutics. The length of the polyethylene (B3416737) glycol (PEG) chain in a linker can significantly influence the physicochemical properties and biological performance of the final product. This guide provides an objective comparison of different length methoxy-PEG-N-hydroxysuccinimidyl (m-PEG-NHS) esters, supported by established principles and experimental methodologies to aid in the rational design of bioconjugates.

Methoxy-PEG-NHS esters are amine-reactive reagents widely used for the covalent modification of proteins, peptides, and other biomolecules.[1] The methoxy (B1213986) (m) group at one terminus renders the PEG chain inert, while the N-hydroxysuccinimidyl (NHS) ester at the other end reacts efficiently with primary amines, such as the ε-amino group of lysine (B10760008) residues, to form stable amide bonds.[1] This process, known as PEGylation, can enhance the therapeutic properties of a biomolecule by increasing its solubility, stability, and circulation half-life, while reducing its immunogenicity.[1] The length of the PEG chain is a crucial parameter that can be fine-tuned to optimize the desired characteristics of the bioconjugate.[1]

Comparative Analysis of Physicochemical and Performance Characteristics

The fundamental difference between m-PEG-NHS esters of varying lengths lies in the number of repeating ethylene (B1197577) glycol units, which directly impacts their molecular weight and the length of the spacer arm. These physical properties, in turn, influence the overall physicochemical and biological characteristics of the resulting bioconjugate. The choice of PEG linker length represents a trade-off between various performance metrics, including pharmacokinetic profile, in vivo efficacy, and in vitro potency.[1]

Table 1: Comparison of Physicochemical Properties of Different Length m-PEG-NHS Esters

Propertym-PEG4-NHS Esterm-PEG8-NHS Esterm-PEG12-NHS EsterGeneral Trend with Increasing PEG Length
Molecular Weight (approx. g/mol ) ~319~520~720Increases
Spacer Arm Length (Å) ~17.7~32.1~46.5Increases
Aqueous Solubility of Conjugate HighVery HighExcellentIncreases
Steric Hindrance ModerateHighVery HighIncreases

Disclaimer: The values in this table are illustrative and intended for comparative purposes only. Actual experimental results may vary.[2]

Table 2: Impact of PEG Linker Length on Bioconjugate Performance

Performance MetricShort PEG Linkers (e.g., PEG4)Intermediate PEG Linkers (e.g., PEG8)Long PEG Linkers (e.g., PEG12, PEG24)
Reaction Efficiency Potentially HigherModeratePotentially Lower
Hydrolysis Half-life of NHS Ester Not significantly dependent on PEG length; primarily pH-dependent.[3]Not significantly dependent on PEG length; primarily pH-dependent.[3]Not significantly dependent on PEG length; primarily pH-dependent.[3]
Pharmacokinetics (Circulation Half-life) Modest IncreaseSignificant IncreaseMost Pronounced Increase
In Vitro Potency (e.g., Cytotoxicity) Generally HigherIntermediateCan be Lower
Immunogenicity of Conjugate ReducedMore ReducedMost Reduced

Note: The data presented is a synthesis of trends observed across multiple studies and may vary depending on the specific conjugate and experimental model.[1][4]

Longer PEG chains generally lead to a more favorable pharmacokinetic profile by increasing the hydrodynamic radius of the bioconjugate, which reduces renal clearance and prolongs circulation half-life.[1] This extended exposure can translate to enhanced in vivo efficacy. However, a potential trade-off with in vitro potency may exist for certain antibody-payload combinations, necessitating empirical evaluation.[5] For instance, one study on affibody-drug conjugates showed that increasing the PEG chain length from 4 kDa to 10 kDa led to a 4.5-fold and 22-fold reduction in in vitro cytotoxicity, respectively.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and characterization of PEGylated bioconjugates.

Protocol 1: Comparative Protein PEGylation with Different Length m-PEG-NHS Esters

Objective: To covalently attach m-PEG-NHS esters of varying lengths to a target protein and compare the reaction efficiency.

Materials:

  • Target protein (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.4).[2]

  • m-PEG-NHS esters (e.g., m-PEG4-NHS, m-PEG8-NHS, this compound).

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[2]

  • Dialysis or size-exclusion chromatography (SEC) equipment for purification.[2]

  • SDS-PAGE and densitometry equipment for analysis.[2]

Procedure:

  • Protein Preparation: Prepare a solution of the target protein at a concentration of 1-10 mg/mL in the reaction buffer.[2]

  • PEG-NHS Ester Stock Solution Preparation: Immediately before use, dissolve each m-PEG-NHS ester in anhydrous DMSO or DMF to a final concentration of 10 mM. Do not store these solutions as NHS esters are susceptible to hydrolysis.[2]

  • PEGylation Reaction: Add a 20-fold molar excess of each PEG-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.[2]

  • Incubation: Incubate the reaction mixtures at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[2]

  • Quenching: Stop the reactions by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes.[2]

  • Purification: Remove unreacted PEG-NHS ester and byproducts by dialysis or SEC.[2]

  • Analysis: Analyze the reaction products by SDS-PAGE to visualize the shift in molecular weight corresponding to the degree of PEGylation. Quantify the percentage of modified and unmodified protein using densitometry.[6]

Protocol 2: Determination of NHS Ester Hydrolysis Rate

Objective: To compare the stability of different length PEG-NHS esters in aqueous buffer by measuring their hydrolysis half-life.

Materials:

  • m-PEG-NHS Ester.[7]

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.4).[7]

  • Anhydrous DMSO or DMF.[7]

  • UV-Vis Spectrophotometer.[7]

Procedure:

  • Equilibrate the m-PEG-NHS ester vial to room temperature before opening to prevent moisture condensation.[7]

  • Prepare a stock solution of the m-PEG-NHS ester (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use.[7]

  • Add a small volume of the stock solution to the pre-warmed amine-free buffer in a cuvette to a final concentration that gives an initial absorbance reading between 1.0 and 1.5 at 260 nm.

  • Immediately begin monitoring the decrease in absorbance at 260 nm over time as the NHS ester hydrolyzes, releasing N-hydroxysuccinimide.[7]

  • Record the absorbance at regular intervals until the reading stabilizes.

  • Data Analysis: Plot the natural logarithm of the absorbance versus time. The pseudo-first-order rate constant (k_obs) can be determined from the slope of the linear regression. The half-life is then calculated as t½ = 0.693 / k_obs.[7]

Visualizing Key Concepts and Workflows

To further clarify the processes and logical considerations in selecting a PEG-NHS ester, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Protein PEGylation A Protein Preparation in Amine-Free Buffer C PEGylation Reaction (Protein + PEG-NHS) A->C B PEG-NHS Ester Stock Solution Preparation B->C D Quenching of Reaction C->D E Purification (e.g., SEC, Dialysis) D->E F Analysis (e.g., SDS-PAGE, Mass Spec) E->F

Caption: A generalized workflow for protein PEGylation.

G cluster_reaction Competing Reactions of PEG-NHS Ester PEG_NHS PEG-NHS Ester PEG_Protein PEGylated Protein (Stable Amide Bond) PEG_NHS->PEG_Protein Aminolysis (Desired Reaction) Hydrolyzed_PEG Hydrolyzed PEG (Inactive) PEG_NHS->Hydrolyzed_PEG Hydrolysis (Undesired Reaction) Protein_Amine Protein-NH2 (Primary Amine) Protein_Amine->PEG_Protein Water H2O (Water) Water->Hydrolyzed_PEG

Caption: Competing reaction pathways for PEG-NHS esters.

G cluster_logic Logic for Selecting PEG Linker Length Start Application Goal Short Shorter PEG (e.g., PEG4) - Minimal Steric Hindrance - Higher in vitro Potency Start->Short Preserve Activity is Critical Intermediate Intermediate PEG (e.g., PEG8) - Balanced Properties Start->Intermediate Balanced Profile Needed Long Longer PEG (e.g., PEG12) - Improved Pharmacokinetics - Enhanced Solubility - Reduced Immunogenicity Start->Long Maximize Half-Life is Critical

Caption: Decision factors for PEG linker length selection.

Conclusion

The selection of the appropriate m-PEG-NHS ester linker is a critical decision in the design of bioconjugates. This choice represents a balance between enhancing in vivo stability and circulation time, and maintaining high in vitro potency.[1] Shorter linkers like m-PEG4-NHS ester may be optimal for applications where minimizing steric hindrance is paramount. Intermediate linkers such as m-PEG8-NHS ester often provide a good balance of improved pharmacokinetics and retained biological activity. Longer linkers like this compound can offer the greatest benefits in terms of in vivo half-life but may have a more pronounced impact on in vitro potency.[1] Ultimately, the ideal PEG linker length is application-dependent and should be determined empirically through a thorough evaluation of a range of linker options for each specific bioconjugate.[1]

References

A Head-to-Head Comparison for Advanced Bioconjugation: m-PEG12-NHS Ester versus Azido-PEG-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a pivotal decision in the design of effective bioconjugates. The choice between different reactive functionalities dictates the efficiency, specificity, and stability of the final product. This guide provides an in-depth, objective comparison of two prominent PEGylation reagents: the traditional m-PEG12-NHS ester and the versatile Azido-PEG-NHS ester for click chemistry applications.

This comparison will explore the distinct chemical strategies these linkers employ, detailing their reaction mechanisms, performance metrics, and optimal use cases. By presenting quantitative data and detailed experimental protocols, this guide aims to equip researchers with the knowledge to select the most suitable tool for their bioconjugation needs, whether for developing antibody-drug conjugates (ADCs), creating advanced diagnostic probes, or engineering novel biomaterials.

At a Glance: Key Differences in Bioconjugation Strategy

FeatureThis compoundAzido-PEG-NHS Ester
Reactive Group(s) N-Hydroxysuccinimide (NHS) EsterN-Hydroxysuccinimide (NHS) Ester & Azide (B81097)
Primary Target Primary Amines (-NH₂) on Biomolecule 1Primary Amines (-NH₂) on Biomolecule 1
Secondary Target None (Direct Conjugation)Alkyne or Strained Cyclooctyne on Biomolecule 2
Resulting Linkage Stable Amide BondStable Amide Bond + Stable Triazole Ring
Reaction Type One-step direct conjugationTwo-step sequential conjugation
Control over Stoichiometry Moderate; can lead to heterogeneous productsHigh; allows for precise control
Bioorthogonality Low; NHS esters can have side reactionsHigh (for the click chemistry step)

Performance Comparison: A Deeper Dive

The efficiency, kinetics, and stability of the resulting bioconjugate are critical parameters. The following table summarizes key performance indicators for both this compound and Azido-PEG-NHS ester-mediated click chemistry.

Performance MetricThis compoundAzido-PEG-NHS Ester (Click Chemistry)
Reaction Kinetics NHS ester reaction is relatively fast (30-60 minutes at room temperature).[1]NHS ester step: 30-60 minutes. Click step: CuAAC is very fast (often complete in 30-60 minutes); SPAAC can be slower (1-12 hours).[1]
Reaction Yield Generally high, but can be variable depending on conditions and the number of available amines.[1]Typically very high and quantitative for the click chemistry step, leading to well-defined products.[1]
Specificity Moderate to low; NHS esters can react with multiple lysine (B10760008) residues, leading to a heterogeneous mixture of conjugates.[1][2]High for the click chemistry step, as the azide and alkyne groups are bioorthogonal and react specifically with each other.[1][2]
Linkage Stability The resulting amide bond is highly stable and considered irreversible under physiological conditions.[1][]The amide bond from the NHS ester reaction and the triazole ring from the click chemistry reaction are both highly stable.[1][2]
Side Reactions The primary side reaction is the hydrolysis of the NHS ester in aqueous solutions, which competes with the desired amine reaction.[4][5] Can also react with other nucleophiles like serine, threonine, and tyrosine to a lesser extent.[4][5]Minimal side reactions for the click chemistry step.[2] The NHS ester step is subject to the same side reactions as this compound.
Biocompatibility Generally good for in vitro applications.CuAAC: The copper catalyst can be cytotoxic, limiting in vivo applications, though mitigating ligands are available.[6][7] SPAAC: Excellent biocompatibility, ideal for live-cell and in vivo studies as it is catalyst-free.[6][8]

Reaction Mechanisms and Workflows

The fundamental difference between these two linkers lies in their conjugation strategy. The this compound provides a direct, one-step approach to PEGylation, while the Azido-PEG-NHS ester enables a two-step, modular approach.

cluster_mPEG This compound Conjugation mPEG_reagent This compound Conjugation1 Direct Conjugation (pH 7.2-8.5) mPEG_reagent->Conjugation1 Biomolecule1 Biomolecule 1 (with Primary Amines) Biomolecule1->Conjugation1 Product1 PEGylated Biomolecule 1 (Stable Amide Bond) Conjugation1->Product1 cluster_AzidoPEG Azido-PEG-NHS Ester Conjugation (Two-Step) cluster_step1 Step 1: Azide Installation cluster_step2 Step 2: Click Chemistry Azido_reagent Azido-PEG-NHS Ester Conjugation_azide NHS Ester Reaction (pH 7.2-8.5) Azido_reagent->Conjugation_azide Biomolecule1_azide Biomolecule 1 (with Primary Amines) Biomolecule1_azide->Conjugation_azide Intermediate Azide-PEG-Biomolecule 1 Conjugation_azide->Intermediate Click_reaction Click Reaction (CuAAC or SPAAC) Intermediate->Click_reaction Biomolecule2 Biomolecule 2 (with Alkyne) Biomolecule2->Click_reaction Final_Product Biomolecule 1-PEG-Biomolecule 2 (Stable Triazole Linkage) Click_reaction->Final_Product

References

A Researcher's Comparative Guide to Confirming m-PEG12-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of polyethylene (B3416737) glycol (PEG) to biomolecules is a critical step in enhancing their therapeutic properties. The m-PEG12-NHS ester is a popular reagent used for this process, known as PEGylation, which can improve a molecule's solubility, stability, and pharmacokinetic profile.[1][2] Confirmation of this covalent modification is paramount for quality control and ensuring the efficacy of the final product. This guide provides an objective comparison of common spectroscopic methods used to verify and quantify the conjugation of this compound to primary amine-containing molecules.

The core of this process is the reaction between the N-hydroxysuccinimide (NHS) ester group on the PEG linker and a primary amine on the target molecule (e.g., a lysine (B10760008) residue on a protein).[1][3] This reaction forms a stable amide bond and releases N-hydroxysuccinimde (NHS) as a byproduct.[3] The following sections compare the leading analytical techniques used to monitor this transformation, complete with quantitative data and detailed protocols.

Comparative Analysis of Spectroscopic Methods

The choice of analytical technique depends on the available instrumentation, the nature of the target molecule, and the level of detail required. While each method provides strong evidence of conjugation, they are often used in combination for comprehensive characterization.[4]

MethodPrincipleKey Indicator of Successful ConjugationTypical Quantitative Data
¹H NMR Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed structural information about a molecule.[4][5]Disappearance of NHS-ester specific signals and a downfield shift of the PEG methylene (B1212753) protons adjacent to the newly formed amide bond.[4]NHS Protons: Disappearance of a singlet around δ 2.84 ppm.[6] PEG Methylene Protons: Shift of terminal -CH₂- protons from ~3.7 ppm to ~4.2 ppm upon ester or amide bond formation.[4][7] PEG Backbone: A large, characteristic signal around 3.5-3.6 ppm.[4][5]
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular bonds, identifying specific functional groups.[8]Disappearance of the characteristic NHS ester carbonyl peaks and the appearance of amide I and amide II bands.[8]NHS Ester Carbonyl: Disappearance of peaks around 1740 cm⁻¹, 1780 cm⁻¹, and 1815 cm⁻¹.[6][8] Amide I Band: Appearance of a peak around 1650 cm⁻¹.[8] Amide II Band: Appearance of a peak around 1550 cm⁻¹.[8] PEG Ether C-O-C: A strong, characteristic peak around 1100 cm⁻¹.[6][9]
MALDI-TOF MS Measures the mass-to-charge ratio of ionized molecules, allowing for precise molecular weight determination.[10][11]A distinct increase in the molecular weight of the target molecule corresponding to the addition of one or more m-PEG12-amide units.[12]Mass Shift: An increase in mass corresponding to the molecular weight of the m-PEG12-amide moiety for each conjugation event. The mass of the starting this compound is 685.8 Da.[13] The mass of the added PEG chain allows for the determination of the degree of PEGylation.[10][14]
UV-Vis Spectrophotometry Measures the absorption of ultraviolet-visible light by a sample.An increase in absorbance at ~260 nm, which corresponds to the release of the N-hydroxysuccinimide (NHS) byproduct during the reaction.[8][15]NHS Absorbance: The released NHS group has a characteristic maximum absorbance (λmax) at approximately 260 nm.[8][15][16] Monitoring this increase over time can track reaction progress.[15]

Visualizing the Confirmation Process

The following diagrams illustrate the experimental workflow and the logical relationship between the different analytical methods for confirming conjugation.

G Experimental Workflow for Conjugation Confirmation cluster_0 Reaction & Purification cluster_1 Spectroscopic Analysis cluster_2 Confirmation start This compound + Amine-Containing Molecule reaction Conjugation Reaction (pH 7.2-8.5, RT, 1-2h) start->reaction purification Purification (e.g., SEC or Dialysis) reaction->purification nmr ¹H NMR purification->nmr ftir FTIR purification->ftir ms MALDI-TOF MS purification->ms uv UV-Vis purification->uv analysis Data Analysis nmr->analysis ftir->analysis ms->analysis uv->analysis confirmation Conjugation Confirmed analysis->confirmation

Caption: A flowchart of the experimental workflow.

G Logical Comparison of Spectroscopic Evidence cluster_nmr ¹H NMR Evidence cluster_ftir FTIR Evidence cluster_ms MS Evidence cluster_uv UV-Vis Evidence center Successful Conjugation nmr_method ¹H NMR center->nmr_method ftir_method FTIR center->ftir_method ms_method MALDI-TOF MS center->ms_method uv_method UV-Vis center->uv_method nmr_evidence1 Shift in Terminal -CH₂- Protons nmr_method->nmr_evidence1 nmr_evidence2 Disappearance of NHS Protons nmr_method->nmr_evidence2 ftir_evidence1 Appearance of Amide I & II Bands ftir_method->ftir_evidence1 ftir_evidence2 Disappearance of NHS Ester Carbonyls ftir_method->ftir_evidence2 ms_evidence Increase in Molecular Weight ms_method->ms_evidence uv_evidence Release of NHS Byproduct uv_method->uv_evidence

Caption: Relationship between methods and evidence.

Detailed Experimental Protocols

The following protocols provide a generalized framework for sample preparation and analysis. Optimization may be required based on the specific properties of the conjugated molecule.

This method provides unambiguous structural evidence of conjugation.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified, lyophilized conjugate. Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O for proteins, CDCl₃ or DMSO-d₆ for small molecules).[4] Transfer the solution to a standard 5 mm NMR tube.

  • Data Acquisition: Use a 400 MHz or higher NMR spectrometer.[4] Ensure a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. For quantitative analysis, use a relaxation delay (d1) of at least 5 seconds to ensure full signal relaxation.[4]

  • Data Analysis: Process the spectrum (Fourier transformation, phase, and baseline correction).[5] Compare the spectrum of the conjugate to the starting materials. Confirm the disappearance of the NHS proton signal (~2.8 ppm) and the downfield shift of the PEG methylene protons adjacent to the new amide bond (typically to ~4.2 ppm).[4] The degree of conjugation can be calculated by comparing the integration of a stable PEG proton signal to a characteristic signal from the conjugated molecule.[5]

FTIR is excellent for rapidly confirming the change in functional groups.

  • Sample Preparation:

    • Solid (ATR): Place a small amount of the lyophilized conjugate directly onto the Attenuated Total Reflectance (ATR) crystal.[14]

    • Solid (KBr Pellet): Grind 1-2 mg of the sample with 100-200 mg of dry, IR-grade potassium bromide (KBr).[17] Press the mixture into a thin, transparent pellet using a hydraulic press.[17]

  • Data Acquisition: Acquire a background spectrum of the empty sample holder or pure KBr pellet.[8] Collect the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).[8]

  • Data Analysis: Subtract the background spectrum from the sample spectrum. Look for the appearance of the characteristic amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands and the disappearance of the NHS ester carbonyl peaks (~1740-1815 cm⁻¹), which confirms the formation of the amide bond.[6][8]

This technique provides definitive confirmation of the mass change resulting from PEGylation.

  • Sample Preparation: Dilute the purified conjugate sample to a final concentration of 1-10 pmol/µL in a suitable solvent, such as 0.1% trifluoroacetic acid (TFA).[18] Prepare a matrix solution (e.g., sinapinic acid for larger molecules or α-cyano-4-hydroxycinnamic acid for smaller ones).[10][18] Mix the sample and matrix solutions in a 1:1 ratio directly on the MALDI target plate.[14]

  • Crystallization: Allow the spotted mixture to air-dry completely at room temperature, permitting co-crystallization of the sample and matrix.[14][18]

  • Data Acquisition: Insert the target plate into the mass spectrometer. Acquire mass spectra in the appropriate mass range. Linear mode is typically used for large molecules like proteins.[18][19] Optimize laser power to achieve good signal with minimal fragmentation.[10]

  • Data Analysis: The resulting mass spectrum will show a series of peaks. The mass difference between the peak for the unconjugated molecule and the new peaks will correspond to the mass of the attached m-PEG12-amide units, confirming the degree of PEGylation.[10][18]

This method is useful for monitoring the kinetics of the conjugation reaction.

  • Reaction Setup: In a quartz cuvette, prepare the reaction by adding the amine-containing molecule to a suitable amine-free buffer (e.g., 50 mM Sodium Phosphate, pH 7.5). Place the cuvette in a temperature-controlled spectrophotometer.[15]

  • Data Acquisition: Zero the spectrophotometer at 260 nm using the solution in the cuvette.[20] To initiate the reaction, add the this compound (typically from a concentrated stock in anhydrous DMSO) and mix quickly.[15] Immediately begin monitoring the absorbance at 260 nm at regular time intervals.

  • Data Analysis: Plot the absorbance at 260 nm versus time. The increase in absorbance is due to the release of the NHS leaving group, which has a λmax of ~260 nm.[8][15] This indicates that the NHS ester is reacting, either via the desired aminolysis (conjugation) or the competing hydrolysis reaction.[15][16]

References

A Researcher's Guide to Ion-Exchange Chromatography for the Separation of PEGylated Isomers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of chromatographic techniques for the purification of PEGylated proteins, complete with experimental protocols and performance data.

The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely employed strategy to enhance their pharmacokinetic properties, including increased serum half-life and reduced immunogenicity. However, the PEGylation reaction often yields a heterogeneous mixture of products, including unreacted protein, excess PEG reagent, and, most challengingly, various positional isomers of the mono-PEGylated conjugate. The effective separation of these isomers is critical for ensuring product consistency and therapeutic efficacy.

Ion-exchange chromatography (IEX) has emerged as a powerful and high-resolution technique for the separation of these closely related species.[1][2][3] This guide provides a comprehensive comparison of ion-exchange chromatography with other common chromatographic methods used for the purification of PEGylated proteins, supported by experimental data and detailed protocols to aid researchers in method selection and implementation.

Comparison of Chromatographic Techniques

The choice of chromatographic method for separating PEGylated isomers depends on the physicochemical differences between the native protein and its PEGylated forms. While techniques like size-exclusion chromatography (SEC) are useful for removing unreacted PEG and aggregates, they often lack the resolution to separate positional isomers.[2][4] Ion-exchange chromatography, along with hydrophobic interaction chromatography (HIC) and reversed-phase high-performance liquid chromatography (RP-HPLC), offers distinct advantages for this challenging separation.

The principle behind the separation of PEGylated isomers by IEX lies in the shielding effect of the neutral PEG chain on the charged amino acid residues of the protein.[2][] This shielding alters the protein's net surface charge and its interaction with the IEX stationary phase, enabling the separation of isomers where the PEG molecule is attached at different positions.[2] Cation-exchange chromatography is a frequently utilized method for this purpose.[1][6][7][8][9][10]

Chromatographic MethodPrinciple of SeparationKey AdvantagesKey LimitationsTypical Purity
Ion-Exchange (IEX) Net Surface ChargeHigh resolution of positional isomers, non-denaturing conditions.[2]Separation is dependent on the pI of the protein and pH of the mobile phase.>90%[11][12]
Size-Exclusion (SEC) Hydrodynamic RadiusEffective for removing unreacted PEG and aggregates.[2][10]Low resolution for positional isomers.[2][4]Variable
Hydrophobic Interaction (HIC) Surface HydrophobicityNon-denaturing conditions, good resolution.[12]Can have lower capacity and resolution between adjacent peaks compared to IEX.[]High
Reversed-Phase (RP-HPLC) HydrophobicityHighest resolution, capable of separating positional isomers.[4]Denaturing conditions may not be suitable for all proteins.[2]High

Experimental Protocols

Below are detailed protocols for performing ion-exchange chromatography for the separation of PEGylated isomers. These are generalized protocols and may require optimization based on the specific protein and PEGylation chemistry.

General Sample Preparation
  • Reaction Quenching: Terminate the PEGylation reaction by adding a quenching reagent, such as Tris or glycine, to consume any excess reactive PEG.

  • Buffer Exchange: If necessary, exchange the buffer of the reaction mixture to the appropriate loading buffer for the IEX column using methods like dialysis or a desalting column.

  • Filtration: Filter the sample through a 0.22 µm or 0.45 µm filter to remove any particulate matter.[12]

Protocol 1: Cation-Exchange Chromatography (CEX)

This protocol is suitable for separating PEGylated isomers of proteins with a net positive charge at the working pH.

  • Column: Strong cation-exchange column (e.g., HiTrap SP, SP-Sepharose HP, PolyCAT A, TSKgel SP-5PW).[1][7][10][13]

  • Buffer A (Binding Buffer): 20 mM MES, pH 6.0.[12]

  • Buffer B (Elution Buffer): 20 mM MES, pH 6.0 + 1.0 M NaCl.[12][13]

  • Flow Rate: 1.0 mL/min.[13]

  • Gradient:

    • Equilibrate the column with Buffer A.

    • Load the prepared sample onto the column.

    • Wash the column with Buffer A until the baseline is stable.

    • Elute the bound species using a linear gradient of 0-100% Buffer B over 30-60 minutes. For example, specific isomers of mono-PEGylated exenatide (B527673) analogs were eluted at 0.22 M and 0.33 M NaCl.[7]

  • Detection: UV at 280 nm.[13]

Protocol 2: Anion-Exchange Chromatography (AEX)

This protocol is suitable for separating PEGylated isomers of proteins with a net negative charge at the working pH.

  • Column: Strong anion-exchange column (e.g., Q-Sepharose HP).[1]

  • Buffer A (Binding Buffer): Low ionic strength buffer at a pH where the protein is negatively charged (e.g., 20 mM Tris-HCl, pH 8.0).

  • Buffer B (Elution Buffer): Buffer A + 1.0 M NaCl.

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • Equilibrate the column with Buffer A.

    • Load the prepared sample onto the column.

    • Wash the column with Buffer A until the baseline is stable.

    • Elute the bound species using a linear gradient of 0-100% Buffer B over 30-60 minutes.

  • Detection: UV at 280 nm.

Workflow for PEGylated Isomer Separation by IEX

The following diagram illustrates a typical workflow for the separation of PEGylated isomers using ion-exchange chromatography.

G cluster_prep Sample Preparation cluster_chrom Ion-Exchange Chromatography cluster_analysis Analysis peg_reaction PEGylation Reaction Mixture quench Reaction Quenching peg_reaction->quench buffer_exchange Buffer Exchange quench->buffer_exchange filtration Sample Filtration buffer_exchange->filtration load Load Sample onto IEX Column filtration->load wash Wash with Binding Buffer load->wash elute Elute with Salt Gradient wash->elute collect Fraction Collection elute->collect analyze Analyze Fractions (e.g., SDS-PAGE, MS) collect->analyze

Caption: Workflow for separating PEGylated isomers via ion-exchange chromatography.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for m-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. m-PEG12-NHS ester, a valuable tool in bioconjugation, possesses a reactive N-hydroxysuccinimide (NHS) ester group that requires specific disposal protocols to mitigate potential hazards and environmental impact. This guide provides essential, step-by-step procedures for the safe deactivation and disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound with the appropriate care in a designated laboratory area.

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle the compound, especially in its solid form, in a well-ventilated area or a certified chemical fume hood to prevent the inhalation of any dust or aerosols.

  • Moisture Sensitivity: this compound is moisture-sensitive. Store the reagent at -20°C in a dry, inert atmosphere and allow the vial to equilibrate to room temperature before opening to prevent condensation, which can hydrolyze the NHS ester.

Understanding the Reactivity and Disposal Principle

The core principle behind the proper disposal of this compound is the chemical neutralization, or "quenching," of its reactive NHS ester group. The NHS ester readily reacts with primary amines and can also be hydrolyzed by water. The rate of this hydrolysis is significantly faster at a higher pH.[1][2] By intentionally hydrolyzing the NHS ester, its reactivity is eliminated, rendering the waste safer for collection and disposal.

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its form: unused solid, solutions, or contaminated labware. All forms must be treated as chemical waste and disposed of in accordance with institutional and local regulations.

1. Unused or Expired Solid this compound

Solid this compound waste should be treated as hazardous chemical waste.

  • Segregation: Collect the original vial containing the solid waste in a designated hazardous waste container.

  • Labeling: Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name: "this compound."

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

2. Aqueous Solutions Containing this compound

Aqueous solutions must be treated to quench the reactive NHS ester before collection for disposal.

  • Quenching Protocol:

    • In a designated chemical fume hood, add a basic solution to the this compound waste. Suitable options include a 1 M solution of sodium bicarbonate or a phosphate (B84403) buffer with a pH of 8.0-8.5.[3] Alternatively, an amine-containing buffer such as Tris or glycine (B1666218) can be used to a final concentration of 50-100 mM.

    • Gently stir the mixture.

    • Allow the solution to stand at room temperature to ensure complete hydrolysis of the NHS ester. The half-life of an NHS ester is significantly reduced at a higher pH, decreasing from hours at pH 7 to as little as 10 minutes at pH 8.6.[1][2] A reaction time of at least one to two hours is recommended to ensure complete quenching.[3]

  • Collection: After quenching, transfer the neutralized solution to a designated aqueous hazardous waste container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste," and include the names of all chemical components, for instance, "Hydrolyzed this compound waste in sodium bicarbonate solution."

  • No Drain Disposal: Never dispose of solutions containing this compound down the drain.

3. Contaminated Labware

All materials that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.

  • Solid Waste: Pipette tips, centrifuge tubes, gloves, and paper towels should be collected in a designated solid hazardous waste container with a liner.

  • Sharps: Needles and blades should be disposed of in a designated sharps container.

  • Glassware: Contaminated glassware should be rinsed with a quenching solution (as described for aqueous solutions) before being washed. The rinsate should be collected as hazardous waste.

Quantitative Data for Disposal

ParameterRecommendationRationale
Quenching Solution 1 M Sodium Bicarbonate or Phosphate Buffer (pH 8.0-8.5) or 50-100 mM Tris or Glycine solutionTo accelerate the hydrolysis of the NHS ester.
Quenching Time At least 1-2 hours at room temperatureTo ensure complete hydrolysis of the reactive NHS ester.[3]
NHS Ester Half-life ~4-5 hours at pH 7.0 (0°C), ~10 minutes at pH 8.6 (4°C)[1][2]Demonstrates the significant increase in hydrolysis rate with higher pH.

Experimental Protocol: Quenching of this compound Waste Solution

This protocol is designed for the neutralization of aqueous waste solutions containing this compound.

  • Preparation: In a certified chemical fume hood, prepare a 1 M solution of sodium bicarbonate.

  • Waste Containment: Place the container with the this compound waste solution in a secondary container to contain any potential spills.

  • Neutralization: Slowly add the 1 M sodium bicarbonate solution to the waste solution while gently stirring.

  • Reaction: Allow the mixture to stand at room temperature for at least two hours to ensure the complete hydrolysis of the NHS ester.

  • Collection: Transfer the treated solution to a designated aqueous hazardous waste container.

  • Labeling: Clearly label the waste container with its contents.

  • Disposal: Arrange for pickup by your institution's EHS or a licensed waste disposal contractor.

Disposal Workflow

DisposalWorkflow cluster_waste This compound Waste cluster_solid Solid Waste cluster_liquid Liquid Waste Waste_Type Identify Waste Type Solid_Waste Unused Solid or Contaminated Labware Waste_Type->Solid_Waste Solid Liquid_Waste Aqueous Solution Waste_Type->Liquid_Waste Liquid Collect_Solid Collect in Labeled Hazardous Waste Container Solid_Waste->Collect_Solid EHS_Pickup_Solid Arrange for EHS Pickup Collect_Solid->EHS_Pickup_Solid Quench Quench NHS Ester (e.g., add Sodium Bicarbonate) Liquid_Waste->Quench Incubate Incubate for >= 2 hours at Room Temperature Quench->Incubate Collect_Liquid Collect in Labeled Aqueous Hazardous Waste Container Incubate->Collect_Liquid EHS_Pickup_Liquid Arrange for EHS Pickup Collect_Liquid->EHS_Pickup_Liquid

Caption: Workflow for the proper disposal of this compound waste.

References

Comprehensive Safety and Handling Guide for m-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal protocols for m-PEG12-NHS ester, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of the product.

Immediate Safety and Handling Precautions

This compound is a moisture-sensitive and reactive compound.[1][2] The N-hydroxysuccinimide (NHS) ester functional group is highly reactive towards primary amines and is also susceptible to hydrolysis.[1][3] Therefore, proper handling is crucial to prevent exposure and preserve the chemical's reactivity.

Key Safety Measures:

  • Ventilation: Always handle this compound in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][4][5]

  • Moisture Sensitivity: The reagent is sensitive to moisture.[1][2] Before use, the container must be allowed to equilibrate to room temperature to prevent condensation, which can hydrolyze the reactive NHS ester.[1][2]

  • Avoid Contact: Prevent direct contact with skin and eyes.[1] In case of accidental contact, rinse the affected area immediately with copious amounts of water and seek medical attention.[6]

  • Emergency Equipment: Ensure an accessible safety shower and eye wash station are nearby before beginning work.[5]

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is mandatory when handling this compound. The following table details the required equipment for ensuring personal safety.

Body Part Required PPE Rationale & Best Practices Citations
Eyes/Face Safety goggles with side-shieldsProtects against splashes and airborne particles. A full-face shield is recommended if there is a significant risk of splashing.[4][5][7]
Hands Chemical-resistant nitrile glovesProvides protection against skin contact. Double-gloving is recommended to provide an extra layer of safety against contamination or glove failure.[4][5][8]
Body Laboratory coatProtects skin and personal clothing from contamination. An impervious lab coat with elasticated cuffs is ideal.[4][5][7]
Respiratory Use within a chemical fume hoodA fume hood is the primary engineering control to prevent inhalation. A suitable respirator may be required for spill cleanup or if there is a risk of inhaling dust or aerosols outside of a hood.[1][5]

Physicochemical and Hazard Data

This table summarizes key quantitative and hazard information for this compound.

Property Value Citations
Chemical Name 4,7,10,13,16,19,22,25,28,31,34,37-Dodecaoxaoctatriacontanoic acid, 2,5-dioxo-1-pyrrolidinyl ester[9]
Molecular Formula C30H55NO16[9]
Molecular Weight 685.75 g/mol [9]
Appearance Colorless to off-white solid[9]
Storage Conditions -20°C, protect from light, stored under dry, inert gas (e.g., nitrogen)[2][9]
Primary Hazard Reactive NHS ester can cause skin and eye irritation. Harmful if swallowed. Very toxic to aquatic life.[1][5]

Experimental Protocols: Handling and Use

This section provides a step-by-step guide for the proper handling and use of this compound in a typical bioconjugation experiment.

Workflow for Handling this compound

G Figure 1. Procedural Workflow for Handling this compound cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Quenching & Disposal A 1. Don PPE (Lab Coat, Gloves, Goggles) B 2. Equilibrate Reagent (Allow vial to reach room temperature) A->B C 3. Prepare Anhydrous Solvent (DMSO or DMF) B->C D 4. Dissolve this compound (In fume hood) C->D E 5. Add to Reaction Mixture (pH 7.2-8.5) D->E F 6. Incubate as Required E->F G 7. Quench Reaction (Add Tris or Glycine buffer) F->G H 8. Segregate Waste (Collect liquid and solid waste) G->H I 9. Dispose as Hazardous Waste H->I

Caption: Procedural Workflow for Handling this compound.

Detailed Steps:

  • Preparation:

    • Put on all required PPE as detailed in the table above.[4][5]

    • Remove the this compound vial from storage (-20°C) and allow it to warm completely to room temperature before opening.[1][2] This critical step prevents moisture from the air from condensing inside the vial and hydrolyzing the reagent.[2][10]

    • Prepare anhydrous, amine-free solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for reconstitution.[3] Ensure your protein or other molecule to be conjugated is in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at an appropriate pH (typically 7.2-8.5).[3]

  • Reagent Reconstitution and Use:

    • Inside a chemical fume hood, carefully open the vial and dissolve the solid this compound in the prepared anhydrous solvent.

    • Immediately add the desired molar excess of the dissolved PEG reagent to your protein or molecule solution.

    • Unused reconstituted reagent should be discarded and not stored for later use.[3]

Disposal Plan: Deactivation and Waste Management

All materials contaminated with this compound, as well as any unreacted reagent, must be treated as hazardous waste. The reactive NHS ester must be neutralized (quenched) before disposal.

Workflow for Disposal of this compound Waste

G Figure 2. Waste Deactivation and Disposal Workflow cluster_waste_collection Waste Collection cluster_deactivation Deactivation (Quenching) cluster_final_disposal Final Disposal A 1. Collect All Waste (Liquid residues, tips, tubes, gloves) B 2. Place in Designated Fume Hood A->B C 3. Add Quenching Buffer (e.g., 1M Tris or Glycine, pH ~8) B->C D 4. Mix and Incubate (Stir for at least 1-2 hours at RT) C->D E 5. Collect in Labeled Hazardous Waste Container D->E F 6. Arrange for Professional Disposal (Contact EHS) E->F

Caption: Waste Deactivation and Disposal Workflow.

Detailed Steps:

  • Quenching the NHS Ester:

    • Collect all liquid waste containing this compound in a suitable container within a chemical fume hood.

    • To neutralize the reactive NHS ester, add an amine-containing quenching buffer, such as a 1 M solution of Tris or glycine, to the waste.[4] A final concentration of 50-100 mM amine is recommended.[4]

    • Alternatively, hydrolysis can be achieved by adding a weak base, such as 1 M sodium bicarbonate, to adjust the pH to a neutral or slightly basic level (pH 7-8).[5]

    • Gently stir the mixture and allow it to react for at least 1-2 hours at room temperature to ensure complete deactivation of the NHS ester.[1][5]

  • Final Disposal:

    • The neutralized (quenched) solution must be collected in a clearly labeled hazardous waste container.[1][5] The label should identify the contents, including the deactivated PEG reagent and the quenching agent used.

    • Solid waste, such as contaminated gloves, pipette tips, and tubes, should be collected in a separate, sealed container or bag labeled as hazardous chemical waste.[1]

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the proper collection and disposal of all hazardous waste containers.[5] Do not pour any waste down the drain. [1]

Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the area is well-ventilated, preferably by using a fume hood.[1][5]

  • Wear Full PPE: Before cleaning, don all appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves.[1][5]

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., sand, diatomite, or universal binders) to soak up the substance. For solid spills, carefully sweep the material to avoid generating dust.[1][5]

  • Clean the Area: Thoroughly decontaminate the affected surface with a suitable cleaning agent, such as a detergent solution followed by a water rinse.[1]

  • Collect Waste: Collect all contaminated absorbent and cleaning materials into a sealed, labeled container for disposal as hazardous chemical waste according to the protocol outlined above.[1][5]

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.